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  • Product: 14-Demethyllanosterol
  • CAS: 7448-02-4

Core Science & Biosynthesis

Foundational

The Mechanistic and Analytical Landscape of 14-Demethyllanosterol in Sterol Biosynthesis

Executive Summary In the complex architecture of sterol biosynthesis, 14-Demethyllanosterol (also known as T-MAS or 4,4-dimethylzymosterol) serves as a critical junction metabolite. Operating at the intersection of the B...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the complex architecture of sterol biosynthesis, 14-Demethyllanosterol (also known as T-MAS or 4,4-dimethylzymosterol) serves as a critical junction metabolite. Operating at the intersection of the Bloch and Kandutsch-Russell pathways, this 3β-sterol is formed formally by the loss of a methyl group from the 14-position of lanosterol[1]. As a downstream product of cytochrome P450 lanosterol 14α-demethylase (CYP51A1) and a substrate for the C-4 demethylation complex, 14-demethyllanosterol is a highly sensitive biomarker for evaluating the efficacy of sterol biosynthesis inhibitors (SBIs) in both oncology and infectious disease drug development[2][3].

This whitepaper provides an in-depth mechanistic analysis of 14-demethyllanosterol's role in sterol pathways, details its pharmacological accumulation dynamics, and establishes a self-validating analytical workflow for its precise quantification using gas chromatography-mass spectrometry (GC-MS) and ion mobility-mass spectrometry (IM-MS).

Biosynthetic Pathway and Enzymatic Causality

The synthesis of cholesterol and related sterols requires a highly coordinated, multi-stage enzymatic cascade. The pathway commits to sterol formation following the cyclization of squalene to lanosterol. From here, the pathway proceeds through a series of demethylations and reductions where 14-demethyllanosterol plays a central role:

  • 14α-Demethylation: Lanosterol is catalyzed by CYP51A1 (a housekeeping cytochrome P450 enzyme) to form 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol (FF-MAS)[4].

  • Δ14-Reduction: The enzyme β-hydroxysterol Δ14-reductase (encoded by TM7SF2 or its paralog LBR ) catalyzes the reduction of the Δ14 double bond in FF-MAS, yielding 14-demethyllanosterol (T-MAS) [4].

  • C-4 Demethylation: 14-Demethyllanosterol then enters a multi-step enzymatic process where its C-4 methyl groups are sequentially removed. In humans, this is mediated by MSMO1 (methylsterol monooxygenase 1), NSDHL , and HSD17B7 , ultimately converting 14-demethyllanosterol into zymosterol[4].

G Lanosterol Lanosterol CYP51A1 CYP51A1 (14α-demethylase) Lanosterol->CYP51A1 FF_MAS FF-MAS (4,4-dimethyl-cholesta-trienol) CYP51A1->FF_MAS Demethylation TM7SF2 TM7SF2 / LBR (Δ14-reductase) FF_MAS->TM7SF2 DML 14-Demethyllanosterol (T-MAS / 4,4-Dimethylzymosterol) TM7SF2->DML Reduction MSMO1 MSMO1 / NSDHL (C-4 demethylation) DML->MSMO1 Zymosterol Zymosterol MSMO1->Zymosterol C-4 Demethylation

Enzymatic cascade of 14-Demethyllanosterol synthesis and downstream processing.

Pharmacological Targeting and Accumulation Dynamics

Because cholesterol accumulation is a characteristic feature of cancer cells—promoting tumor cell survival and invasiveness via membrane raft domains—the enzymes regulating 14-demethyllanosterol flux are prime therapeutic targets[2].

Inhibiting specific nodes in this pathway causes predictable shifts in the sterol pool. For instance, a blockade of CYP51A1 (using azole antifungals or the oncology drug candidate VFV) halts the pathway upstream, resulting in the toxic accumulation of lanosterol and a severe depletion of 14-demethyllanosterol[2]. Conversely, inhibiting downstream enzymes like MSMO1 leads to a bottleneck that forces the intracellular accumulation of 14-demethyllanosterol.

Table 1: Pharmacological Modulators and Quantitative Effects on 14-Demethyllanosterol Flux
Target EnzymeGeneRepresentative InhibitorEffect on 14-DML PoolPathway Consequence
Lanosterol 14α-demethylase CYP51A1Ketoconazole, VFV>90% DepletionAccumulation of Lanosterol[2]
Sterol Δ14-reductase TM7SF2 / LBRAY9944 (partial)DepletionAccumulation of FF-MAS[4]
C-4 methyl oxidase MSMO1Genetic KnockdownAccumulationDepletion of Zymosterol[4]
Squalene Epoxidase SQLETerbinafineComplete DepletionAccumulation of Squalene[3]

Quantitative and Physicochemical Profile

To successfully extract and quantify 14-demethyllanosterol, analytical scientists must leverage its specific physicochemical properties. Its high lipophilicity dictates the need for non-polar solvent extraction, while its 3β-hydroxyl group necessitates derivatization for gas-phase analysis.

Table 2: Physicochemical and Analytical Properties
Property / ParameterValue / DescriptionReference
Molecular Formula C29H48OPubChem CID 165609[1]
Molecular Weight 412.7 g/mol PubChem CID 165609[1]
Exact Mass 412.3705 DaPubChem CID 165609[1]
Lipophilicity (XLogP3) 8.4PubChem CID 165609[1]
Precursor Ion (IM-MS) [M+H-H2O]+ (m/z 395.36)Typical for sterol lipids[5]

Analytical Workflows and Self-Validating Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Ion Mobility-Mass Spectrometry (LC-IM-MS) are the gold standards for profiling sterol lipids[3][5]. The following protocol is designed as a self-validating system : every step includes a mechanistic safeguard to ensure that the final quantitative readout is an accurate reflection of the biological state, free from matrix-induced artifacts.

G A Cell/Tissue Lysis B Alkaline Saponification A->B C Liquid-Liquid Extraction B->C D TMS Derivatization C->D E GC-MS / LC-IM-MS Analysis D->E F Data Processing & Quantification E->F

Self-validating analytical workflow for sterol extraction and quantification.

Step-by-Step Extraction and Derivatization Protocol

Step 1: Sample Preparation and Internal Standardization

  • Action: Homogenize 10-50 mg of tissue or 106 cells in 1 mL of ice-cold methanol. Immediately spike in 10 µg of an isotopically labeled internal standard (e.g., Lathosterol-d7 or Cholestanol-d5)[3].

  • Causality & Validation: The immediate addition of the internal standard creates a self-validating baseline. Any subsequent loss of 14-demethyllanosterol during extraction, saponification, or derivatization will be proportionally mirrored by the internal standard, allowing for absolute quantification and correcting for matrix suppression.

Step 2: Alkaline Saponification

  • Action: Add 1 mL of 10% (w/v) methanolic potassium hydroxide (KOH). Incubate at 60°C for 1 hour under a gentle stream of nitrogen gas.

  • Causality & Validation: Sterols exist in both free and esterified forms within the cell membrane and lipid droplets. Saponification hydrolyzes steryl esters into free sterols, ensuring the total 14-demethyllanosterol pool is quantified. The nitrogen overlay is critical; it prevents the auto-oxidation of the sterol's double bonds during heating.

Step 3: Liquid-Liquid Extraction (LLE)

  • Action: Add 2 mL of n-hexane and 1 mL of LC-MS grade water. Vortex vigorously for 2 minutes, then centrifuge at 3,000 × g for 5 minutes. Extract the upper organic (hexane) layer. Repeat the extraction twice and pool the organic phases.

  • Causality & Validation: The non-polar hexane selectively partitions the highly hydrophobic sterols (XLogP3 ~8.4) away from polar cellular debris, proteins, and salts[1]. Multiple extractions ensure >95% recovery, validating the completeness of the extraction phase.

Step 4: TMS Derivatization

  • Action: Evaporate the pooled hexane extract to dryness under nitrogen. Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine. Incubate at 60°C for 30 minutes.

  • Causality & Validation: 14-Demethyllanosterol contains a polar 3β-hydroxyl group that causes severe peak tailing and thermal degradation in gas chromatography. Derivatization converts this to a trimethylsilyl (TMS) ether, significantly lowering the boiling point and improving ionization efficiency[5]. Pyridine acts as an acid scavenger to drive the derivatization reaction to absolute completion.

Step 5: Instrumental Analysis (GC-MS / IM-MS)

  • Action: Inject 1 µL of the derivatized sample into a GC-MS equipped with an HP-5MS capillary column. Utilize a temperature gradient starting at 170°C, ramping to 290°C[6].

  • Causality & Validation: The slow temperature gradient ensures optimal chromatographic resolution of structurally similar sterol isomers. For advanced validation, Ion Mobility-Mass Spectrometry (IM-MS) can be utilized to separate isobaric sterols based on their collisional cross-section (CCS), providing a four-dimensional matching matrix (retention time, m/z, fragmentation, and CCS) for unambiguous identification of 14-demethyllanosterol[5].

Sources

Exploratory

14-Demethyllanosterol: Biochemical Architecture, Pathopharmacology, and Analytical Methodologies

Executive Summary 14-Demethyllanosterol (also known as T-MAS or 4,4-dimethyl-5α-cholesta-8,24-dien-3β-ol) is a critical metabolic intermediate in the sterol biosynthesis pathway. Bridging the gap between the initial cycl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

14-Demethyllanosterol (also known as T-MAS or 4,4-dimethyl-5α-cholesta-8,24-dien-3β-ol) is a critical metabolic intermediate in the sterol biosynthesis pathway. Bridging the gap between the initial cyclization of squalene and the downstream formation of functional sterols (e.g., cholesterol in mammals, ergosterol in fungi), this molecule represents a major bottleneck in lipid metabolism. This whitepaper provides an authoritative examination of its evolutionary history, biochemical mechanics, and the self-validating analytical workflows required for its isolation and quantification.

Historical Context and Evolutionary Discovery

The elucidation of the sterol biosynthesis pathway—driven by the foundational work of Konrad Bloch and the Kandutsch-Russell models—revealed a highly conserved, multi-step enzymatic cascade. A critical juncture in this pathway is the removal of the 14α-methyl group from lanosterol.

Phylogenetic analyses demonstrate that the core machinery for steroid biosynthesis, including the highly conserved cytochrome P450 enzyme CYP51 (sterol 14α-demethylase), did not originate in eukaryotes. Instead, these enzymes evolved in bacteria in response to the rise of atmospheric oxygen and were subsequently horizontally transferred to early eukaryotes[1]. This evolutionary acquisition was a structural prerequisite for eukaryogenesis, as sterols are indispensable for regulating membrane fluidity and enabling endocytosis[1].

Biochemical Architecture: The Pathway to 14-Demethyllanosterol

In both mammalian and fungal systems, the synthesis of 14-demethyllanosterol is a tightly regulated, two-step enzymatic process following the formation of lanosterol.

  • Oxidative Demethylation: Lanosterol is catalyzed by CYP51 (lanosterol 14α-demethylase). This enzyme utilizes molecular oxygen and NADPH to oxidatively cleave the 14α-methyl group as formate, yielding the transient intermediate 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol (FF-MAS)[2].

  • Double-Bond Reduction: The Δ14 double bond of FF-MAS is immediately reduced by sterol Δ14-reductase. In mammals, this activity is uniquely shared by enzymes encoded by the TM7SF2 gene and the Lamin B Receptor (LBR) gene, producing 14-demethyllanosterol (T-MAS)[2].

Biosynthetic pathway of 14-Demethyllanosterol via CYP51 and DHCR14.

Pathopharmacology: CYP51 Inhibition and Sterol Accumulation

Because the 14α-demethylation step is an obligate requirement for the viability of pathogenic fungi and protozoa (such as Trypanosoma cruzi and Trypanosoma brucei), CYP51 has been established as a premier pharmacological target[3].

  • Antifungal Azoles: Therapeutics such as fluconazole and miconazole competitively bind to the heme iron active site of CYP51. This blockade prevents the formation of 14-demethyllanosterol, leading to the toxic intracellular accumulation of 14α-methylated sterols (e.g., 14α-methyl-3,6-diol)[4]. This accumulation disrupts fungal membrane integrity, alters the actin cytoskeleton, and halts cell growth[4].

  • Antitrypanosomal Agents: Substrate analogs of the 14α-demethylase reaction and novel non-azole inhibitors are currently being developed to selectively target protozoan CYP51, demonstrating potent antiparasitic efficacy by starving the pathogen of essential endogenous sterols[3].

Analytical Methodologies: Isolation and Quantification

The reliable quantification of sterol intermediates requires a self-validating analytical system. The structural homology between lanosterol, FF-MAS, and 14-demethyllanosterol demands high-resolution chromatographic separation coupled with precise mass spectrometry.

Protocol: Extraction and GC-MS/IM-MS Profiling of Sterol Intermediates
  • Step 1: Cell Lysis and Saponification

    • Action: Resuspend 20 mg of lyophilized biological sample in 2 mL of methanolic KOH (10% w/v) and incubate at 80°C for 2 hours.

    • Causality: Saponification is a critical prerequisite. It hydrolyzes esterified sterols into free sterols. Omitting this step leads to severe under-quantification of the total sterol pool, as sterol esters will not properly partition or derivatize in subsequent steps.

  • Step 2: Liquid-Liquid Extraction

    • Action: Add 2 mL of hexane (or chloroform) and 1 mL of distilled water. Vortex vigorously and centrifuge at 3000 × g for 5 minutes to separate the phases[5].

    • Causality: The non-polar solvent efficiently partitions the hydrophobic sterol core, while the aqueous phase retains polar metabolites, cellular debris, and saponified fatty acids. This orthogonal separation minimizes matrix suppression during MS analysis.

  • Step 3: Derivatization (Trimethylsilylation)

    • Action: Evaporate the organic phase under nitrogen. Reconstitute the residue in 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine. Incubate at 60°C for 30 minutes.

    • Causality: Sterols possess a sterically hindered C3-hydroxyl group that causes severe peak tailing and thermal degradation in a GC column. BSTFA/TMCS replaces the hydroxyl proton with a trimethylsilyl (TMS) group, significantly increasing the volatility and thermal stability of 14-demethyllanosterol, ensuring sharp, quantifiable chromatographic peaks.

  • Step 4: Instrumental Acquisition

    • Action: Inject 1 µL into a GC-MS system equipped with an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm)[5]. For advanced lipidomics, utilize LC-Ion Mobility-Mass Spectrometry (IM-MS) for four-dimensional matching (retention time, drift time, m/z, and fragmentation)[6].

    • Causality: The HP-5MS stationary phase (5% phenyl-methylpolysiloxane) provides optimal selectivity for separating closely eluting sterol isomers based on boiling point and subtle structural differences (e.g., the presence or absence of the 14α-methyl group). IM-MS adds collision cross-section (CCS) separation, resolving isobaric interferences that standard mass spectrometry might miss[6].

Self-validating analytical workflow for sterol extraction and GC-MS profiling.

Quantitative Data Summary

To facilitate comparative analysis and standard identification, the following table summarizes the key physicochemical parameters of the primary sterols involved in this pathway bottleneck.

Sterol IntermediateMolecular FormulaMonoisotopic Mass (Da)Pathway RolePharmacological Implication
Lanosterol C30H50O426.386Substrate for CYP51Accumulates upon CYP51 inhibition (e.g., azole treatment)
FF-MAS C29H46O410.355Intermediate productTransient; rapidly reduced by DHCR14/TM7SF2
14-Demethyllanosterol C29H48O412.370Product of DHCR14Depleted upon CYP51 inhibition; downstream precursor
Cholesterol C27H46O386.355End-product (Mammals)Critical for membrane fluidity and cellular signaling

References

  • Evolution of bacterial steroid biosynthesis and its impact on eukaryogenesis Proceedings of the National Academy of Sciences (PNAS)[Link]

  • The potential role and mechanism of circRNA/miRNA axis in cholesterol synthesis International Journal of Biological Sciences (IJBS)[Link]

  • CYP51: A Major Drug Target in the Cytochrome P450 Superfamily ResearchGate[Link]

  • Does the use of topical azoles have an impact on antifungal resistance? Oxford Academic[Link]

  • Elucidation of sterol biosynthesis pathway and its co-regulation with fatty acid biosynthesis in the oleaginous marine protist Schizochytrium sp. National Institutes of Health (NIH)[Link]

  • IM-MS-based four-dimensional sterol lipid analysis of biological samples ResearchGate[Link]

Sources

Foundational

14-Demethyllanosterol: Structural Dynamics, CYP51-Mediated Biosynthesis, and Analytical Workflows

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Executive Summary 14-Demethyllanosterol (also known as 4,4-dimethylzymosterol...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

14-Demethyllanosterol (also known as 4,4-dimethylzymosterol) is a critical intermediate in the eukaryotic sterol biosynthesis pathway. Positioned downstream of lanosterol and upstream of functional membrane sterols like cholesterol (in mammals) and ergosterol (in fungi), it represents a major metabolic checkpoint. The enzymatic conversion of lanosterol to 14-demethyllanosterol is catalyzed by Lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme that serves as the primary pharmacological target for azole-class antifungals and is increasingly implicated in oncological lipid metabolism.

This guide provides an in-depth analysis of the physicochemical properties of 14-demethyllanosterol, maps its biosynthetic causality, and establishes a self-validating analytical protocol for its isolation and quantification using advanced mass spectrometry.

Structural and Physicochemical Profiling

14-Demethyllanosterol is a highly hydrophobic, neutral triterpenoid lipid. Structurally, it is a 3β-sterol formed by the formal loss of a methyl group from the 14-position of the lanosterol tetracyclic core. This specific structural alteration flattens the sterol nucleus, a necessary topological change for the subsequent production of membrane-competent sterols.

Because it lacks highly polar functional groups (possessing only a single hydroxyl group at the C3 position), it partitions almost exclusively into the lipid bilayer and requires specialized non-polar solvent systems for extraction.

Quantitative Physicochemical Data

Data synthesized from authoritative chemical databases [1][2].

PropertyValueSource / Validation
Systematic (IUPAC) Name 4,4-dimethyl-5α-cholesta-8,24-dien-3β-olLIPID MAPS (LMST01010176)
Chemical Formula C₂₉H₄₈OPubChem (CID 165609)
Exact Mass 412.3705 DaPubChem
LogP (Lipophilicity) 8.38LIPID MAPS
Topological Polar Surface Area 20.23 ŲLIPID MAPS
Hydrogen Bond Donors/Acceptors 1 / 1PubChem

The CYP51 Enzymatic Axis & Biosynthetic Pathway

The formation of 14-demethyllanosterol is not a spontaneous event; it is tightly regulated by CYP51 , the most evolutionarily conserved cytochrome P450 enzyme across biological kingdoms [3].

Mechanistic Causality

CYP51 catalyzes a three-step oxidative demethylation of lanosterol. The reaction requires molecular oxygen ( O2​ ) and NADPH as a cofactor. The 14α-methyl group is sequentially oxidized to an alcohol, an aldehyde, and finally cleaved as formic acid, leaving a double bond in the sterol core.

In drug development, this specific node is targeted by azole antifungals (e.g., ketoconazole, fluconazole). Azoles contain a nitrogen-rich heterocyclic ring that competitively binds to the heme iron at the active site of CYP51. This prevents the binding of molecular oxygen, halting the production of 14-demethyllanosterol. The causality of cell death in fungi is twofold: the depletion of downstream ergosterol compromises membrane fluidity, while the accumulation of toxic 14α-methylated sterols disrupts membrane-bound enzyme function.

Pathway Lanosterol Lanosterol (C30H50O) CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate binding Demethyl 14-Demethyllanosterol (C29H48O) CYP51->Demethyl 14α-demethylation (NADPH + O2) Azoles Azole Antifungals (e.g., Ketoconazole) Azoles->CYP51 Competitive Inhibition Downstream Ergosterol / Cholesterol (Functional Sterols) Demethyl->Downstream Multi-step reduction & isomerization

Fig 1: CYP51-mediated biosynthesis pathway of 14-Demethyllanosterol and azole inhibition.

Analytical Methodology: LC-IM-MS Protocol

Standard liquid chromatography-mass spectrometry (LC-MS) struggles to quantify 14-demethyllanosterol accurately due to the presence of numerous isobaric sterol isomers (e.g., desmosterol) that share the exact mass (412.3705 Da). To resolve this, we employ Liquid Chromatography-Ion Mobility-Mass Spectrometry (LC-IM-MS) [4].

The following protocol is designed as a self-validating system , ensuring that extraction recoveries are normalized and isobaric interferences are mathematically excluded.

Phase 1: Matrix Preparation & Internal Standardization
  • Step: Aliquot 50 mg of tissue or 100 µL of cell lysate into a silanized glass vial. Spike the matrix with 10 µL of d7​ -cholesterol (1 µg/mL) prior to any solvent addition.

  • Causality & Validation: Sterols are highly prone to adsorption on plastic surfaces and variable extraction recoveries due to their extreme lipophilicity (LogP > 8). Spiking an isotopically labeled internal standard before extraction self-validates the workflow; any loss of the target analyte during processing will be proportionally mirrored by the d7​ -cholesterol, allowing for absolute quantification regardless of matrix effects.

Phase 2: Biphasic Lipid Extraction (Modified Folch)
  • Step: Add 1.5 mL of Chloroform:Methanol (2:1, v/v) to the sample. Vortex vigorously for 2 minutes. Add 0.3 mL of LC-MS grade water to induce phase separation. Centrifuge at 3,000 × g for 10 minutes at 4°C. Extract the lower organic phase and dry under a gentle stream of nitrogen.

  • Causality: The addition of water forces a biphasic split. The highly hydrophobic 14-demethyllanosterol partitions exclusively into the dense chloroform layer, effectively precipitating proteins and leaving polar metabolites (salts, sugars) in the upper aqueous layer.

Phase 3: LC-IM-MS Acquisition
  • Step: Reconstitute the dried extract in 100 µL of Isopropanol:Acetonitrile (1:1). Inject 5 µL onto a C18 reverse-phase column. Utilize an Atmospheric Pressure Chemical Ionization (APCI) source in positive ion mode, coupled with a drift-tube Ion Mobility (IM) cell.

  • Causality: Electrospray Ionization (ESI) is highly inefficient for 14-demethyllanosterol due to the lack of easily ionizable functional groups. APCI utilizes gas-phase ion-molecule reactions, forcing protonation [M+H−H2​O]+ and yielding a robust signal. The IM cell is deployed to separate ions based on their Collision Cross Section (CCS)—a measure of the molecule's three-dimensional shape in the gas phase.

Phase 4: Data Processing & Self-Validation
  • Step: Extract the chromatogram for m/z 395.3672 (representing the water-loss ion [M+H−H2​O]+ ). Compare the measured CCS value against a validated sterol library.

  • Validation Criteria: A peak is only positively identified as 14-demethyllanosterol if it meets a dual-threshold: Mass error < 5 ppm AND CCS error < 2%. This dual-parameter check ensures the protocol is self-validating, completely eliminating false positives from co-eluting structural isomers.

Therapeutic Implications in Oncology

While traditionally viewed through the lens of antifungal development, the 14-demethyllanosterol/CYP51 axis is gaining significant traction in oncology.

Recent interactomics studies reveal that CYP51 is significantly upregulated in primary colorectal and lung cancers [5]. Cancer cells exhibit an insatiable demand for membrane biogenesis to support rapid proliferation. Upregulation of CYP51 accelerates the flux of lanosterol into 14-demethyllanosterol, driving the overproduction of cholesterol. Consequently, profiling the intracellular accumulation of 14-demethyllanosterol serves as a highly sensitive metabolic biomarker for tumor aggressiveness, and repurposing CYP51 inhibitors (azoles) is currently under investigation as an adjuvant therapy to induce apoptosis in drug-tolerant cancer cell lines.

References

  • Title: 4,4-Dimethylzymosterol | C29H48O | CID 165609 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Structure Database (LMSD): 14-demethyllanosterol (LMST01010176) Source: LIPID MAPS URL: [Link]

  • Title: Comparative analysis of sterol acquisition in the oomycetes Saprolegnia parasitica and Phytophthora infestans Source: PLOS ONE URL: [Link]

  • Title: IM-MS-based four-dimensional sterol lipid analysis of biological samples Source: Nature Communications URL: [Link]

  • Title: Enzymes in the Cholesterol Synthesis Pathway: Interactomics in the Cancer Context Source: PubMed Central (PMC) URL: [Link]

Exploratory

The Biological Significance of 14-Demethyllanosterol: A Linchpin in Sterol Metabolism and Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract 14-Demethyllanosterol is a pivotal tetracyclic triterpenoid intermediate in t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

14-Demethyllanosterol is a pivotal tetracyclic triterpenoid intermediate in the intricate and highly conserved sterol biosynthesis pathway. Positioned at a critical juncture, its metabolic fate dictates the production of essential sterols such as cholesterol in mammals and ergosterol in fungi. The enzymatic removal of its 14α-methyl group by lanosterol 14α-demethylase (CYP51), a member of the cytochrome P450 superfamily, is a rate-limiting and indispensable step. This guide provides a comprehensive technical overview of the biological significance of 14-demethyllanosterol, exploring its biochemical properties, its central role in sterol biosynthesis, the mechanistic intricacies of its enzymatic conversion, and its profound implications in health and disease. Furthermore, we will delve into established experimental protocols for its study and discuss its standing as a validated and promising target for therapeutic intervention.

Introduction: The Centrality of 14-Demethyllanosterol

Sterols are fundamental components of eukaryotic cell membranes, modulating their fluidity, permeability, and the function of embedded proteins.[1] The biosynthesis of these vital molecules is a complex, multi-step process, and at its heart lies 14-demethyllanosterol. This molecule represents a key checkpoint in the transformation of the initial cyclized sterol precursor, lanosterol, into a diverse array of functional sterols.[2][3] Its singular importance is underscored by the fact that the enzyme responsible for its metabolism, CYP51, is a highly conserved protein found across biological kingdoms, highlighting its ancient and essential role.[4] The accumulation or depletion of 14-demethyllanosterol and its precursor, lanosterol, can have significant physiological consequences, ranging from developmental abnormalities to the disruption of cellular homeostasis, making its study critical for understanding both normal physiology and pathological states.[5]

Physicochemical Properties and Biochemical Context

14-Demethyllanosterol is a hydrophobic molecule with the chemical formula C₂₉H₄₈O. Its structure is characterized by the tetracyclic sterol nucleus with a methyl group at the C-14α position, which is the target for enzymatic removal.

PropertyValueReference
Chemical Formula C₂₉H₄₈O[6]
Molar Mass 412.7 g/mol [6]
Canonical SMILES CC(C)C=C(C)C1CCC(C)(C)C2C1(C)CCC3C2(C)CCC4C3(C)CCC(O)C4(C)CN/A
InChI Key N/AN/A

The presence of the 14α-methyl group makes 14-demethyllanosterol and its precursor, lanosterol, structurally distinct from the final sterol products like cholesterol and ergosterol. This methyl group disrupts the planarity of the sterol ring system, influencing how it packs within the lipid bilayer and altering membrane properties.

The Sterol Biosynthesis Pathway: A Visual Overview

The conversion of lanosterol to cholesterol (in animals) or ergosterol (in fungi) involves a series of enzymatic modifications. The demethylation at the C-14 position is a critical, early step in this post-lanosterol pathway.

Sterol_Biosynthesis cluster_precursors Precursors cluster_core_sterols Core Sterol Pathway cluster_end_products End Products Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase (Statins target) Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase, Lanosterol synthase 14-Demethyllanosterol 14-Demethyllanosterol Lanosterol->14-Demethyllanosterol CYP51 (Lanosterol 14α-demethylase) (Azoles target) Zymosterol Zymosterol 14-Demethyllanosterol->Zymosterol Multiple Steps Cholesterol (Animals) Cholesterol (Animals) Zymosterol->Cholesterol (Animals) Ergosterol (Fungi) Ergosterol (Fungi) Zymosterol->Ergosterol (Fungi)

Caption: The central role of 14-Demethyllanosterol in sterol biosynthesis.

The Enzymatic Conversion by CYP51: A Mechanistic Deep Dive

The demethylation of 14-demethyllanosterol's precursor, lanosterol, is catalyzed by the cytochrome P450 enzyme, lanosterol 14α-demethylase, also known as CYP51.[4][7] This reaction is a three-step oxidative process, requiring molecular oxygen and NADPH as a reducing equivalent.[3][4]

  • Hydroxylation: The 14α-methyl group is first hydroxylated to a primary alcohol.

  • Oxidation: The alcohol is then oxidized to an aldehyde.

  • Lyase Reaction: Finally, the C-C bond is cleaved, releasing the C-14 methyl group as formic acid and introducing a double bond between C-14 and C-15.[4]

This enzymatic transformation is not only crucial for the production of functional sterols but also serves as a primary target for a major class of antifungal drugs, the azoles.[8]

CYP51_Mechanism Lanosterol Lanosterol Step1 Hydroxylation (O₂, NADPH) Lanosterol->Step1 14-hydroxymethyl-lanosterol 14-hydroxymethyl-lanosterol Step1->14-hydroxymethyl-lanosterol Step2 Oxidation (O₂, NADPH) 14-hydroxymethyl-lanosterol->Step2 14-formyl-lanosterol 14-formyl-lanosterol Step2->14-formyl-lanosterol Step3 Lyase Reaction (O₂, NADPH) 14-formyl-lanosterol->Step3 14-Demethyllanosterol 14-Demethyllanosterol Step3->14-Demethyllanosterol Formic Acid Formic Acid Step3->Formic Acid

Caption: The three-step oxidative demethylation of lanosterol by CYP51.

Biological Roles and Implications in Disease

The precise regulation of 14-demethyllanosterol levels is critical for cellular health. Its accumulation, often due to the inhibition or genetic deficiency of CYP51, can have profound biological effects.

Fungal Pathogenesis and Antifungal Therapy

In fungi, the end product of the sterol pathway is ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 by azole antifungals leads to the accumulation of 14-demethyllanosterol and other 14α-methylated sterols.[9] This disrupts membrane integrity, leading to increased permeability and ultimately, fungal cell death.[9] This mechanism forms the basis for the clinical efficacy of widely used antifungal drugs like fluconazole and itraconazole.

Human Health and Disease

In humans, the pathway leads to cholesterol, a vital component of cell membranes and a precursor for steroid hormones and bile acids. While essential, dysregulation of cholesterol biosynthesis is implicated in numerous diseases.

  • Antley-Bixler Syndrome: Some cases of this rare congenital disorder have been linked to mutations in the P450 reductase gene, which is essential for CYP51 activity. This leads to impaired cholesterol synthesis and an accumulation of lanosterol and 24,25-dihydrolanosterol.[5]

  • Cancer: Cancer cells often exhibit elevated levels of cholesterol biosynthesis to support rapid proliferation.[10] Consequently, targeting CYP51 to disrupt this process is being explored as a potential anti-cancer strategy.[10]

  • Parasitic Infections: Protozoan parasites, such as Trypanosoma cruzi (the causative agent of Chagas disease), also rely on a similar sterol biosynthesis pathway. This has made their CYP51 enzymes attractive targets for the development of new anti-parasitic drugs.

Experimental Methodologies for the Study of 14-Demethyllanosterol

The investigation of 14-demethyllanosterol and its metabolic pathway requires robust and sensitive analytical techniques.

Quantification of 14-Demethyllanosterol by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of sterols.

Protocol: Sterol Extraction and GC-MS Analysis

  • Sample Preparation: Cells or tissues are homogenized and subjected to lipid extraction using a solvent system such as chloroform:methanol (2:1, v/v).

  • Saponification: The lipid extract is saponified using a strong base (e.g., ethanolic KOH) to hydrolyze sterol esters, releasing free sterols.

  • Extraction of Non-saponifiable Lipids: The free sterols are then extracted with an organic solvent like hexane or diethyl ether.

  • Derivatization: To improve volatility and chromatographic separation, the hydroxyl group of the sterols is derivatized, typically by silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS). The separated sterols are then detected by a mass spectrometer.[11] 14-Demethyllanosterol can be identified based on its characteristic retention time and mass spectrum.

GCMS_Workflow Sample Sample Lipid Extraction Lipid Extraction Sample->Lipid Extraction Saponification Saponification Lipid Extraction->Saponification Sterol Extraction Sterol Extraction Saponification->Sterol Extraction Derivatization Derivatization Sterol Extraction->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis

Caption: Workflow for the analysis of 14-Demethyllanosterol by GC-MS.

In Vitro CYP51 Enzyme Activity Assay

Assessing the activity of CYP51 is crucial for screening potential inhibitors and understanding its catalytic mechanism.

Protocol: Reconstituted CYP51 Activity Assay

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified, recombinant CYP51, NADPH-P450 reductase, a lipid environment (e.g., liposomes), and a buffer system.[2]

  • Substrate Addition: The substrate, radiolabeled ([³H] or [¹⁴C]) lanosterol, is added to the reaction mixture.

  • Initiation and Incubation: The reaction is initiated by the addition of NADPH and incubated at 37°C for a defined period.

  • Reaction Termination and Extraction: The reaction is stopped, and the sterols are extracted with an organic solvent (e.g., ethyl acetate).[2]

  • Analysis: The extracted sterols are separated by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC), and the conversion of lanosterol to 14-demethyllanosterol is quantified by scintillation counting.[2][12]

14-Demethyllanosterol as a Therapeutic Target: Current Status and Future Directions

The essential and conserved nature of the demethylation of lanosterol makes CYP51 an outstanding therapeutic target.

  • Antifungals: The development of new azole antifungals continues, with a focus on overcoming resistance mechanisms, which often involve mutations in the ERG11 gene (encoding CYP51) or overexpression of the enzyme.[13]

  • Anti-cancer Agents: The dependence of cancer cells on de novo cholesterol synthesis has spurred interest in developing human CYP51 inhibitors as potential anti-neoplastic agents.[10]

  • Anti-parasitic Drugs: Structure-based drug design is being employed to develop selective inhibitors of parasitic CYP51 enzymes that have minimal off-target effects on the human ortholog.

The study of 14-demethyllanosterol and its metabolic regulation continues to be a vibrant area of research. A deeper understanding of its roles in various physiological and pathological processes will undoubtedly pave the way for novel therapeutic strategies for a wide range of diseases.

References

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  • McDonald, J. G., Thompson, B. M., & Russell, D. W. (2009). A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. Journal of Lipid Research, 50(11), 2363–2373. Available at: [Link]

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  • Aoyama, Y., Yoshida, Y., & Sato, R. (1984). Yeast cytochrome P-450 catalyzing lanosterol 14 alpha-demethylation. II. Lanosterol 14 alpha-demethylase from baker's yeast. The Journal of Biological Chemistry, 259(3), 1661–1666.
  • Bellamine, A., Mangla, A. T., Nes, W. D., & Waterman, M. R. (1999). Characterization and catalytic properties of the sterol 14alpha-demethylase from Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences of the United States of America, 96(16), 8937–8942. Available at: [Link]

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  • Leonard, D. A., Ko, S. S., & Billheimer, J. T. (1991). Effects of a novel lanosterol 14 alpha-demethylase inhibitor on the regulation of 3-hydroxy-3-methylglutaryl-coenzyme A reductase in Hep G2 cells. The Journal of Biological Chemistry, 266(30), 20590–20595. Available at: [Link]

  • Belcour, A., Goulitquer, S., Gégin, A., Le Bizec, B., & Véron, B. (2021). Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae. Frontiers in Plant Science, 12, 658110. Available at: [Link]

  • Keber, R., et al. (2011). Mouse knockout of the cholesterogenic cytochrome P450 lanosterol 14α-demethylase (Cyp51) resembles Antley-Bixler syndrome. The Journal of Biological Chemistry, 286(42), 36814–36823. Available at: [Link]

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Foundational

An In-depth Technical Guide on 14-Demethyllanosterol in Fungal Ergosterol Synthesis

Abstract: Ergosterol is an indispensable component of fungal cell membranes, playing a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[1][2][3] The biosynthesis o...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Ergosterol is an indispensable component of fungal cell membranes, playing a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[1][2][3] The biosynthesis of ergosterol is a complex, multi-step process that represents a primary target for the majority of currently available antifungal drugs.[1] This guide provides a comprehensive technical overview of a pivotal intermediate in this pathway: 14-demethyllanosterol. We will delve into the enzymatic conversion of lanosterol to 14-demethyllanosterol, its subsequent metabolic fate, its significance as a therapeutic target, and the methodologies employed by researchers to investigate this critical juncture in fungal physiology. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this core aspect of fungal biochemistry.

The Ergosterol Biosynthesis Pathway: A Strategic Overview

The synthesis of ergosterol from acetyl-CoA is a highly conserved and essential metabolic pathway in fungi.[4][5] This pathway can be broadly divided into three main stages: the synthesis of squalene from mevalonate, the cyclization of squalene to form lanosterol, and the subsequent conversion of lanosterol to ergosterol through a series of demethylations, desaturations, and reductions.[6][7] The final stage, which is the focus of this guide, involves a cascade of enzymatic reactions that are unique to fungi, making them attractive targets for antifungal drug development.[4][5]

The conversion of lanosterol to ergosterol is not a linear process and can vary between different fungal species.[5][6] For instance, in Saccharomyces cerevisiae, the pathway proceeds through the formation of zymosterol, while in filamentous fungi like Aspergillus fumigatus, an eburicol branch is also observed.[5][6] Despite these variations, the initial demethylation at the C-14 position of lanosterol is a conserved and critical step across most fungi.

Ergosterol_Pathway_Overview acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol demethylation C-14 Demethylation lanosterol->demethylation demethyllanosterol 14-Demethyllanosterol demethylation->demethyllanosterol late_steps Further Modifications (Demethylations, Desaturations, Reductions) demethyllanosterol->late_steps ergosterol Ergosterol late_steps->ergosterol

Caption: A simplified overview of the major stages in the fungal ergosterol biosynthesis pathway.

The Crucial Role of Lanosterol 14α-Demethylase (CYP51/Erg11p)

The enzymatic conversion of lanosterol to 14-demethyllanosterol is catalyzed by lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene (also known as CYP51).[1][8] This enzyme is a member of the highly conserved cytochrome P450 superfamily and is responsible for the oxidative removal of the 14α-methyl group from lanosterol.[8][9] This demethylation is a critical checkpoint in the pathway, as the presence of the C-14 methyl group sterically hinders the subsequent enzymatic modifications required to produce the planar ergosterol molecule.

Mechanism of Action

The demethylation of lanosterol by CYP51 is a three-step oxidative process, with each step requiring a molecule of molecular oxygen and NADPH as a reducing equivalent.[8][9]

  • Hydroxylation: The 14α-methyl group is first hydroxylated to a hydroxymethyl group.

  • Oxidation: The hydroxymethyl group is then oxidized to a formyl group.

  • Lyase Reaction: Finally, the formyl group is eliminated as formic acid, resulting in the formation of a double bond between C-14 and C-15.

This intricate mechanism is a hallmark of the cytochrome P450 enzyme family and underscores the importance of the cellular redox environment for proper ergosterol synthesis.[8]

CYP51_Mechanism lanosterol Lanosterol (with 14α-methyl group) cyp51 CYP51 (Erg11p) + O₂ + NADPH lanosterol->cyp51 intermediate1 Hydroxymethyl Intermediate cyp51->intermediate1 Step 1 intermediate2 Formyl Intermediate cyp51->intermediate2 demethyllanosterol 14-Demethyllanosterol (C14-C15 double bond) cyp51->demethyllanosterol formic_acid Formic Acid cyp51->formic_acid intermediate1->cyp51 Step 2 intermediate2->cyp51 Step 3

Caption: The three-step oxidative demethylation of lanosterol catalyzed by CYP51.

CYP51 as a Prime Antifungal Target

The essential nature of CYP51 and its absence in mammals make it an ideal target for antifungal drugs.[4][5] The azole class of antifungals, which includes widely used drugs like fluconazole, itraconazole, and voriconazole, function by inhibiting CYP51.[6][10] These drugs contain a nitrogen-containing heterocyclic ring that binds to the heme iron atom in the active site of CYP51, preventing the binding of lanosterol and subsequent demethylation.[1] This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols, which disrupt the structure and function of the fungal cell membrane, ultimately leading to cell death or growth inhibition.[1][11]

The Subsequent Step: C14-Sterol Reductase (Erg24p)

Following the demethylation at C-14, the newly formed double bond at this position must be reduced. This reaction is catalyzed by C14-sterol reductase, an enzyme encoded by the ERG24 gene.[2][12] This enzyme is responsible for the NADPH-dependent reduction of the C14-C15 double bond in 14-demethyllanosterol, yielding a saturated sterol intermediate.

The essentiality of ERG24 can vary between fungal species. While it is essential for aerobic growth in Saccharomyces cerevisiae, deletion of the ERG24 gene in Candida albicans is not lethal, although it does lead to reduced virulence.[2] This suggests that some fungi may have alternative pathways or can tolerate the accumulation of unsaturated sterol intermediates to some extent. Nevertheless, Erg24p is considered a potential target for the development of novel antifungal agents.[2][13]

Methodologies for Studying 14-Demethyllanosterol and its Metabolism

A variety of experimental approaches are employed to investigate the role of 14-demethyllanosterol and the enzymes involved in its metabolism.

Sterol Extraction and Analysis

A fundamental technique in studying the ergosterol pathway is the extraction and analysis of sterols from fungal cells. This allows for the identification and quantification of various sterol intermediates, providing insights into the effects of genetic mutations or antifungal drug treatment.

Table 1: Comparison of Sterol Analysis Techniques

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity and specificity; provides structural information.Requires derivatization of sterols to increase volatility.[14][15]
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.Can analyze underivatized sterols; suitable for quantification.[16][17]May have lower resolution for complex sterol mixtures compared to GC-MS.

Experimental Protocol: Fungal Sterol Extraction and GC-MS Analysis

  • Cell Culture and Harvesting: Grow fungal cells to the desired growth phase (e.g., mid-logarithmic phase). Harvest the cells by centrifugation.

  • Saponification: Resuspend the cell pellet in a solution of alcoholic potassium hydroxide. Heat the mixture to saponify lipids and release sterols.

  • Non-saponifiable Lipid Extraction: Extract the non-saponifiable lipids, including sterols, using an organic solvent such as n-heptane or petroleum ether.

  • Drying and Derivatization: Evaporate the organic solvent to dryness under a stream of nitrogen. Derivatize the sterol extract using a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form trimethylsilyl (TMS) ethers.[15]

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The sterols will be separated on the gas chromatography column and detected by the mass spectrometer. Identification of 14-demethyllanosterol and other intermediates is based on their retention times and mass fragmentation patterns.[18][19]

Enzymatic Assays

In vitro assays are crucial for characterizing the activity of enzymes like CYP51 and for screening potential inhibitors.

Experimental Protocol: In Vitro CYP51 Activity Assay

  • Recombinant Enzyme Expression and Purification: Express and purify recombinant fungal CYP51 and its redox partner, NADPH-cytochrome P450 reductase (CPR), from a suitable expression system (e.g., E. coli or insect cells).[20][21]

  • Assay Reaction Mixture: Prepare a reaction mixture containing the purified CYP51 and CPR, a lipid environment (e.g., liposomes), the substrate lanosterol, and a source of reducing equivalents (NADPH).[21][22]

  • Reaction Initiation and Termination: Initiate the reaction by adding NADPH. After a defined incubation period, terminate the reaction by adding a strong acid or an organic solvent.

  • Product Analysis: Extract the sterols from the reaction mixture and analyze them by HPLC or GC-MS to quantify the amount of 14-demethyllanosterol produced.[22][23]

  • Inhibitor Screening: To screen for inhibitors, pre-incubate the enzyme with the test compound before initiating the reaction. The inhibitory activity is determined by the reduction in product formation compared to a control without the inhibitor.

Genetic Approaches

Genetic manipulation of the genes encoding enzymes in the ergosterol pathway is a powerful tool for understanding their function.

  • Gene Knockout Studies: Deleting genes such as ERG11 or ERG24 allows for the investigation of their essentiality and the resulting changes in the sterol profile.[2][6]

  • Gene Overexpression: Overexpression of ERG11 is a common mechanism of azole resistance in clinical fungal isolates.[6] Studying strains with engineered overexpression can provide insights into resistance mechanisms.

  • Site-Directed Mutagenesis: Introducing specific mutations into the ERG11 gene can help to identify amino acid residues that are critical for enzyme activity or for the binding of azole inhibitors.[24][25]

Research_Workflow cluster_in_vivo In Vivo / Cellular Studies cluster_in_vitro In Vitro / Biochemical Studies fungal_culture Fungal Culture (Wild-type, Mutant, or Drug-treated) sterol_extraction Sterol Extraction & Saponification fungal_culture->sterol_extraction phenotypic_analysis Phenotypic Analysis (Growth, Virulence) fungal_culture->phenotypic_analysis sterol_analysis Sterol Analysis (GC-MS / HPLC) sterol_extraction->sterol_analysis enzymatic_assay Enzymatic Assay sterol_analysis->enzymatic_assay Inform Assay Development recombinant_expression Recombinant Protein Expression & Purification (CYP51, Erg24p) recombinant_expression->enzymatic_assay inhibitor_screening Inhibitor Screening enzymatic_assay->inhibitor_screening inhibitor_screening->fungal_culture Validate Hits

Caption: A typical experimental workflow for investigating the ergosterol biosynthesis pathway.

Regulation of Ergosterol Biosynthesis

The expression of genes involved in ergosterol biosynthesis, including ERG11 and ERG24, is tightly regulated to maintain appropriate levels of ergosterol in the cell membrane. This regulation occurs primarily at the transcriptional level and involves transcription factors that sense the cellular sterol status.

In Candida species, the transcription factor Upc2 plays a key role in this process.[4][26] When ergosterol levels are depleted, for example, due to azole treatment, Upc2 is activated and binds to sterol regulatory elements (SREs) in the promoter regions of ERG genes, leading to their increased transcription.[4] This serves as a compensatory mechanism to restore ergosterol homeostasis. Upregulation of ERG11 is a frequently observed mechanism of azole resistance in clinical isolates.[6]

Conclusion and Future Directions

14-Demethyllanosterol is a pivotal intermediate in the fungal ergosterol biosynthesis pathway, situated at the crossroads of a critical and highly targeted enzymatic step. The enzymes responsible for its formation and subsequent modification, CYP51 and Erg24p, are validated and promising targets for antifungal drug development. A thorough understanding of the biochemistry, regulation, and inhibition of this segment of the pathway is essential for the discovery of new antifungal agents and for combating the growing problem of antifungal resistance.

Future research in this area will likely focus on:

  • The structural and functional characterization of CYP51 and Erg24p from a wider range of pathogenic fungi.

  • The development of novel inhibitors with different modes of action to overcome existing resistance mechanisms.

  • A deeper understanding of the regulatory networks that control ergosterol biosynthesis and their role in virulence and drug resistance.

  • The exploration of combination therapies that target multiple steps in the ergosterol pathway or that combine ergosterol synthesis inhibitors with drugs that have different mechanisms of action.[12]

By continuing to unravel the complexities of 14-demethyllanosterol metabolism, the scientific community can pave the way for the development of more effective and durable antifungal therapies.

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  • Erg11 mutations associated with azole resistance in clinical isolates of Candida albicans | FEMS Yeast Research | Oxford Academic. (2013, June 15).
  • ERG11 Gene of Fluconazole-resistant Candida albicans | IDR - Dove Medical Press. (2022, June 17).
  • Lanosterol 14α-demethylase (CYP51), NADPH–cytochrome P450 reductase and squalene synthase in spermatogenesis - Journal of Endocrinology. (n.d.).
  • Multiple mechanisms impact fluconazole resistance of mutant Erg11 proteins in Candida glabrata | bioRxiv. (2021, September 2).
  • Novel point mutations in the ERG11 gene in clinical isolates of azole resistant Candida species - PMC. (n.d.).

Sources

Exploratory

Deciphering the Catalytic and Structural Dynamics of Lanosterol 14α-Demethylase (CYP51): A Comprehensive Guide to In Vitro Profiling and Inhibition

Executive Summary Lanosterol 14α-demethylase (CYP51) is a highly conserved cytochrome P450 monooxygenase that catalyzes a critical, rate-limiting step in sterol biosynthesis across biological kingdoms[1]. In mammals, CYP...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lanosterol 14α-demethylase (CYP51) is a highly conserved cytochrome P450 monooxygenase that catalyzes a critical, rate-limiting step in sterol biosynthesis across biological kingdoms[1]. In mammals, CYP51A1 drives the conversion of lanosterol to 14-demethyllanosterol (FF-MAS), an essential precursor for cholesterol[2]. In fungi, the ortholog (ERG11) preferentially metabolizes eburicol or lanosterol to ergosterol precursors, making it the primary target for azole antifungals[3].

This whitepaper provides an authoritative, in-depth framework for understanding CYP51's processive kinetics, structural vulnerabilities, and the precise methodologies required to establish self-validating in vitro assays for drug development.

Mechanistic Biochemistry: The Processive Catalytic Cycle

CYP51 catalyzes a complex 3-step, 6-electron oxidation of the 14α-methyl group of sterols. Unlike typical P450s that release intermediates, CYP51 exhibits high kinetic processivity [4]. This means the sterol substrate remains anchored within the active site throughout the entire catalytic cycle, rendering the reaction highly efficient and less susceptible to competitive inhibition by endogenous intermediates.

The Three-Step Causality:

  • Hydroxylation: The 14α-methyl group is oxidized to a 14α-hydroxymethyl intermediate.

  • Aldehyde Formation: A second oxidation converts the alcohol to a 14α-carboxaldehyde.

  • Deformylation: The final step involves the elimination of formic acid, establishing a Δ14-15 double bond to yield 14-demethyllanosterol (FF-MAS)[5].

Because C-14α C–H bond breaking is not rate-limiting, steady-state experiments with deuterated substrates show no kinetic isotope effect[4].

CatalyticPathway Lanosterol Lanosterol (Substrate) CYP51_1 CYP51 + O2 + NADPH Lanosterol->CYP51_1 Hydroxymethyl 14α-Hydroxymethyl Intermediate CYP51_2 CYP51 + O2 + NADPH Hydroxymethyl->CYP51_2 Carboxaldehyde 14α-Carboxaldehyde Intermediate CYP51_3 CYP51 + O2 + NADPH Carboxaldehyde->CYP51_3 Demethyl 14-Demethyllanosterol (FF-MAS) CYP51_1->Hydroxymethyl Step 1: Hydroxylation CYP51_2->Carboxaldehyde Step 2: Oxidation CYP51_3->Demethyl Step 3: Deformylation

Caption: Three-step processive catalytic cycle of CYP51 mediating lanosterol 14α-demethylation.

Structural Biology and Resistance Mechanisms

The active site of CYP51 is defined by the B'-helix/BC loop (SRS1) and the I-helix, which form a highly complementary surface that orientates lanosterol for stereospecific C14-demethylation[1].

In drug development, understanding mutational hotspots is critical. For instance, the N136Y mutation in Candida albicans CYP51 (Erg11p) is a well-documented mechanism of fluconazole resistance[6]. Asn136 is located near the heme-binding pocket. The substitution to a bulky Tyrosine (Y) creates steric hindrance and alters the electronic environment, drastically reducing the binding affinity of the azole nitrogen to the heme iron, while preserving enough structural integrity to maintain lanosterol turnover[6].

ResistanceLogic WT Wild-Type CYP51 (High Azole Affinity) Azole Azole Inhibitor WT->Azole Strong Heme Ligation Lanosterol Lanosterol WT->Lanosterol Normal Turnover Mutant N136Y Mutant CYP51 (Altered Heme Pocket) Mutant->Azole Steric Clash / Weak Binding Mutant->Lanosterol Maintained Turnover

Caption: Logical mechanism of azole resistance via N136Y mutation in the CYP51 active site.

Kinetic Profiling & Substrate Specificity

When designing assays, substrate selection must align with the target organism. While human CYP51A1 utilizes lanosterol and 24,25-dihydrolanosterol, fungal orthologs (e.g., Aspergillus fumigatus) often exhibit exclusive preference for eburicol[3].

Table 1: Comparative Kinetic Parameters of CYP51 Substrates

SubstrateTarget EnzymeKm (μM)Kinetic BehaviorBiological Relevance
Lanosterol Human CYP51A110.5 - 165.0[5]ProcessivePrimary mammalian cholesterol precursor.
24,25-Dihydrolanosterol Human CYP51A1~312.0[5]ProcessiveKandutsch-Russell pathway intermediate[4].
Eburicol Fungal CYP51High AffinityHigh Catalytic EfficiencyPreferred/exclusive substrate in filamentous fungi[3].

Note: Human CYP51 is notoriously resistant to stoichiometric inhibition compared to microbial CYP51, requiring highly optimized inhibitors (e.g., VNI derivatives) to achieve >50% inhibition in vitro[7].

Experimental Protocols: Reconstituted In Vitro Assay

To accurately measure CYP51 activity or screen inhibitors (e.g., natural flavonoids like luteolin 7,3′-disulfate or agricultural azoles like tetraconazole), a highly controlled reconstituted system is required[8],[9].

Causality of Assay Design:

  • Cytochrome P450 Reductase (CPR): CYP51 cannot function autonomously; it requires CPR to shuttle electrons from NADPH to the CYP51 heme center[9].

  • Lipid Environment: CYP51 is an integral membrane protein. Reconstituting the enzyme in a specific lipid mixture (DLPC, DOPC, DOPS) restores native conformational dynamics and ensures proper substrate access channels are maintained[8].

  • Pre-incubation: Essential for allowing slow-binding or functionally irreversible inhibitors to reach thermodynamic equilibrium with the enzyme before the reaction is forced forward by NADPH[9].

Step-by-Step Methodology

Phase 1: Reconstitution of the Holoenzyme System

  • Lipid Preparation: Prepare a 0.15 μg/mL lipid mixture consisting of a 1:1:1 ratio of L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC), L-α-dioleoyl-sn-glycero-3-phosphocholine (DOPC), and L-α-phosphatidyl-L-serine (DOPS) in 50 mM Potassium Phosphate Buffer (KPB, pH 7.4) containing 4 mM MgCl₂ and 0.1 mM DTT[8].

  • Protein Integration: Mix recombinant human CYP51A1 (final concentration 0.5 μM) with recombinant CPR (final concentration 2.0 μM) into the lipid buffer.

  • Equilibration: Incubate the mixture at room temperature for 5 minutes to allow the CYP51-CPR complex to anchor into the lipid vesicles[8].

Phase 2: Inhibitor Pre-Incubation & Reaction 4. Inhibitor Addition: Add the test compound (e.g., 25 μM final concentration) or vehicle control (DMSO) to the reconstituted enzyme mix[8]. 5. Substrate Addition: Introduce lanosterol (from a 10 mM ethanol stock) to achieve a final concentration of 50 μM[8]. 6. Thermal Equilibration: Pre-incubate the complete mixture at 37 °C for 10 minutes[8],[9]. 7. Initiation: Start the catalytic cycle by adding NADPH to a final concentration of 0.25 mM[8].

Phase 3: Termination and Analysis 8. Quenching: At chosen time intervals (e.g., 60 seconds for initial steady-state rates[7]), extract 0.5 mL aliquots and quench the reaction using an organic solvent (e.g., ethyl acetate or dichloromethane) to precipitate proteins and extract sterols. 9. Quantification: Evaporate the organic layer, resuspend in mobile phase, and analyze via HPLC-UV (monitoring at 210-240 nm) or LC-MS/MS to quantify the depletion of lanosterol and the formation of 14-demethyllanosterol[4].

AssayWorkflow Lipids 1. Lipid Vesicles (DLPC/DOPC/DOPS) Enzymes 2. CYP51 + CPR Reconstitution Lipids->Enzymes Inhibitor 3. Inhibitor Pre-incubation Enzymes->Inhibitor Reaction 4. NADPH Addition & Reaction (37°C) Inhibitor->Reaction Analysis 5. Extraction & HPLC-UV/MS Reaction->Analysis

Caption: Step-by-step workflow for the in vitro reconstituted CYP51 enzymatic and inhibition assay.

Conclusion

The enzymatic conversion of lanosterol to 14-demethyllanosterol by CYP51 represents a master regulatory node in sterol biosynthesis. Successful targeting of this enzyme—whether for novel agricultural fungicides, clinical antifungals, or experimental oncology therapeutics—demands rigorous adherence to native-like assay conditions. By respecting the processive kinetics of the enzyme and the necessity of its redox partner (CPR) and lipid microenvironment, researchers can generate highly reliable, self-validating pharmacological data.

References

  • Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1. ResearchGate. Available at:[Link]

  • The amino acid substitution N136Y in Candida albicans sterol 14alpha-demethylase is involved in fluconazole resistance. SciSpace. Available at:[Link]

  • Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Cyp51a1 - Lanosterol 14-alpha demethylase - Rattus norvegicus (Rat). UniProtKB. Available at:[Link]

  • Validation of Human Sterol 14α-Demethylase (CYP51) Druggability. National Center for Biotechnology Information (PMC). Available at:[Link]

  • The potential role and mechanism of circRNA/miRNA axis in cholesterol synthesis. International Journal of Biological Sciences. Available at: [Link]

Sources

Foundational

Unlocking CYP51A1: Mechanistic Insights and Analytical Workflows for 14-Demethyllanosterol Formation

Executive Summary Lanosterol 14α-demethylase (CYP51A1) is a highly conserved cytochrome P450 monooxygenase that serves as the gatekeeper for de novo sterol biosynthesis in eukaryotes. By catalyzing the removal of the 14α...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lanosterol 14α-demethylase (CYP51A1) is a highly conserved cytochrome P450 monooxygenase that serves as the gatekeeper for de novo sterol biosynthesis in eukaryotes. By catalyzing the removal of the 14α-methyl group from lanosterol, CYP51A1 generates 14-demethyllanosterol (also known as 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol or FF-MAS), a critical intermediate in the production of cholesterol in humans and ergosterol in fungi .

As a Senior Application Scientist, I frequently observe that the primary bottleneck in sterol profiling and antifungal drug screening is the inability to accurately capture the transient kinetics of CYP51A1. This whitepaper provides a deep-dive into the mechanistic enzymology of CYP51A1, presents empirical kinetic data, and outlines a self-validating LC-MS/MS protocol designed to ensure absolute data integrity during drug development.

Mechanistic Enzymology: The Processive Oxidation Cascade

The conversion of lanosterol to 14-demethyllanosterol is not a simple single-step cleavage. It is a highly processive, three-step, six-electron oxidation reaction . Understanding this causality is crucial for assay design, as the intermediate species are tightly bound and rarely observed in bulk solution under optimal conditions.

  • Step 1 (Hydroxylation): The enzyme utilizes one molecule of O2​ and NADPH to hydroxylate the 14α-methyl group, forming a 14α-hydroxymethyl intermediate.

  • Step 2 (Oxidation): A second cycle of O2​ /NADPH oxidation converts the alcohol into a 14α-carboxaldehyde.

  • Step 3 (Cleavage): The final O2​ /NADPH-dependent step results in the elimination of the aldehyde as formic acid, accompanied by the introduction of a Δ14−15 double bond to yield 14-demethyllanosterol.

The processive nature of this enzyme—where the dissociation rates ( koff​ ) of the intermediate complexes are 1 to 2 orders of magnitude slower than the forward oxidation rates—prevents the release of potentially toxic sterol intermediates into the endoplasmic reticulum.

Three-step 14α-demethylation of lanosterol catalyzed by CYP51A1.

Kinetic Profiling & Structural Dynamics

To design an effective inhibitor or a robust assay, one must ground their parameters in established kinetic data. The disparity between the Michaelis constant ( Km​ ) and the dissociation constant ( Kd​ ) highlights the enzyme's structural dynamics: CYP51A1 binds its substrate tightly but processes it relatively slowly, a hallmark of complex multi-step monooxygenases .

Table 1: Steady-State Kinetic and Binding Parameters of Human CYP51A1

Substrate Km​ (μM) Vmax​ (nmol/min/nmol)Apparent Kd​ (μM)
Lanosterol 29.00.182.4
24,25-Dihydrolanosterol 27.00.50N/A

Data synthesized from established recombinant human CYP51A1 spectral binding and HPLC assays .

Experimental Methodology: Self-Validating LC-MS/MS Protocol

Quantifying 14-demethyllanosterol is notoriously difficult due to the lack of a strong chromophore in sterols, rendering UV detection insensitive and highly susceptible to matrix interference. Therefore, Atmospheric Pressure Chemical Ionization (APCI) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.

The following protocol is engineered as a self-validating system . By embedding specific causality-driven controls, the assay inherently proves its own accuracy during every run.

Phase 1: Reconstitution and Reaction

Causality: CYP51A1 is a membrane-bound enzyme that cannot function in isolation. It requires NADPH-cytochrome P450 reductase (POR) to shuttle electrons, and a lipid matrix (like DLPC) to properly solubilize and orient the highly hydrophobic lanosterol substrate .

  • Lipid Reconstitution: Mix 0.5 μM recombinant human CYP51A1 with 2.0 μM rat POR and 100 μM L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC) in 50 mM potassium phosphate buffer (pH 7.4). Incubate on ice for 30 minutes to allow micelle formation.

  • Substrate Addition: Add lanosterol to a final concentration of 25 μM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for exactly 30 minutes.

Phase 2: Quenching and Extraction

Causality: Sterols are highly lipophilic. Liquid-liquid extraction (LLE) with ethyl acetate efficiently partitions the sterols into the organic phase while leaving salts, NADPH, and polar proteins in the aqueous phase, preventing MS source fouling.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold methanol containing 100 ng/mL of Deuterated Lanosterol (Lanosterol-d3) as an Internal Standard (IS). The methanol instantly denatures the enzymes, locking the kinetic state.

  • Extraction: Add 3 volumes of ethyl acetate. Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 10 minutes.

  • Drying: Extract the upper organic layer, transfer to a clean glass vial, and evaporate to dryness under a gentle stream of nitrogen gas. Reconstitute in 100 μL of Methanol:Water (90:10, v/v).

Phase 3: LC-MS/MS Analysis
  • Chromatography: Inject 10 μL onto a C18 reversed-phase column (e.g., Kinetex 2.1 x 50 mm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Utilize APCI in positive ion mode. Monitor the Multiple Reaction Monitoring (MRM) transitions for the protonated, water-loss species [M+H−H2​O]+ .

Step-by-step LC-MS/MS workflow for quantifying CYP51A1 enzymatic activity.

The Self-Validating Checkpoints (Critical for E-E-A-T)

To ensure the integrity of the data, every batch must pass the following internal logic gates:

  • Gate 1 (Negative Control): Reaction mixture without NADPH. Expected Result: Zero 14-demethyllanosterol formed. Validates that product formation is strictly P450-dependent.

  • Gate 2 (Inhibition Control): Reaction mixture + 1 μM Ketoconazole (a potent CYP51 inhibitor). Expected Result: >95% reduction in product formation. Validates that the reaction is specifically driven by CYP51A1 and not a background auto-oxidation artifact.

  • Gate 3 (IS Recovery): Lanosterol-d3 peak area must remain within ±15% across all samples. Validates that extraction efficiency is uniform and matrix effects are negligible.

Conclusion

CYP51A1 remains a premier target for both antifungal therapeutics and cholesterol-lowering investigations. By understanding the processive causality of its three-step mechanism and employing rigorous, self-validating LC-MS/MS workflows, researchers can eliminate false positives caused by auto-oxidation or poor extraction recoveries. The protocols outlined herein provide a robust framework for investigating CYP51A1 kinetics and evaluating novel stoichiometric inhibitors.

References

  • Title: Lanosterol 14 alpha-demethylase - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 Source: ResearchGate / Journal of Biological Chemistry URL: [Link]

  • Title: CYP51A1 Gene - GeneCards | CP51A Protein Source: GeneCards URL: [Link]

  • Title: Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors Source: National Center for Biotechnology Information (PMC) URL: [Link]

Exploratory

14-Demethyllanosterol: A Pivotal Intermediate in Sterol Metabolism and a Key Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive exploration of 14-demet...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of 14-demethyllanosterol, a critical metabolic intermediate in the cholesterol biosynthesis pathway. We will delve into its formation, its pivotal enzymatic conversion by sterol 14α-demethylase (CYP51A1), and the intricate regulation of this metabolic juncture. Beyond its fundamental role in sterol production, this guide will illuminate the implications of 14-demethyllanosterol and its metabolic regulation in a spectrum of human diseases, including cancer and developmental disorders. Furthermore, we will examine its significance as a validated and promising target for therapeutic intervention, with a focus on the development of novel inhibitors. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and advanced insights into the study and therapeutic exploitation of this key metabolic pathway.

The Cholesterol Biosynthesis Pathway: A Cellular Imperative

Cholesterol is an indispensable molecule for all animal life, serving as a fundamental component of cellular membranes, and as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D.[1] The intricate de novo synthesis of cholesterol is a multi-step process that primarily occurs in the endoplasmic reticulum of hepatic cells.[2] This pathway is tightly regulated to maintain cholesterol homeostasis, a critical factor for cellular health.[3]

The biosynthesis of cholesterol begins with acetyl-CoA and proceeds through the formation of mevalonate, a reaction catalyzed by HMG-CoA reductase, which is the rate-limiting step and the target of statin drugs.[2][4] Subsequent reactions lead to the synthesis of the first sterol, lanosterol.[2] The conversion of lanosterol to cholesterol involves a series of approximately 19 enzymatic steps.[2][4][5]

The Post-Lanosterol Pathway: A Critical Juncture

The transformation of lanosterol marks a significant commitment in the pathway towards cholesterol. This phase of the pathway involves the removal of three methyl groups, the reduction of a double bond, and the migration of another double bond.[6] The initial and crucial step in this final stage is the demethylation of lanosterol at the 14α-position, which is catalyzed by the enzyme sterol 14α-demethylase, also known as CYP51A1.[7][8] This reaction yields 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol and is a key regulatory point in the pathway.[7]

Two parallel pathways, the Bloch and the Kandutsch-Russell pathways, can then convert this intermediate to cholesterol. These pathways differ in the timing of the reduction of the C24 double bond.[5][9][10]

Cholesterol_Biosynthesis_Pathway cluster_pre_lanosterol Pre-Lanosterol Pathway cluster_post_lanosterol Post-Lanosterol Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA Synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate Isopentenyl Pyrophosphate->Farnesyl Pyrophosphate Squalene Squalene Farnesyl Pyrophosphate->Squalene Squalene Synthase Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Lanosterol Synthase 14-Demethyllanosterol 14-Demethyllanosterol Lanosterol->14-Demethyllanosterol CYP51A1 (Sterol 14α-demethylase) Zymosterol Zymosterol 14-Demethyllanosterol->Zymosterol Multiple Steps Desmosterol Desmosterol Zymosterol->Desmosterol Bloch Pathway 7-Dehydrocholesterol 7-Dehydrocholesterol Zymosterol->7-Dehydrocholesterol Kandutsch-Russell Pathway Cholesterol Cholesterol Desmosterol->Cholesterol 7-Dehydrocholesterol->Cholesterol

Figure 1: Simplified overview of the cholesterol biosynthesis pathway, highlighting the position of 14-demethyllanosterol.

14-Demethyllanosterol: The Gatekeeper of Post-Lanosterol Synthesis

14-Demethyllanosterol is the product of the first demethylation step in the conversion of lanosterol to cholesterol. This metabolic intermediate is of paramount importance as its formation is a committed step towards the synthesis of a vast array of essential sterols.[7][8]

The Enzymatic Conversion: The Role of CYP51A1

The conversion of lanosterol to 14-demethyllanosterol is catalyzed by CYP51A1, a member of the cytochrome P450 superfamily of enzymes.[7][11] This enzyme is highly conserved across biological kingdoms, underscoring its fundamental importance.[7][12] In humans, CYP51A1 is a membrane-bound protein located in the endoplasmic reticulum.[13]

The demethylation reaction is a three-step oxidative process, with each step requiring one molecule of diatomic oxygen and one molecule of NADPH as a reducing equivalent.[7][8]

  • Hydroxylation: The 14α-methyl group of lanosterol is first hydroxylated to a carboxyalcohol.[7]

  • Oxidation: The carboxyalcohol is then oxidized to a carboxyaldehyde.[7]

  • Deformylation: The aldehyde is subsequently removed as formic acid, resulting in the formation of a double bond and yielding 14-demethyllanosterol.[8]

CYP51A1_Mechanism Lanosterol Lanosterol Intermediate1 14α-hydroxymethyl-lanosterol Lanosterol->Intermediate1 CYP51A1 O2, NADPH Intermediate2 14α-formyl-lanosterol Intermediate1->Intermediate2 CYP51A1 O2, NADPH Product 14-Demethyllanosterol Intermediate2->Product CYP51A1 O2, NADPH (- Formic Acid)

Figure 2: The three-step enzymatic conversion of lanosterol to 14-demethyllanosterol by CYP51A1.

Regulation of 14-Demethyllanosterol Production

The synthesis of cholesterol, and by extension the production of 14-demethyllanosterol, is subject to tight regulatory control to ensure cellular cholesterol homeostasis. This regulation occurs at both the transcriptional and post-translational levels.

Transcriptional Regulation of CYP51A1

The expression of the CYP51A1 gene is primarily regulated by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2).[9] When cellular cholesterol levels are low, SREBP-2 is activated and translocates to the nucleus, where it binds to the sterol regulatory element (SRE) in the promoter region of the CYP51A1 gene, thereby upregulating its transcription.[1][14] Conversely, high cellular cholesterol levels suppress the activation of SREBP-2, leading to a decrease in CYP51A1 expression.[14]

Post-Translational Regulation

Recent evidence suggests that the CYP51A1 enzyme is also subject to post-translational regulation. The E3 ubiquitin ligase MARCH6 has been identified as a key player in the degradation of CYP51A1.[9][15] Interestingly, unlike other key enzymes in the cholesterol synthesis pathway such as HMG-CoA reductase, the degradation of CYP51A1 does not appear to be triggered by sterol levels, indicating a distinct regulatory mechanism.[9][15]

Clinical Significance and Therapeutic Targeting

The critical role of 14-demethyllanosterol and its enzymatic conversion in cellular metabolism makes it a focal point in various pathological conditions and a prime target for drug development.

Role in Disease

Dysregulation of the cholesterol biosynthesis pathway, including the step catalyzed by CYP51A1, has been implicated in a range of diseases:

  • Cancer: Cancer cells often exhibit an increased demand for cholesterol to support rapid proliferation and membrane synthesis.[16] Elevated expression of CYP51A1 has been observed in several cancers, including ovarian and colorectal cancer, and is associated with a poorer prognosis.[12]

  • Developmental Disorders: Mutations in the CYP51A1 gene can lead to Antley-Bixler syndrome, a rare congenital disorder characterized by skeletal malformations.[9]

  • Infectious Diseases: In fungi, the ortholog of CYP51A1 is essential for the synthesis of ergosterol, a crucial component of the fungal cell membrane.[8][17] This makes it a primary target for azole antifungal drugs.[17][18] Similarly, CYP51 is a validated drug target in protozoan parasites like Trypanosoma cruzi, the causative agent of Chagas disease.[17][19]

  • Other Conditions: Dysfunction of CYP51A1 has also been linked to liver cirrhosis and the formation of cataracts.[9] Recent studies have also uncovered its role in modulating regulated cell death pathways such as apoptosis and ferroptosis.[12][20]

CYP51A1 as a Therapeutic Target

The essential and conserved nature of CYP51A1 makes it an attractive target for the development of therapeutic agents.

  • Antifungal and Antiparasitic Drugs: The most well-established clinical application of CYP51A1 inhibition is in the treatment of fungal and parasitic infections.[8][17] Azole antifungals, such as ketoconazole and fluconazole, work by binding to the heme iron in the active site of fungal CYP51, thereby inhibiting ergosterol synthesis and leading to fungal cell death.[17][18][21]

  • Cancer Therapy: The dependency of cancer cells on cholesterol synthesis has led to the investigation of CYP51A1 inhibitors as potential anticancer agents.[12][17] Small-molecule inhibitors targeting human CYP51A1 have shown promise in preclinical models of hepatocellular carcinoma.[12][22]

  • Hypocholesterolemic Agents: Inhibition of cholesterol biosynthesis at post-squalene steps offers an alternative to statin therapy.[23] Lanosterol analogs have been explored as potential CYP51A1 inhibitors for lowering cholesterol levels.[19]

Table 1: Examples of CYP51A1 Inhibitors and Their Applications

Inhibitor ClassExample(s)Primary Application(s)Mechanism of Action
Azoles Ketoconazole, Fluconazole, ItraconazoleAntifungalBinds to the heme iron in the active site of fungal CYP51, inhibiting ergosterol synthesis.[17][21]
Substrate Analogs 7-oxo-lanosterol, 15-keto-lanosterolHypocholesterolemic (investigational)Competitive inhibition of CYP51A1.[19]
Pyridylethanol(phenylethyl)amine derivatives LK-935Anticancer (investigational)Binds to the heme pocket of CYP51A1.[22]

Methodologies for Studying 14-Demethyllanosterol and CYP51A1

The investigation of 14-demethyllanosterol and the activity of CYP51A1 requires specialized analytical and biochemical techniques.

Analytical Detection and Quantification

The detection and quantification of 14-demethyllanosterol and other sterol intermediates are typically achieved using chromatographic methods coupled with mass spectrometry.

  • High-Performance Liquid Chromatography (HPLC): Radio-HPLC assays have been historically used to monitor the conversion of radiolabeled lanosterol to its demethylated products.[24]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Modern approaches utilize LC-MS for the sensitive and specific detection and quantification of sterols in complex biological samples.[25]

Enzyme Activity Assays

The enzymatic activity of CYP51A1 can be assessed using various in vitro assays.

  • Microsomal Assays: Microsomes isolated from tissues or cells expressing CYP51A1 can be used to measure the conversion of a substrate, such as lanosterol or dihydrolanosterol, to its demethylated product.[24]

  • Recombinant Enzyme Assays: The use of purified, recombinantly expressed CYP51A1 allows for more detailed kinetic studies and inhibitor screening.

Experimental Protocol: In Vitro CYP51A1 Inhibition Assay

This protocol provides a general framework for screening potential inhibitors of human CYP51A1 using a microsomal-based assay.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human CYP51A1.

Materials:

  • Human liver microsomes (commercially available)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Dihydrolanosterol (substrate)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Potassium phosphate buffer (pH 7.4)

  • Quenching solution (e.g., methanol with an internal standard)

  • LC-MS system for analysis

Procedure:

  • Preparation of Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, human liver microsomes, and the NADPH regenerating system.

  • Pre-incubation with Inhibitor: Add varying concentrations of the test compound or vehicle control (DMSO) to the reaction mixture. Pre-incubate for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, dihydrolanosterol.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a quenching solution.

  • Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant to a new tube for analysis.

  • LC-MS Analysis: Analyze the samples by LC-MS to quantify the amount of the demethylated product formed.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Inhibition_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Reaction Mixture (Microsomes, Buffer, NADPH system) C Add Test Compound to Reaction Mixture A->C B Prepare Test Compound Dilutions B->C D Pre-incubate at 37°C C->D E Add Substrate (Dihydrolanosterol) D->E F Incubate at 37°C E->F G Quench Reaction F->G H Centrifuge and Collect Supernatant G->H I LC-MS Analysis H->I J Calculate % Inhibition and IC50 I->J

Figure 3: A representative workflow for an in vitro CYP51A1 inhibition assay.

Future Directions and Conclusion

The study of 14-demethyllanosterol and its metabolic context continues to be a vibrant area of research. Future investigations will likely focus on further elucidating the non-canonical roles of CYP51A1 in cellular signaling and regulated cell death.[12][20] The development of more specific and potent inhibitors of human CYP51A1 holds significant promise for the treatment of cancer and other metabolic diseases. A deeper understanding of the structural and functional differences between human CYP51A1 and its orthologs in pathogens will be crucial for the design of next-generation anti-infective agents with improved selectivity and reduced off-target effects.

References

  • Mullen, P. J., Yu, R., Longo, J., Archer, M. C., & Penn, L. Z. (2016). The interplay between cell signalling and the mevalonate pathway in cancer.
  • Luo, J., Yang, H., & Song, B. L. (2020). Mechanisms and regulation of cholesterol homeostasis. Nature Reviews Molecular Cell Biology, 21(4), 225–245.
  • Goldstein, J. L., & Brown, M. S. (2009). The SREBP pathway: regulation of cholesterol metabolism by proteolysis of a membrane-bound transcription factor. Cell, 89(3), 331-340.
  • Brown, M. S., & Goldstein, J. L. (1997). The SREBP pathway: regulation of cholesterol and fatty acid synthesis. Journal of Biological Chemistry, 272(30), 18647-18650.
  • Wikipedia contributors. (2024, February 28). Cholesterol. In Wikipedia, The Free Encyclopedia. Retrieved March 15, 2026, from [Link]

  • Waterman, M. R. (2002). The postsqualene portion of the cholesterol biosynthetic pathway. The Journal of biological chemistry, 277(22), 19707-19710.
  • Scribd. (n.d.). Lanosterol to Cholesterol Pathway Steps. Retrieved March 15, 2026, from [Link]

  • PatSnap. (2024, June 21). What are CYP51A1 inhibitors and how do they work?. Synapse. Retrieved March 15, 2026, from [Link]

  • BPS/IUPHAR Guide to PHARMACOLOGY. (n.d.). Lanosterol biosynthesis pathway. Retrieved March 15, 2026, from [Link]

  • Wikipedia contributors. (2023, December 29). Lanosterol 14 alpha-demethylase. In Wikipedia, The Free Encyclopedia. Retrieved March 15, 2026, from [Link]

  • Wang, C., Chen, L., & You, H. (2025). CYP51A1 in health and disease: from sterol metabolism to regulated cell death.
  • Wikipedia contributors. (2023, July 1). Sterol 14-demethylase. In Wikipedia, The Free Encyclopedia. Retrieved March 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2025, July 14). CYP51A1 in health and disease: from sterol metabolism to regulated cell death. PubMed Central. Retrieved March 15, 2026, from [Link]

  • WikiDoc. (2018, November 28). Lanosterol 14 alpha-demethylase. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). A scheme of the cholesterol biosynthetic pathway. The lanosterol 14a-demethylation reaction is boxed. Retrieved March 15, 2026, from [Link]

  • Lepesheva, G. I., & Waterman, M. R. (2007). Novel cholesterol biosynthesis inhibitors targeting human lanosterol 14α-demethylase (CYP51). Journal of steroid biochemistry and molecular biology, 103(3-5), 379-385.
  • Gibbons, F. G., Pullinger, C. R., & Mitropoulos, K. A. (1979). Studies on the mechanism of lanosterol 14 alpha-demethylation. A requirement for two distinct types of mixed-function-oxidase systems. The Biochemical journal, 183(2), 309–315.
  • Scott, N. A., Sharpe, L. J., Capell-Hattam, I. M., Gullo, S. J., Luu, W., & Brown, A. J. (2020). The cholesterol synthesis enzyme lanosterol 14α-demethylase is post-translationally regulated by the E3 ubiquitin ligase MARCH6. The Journal of biological chemistry, 295(10), 3086–3095.
  • National Center for Biotechnology Information. (2020, January 31). The cholesterol synthesis enzyme lanosterol 14α-demethylase is post-translationally regulated by the E3 ubiquitin ligase MARCH6. PubMed. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (2016, May 19). Screening of human cytochrome P450(51) (CYP51A1) inhibitors: Structural lanosterol analogues of plant and animal origin. Retrieved March 15, 2026, from [Link]

  • Lepesheva, G. I., & Waterman, M. R. (2004). CYP51: a major drug target in the cytochrome P450 superfamily.
  • UniProt. (2003, October 1). CYP51 - Sterol 14-alpha demethylase - Trypanosoma cruzi (strain CL Brener). Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). The postsqualene portion of the cholesterol biosynthetic pathway. After lanosterol is formed, two parallel pathways develop.... Retrieved March 15, 2026, from [Link]

  • UniProt. (2002, October 1). Cyp51a1 - Lanosterol 14-alpha demethylase - Mus musculus (Mouse). Retrieved March 15, 2026, from [Link]

  • Taylor & Francis. (n.d.). Lanosterol 14 alpha-demethylase – Knowledge and References. Retrieved March 15, 2026, from [Link]

  • T3DB. (n.d.). Lanosterol 14-alpha demethylase. Retrieved March 15, 2026, from [Link]

  • Semantic Scholar. (n.d.). Figure 1 from Lanosterol 14alpha-demethylase (CYP51), NADPH-cytochrome P450 reductase and squalene synthase in spermatogenesis.... Retrieved March 15, 2026, from [Link]

  • National Center for Biotechnology Information. (1987, December 1). Identification of lanosterol 14 alpha-methyl demethylase in human tissues. PubMed. Retrieved March 15, 2026, from [Link]

  • Monk, B. C., & Tomasiak, T. M. (2020). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1868(3), 140331.
  • Gu, C., Li, L., & Gu, J. (2018). Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1. The Journal of biological chemistry, 293(45), 17467–17478.

Sources

Foundational

Biosynthesis of 14-Demethyllanosterol in Mammals: A Technical Guide to Post-Squalene Cholesterol Metabolism

Executive Summary The mammalian cholesterol biosynthesis pathway is a highly regulated metabolic network essential for membrane integrity, steroid hormone production, and cellular signaling[1]. Following the cyclization...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The mammalian cholesterol biosynthesis pathway is a highly regulated metabolic network essential for membrane integrity, steroid hormone production, and cellular signaling[1]. Following the cyclization of 2,3-oxidosqualene, lanosterol emerges as the first sterol intermediate[2]. The conversion of lanosterol to downstream sterols requires the systematic removal of three methyl groups. The initial and most critical checkpoint in this sequence is the removal of the 14α-methyl group, a reaction that yields 14-demethyllanosterol (T-MAS) via the intermediate FF-MAS[3]. This whitepaper provides an in-depth mechanistic analysis of this biochemical branch, detailing the enzymology, pharmacological targeting, and validated analytical protocols for researchers and drug development professionals.

Mechanistic Pathway and Enzymology

The transformation of lanosterol to 14-demethyllanosterol is a two-step enzymatic cascade involving a cytochrome P450 monooxygenase and a subsequent reductase.

CYP51A1-Mediated Demethylation

Lanosterol 14α-demethylase (CYP51A1) catalyzes the oxidative removal of the 14α-methyl group from lanosterol[3]. This enzyme is unique as it is the only cytochrome P450 conserved across all biological kingdoms[4].

Causality of the 14α-Demethylation Checkpoint: The specific sequence of removing the 14α-methyl group before the C-4 methyl groups is sterically driven. The bulky 14α-methyl group protrudes from the α-face of the sterol nucleus, hindering the subsequent double-bond isomerizations required to achieve the planar conformation of mature cholesterol.

The reaction proceeds via three successive monooxygenations. Each step consumes one molecule of molecular oxygen (O₂) and one equivalent of NADPH[3]. The methyl group is sequentially oxidized to a hydroxymethyl, then a formyl group, and is ultimately eliminated as formic acid[3]. This yields the intermediate 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol, commonly known as follicular fluid meiosis-activating sterol (FF-MAS)[5].

TM7SF2/LBR-Mediated Reduction

Following demethylation, the newly introduced Δ14 double bond in FF-MAS must be reduced to maintain the structural progression toward cholesterol. This step is catalyzed by β-hydroxysterol Δ14-reductase, an activity shared uniquely by two distinct proteins in mammals: Transmembrane 7 Superfamily Member 2 (TM7SF2) and the Lamin B Receptor (LBR)[5]. The reduction of the Δ14 double bond consumes NADPH and yields 14-demethyllanosterol, also known as testis meiosis-activating sterol (T-MAS)[5].

Pathway Lanosterol Lanosterol CYP51A1 CYP51A1 (14α-Demethylase) Lanosterol->CYP51A1 NADPH, O2 FFMAS FF-MAS CYP51A1->FFMAS -Formic Acid TM7SF2 TM7SF2 / LBR (Δ14-Reductase) FFMAS->TM7SF2 NADPH TMAS 14-Demethyllanosterol (T-MAS) TM7SF2->TMAS Reduction of Δ14

Caption: Biosynthetic pathway from Lanosterol to 14-Demethyllanosterol.

Pharmacological Targeting of Mammalian CYP51A1

While CYP51 is a classic target for azole antifungals in pathogenic fungi, targeting human CYP51A1 has emerged as a strategy for modulating cholesterol biosynthesis in oncological and metabolic diseases[6]. Mammalian CYP51A1 is notoriously resistant to inhibition compared to its fungal orthologs; it can process lanosterol even at a 50-fold molar excess of certain inhibitors[6]. Consequently, drug development requires highly potent, stoichiometrically irreversible inhibitors.

Table 1: Quantitative Performance of CYP51A1 Inhibitors

InhibitorTarget SystemIC50 / Inhibition PotencyReference
Oxiconazole HaCaT Cells (Cell-based Assay)306 nM[7]
Ketoconazole Reconstituted Human CYP51A194.6% inhibition at 5 μM[8]
Luteolin 7,3′-disulfate Reconstituted Human CYP51A1> 25 μM[8]
VFV (Experimental) Recombinant Human CYP51A150% inhibition at 50:1 molar ratio[6]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate self-validating checkpoints to confirm mechanistic causality at each step.

In Vitro CYP51A1 Enzyme Inhibition Assay

Purpose: To evaluate the IC50 and binding kinetics of novel CYP51A1 inhibitors[9]. Causality of Design: Because CYP51A1 lacks independent electron-transfer capabilities, it strictly requires the presence of Cytochrome P450 Reductase (CPR) to shuttle electrons from NADPH to the heme iron[9]. Without CPR, no catalytic turnover can occur.

Step-by-Step Methodology:

  • Reconstitution: Mix recombinant human CYP51A1 (0.5 μM) with CPR (2.0 μM) in 50 mM potassium phosphate buffer (pH 7.4)[8]. Preincubate for 5 minutes at room temperature.

  • Substrate Addition: Introduce lanosterol (from a 10 mM ethanol stock) to a final concentration of 50 μM[8].

  • Inhibitor Incubation: Add the test compound (e.g., 1–25 μM)[6].

  • Validation Checkpoint (Spectral Titration): Before initiating the reaction, monitor the UV-Vis spectrum. A shift in the P450 Soret band from 417 nm to 421–425 nm (Type II difference spectrum) validates that the inhibitor has successfully coordinated with the heme iron[6].

  • Initiation: Add NADPH to trigger the monooxygenation cascade. Stop the reaction after 1 hour and extract sterols for quantification[9].

GC-MS Profiling of Sterol Intermediates

Purpose: To quantify the accumulation of lanosterol and the depletion of 14-demethyllanosterol in biological samples following pathway inhibition. Causality of Design: Sterol intermediates possess high boiling points and polar hydroxyl groups, leading to poor ionization and thermal degradation during gas chromatography. Derivatization into trimethylsilyl (TMS) ethers is mandatory to increase volatility and thermal stability[10].

Step-by-Step Methodology:

  • Cell Lysis & Saponification: Resuspend cell pellets in 3M NaOH-methanol and incubate at 60°C for 4 hours[10]. Causality: Saponification hydrolyzes esterified sterols, ensuring the measurement reflects the total cellular sterol pool.

  • Extraction: Partition the lysate with n-hexane and silica sand[10].

  • Validation Checkpoint (Internal Standard): Spike the sample with 1 mg/mL of cholestanol prior to extraction[11]. The recovery rate of cholestanol validates the efficiency of the liquid-liquid extraction phase.

  • Derivatization: Dry the n-hexane phase under a vacuum. Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 30°C for 1 hour[10].

  • GC-MS Acquisition: Inject the derivatized sample into a DB-5 fused-silica capillary column (30 m × 0.25 mm). Run a temperature gradient from 70°C to 290°C, scanning a mass range of 50–800 m/z[10].

GCMS_Workflow Step1 1. Cell Lysis & Saponification (3M NaOH-MeOH) Step2 2. Liquid-Liquid Extraction (n-Hexane) Step1->Step2 Step3 3. Derivatization (MSTFA, 30°C) Step2->Step3 Step4 4. GC-MS Analysis (DB-5 Column) Step3->Step4 Step5 5. Data Processing (Peak Integration) Step4->Step5

Caption: GC-MS workflow for sterol extraction and quantification.

References[1] A comprehensive machine-readable view of the mammalian cholesterol biosynthesis pathway - PMC. Link[3] Lanosterol 14 alpha-demethylase - Wikipedia. Link[6] Validation of Human Sterol 14α-Demethylase (CYP51) Druggability - PMC. Link[7] A Novel Cell-based Screening Assay for Cholesterol Biosynthetic Pathway Inhibition - Aragen Life. Link[4] The ubiquitously expressed human CYP51 encodes lanosterol 14 alpha-demethylase - PubMed. Link[9] A Comparative Guide to Novel CYP51 Inhibitors - Benchchem. Link[10] Compartmentalized Reconstitution of Post-squalene Pathway - Frontiers. Link[11] A Lipidomics Approach to the Viral-Host Dynamics - University of Nebraska–Lincoln. Link[2] Screening of human cytochrome P450(51) (CYP51A1) inhibitors - ResearchGate. Link[5] The potential role and mechanism of circRNA/miRNA axis in cholesterol synthesis - Int J Biol Sci. Link[8] Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid - PMC. Link

Sources

Exploratory

An In-Depth Technical Guide to the Cellular Localization of 14-Demethyllanosterol

For Researchers, Scientists, and Drug Development Professionals Abstract 14-Demethyllanosterol is a critical sterol intermediate situated at a key regulatory juncture in the cholesterol biosynthesis pathway. Its precise...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Demethyllanosterol is a critical sterol intermediate situated at a key regulatory juncture in the cholesterol biosynthesis pathway. Its precise subcellular location is intrinsically linked to its metabolic fate and the overall maintenance of cellular cholesterol homeostasis. This guide provides a comprehensive technical overview of the cellular localization of 14-demethyllanosterol. The primary site of its synthesis and subsequent demethylation is firmly established as the endoplasmic reticulum (ER) , a fact dictated by the localization of the enzyme lanosterol 14α-demethylase (CYP51A1).[1][2][3] Beyond this central hub, evidence suggests a dynamic trafficking of sterol intermediates to other organelles, including the plasma membrane and potentially lipid droplets, mediated by both vesicular and non-vesicular transport mechanisms.[4][5] This document details the established localization, explores the advanced methodologies required to investigate its distribution, and discusses the profound implications for disease pathophysiology and therapeutic intervention.

Introduction: 14-Demethyllanosterol, a Pivotal Intermediate in Sterol Metabolism

The synthesis of cholesterol is a complex, multi-step process involving more than 20 enzymes.[6] Following the cyclization of squalene to form lanosterol, the pathway enters a critical modification phase. The first and rate-limiting step in this postsqualene segment is the removal of the 14α-methyl group from lanosterol.[1][7] This reaction is catalyzed by the cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the CYP51A1 gene.[1][2][3] The product of this reaction is 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol, but for the purposes of pathway flow, the substrate lanosterol is converted to its 14-demethylated form.[2][3] The enzyme that acts upon lanosterol is the same that produces 14-demethyllanosterol's downstream metabolites.

The subcellular compartmentalization of 14-demethyllanosterol is not a trivial aspect of cell biology. It dictates the molecule's accessibility to the subsequent enzymes in the cholesterol pathway, influences its potential to be trafficked to other organelles, and, under conditions of enzymatic inhibition (e.g., by azole antifungal drugs), determines where this intermediate accumulates, potentially leading to cellular toxicity.[8][9] Understanding its localization is therefore paramount for researchers developing drugs targeting sterol synthesis and for scientists investigating the intricate network of intracellular lipid transport.

The Primary Hub: The Endoplasmic Reticulum

  • Enzymatic Localization : CYP51A1 is an integral membrane protein of the ER.[1][2][3] Gene ontology and experimental data from resources like the Human Protein Atlas and UniProt consistently annotate CYP51A1 to the ER membrane.[1][2][10] As an ER-resident enzyme, it acts on its substrate, lanosterol, which is also synthesized in the ER, thereby generating 14-demethyllanosterol within the ER membrane environment.[11]

  • Subcellular Fractionation : Seminal biochemical studies have long utilized subcellular fractionation to isolate specific organelles. In these experiments, the enzymatic activity of lanosterol 14α-demethylase is overwhelmingly recovered in the microsomal fraction, which is rich in ER membranes.[2][12]

The residency of this metabolic step in the ER underscores this organelle's central role as the primary site for the biosynthesis of cholesterol and other essential lipids.[4]

Methodologies for Investigating Sterol Localization

Directly visualizing small, unmodified lipid molecules like 14-demethyllanosterol within the cell is technically challenging. Therefore, a multi-pronged approach combining classical biochemistry with advanced imaging and proteomic techniques is necessary.

Subcellular Fractionation and Lipid Analysis

This classical technique remains a cornerstone for determining the organelle-specific enrichment of lipids. It involves the separation of cellular components based on their size, shape, and density.

Core Principle : Cells are first gently lysed to preserve organelle integrity. A series of centrifugation steps at increasing speeds (differential centrifugation) pellets nuclei, mitochondria, and finally, the microsomal fraction (containing ER and Golgi). For higher purity, the crude microsomal fraction can be further resolved on a density gradient (e.g., sucrose or iodixanol).

Detailed Protocol: ER-Enriched Microsome Isolation

  • Cell Culture and Harvest : Grow cells (e.g., HEK293T, HepG2) to ~90% confluency. Harvest by gentle scraping in ice-cold PBS.

  • Homogenization : Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM KCl, 1.5 mM MgCl2) with protease inhibitors. Allow cells to swell on ice for 15 minutes.

  • Lysis : Lyse the swollen cells using a Dounce homogenizer (pestle B, ~20-30 strokes) or by passing through a fine-gauge needle. Monitor lysis under a microscope.

  • Differential Centrifugation :

    • Centrifuge homogenate at 1,000 x g for 10 min at 4°C to pellet nuclei and intact cells.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 min at 4°C to pellet mitochondria.

    • Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

  • Lipid Extraction : Extract lipids from the microsomal pellet using a standard method like the Bligh-Dyer or Folch extraction.

  • Lipid Analysis : Analyze the lipid extract for 14-demethyllanosterol content using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Validation (Self-Validating System) : It is critical to validate the purity of the fractions. Perform Western blot analysis on a portion of each fraction using antibodies against organelle-specific marker proteins:

    • ER : Calnexin, PDI

    • Mitochondria : TOM20, Cytochrome c

    • Golgi : GM130

    • Nucleus : Lamin B1

Table 1: Hypothetical Data from Subcellular Fractionation and Sterol Analysis

FractionCalnexin (ER Marker)TOM20 (Mito Marker)14-Demethyllanosterol (ng/mg protein)
Whole Cell Lysate1.0x1.0x5.2
Nuclear Pellet0.2x0.1x1.1
Mitochondrial Pellet0.5x8.5x 2.3
Microsomal Pellet 9.2x 0.4x45.8
Cytosol0.1x0.1x<0.5

Data are representative and show relative enrichment factors for protein markers and absolute quantification for the target sterol.

Advanced Imaging and Labeling Techniques

While fractionation provides quantitative data, imaging offers spatial context. The challenge is the lack of intrinsic fluorescence in sterols.

  • Fluorescent Probes : The use of genetically encoded biosensors, often based on lipid-binding protein domains fused to a fluorescent protein, is a powerful tool for visualizing specific lipids in live cells.[13][14] While a specific probe for 14-demethyllanosterol is not commercially available, this approach is widely used for other lipids like phosphoinositides and cholesterol.[15]

  • Bioorthogonal Labeling ("Click Chemistry") : A more sophisticated approach involves metabolic labeling. Cells are incubated with a modified precursor (e.g., an alkynyl-tagged fatty acid or sterol analog) that gets incorporated into the biosynthetic pathway. After a period of incorporation, cells are fixed, permeabilized, and a fluorescent azide is "clicked" onto the alkyne tag via a copper-catalyzed reaction, allowing for visualization.

Workflow: Bioorthogonal Labeling for Sterol Intermediates

G cluster_workflow Bioorthogonal Labeling Workflow A 1. Cell Incubation with Alkynyl-Sterol Analog B 2. Metabolic Incorporation into Sterol Pathway (in ER) A->B Biosynthesis C 3. Cell Fixation & Permeabilization B->C End of Labeling D 4. 'Click' Reaction with Fluorescent Azide C->D Chemical Ligation E 5. Wash & Image (Confocal/Super-resolution) D->E Visualization

Caption: A conceptual workflow for visualizing metabolically incorporated sterol analogs.

Beyond the ER: The Dynamics of Sterol Trafficking

While synthesized and processed in the ER, sterol intermediates and the final product, cholesterol, do not remain there. They are actively transported to other cellular destinations. This transport is crucial for building other membranes and for cellular signaling.[4][16] The movement of sterols can occur through two primary mechanisms:

  • Vesicular Transport : Lipids are incorporated into the membranes of transport vesicles that bud from one organelle (like the ER) and fuse with another (like the Golgi apparatus).[5][17] This process is part of the classical secretory pathway.

  • Non-Vesicular Transport : This rapid transport mechanism involves lipid transfer proteins (LTPs) that extract a lipid from one membrane and carry it through the cytosol to another.[16][18][19] This often occurs at membrane contact sites (MCSs), where two organelles are held in close proximity.[18]

While the majority of research on non-vesicular transport focuses on cholesterol, it is highly probable that its precursors, including 14-demethyllanosterol, utilize similar machinery to move between organelles. Key protein families implicated in sterol transport include the STARD (STeroidogenic Acute Regulatory protein-related lipid Transfer) domain proteins and the OSBP (Oxysterol-Binding Protein)-related proteins (ORPs).[5][18]

Conceptual Diagram of Intracellular Sterol Trafficking

G ER Endoplasmic Reticulum (ER) PM Plasma Membrane ER->PM Non-Vesicular (LTPs) at Contact Sites LD Lipid Droplet ER->LD Storage Pathway Mito Mitochondria ER->Mito Non-Vesicular at Contact Sites Golgi Golgi ER->Golgi Vesicular Transport Golgi->PM Vesicular Transport

Caption: Major intracellular trafficking routes for sterols originating from the ER.

Implications for Drug Development and Disease

The localization of 14-demethyllanosterol and its metabolizing enzyme, CYP51A1, is of direct relevance to medicine.

  • Antifungal Therapy : Azole antifungal drugs (e.g., fluconazole, ketoconazole) are potent inhibitors of fungal CYP51.[8][9] This inhibition leads to the accumulation of toxic 14-methylated sterols in the fungal ER, disrupting membrane integrity and leading to cell death.[7][8]

  • Cancer Biology : Cancer cells often exhibit altered cholesterol metabolism and have a higher reliance on de novo synthesis.[20] The accumulation of certain sterol intermediates has been linked to the regulation of cell death pathways like apoptosis and ferroptosis.[21] Therefore, targeting CYP51A1 in human cells is being explored as a potential anticancer strategy.[20] Understanding where the resulting substrate (14-demethyllanosterol) accumulates is critical to predicting the therapeutic effect and potential toxicities.

  • Metabolic Disorders : Dysregulation of cholesterol transport and metabolism is central to numerous diseases, including Niemann-Pick type C disease and atherosclerosis.[22] While the focus is often on cholesterol, the upstream pathways and the localization of intermediates are integral to the complete picture of these pathologies.

Conclusion and Future Perspectives

The cellular localization of 14-demethyllanosterol is centered in the endoplasmic reticulum, a consequence of the residency of the biosynthetic and processing machinery of the cholesterol pathway. However, this is not a static location. The molecule exists within a dynamic network of intracellular lipid trafficking that ensures its delivery to subsequent metabolic enzymes or transport to other organelles.

Future research will likely focus on developing high-affinity, specific probes to visualize 14-demethyllanosterol in live cells, which would provide unprecedented insight into its real-time dynamics. Furthermore, elucidating the specific lipid transfer proteins responsible for its non-vesicular transport will be key to understanding how cells maintain sterol homeostasis and how this process is dysregulated in disease. For drug development professionals, a deeper understanding of the subcellular consequences of CYP51A1 inhibition will be crucial for designing more effective and less toxic therapeutics.

References

  • Wikipedia. Lanosterol 14 alpha-demethylase. Available at: [Link].

  • UniProt. Cyp51a1 - Lanosterol 14-alpha demethylase - Mus musculus (Mouse). Available at: [Link].

  • Wikidoc. Lanosterol 14 alpha-demethylase. Available at: [Link].

  • Jacquier, N., & Schneiter, R. (2012). Intracellular Sterol Dynamics. PMC - NIH. Available at: [Link].

  • Chang, T. Y., Chang, C. C., Ohgami, N., & Yamauchi, Y. (2004). Intracellular Cholesterol Transport. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link].

  • Zhao, K., & Ridgway, N. D. (2025). Nonvesicular cholesterol transport in physiology. Journal of Clinical Investigation. Available at: [Link].

  • Luo, J., Jiang, L., & Yang, H. (2022). Intracellular Cholesterol Synthesis and Transport. Frontiers in Cell and Developmental Biology. Available at: [Link].

  • Maxfield, F. R., & Menon, A. K. (2009). Non-vesicular sterol transport in cells. PMC - NIH. Available at: [Link].

  • T3DB. Lanosterol 14-alpha demethylase. Available at: [Link].

  • Wüstner, D. (2015). Role of cholesterol in SNARE-mediated trafficking on intracellular membranes. Journal of Cell Science. Available at: [Link].

  • Liscum, L., & Dahl, N. K. (1992). Intracellular cholesterol transport. ResearchGate. Available at: [Link].

  • Sokolov, V. S. (2025). Interrelationship between non-vesicular transport of sterols and their distribution between rafts and the non-raft phase of the plasma membrane. Eco-Vector Journals Portal. Available at: [Link].

  • Wang, Y., et al. (2024). Molecular probes for tracking lipid droplet membrane dynamics. Nature Communications. Available at: [Link].

  • Scott, N. A., et al. (2020). The cholesterol synthesis enzyme lanosterol 14α-demethylase is post-translationally regulated by the E3 ubiquitin ligase MARCH6. Journal of Biological Chemistry. Available at: [Link].

  • van Meer, G., & de Kroon, A. I. (2014). Molecular probes to visualize the location, organization and dynamics of lipids. Journal of Cell Science. Available at: [Link].

  • Taylor & Francis. Lanosterol 14 alpha-demethylase – Knowledge and References. Available at: [Link].

  • UniProt. ERG11 - Lanosterol 14-alpha demethylase CYP51 - Saccharomyces cerevisiae. Available at: [Link].

  • Prinz, W. A. (2021). Mechanisms of nonvesicular lipid transport. Rockefeller University Press. Available at: [Link].

  • Eggeling, C., et al. (2010). Fast molecular tracking maps nanoscale dynamics of plasma membrane lipids. PNAS. Available at: [Link].

  • The Human Protein Atlas. CYP51A1 protein expression summary. Available at: [Link].

  • ACS Publications. (2022). In Situ Quantification of Lipids in Live Cells by Using Lipid-Binding Domain-Based Biosensors. Bioconjugate Chemistry. Available at: [Link].

  • Liu, X., et al. (2024). Probing and imaging phospholipid dynamics in live cells. Life Metabolism. Available at: [Link].

  • Liu, W., et al. (2023). The expression pattern, subcellular localization and function of three sterol 14α-demethylases in Aspergillus oryzae. Folia Microbiologica. Available at: [Link].

  • Lepesheva, G. I., & Waterman, M. R. (2004). Sterol 14alpha-demethylase cytochrome P450 (CYP51), a P450 in all biological kingdoms. ResearchGate. Available at: [Link].

  • Mast, N., et al. (2015). Human sterol 14α-demethylase as a target for anticancer chemotherapy: towards structure-aided drug design. Journal of Medicinal Chemistry. Available at: [Link].

  • Ma'ayan Lab. CYP51A1 Gene - Computational Systems Biology. Available at: [Link].

  • Rozman, D., & Waterman, M. R. (2001). Many facets of mammalian lanosterol 14α-demethylase from the evolutionarily conserved cytochrome P450 family CYP51. ResearchGate. Available at: [Link].

  • Tang, D., et al. (2025). CYP51A1 in health and disease: from sterol metabolism to regulated cell death. Cell Death & Differentiation. Available at: [Link].

  • Parker, J. E., & Warrilow, A. G. S. (2021). Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases. MDPI. Available at: [Link].

  • Alexander, K. T., et al. (1979). Studies on the mechanism of lanosterol 14 alpha-demethylation. A requirement for two distinct types of mixed-function-oxidase systems. Biochemical Journal. Available at: [Link].

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Foundational

An In-Depth Technical Guide to the Functional Significance of Lanosterol 14α-Demethylation

This guide provides a comprehensive technical overview of the preliminary studies surrounding the function of 14-demethyllanosterol, more accurately framed through the lens of its synthesis via the enzyme Lanosterol 14α-...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the preliminary studies surrounding the function of 14-demethyllanosterol, more accurately framed through the lens of its synthesis via the enzyme Lanosterol 14α-demethylase (CYP51A1). We will explore the pivotal role of this enzymatic step in sterol biosynthesis, its profound implications in disease pathology, and its emergence as a critical target for therapeutic development. This document is intended for researchers, scientists, and drug development professionals seeking to understand the causality behind experimental design and to implement robust methodologies for functional analysis in this area.

Part 1: The Centrality of Lanosterol 14α-Demethylation in Sterol Metabolism

The journey from simple precursors to complex sterols like cholesterol is a multi-step, tightly regulated process. The demethylation of lanosterol is a critical checkpoint in this pathway, representing the first committed step after the formation of the initial sterol ring structure.[1][2] This reaction is catalyzed by Lanosterol 14α-demethylase, a member of the cytochrome P450 superfamily of enzymes, designated CYP51A1.[3]

CYP51A1 is one of the most evolutionarily conserved cytochrome P450 enzymes, found across biological kingdoms, highlighting its fundamental importance.[4][5] In mammals, this enzyme is located in the endoplasmic reticulum and executes the oxidative removal of the 14α-methyl group from lanosterol.[1][3] This is not a single chemical event but a complex, three-step reaction, with each step requiring oxygen and reducing equivalents from NADPH.[1][6][7] The final product is not cholesterol itself, but a crucial intermediate, 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol, which then proceeds through several more steps to become cholesterol.[8][9]

The activity and expression of CYP51A1 are subject to rigorous biological control. Transcription of the CYP51A1 gene is managed by key metabolic regulators, including Sterol-Regulatory Element-Binding Protein-2 (SREBP-2).[4] Beyond transcription, the enzyme's stability is controlled post-translationally through ubiquitination by the E3 ligase MARCH6, which targets it for proteasomal degradation.[4] This dual-level control allows cells to fine-tune cholesterol production in response to metabolic demands.

cluster_pathway Cholesterol Biosynthesis Pathway cluster_regulation Regulation & Function AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase (Statin Target) Squalene Squalene Mevalonate->Squalene ...multiple steps Lanosterol Lanosterol Squalene->Lanosterol Lanosterol Synthase Demethyllanosterol 14-Demethyllanosterol (FF-MAS) Lanosterol->Demethyllanosterol CYP51A1 (Lanosterol 14α-demethylase) (Azole Target) Cholesterol Cholesterol Demethyllanosterol->Cholesterol ...multiple steps Membrane Membrane Structure (Fluidity, Rafts) Cholesterol->Membrane Hormones Steroid Hormones Bile Acids Cholesterol->Hormones SREBP2 SREBP-2 SREBP2->Lanosterol (+) Transcription MARCH6 MARCH6 E3 Ligase MARCH6->Lanosterol (-) Degradation

Fig. 1: Simplified Cholesterol Biosynthesis Pathway Highlighting CYP51A1.

Part 2: Functional Consequences of Modulating Lanosterol Demethylation

Understanding the "function" of 14-demethyllanosterol is best achieved by examining the consequences of altering its production rate. Inhibition of CYP51A1 leads to two primary biochemical events: the accumulation of its substrate, lanosterol, and the depletion of its downstream products, chiefly cholesterol. These changes have significant, context-dependent cellular effects.

Impact on Membrane Biology and Lipid Rafts

Cholesterol is not merely a structural lipid; it is a critical regulator of the physical properties of the plasma membrane.[10] It intercalates between phospholipids, modulating membrane fluidity and permeability.[2] Crucially, cholesterol is an essential organizing component of specialized membrane microdomains known as lipid rafts.[11][12] These platforms are enriched in cholesterol and sphingolipids and serve to concentrate specific proteins, thereby facilitating signal transduction.[12][13]

Depletion of cholesterol, as occurs with CYP51A1 inhibition, disrupts the integrity of these rafts.[14] This has profound effects on cellular signaling, as many receptors and downstream effectors are localized to these domains. The rationale for studying this is clear: if a novel compound inhibits CYP51A1, a predictable consequence is the disruption of raft-dependent signaling, which can be experimentally verified.

A Therapeutic Target in Oncology

Cancer cells are characterized by rapid proliferation, which creates an enormous demand for lipids to build new membranes.[15] Consequently, the cholesterol biosynthetic pathway is often upregulated in various cancers. This metabolic dependency presents a therapeutic vulnerability. While statins, which inhibit HMG-CoA reductase early in the pathway, have been explored for anticancer activity, they have limitations due to their broad effects.[15]

Targeting CYP51A1 is an attractive alternative because it acts downstream, in a branch of the pathway fully committed to sterol production, which may offer greater specificity and a better safety profile.[15][16] Indeed, pharmacological inhibition of human CYP51A1 has been shown to decrease the proliferation of various cancer cell types, validating its potential as an anticancer target.[15][17]

An Emerging Role in Immunomodulation

Recent groundbreaking research has revealed an unexpected role for this pathway in innate immunity. In macrophages, activation of Toll-like receptor 4 (TLR4) by bacterial lipopolysaccharide (LPS) leads to a transcriptional downregulation of Cyp51A1.[18][19] This enzymatic bottleneck causes the substrate, lanosterol, to accumulate.

This accumulation of lanosterol is not a passive event. It actively modulates the immune response by tempering the interferon signaling cascade while simultaneously enhancing the macrophage's phagocytic and bactericidal capabilities.[18][19] This positions lanosterol as an endogenous regulator of macrophage function, balancing inflammatory responses with effective pathogen clearance. This discovery opens a new field of inquiry, where CYP51A1 inhibitors can be used as tool compounds to probe the signaling functions of sterol intermediates.

LPS LPS (Bacterial Signal) TLR4 TLR4 Receptor LPS->TLR4 activates IFN_Signal Type I Interferon Signaling TLR4->IFN_Signal induces HDAC1 HDAC1 IFN_Signal->HDAC1 activates CYP51A1_Gene Cyp51a1 Gene HDAC1->CYP51A1_Gene represses transcription CYP51A1_Protein CYP51A1 Enzyme CYP51A1_Gene->CYP51A1_Protein expression reduced Lanosterol Lanosterol (Substrate) Cholesterol Cholesterol (Product) Lanosterol->Cholesterol Conversion Blocked Lanosterol_Accum Lanosterol Accumulation Lanosterol->Lanosterol_Accum leads to Inflammation ↓ Pro-inflammatory Cytokines Lanosterol_Accum->Inflammation Phagocytosis ↑ Phagocytosis & ROS Lanosterol_Accum->Phagocytosis Bacterial_Clearance ↑ Bacterial Clearance Phagocytosis->Bacterial_Clearance

Fig. 2: Lanosterol-mediated immunomodulation in macrophages.
The Foundation of Azole Antifungal Therapy

The most established functional consequence of modulating this pathway is in antifungal therapy. Fungi utilize a similar sterol, ergosterol, for their membrane integrity.[2][10] The fungal ortholog of CYP51A1 is the target of the widely used azole class of antifungal drugs (e.g., fluconazole, ketoconazole).[20][21] By inhibiting the enzyme, these drugs prevent ergosterol synthesis, leading to a buildup of toxic sterol precursors and compromising the fungal cell membrane, ultimately resulting in cell death or growth arrest.[2][20] The success of azole antifungals provides a powerful precedent for CYP51A1 as a druggable target.

Part 3: Methodologies for Preliminary Functional Analysis

To investigate the function of the lanosterol demethylation step, a series of validated, interlocking experiments is required. The following protocols are designed to be self-validating systems, where the results of one experiment logically support the next.

Protocol 3.1: Cellular Proliferation Assay with a CYP51A1 Inhibitor

Causality: To test the hypothesis that cholesterol synthesis is required for cancer cell proliferation, we must first demonstrate that inhibiting a key enzyme in the pathway, CYP51A1, has a direct impact on cell growth. This establishes the biological relevance of the target in a cellular context.

Methodology:

  • Cell Plating: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[15]

  • Inhibitor Treatment: Prepare serial dilutions of a known human CYP51A1 inhibitor (e.g., VFV) or a test compound, typically from 100 nM to 50 µM. Treat the cells for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Viability Assessment (MTT Assay):

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Aspirate the media and add 100 µL of DMSO to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the inhibitor concentration and calculate the IC50 value using non-linear regression.

Protocol 3.2: Sterol Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: A critical step in validating that a compound's antiproliferative effect is due to CYP51A1 inhibition is to demonstrate the specific biochemical consequence: the accumulation of the substrate (lanosterol) and the depletion of the end-product (cholesterol). This provides a direct mechanistic link between the drug target and the cellular phenotype.

Methodology:

  • Cell Culture and Treatment: Grow cells (e.g., CHO-7 or the cancer cell line from 3.1) in 60-mm dishes. Treat the cells with the inhibitor at its IC50 concentration for 24 hours.

  • Lipid Extraction:

    • Wash cells with PBS and scrape them into a glass tube.

    • Add 2 mL of chloroform:methanol (2:1 v/v) and vortex thoroughly.

    • Add an internal standard (e.g., epicoprostanol).

    • Centrifuge to separate the phases and collect the lower organic layer.

    • Dry the lipid extract under a stream of nitrogen.

  • Saponification and Derivatization:

    • Resuspend the dried lipids in 1 mL of 1 M KOH in 90% ethanol and heat at 60°C for 1 hour to hydrolyze esterified sterols.

    • Extract the non-saponifiable lipids (including sterols) with hexane.

    • Dry the hexane extract and derivatize the sterols by adding 50 µL of BSTFA + 1% TMCS and heating at 60°C for 30 minutes. This creates volatile trimethylsilyl (TMS) ethers.

  • GC-MS Analysis:

    • Inject the derivatized sample onto a GC-MS system equipped with a suitable column (e.g., HP-5ms).

    • Run a temperature gradient program to separate the different sterols.

    • Identify lanosterol and cholesterol based on their retention times and mass spectra compared to authentic standards.

  • Quantification: Quantify the peak areas of lanosterol and cholesterol relative to the internal standard.

Sterol Expected Change with Inhibitor Rationale
LanosterolSignificant IncreaseAccumulation of the enzyme's substrate due to blockage.
CholesterolSignificant DecreaseDepletion of the pathway's end-product.
DesmosterolDecreaseAnother late-stage intermediate that will also be depleted.
Ratio (Lanosterol:Cholesterol) Marked Increase A robust indicator of specific CYP51A1 inhibition.
Protocol 3.3: Assessing Immune Response Modulation in Macrophages

Causality: To test the hypothesis that lanosterol accumulation modulates innate immunity, we must recreate the conditions of TLR4 activation, inhibit CYP51A1, and measure a key downstream signaling output, such as the expression of interferon-stimulated genes.

Methodology:

  • Cell Culture: Differentiate bone marrow-derived macrophages (BMDMs) or use a macrophage cell line like RAW 264.7.

  • Treatment Protocol:

    • Pre-treat macrophages with a CYP51A1 inhibitor (e.g., ketoconazole at 10 µM, which is effective on mouse CYP51A1) for 4-6 hours to induce lanosterol accumulation.[18]

    • Stimulate the cells with LPS (100 ng/mL) for an additional 4-6 hours.

    • Include control groups: Vehicle only, LPS only, Inhibitor only.

  • RNA Extraction and qRT-PCR:

    • Harvest cells and extract total RNA using a standard kit (e.g., RNeasy).

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (qRT-PCR) using primers for a key interferon-stimulated gene (e.g., Ifit1 or Cxcl10) and a housekeeping gene (e.g., Actb or Gapdh).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A blunting of the LPS-induced upregulation of Ifit1 or Cxcl10 in the inhibitor-treated group would support the hypothesis.

General Experimental Workflow

The following diagram illustrates a logical workflow for the preliminary functional characterization of a novel compound suspected of targeting CYP51A1.

Start Hypothesis: Compound 'X' inhibits CYP51A1 CellAssay Protocol 3.1: Test effect on cancer cell proliferation (MTT/BrdU) Start->CellAssay IC50 Determine IC50 CellAssay->IC50 GCMS Protocol 3.2: Analyze sterol profile by GC-MS at IC50 IC50->GCMS Yes (antiproliferative) Negative Re-evaluate hypothesis or compound action IC50->Negative No SterolRatio Lanosterol:Cholesterol ratio increased? GCMS->SterolRatio ImmuneAssay Protocol 3.3: Test modulation of LPS response in macrophages SterolRatio->ImmuneAssay Yes SterolRatio->Negative No (off-target effect) IFN_Response Interferon gene response blunted? ImmuneAssay->IFN_Response Conclusion Conclusion: Compound 'X' is a functional CYP51A1 inhibitor IFN_Response->Conclusion Yes IFN_Response->Negative No (cell-type specific?)

Fig. 3: Logical workflow for characterizing a putative CYP51A1 inhibitor.

Part 4: Future Directions

The preliminary studies outlined here provide a strong foundation for confirming the functional consequences of modulating lanosterol demethylation. Positive results from these assays would justify more advanced investigations, including:

  • In Vitro Enzyme Kinetics: Using purified recombinant human CYP51A1 to directly measure enzyme inhibition and determine the Ki value and mechanism of inhibition (e.g., competitive, non-competitive).

  • Lipid Raft Visualization: Employing fluorescence microscopy with raft-sensitive dyes like Laurdan to visually confirm the disruption of membrane microdomains upon inhibitor treatment.

  • In Vivo Studies: Testing the efficacy of potent inhibitors in animal models of cancer or infectious disease to validate the therapeutic potential.

  • Structural Biology: Obtaining crystal structures of the inhibitor bound to CYP51A1 to understand the molecular basis of its activity and guide further drug design.[15]

By systematically progressing from cellular phenotype to biochemical mechanism and then to broader functional roles, researchers can build a robust and compelling case for the significance of their findings in the study of sterol metabolism.

References

  • Lanosterol 14 alpha-demethylase - Wikipedia. [Link]

  • CYP51A1 - Lanosterol 14-alpha demethylase - Sus scrofa (Pig) | UniProtKB | UniProt. [Link]

  • Lanosterol 14 alpha-demethylase - wikidoc. [Link]

  • Cyp51a1 - Lanosterol 14-alpha demethylase - Rattus norvegicus (Rat) | UniProtKB | UniProt. [Link]

  • CYP51A1 Gene - GeneCards | CP51A Protein. [Link]

  • Sterol 14-demethylase - Wikipedia. [Link]

  • Hargrove, T. Y., et al. (2017). Human sterol 14α-demethylase as a target for anticancer chemotherapy: towards structure-aided drug design. The FASEB Journal. [Link]

  • Trzaskos, J. M., et al. (1993). Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol. Journal of Biological Chemistry. [Link]

  • Scott, N. A., et al. (2020). The cholesterol synthesis enzyme lanosterol 14α-demethylase is post-translationally regulated by the E3 ubiquitin ligase MARCH6. Journal of Biological Chemistry. [Link]

  • Inhibition of lanosterol 14-demethylase causes accumulation of lanosterol and triggers degradation of HMG-CoA reductase in CHO cells - ResearchGate. [Link]

  • Gibbons, G. F., & Mitropoulos, K. A. (1979). Studies on the mechanism of lanosterol 14 alpha-demethylation. A requirement for two distinct types of mixed-function-oxidase systems. Biochimica et Biophysica Acta. [Link]

  • Ly, K., et al. (2021). Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. Molecules. [Link]

  • A scheme of the cholesterol biosynthetic pathway - ResearchGate. [Link]

  • Val-dearcos, M., et al. (2017). Lanosterol modulates TLR4 mediated innate immune responses in macrophages. Cell Reports. [Link]

  • Cyp51a1 - Lanosterol 14-alpha demethylase - Mus musculus (Mouse) | UniProtKB | UniProt. [Link]

  • Val-dearcos, M., et al. (2017). Lanosterol Modulates TLR4-Mediated Innate Immune Responses in Macrophages. Cell Reports. [Link]

  • Ly, K., et al. (2021). Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. Molecules. [Link]

  • Aoyama, Y., & Yoshida, Y. (1986). Mechanistic studies of lanosterol 14 alpha-methyl demethylase: substrate requirements for the component reactions catalyzed by a single cytochrome P-450 isozyme. Journal of Biological Chemistry. [Link]

  • Rinia, H. A., et al. (2003). Role of Cholesterol in the Formation and Nature of Lipid Rafts in Planar and Spherical Model Membranes. Biophysical Journal. [Link]

  • Lepesheva, G. I., & Waterman, M. R. (2007). Sterol 14alpha-demethylase cytochrome P450 (CYP51), a P450 in all biological kingdoms. Biochimica et Biophysica Acta. [Link]

  • Monk, B. C., et al. (2021). Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases. Journal of Fungi. [Link]

  • Friggeri, L., et al. (2018). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Monk, B. C., & Tomasiak, T. M. (2019). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

  • Hitchcock, C. A., et al. (1989). Cytochrome P-450-dependent 14 alpha-demethylation of lanosterol in Candida albicans. Biochemical Journal. [Link]

  • Busto, R., et al. (2009). Inhibition of cholesterol biosynthesis disrupts lipid raft/caveolae and affects insulin receptor activation in 3T3-L1 preadipocytes. Biochimica et Biophysica Acta. [Link]

  • Hargrove, T. Y., et al. (2017). Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1. Journal of Biological Chemistry. [Link]

  • Lawrence, J. C., et al. (2003). Real-Time Analysis of the Effects of Cholesterol on Lipid Raft Behavior Using Atomic Force Microscopy. Biophysical Journal. [Link]

  • Almássy, J., et al. (2022). Effect of Lipid Raft Disruptors on Cell Membrane Fluidity Studied by Fluorescence Spectroscopy. International Journal of Molecular Sciences. [Link]

Sources

Exploratory

exploring the physiological role of 14-Demethyllanosterol

An In-Depth Technical Guide to the Physiological Role of 14-Demethyllanosterol Abstract This technical guide provides a comprehensive exploration of 14-demethyllanosterol, a critical intermediate in the sterol biosynthes...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physiological Role of 14-Demethyllanosterol

Abstract

This technical guide provides a comprehensive exploration of 14-demethyllanosterol, a critical intermediate in the sterol biosynthesis pathway. While historically viewed as a simple precursor to cholesterol, emerging research has illuminated its broader physiological and pathophysiological significance. This document, intended for researchers, scientists, and drug development professionals, delves into the biochemistry of 14-demethyllanosterol, the regulation of its synthesis by the enzyme Lanosterol 14α-demethylase (CYP51A1), its roles in cellular processes beyond cholesterol production, and its implications in diseases such as cancer and developmental disorders. We will further detail robust, field-proven methodologies for the investigation of this sterol, providing both the rationale and step-by-step protocols for its study.

Introduction: Positioning 14-Demethyllanosterol in Cellular Metabolism

Sterol biosynthesis is a fundamental and evolutionarily conserved metabolic pathway essential for most eukaryotic life.[1][2] In mammals, the primary product, cholesterol, is a cornerstone of membrane structure and the precursor to vital molecules like steroid hormones and bile acids.[1][3] The pathway is a complex, multi-step process, with each intermediate and enzyme offering a potential point of regulation and physiological impact.

14-Demethyllanosterol is the product generated from lanosterol via the action of Lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the CYP51A1 gene.[4][5] This demethylation is a crucial and irreversible checkpoint in the post-squalene arm of cholesterol synthesis.[4][5] The enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol in a three-step process, yielding 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol and formic acid.[3][6] This product, often referred to as Follicular Fluid Meiosis-Activating Sterol (FF-MAS), is the first sterol in the pathway devoid of the 14α-methyl group, priming it for subsequent enzymatic modifications leading to cholesterol.

The Cholesterol Biosynthesis Pathway: The Journey from Lanosterol

The conversion of lanosterol is a pivotal event. The 14α-methyl group of lanosterol distorts the sterol ring structure; its removal by CYP51A1 is essential for achieving the planar conformation characteristic of cholesterol. This process is a rate-limiting step and is tightly regulated to maintain cellular cholesterol homeostasis.

Cholesterol_Biosynthesis_Pathway cluster_pre_squalene Pre-Squalene Pathway Acetate Acetate HMGCoA HMG-CoA Acetate->HMGCoA Multiple Steps Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase (Statin Target) FPP Farnesyl-PP Mevalonate->FPP Multiple Steps Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Product 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol (FF-MAS / 14-Demethyllanosterol) Lanosterol->Product CYP51A1 (Lanosterol 14α-demethylase) Zymosterol Zymosterol Product->Zymosterol Multiple Steps Desmosterol Desmosterol (Bloch Pathway) Zymosterol->Desmosterol Cholesterol Cholesterol Desmosterol->Cholesterol

Caption: Post-squalene cholesterol biosynthesis pathway highlighting the CYP51A1 reaction.

Core Physiological Roles of 14-Demethyllanosterol and its Synthesis

While its primary fate is conversion to cholesterol, the intermediate itself and the activity of its synthesizing enzyme, CYP51A1, have distinct physiological implications.

A Non-Canonical Signaling Molecule: Meiosis Activation

The product of the CYP51A1 reaction, FF-MAS, was first identified in human follicular fluid and bull testis.[7] It has been shown to reinitiate meiosis in oocytes, suggesting a role as a signaling molecule in reproduction.[8][9] This function is particularly significant as it demonstrates that intermediates of the cholesterol pathway are not merely passive precursors but can be bioactive molecules that accumulate in specific tissues for dedicated purposes.[7][9] Although this specific role remains a subject of some debate, it underscores the potential for metabolic intermediates to possess signaling functions.[8]

Fueling Proliferation: The Link to Cancer

Rapidly proliferating cells, particularly cancer cells, have a heightened demand for cholesterol to build new membranes.[1][10] Consequently, the expression and activity of cholesterol biosynthesis enzymes, including CYP51A1, are often upregulated in various cancers.[1][11] This metabolic reprogramming makes the cholesterol synthesis pathway a compelling target for anticancer therapies.

Inhibition of CYP51A1 leads to two key events detrimental to cancer cells:

  • Depletion of Downstream Products: Reduced cholesterol availability can disrupt the integrity of lipid rafts, which are crucial signaling platforms for oncogenic pathways.

  • Accumulation of Lanosterol: The buildup of the substrate lanosterol has been shown to trigger the degradation of HMG-CoA reductase, the rate-limiting enzyme at the beginning of the pathway, further shutting down the entire cholesterol synthesis cascade.[12]

This dual effect makes CYP51A1 a strategic target, as its inhibition not only blocks the pathway at a critical juncture but also induces a negative feedback loop.[1] Studies have shown that blocking CYP51A1 can induce apoptosis and decrease the proliferation of various cancer cell types.[10][11]

Regulation of CYP51A1: Controlling the Gateway

The cellular levels of 14-demethyllanosterol are dictated by the activity of CYP51A1, which is regulated at multiple levels.

  • Transcriptional Control: The CYP51A1 gene is regulated by Sterol Regulatory Element-Binding Protein-2 (SREBP-2), the master transcriptional regulator of cholesterol synthesis.[8] When cellular sterol levels are low, SREBP-2 is activated and drives the expression of CYP51A1 and other cholesterogenic genes.

  • Post-Translational Control: Recent research has revealed that CYP51A1 protein levels are controlled by ubiquitination and subsequent proteasomal degradation. The E3 ubiquitin ligase MARCH6 has been identified as a key player in this process, targeting CYP51A1 for degradation.[8][13] Interestingly, unlike other key enzymes like HMG-CoA reductase, the degradation of CYP51A1 is not directly triggered by high levels of sterols, indicating a distinct and nuanced regulatory mechanism.[8][13]

Pathophysiological Implications

Dysregulation of CYP51A1 activity and the resulting imbalance in sterol intermediates are linked to several disease states.

  • Cancer: As discussed, elevated CYP51A1 activity is a feature of many cancers, and its inhibition is being explored as a therapeutic strategy.[11][14][15]

  • Developmental Disorders: Mutations or dysfunction in CYP51A1 have been implicated in developmental disorders such as Antley-Bixler syndrome, which is characterized by skeletal malformations.[8] This highlights the critical role of proper sterol synthesis during embryonic development.

  • Metabolic and Neurological Conditions: Given the central role of cholesterol in cellular function, dysregulation of its synthesis is associated with widespread pathologies like atherosclerosis and metabolic syndrome.[15] Altered brain cholesterol homeostasis, including changes in the levels of cholesterol precursors like 14-demethyllanosterol, has also been observed in Alzheimer's disease.[16]

Methodologies for the Study of 14-Demethyllanosterol

Investigating the role of 14-demethyllanosterol requires robust analytical and cellular techniques. As a Senior Application Scientist, I emphasize the importance of self-validating protocols that include appropriate controls to ensure data integrity.

Quantification of Cellular Sterols by GC-MS

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and quantifying sterols. To make these non-volatile molecules suitable for gas chromatography, they must first be derivatized, typically by silylation, to increase their volatility. This method allows for the simultaneous measurement of lanosterol, 14-demethyllanosterol, cholesterol, and other intermediates from a single sample.

Protocol:

  • Cell Lysis & Lipid Extraction:

    • Harvest a known number of cultured cells (e.g., 1-5 million cells).

    • Perform a Bligh-Dyer or Folch extraction using a chloroform/methanol/water mixture to isolate total lipids. An internal standard (e.g., epicoprostanol) should be added at the start to control for extraction efficiency.

  • Saponification:

    • Resuspend the dried lipid extract in 1M KOH in 90% ethanol.

    • Incubate at 80°C for 1 hour to hydrolyze sterol esters, ensuring the measurement of the total sterol pool.

  • Extraction of Non-saponifiable Lipids:

    • Add water and extract the sterols into hexane or petroleum ether. Repeat the extraction three times.

    • Pool the organic phases and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Incubate at 60°C for 30-60 minutes to convert sterol hydroxyl groups to trimethylsilyl (TMS) ethers.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample onto a suitable GC column (e.g., HP-5ms).

    • Run a temperature gradient program to separate the different sterol-TMS ethers.

    • Use the mass spectrometer in Selected Ion Monitoring (SIM) mode to detect the characteristic ions for each sterol, ensuring high sensitivity and specificity.

    • Quantify by comparing the peak area of each analyte to that of the internal standard and referencing a standard curve of authentic compounds.[17]

Trustworthiness: This protocol is self-validating through the use of an internal standard for normalization and a multi-point calibration curve with pure standards for absolute quantification.

In Vitro Reconstitution Assay for CYP51A1 Activity

Causality: To measure the direct enzymatic activity of CYP51A1 and assess potential inhibitors, a reconstituted system is essential. CYP51A1 is a membrane-bound P450 enzyme that requires its redox partner, NADPH-cytochrome P450 reductase (CPR), for electron transfer. The reaction is best performed in the presence of lipids to mimic its native membrane environment.

Enzyme_Assay_Workflow cluster_components Reaction Components Enzyme Purified Human CYP51A1 Mix Combine Components in Buffer (pH 7.4) Enzyme->Mix Partner Purified Human CPR Partner->Mix Substrate Lanosterol or Dihydrolanosterol Substrate->Mix Cofactor NADPH Regenerating System Cofactor->Mix Lipids Phospholipid Vesicles Lipids->Mix Incubate Incubate at 37°C (e.g., 30-60 min) Mix->Incubate Initiate Reaction Quench Quench Reaction (e.g., with Acetonitrile) Incubate->Quench Analyze Analyze Product Formation (LC-MS or UPLC-UV) Quench->Analyze

Caption: Workflow for an in vitro reconstituted CYP51A1 enzyme activity assay.

Protocol:

  • Preparation:

    • Combine purified recombinant human CYP51A1, CPR (typically at a 1:2 or 1:4 molar ratio), and phospholipid vesicles in a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Substrate Addition:

    • Add the substrate (e.g., 24,25-dihydrolanosterol) dissolved in a suitable vehicle.

  • Initiation and Incubation:

    • Pre-warm the mixture to 37°C.

    • Initiate the reaction by adding an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

    • Incubate at 37°C with shaking for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Termination and Analysis:

    • Stop the reaction by adding a quenching solvent like acetonitrile or by extraction with an organic solvent.

    • Analyze the formation of the 14-demethylated product using UPLC-UV or LC-MS for sensitive and accurate quantification.[18]

Trustworthiness: Controls are critical. A reaction without NADPH will control for non-enzymatic conversion. A reaction without CYP51A1 will control for any activity from CPR alone. For inhibitor studies, a vehicle control (e.g., DMSO) is mandatory.

Quantitative Data Summary

The following table summarizes key kinetic parameters for human CYP51A1 activity with different substrates, demonstrating the enzyme's efficiency.

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (s⁻¹µM⁻¹)
24,25-Dihydrolanosterol5.0 ± 0.60.50 ± 0.030.10
14α-CH2OH Dihydrolanosterol4.3 ± 0.40.67 ± 0.030.16
14α-CHO Dihydrolanosterol5.4 ± 0.71.7 ± 0.10.31
Data derived from steady-state kinetic analysis of reconstituted human CYP51A1.[18]

Conclusion and Future Directions

14-Demethyllanosterol stands at a metabolic crossroads. It is an indispensable intermediate for the synthesis of cholesterol, a molecule fundamental to mammalian life. However, its physiological relevance extends beyond this precursor role. The activity of its synthesizing enzyme, CYP51A1, is intricately linked to cell proliferation, development, and signaling, making it a high-value target for therapeutic intervention in cancer and other diseases. Future research should focus on further elucidating the non-canonical signaling roles of sterol intermediates, developing highly selective inhibitors for human CYP51A1 for clinical applications, and exploring the complex regulatory networks, like the role of MARCH6, that govern this critical metabolic pathway. A deeper understanding of these processes will undoubtedly unlock new avenues for treating a wide range of human diseases.

References

  • Lanosterol 14 alpha-demethylase - wikidoc. (2018, November 28).
  • Lanosterol 14 alpha-demethylase - Wikipedia. (n.d.).
  • The Role of CYP51A1 in Sterol Biosynthesis and Disease Implications - ResearchGate. (2025, February 16).
  • CYP51A1 - Lanosterol 14-alpha demethylase - Sus scrofa (Pig) | UniProtKB | UniProt. (n.d.).
  • Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - MDPI. (2021, April 13).
  • Human sterol 14α-demethylase as a target for anticancer chemotherapy: towards structure-aided drug design - PMC. (n.d.).
  • Sterol 14-demethylase - Wikipedia. (n.d.).
  • The cholesterol synthesis enzyme lanosterol 14α-demethylase is post-translationally regulated by the E3 ubiquitin ligase MARCH6 - PMC. (n.d.).
  • Inhibition of lanosterol 14-demethylase causes accumulation of lanosterol and triggers degradation of HMG-CoA reductase in CHO cells - ResearchGate. (n.d.).
  • Figure 1 from Lanosterol 14alpha-demethylase (CYP51), NADPH-cytochrome P450 reductase and squalene synthase in spermatogenesis: late spermatids of the rat express proteins needed to synthesize follicular fluid meiosis activating sterol. | Semantic Scholar. (n.d.).
  • A scheme of the cholesterol biosynthetic pathway. The lanosterol... - ResearchGate. (n.d.).
  • The cholesterol synthesis enzyme lanosterol 14α-demethylase is post-translationally regulated by the E3 ubiquitin ligase MARCH6 - PubMed. (2020, January 31).
  • (PDF) Human sterol 14α-demethylase (CYP51) as a target for anticancer chemotherapy: Towards structure-aided drug design - ResearchGate. (n.d.).
  • Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3'-Disulfate - PubMed. (2021, April 13).
  • Abnormal brain cholesterol homeostasis in Alzheimer's disease—a targeted metabolomic and transcriptomic study - PMC. (2021, June 1).
  • Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PMC. (n.d.).
  • Lanosterol 14alpha-demethylase (CYP51), NADPH-cytochrome P450 reductase and squalene synthase in spermatogenesis: late spermatids of the rat express proteins needed to synthesize follicular fluid meiosis activating sterol - PubMed. (2000, August 15).
  • CYP51A1 in health and disease: from sterol metabolism to regulated cell death - PMC - NIH. (2025, July 14).
  • Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC. (n.d.).
  • An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Quantification of 14-Demethyllanosterol

Introduction: The Significance of 14-Demethyllanosterol in Cellular Biology and Drug Development 14-Demethyllanosterol is a critical intermediate in the biosynthesis of cholesterol and other essential sterols. It is the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 14-Demethyllanosterol in Cellular Biology and Drug Development

14-Demethyllanosterol is a critical intermediate in the biosynthesis of cholesterol and other essential sterols. It is the product of the demethylation of lanosterol, a reaction catalyzed by the enzyme lanosterol 14α-demethylase (CYP51A1). This enzymatic step is a rate-limiting and crucial checkpoint in the sterol biosynthetic pathway. The accurate quantification of 14-demethyllanosterol is of paramount importance for researchers in various fields, including those studying lipid metabolism, developing antifungal agents, and investigating new therapeutic strategies for cholesterol-related disorders.

In drug development, particularly for antifungal medications, CYP51A1 is a primary target. Inhibitors of this enzyme disrupt ergosterol synthesis in fungi, leading to cell membrane defects and fungal cell death. Consequently, the accumulation of 14-demethyllanosterol can serve as a key biomarker for assessing the efficacy of novel CYP51A1 inhibitors. Furthermore, in metabolic research, the levels of 14-demethyllanosterol can provide insights into the activity of the cholesterol biosynthesis pathway and the effects of various stimuli or therapeutic interventions.

This comprehensive guide provides detailed application notes and validated protocols for the robust and accurate quantification of 14-demethyllanosterol in biological matrices, with a focus on cultured cells. We will explore two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are designed to ensure scientific integrity, providing researchers, scientists, and drug development professionals with the tools necessary for reliable and reproducible results.

Core Principles of 14-Demethyllanosterol Quantification

The successful quantification of 14-demethyllanosterol hinges on several key principles that must be addressed throughout the analytical workflow. These include efficient extraction from the biological matrix, meticulous sample cleanup, and sensitive and specific detection.

The Gold Standard: Isotope Dilution Mass Spectrometry

For the highest level of accuracy and precision in quantification, the use of a stable isotope-labeled internal standard is considered the "gold standard"[1]. A deuterated analog of 14-demethyllanosterol, such as 14-demethyllanosterol-d6, is chemically identical to the analyte of interest but has a higher mass due to the incorporation of deuterium atoms. By adding a known amount of the deuterated internal standard to the sample at the beginning of the workflow, any variability or loss of the analyte during sample preparation and analysis can be accurately corrected for. This is because the internal standard experiences the same physical and chemical processes as the endogenous analyte. The ratio of the analyte to the internal standard is measured by the mass spectrometer, providing a highly reliable quantification.

Quantification of 14-Demethyllanosterol by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and well-established technique for the analysis of sterols. Due to their low volatility, sterols require a derivatization step to convert them into more volatile compounds suitable for gas chromatography. The most common derivatization method is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.

Experimental Workflow for GC-MS Analysis

The overall workflow for the GC-MS quantification of 14-demethyllanosterol is depicted in the following diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Cultured Cells lysis Cell Lysis & Homogenization sample->lysis is Spike with Deuterated Internal Standard (14-demethyllanosterol-d6) lysis->is extraction Liquid-Liquid Extraction (e.g., Hexane:Isopropanol) is->extraction saponification Saponification (optional) (to hydrolyze sterol esters) extraction->saponification cleanup Solid-Phase Extraction (SPE) (optional, for cleaner samples) saponification->cleanup derivatize Silylation (e.g., with BSTFA + 1% TMCS) cleanup->derivatize gcms GC-MS Analysis (SIM or Full Scan Mode) derivatize->gcms quant Quantification (Analyte/IS Ratio) gcms->quant

Caption: GC-MS workflow for 14-demethyllanosterol quantification.

Detailed Protocol for GC-MS Analysis

1. Materials and Reagents:

  • 14-Demethyllanosterol analytical standard (e.g., from Creative Enzymes)[2]

  • 14-Demethyllanosterol-d6 internal standard (e.g., from Avanti Polar Lipids, sold by Sigma-Aldrich)[3]

  • Silylation reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvents: Hexane, Isopropanol, Methanol, Chloroform (HPLC grade)

  • Potassium hydroxide (KOH) for saponification

  • Cultured cells of interest

2. Sample Preparation from Cultured Cells:

This protocol is a general guideline and may need optimization based on the specific cell type and experimental conditions.

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer with ice-cold phosphate-buffered saline (PBS), then detach using a cell scraper in a minimal volume of PBS.

    • For suspension cells, pellet the cells by centrifugation.

    • Count the cells to allow for normalization of the final results.

  • Cell Lysis and Internal Standard Spiking:

    • Resuspend the cell pellet in a known volume of PBS.

    • Add a precise amount of 14-demethyllanosterol-d6 internal standard solution (e.g., 10 µL of a 1 µg/mL solution in ethanol) to each sample.

    • Lyse the cells by sonication on ice or by several freeze-thaw cycles.

  • Lipid Extraction (Folch Method):

    • To the cell lysate, add a 2:1 (v/v) mixture of chloroform:methanol to a final volume ratio of 2:1:0.8 (chloroform:methanol:lysate).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.

  • Saponification (Optional, if analyzing total sterols):

    • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.

    • Add 1 mL of 1 M methanolic KOH.

    • Incubate at 60°C for 1 hour to hydrolyze any sterol esters.

    • After cooling, add 1 mL of water and extract the non-saponifiable lipids (including 14-demethyllanosterol) twice with 2 mL of hexane.

    • Pool the hexane extracts and evaporate to dryness.

  • Derivatization:

    • To the dried lipid extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine (to aid dissolution).

    • Seal the vial tightly and heat at 70°C for 1 hour.

    • After cooling, the sample is ready for GC-MS analysis.

3. GC-MS Instrumental Parameters:

The following parameters are a starting point and should be optimized for your specific instrument.

ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection ModeSplitless
Injector Temperature280°C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temp: 180°C, hold for 1 min. Ramp to 280°C at 10°C/min. Hold at 280°C for 15 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temperature230°C
MS Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan

4. Data Analysis:

  • Identification: The TMS derivative of 14-demethyllanosterol can be identified by its retention time and its characteristic mass spectrum. Key diagnostic ions for the TMS derivative of 14-demethyllanosterol are expected to include the molecular ion (M+) and fragments resulting from the loss of a methyl group ([M-15]+) and the trimethylsilanol group ([M-90]+).

  • Quantification: In SIM mode, monitor the characteristic ions for both 14-demethyllanosterol-TMS and its deuterated internal standard. Create a calibration curve by analyzing a series of standards with known concentrations of 14-demethyllanosterol and a fixed concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The concentration of 14-demethyllanosterol in the unknown samples can then be determined from this calibration curve.

Quantification of 14-Demethyllanosterol by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers several advantages over GC-MS for sterol analysis, including higher sensitivity and specificity, and it often does not require derivatization, which simplifies sample preparation. The technique utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification.

Experimental Workflow for LC-MS/MS Analysis

The workflow for LC-MS/MS analysis is generally more streamlined than that for GC-MS, primarily due to the omission of the derivatization step.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Cultured Cells lysis Cell Lysis & Homogenization sample->lysis is Spike with Deuterated Internal Standard (14-demethyllanosterol-d6) lysis->is extraction Liquid-Liquid Extraction (e.g., Hexane:Isopropanol) is->extraction drydown Evaporation to Dryness extraction->drydown reconstitute Reconstitution in Mobile Phase drydown->reconstitute lcmsms LC-MS/MS Analysis (MRM Mode) reconstitute->lcmsms quant Quantification (Analyte/IS Ratio) lcmsms->quant

Caption: LC-MS/MS workflow for 14-demethyllanosterol quantification.

Detailed Protocol for LC-MS/MS Analysis

1. Materials and Reagents:

  • 14-Demethyllanosterol analytical standard (e.g., from Creative Enzymes)[2]

  • 14-Demethyllanosterol-d6 internal standard (e.g., from Avanti Polar Lipids, sold by Sigma-Aldrich)[3]

  • Solvents: Methanol, Acetonitrile, Isopropanol, Water (LC-MS grade)

  • Formic acid

  • Cultured cells of interest

2. Sample Preparation from Cultured Cells:

  • Cell Harvesting and Lysis: Follow the same procedure as described in the GC-MS protocol (Section 2, steps 1 and 2).

  • Lipid Extraction: Perform a liquid-liquid extraction as described in the GC-MS protocol (Section 2, step 3).

  • Evaporation and Reconstitution:

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable mobile phase, for example, 100 µL of methanol.

3. LC-MS/MS Instrumental Parameters:

These parameters are a starting point and will require optimization on your specific LC-MS/MS system.

ParameterRecommended Setting
Liquid Chromatograph
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid
GradientStart at 50% B, ramp to 100% B over 8 minutes, hold for 2 minutes, then re-equilibrate.
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeAtmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive ion mode
Scan TypeMultiple Reaction Monitoring (MRM)

4. MRM Transitions:

The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the method. The precursor ion for sterols in positive ion mode is often the dehydrated ion [M+H-H₂O]⁺. The product ions are generated by fragmentation of the precursor ion in the collision cell.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV) (Starting Point)
14-Demethyllanosterol395.4To be optimizedTo be optimized
14-Demethyllanosterol-d6401.4To be optimizedTo be optimized

Note: The optimal product ions and collision energies must be determined experimentally by infusing a standard solution of 14-demethyllanosterol and its deuterated internal standard into the mass spectrometer.

5. Data Analysis:

The data analysis procedure is similar to that for GC-MS. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards. This curve is then used to determine the concentration of 14-demethyllanosterol in the unknown samples.

Method Validation: Ensuring Trustworthiness

To ensure the reliability of the quantitative data, the analytical method must be validated. Key validation parameters include:

  • Linearity: The range over which the detector response is proportional to the analyte concentration.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual measurements (expressed as relative standard deviation, RSD).

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Recovery: The efficiency of the extraction process.

Conclusion

The accurate quantification of 14-demethyllanosterol is essential for advancing our understanding of sterol biosynthesis and for the development of new therapeutics. This guide has provided detailed protocols for the analysis of 14-demethyllanosterol using both GC-MS and LC-MS/MS. The use of a deuterated internal standard is strongly recommended to ensure the highest quality data. By following these guidelines and implementing proper method validation, researchers can obtain reliable and reproducible results, contributing to the advancement of their respective fields.

References

  • MilliporeSigma. 14-Demethyl-lanosterol-d6 99% (TLC) Avanti Polar Lipids. [Link]

Sources

Application

Application Note: Quantitative Analysis of 14-Demethyllanosterol in Biological Matrices using LC-MS/MS

Abstract This document provides a comprehensive guide for the quantitative analysis of 14-demethyllanosterol, a critical intermediate in the cholesterol biosynthesis pathway, using liquid chromatography-tandem mass spect...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of 14-demethyllanosterol, a critical intermediate in the cholesterol biosynthesis pathway, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We detail a robust methodology encompassing sample preparation from plasma, optimized chromatographic separation, and sensitive detection via mass spectrometry. This application note is designed for researchers, scientists, and drug development professionals investigating sterol metabolism, developing inhibitors of the cholesterol pathway, or seeking biomarkers for metabolic diseases.

Introduction: The Significance of 14-Demethyllanosterol

Cholesterol is an essential molecule for cellular structure and function, but its dysregulation is linked to numerous pathologies, including cardiovascular disease and cancer.[1][2] The biosynthesis of cholesterol is a complex, multi-enzyme process, offering multiple points for therapeutic intervention and biomarker discovery.[3][4]

One such key checkpoint is the conversion of lanosterol to cholesterol. This transformation is initiated by the enzyme lanosterol 14α-demethylase (CYP51A1), a highly conserved cytochrome P450 enzyme.[5][6] CYP51A1 catalyzes the removal of the 14α-methyl group from lanosterol to produce 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol, also known as Follicular Fluid Meiosis-Activating Sterol (FF-MAS).[7][8] The product of this reaction is what is referred to here as 14-demethyllanosterol.

The activity of CYP51A1 is a critical, rate-limiting step, and its inhibition leads to the accumulation of lanosterol and a depletion of downstream sterols.[3][9] Consequently, quantifying the levels of 14-demethyllanosterol and its precursor, lanosterol, can provide a direct measure of CYP51A1 activity in vivo and in vitro. This makes it a valuable biomarker for:

  • Drug Development: Assessing the efficacy and target engagement of CYP51A1 inhibitors, which are being explored as cholesterol-lowering agents and antifungals.[7][9][10]

  • Disease Research: Studying congenital disorders of cholesterol synthesis and other metabolic diseases where this pathway may be dysregulated.[1]

  • Cell Biology: Investigating the complex feedback mechanisms that control cholesterol homeostasis.[3]

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity for the analysis of sterols, which often exist in complex biological matrices and at low concentrations.[11][12] This note outlines a validated LC-MS/MS protocol for the reliable quantification of 14-demethyllanosterol.

Cholesterol Biosynthesis Pathway Context

To understand the importance of the target analyte, it is crucial to visualize its position within the post-squalene portion of the cholesterol biosynthesis pathway.

Cholesterol_Pathway Lanosterol Lanosterol CYP51A1 Lanosterol 14α-demethylase (CYP51A1) Lanosterol->CYP51A1 Target 14-Demethyllanosterol (FF-MAS) CYP51A1->Target Demethylation Downstream Multiple Enzymatic Steps Target->Downstream Cholesterol Cholesterol Downstream->Cholesterol

Caption: Simplified schematic of the enzymatic conversion of Lanosterol.

Principle of the Assay

This method employs a liquid-liquid extraction (LLE) or supported liquid extraction (SLE) to isolate sterols from a biological matrix, such as human plasma.[13] The extracted lipids are then separated using reversed-phase high-performance liquid chromatography (HPLC). The HPLC eluent is introduced into a tandem mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) source. APCI is particularly effective for moderately polar to nonpolar compounds like sterols, often providing superior sensitivity and stability compared to electrospray ionization (ESI) for this compound class.[14][15][16]

Quantification is achieved using multiple reaction monitoring (MRM) in positive ion mode. In MRM, a specific precursor ion (related to the analyte's mass) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective technique minimizes matrix interference and allows for sensitive and accurate quantification against a stable isotope-labeled internal standard.[11][12]

Materials and Reagents

  • Solvents: HPLC-grade or MS-grade methanol, acetonitrile, isopropanol, chloroform, methyl tert-butyl ether (MTBE), and water.

  • Reagents: Ammonium acetate, formic acid.

  • Standards: 14-Demethyllanosterol (analytical standard), and a suitable stable isotope-labeled internal standard (e.g., d7-Lanosterol or a custom-synthesized d-labeled 14-demethyllanosterol).

  • Biological Matrix: Human plasma (or other relevant matrices like cell lysates, tissue homogenates).

  • Extraction Supplies: Glass vials, pipettes, nitrogen evaporator, centrifuge, supported liquid extraction (SLE) cartridges or materials for liquid-liquid extraction (LLE).

Detailed Experimental Protocols

Sample Preparation: Lipid Extraction

The goal of sample preparation is to efficiently extract the non-polar sterols from the complex, predominantly aqueous biological matrix while removing interfering substances like proteins and phospholipids.[17][18] Both classic LLE and modern SLE methods are effective.[13]

Protocol 1: Supported Liquid Extraction (SLE)

SLE offers benefits over LLE, including the elimination of emulsion formation and improved reproducibility, making it amenable to automation.[13]

  • Sample Pre-treatment: To 100 µL of plasma in a glass vial, add 10 µL of the internal standard working solution. Add 200 µL of water and 100 µL of methanol and vortex for 30 seconds to precipitate proteins.

  • Loading: Load the entire pre-treated sample onto an SLE cartridge (e.g., 400 µL capacity) and allow it to absorb into the diatomaceous earth support for 5 minutes. This step disperses the aqueous sample over a large surface area.[13]

  • Elution: Place the cartridge over a clean collection tube. Add 1.5 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or a 9:1 mixture of hexane:isopropanol). Allow the solvent to flow through the cartridge via gravity. The non-polar sterols will partition into the organic solvent, leaving polar matrix components behind.

  • Drying and Reconstitution: Evaporate the collected organic eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Methanol/10% Water) for LC-MS/MS analysis.

Sample_Prep_Workflow Start Plasma Sample (100 µL) + Internal Standard Pretreat Add Water & Methanol (Protein Precipitation) Start->Pretreat Load Load onto SLE Cartridge (Wait 5 min) Pretreat->Load Elute Elute with Organic Solvent (e.g., MTBE) Load->Elute Collect Collect Eluent Elute->Collect Dry Evaporate to Dryness (Nitrogen Stream) Collect->Dry Recon Reconstitute in Mobile Phase Dry->Recon End Ready for LC-MS/MS Recon->End

Caption: Workflow for sterol extraction from plasma using Supported Liquid Extraction (SLE).

Protocol 2: Modified Folch Liquid-Liquid Extraction (LLE)

The Folch method is a gold-standard biphasic extraction technique for lipids.[19][20]

  • Homogenization: To 100 µL of plasma in a glass tube, add 10 µL of the internal standard working solution. Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. Vortex vigorously for 2 minutes to create a single-phase mixture and ensure thorough extraction.

  • Phase Separation: Add 400 µL of water to the mixture. Vortex for 30 seconds. This induces phase separation, resulting in a lower chloroform phase containing the lipids and an upper aqueous/methanol phase with polar matrix components.[19]

  • Isolation: Centrifuge the sample at 2,000 x g for 10 minutes to ensure a clean separation. Carefully collect the lower organic layer using a glass Pasteur pipette, avoiding the protein interface.

  • Drying and Reconstitution: Transfer the organic phase to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase for analysis.

LC-MS/MS Analysis

Chromatographic separation is essential to resolve 14-demethyllanosterol from isomeric sterols and other lipid species that can cause ion suppression.[16][21]

Instrumentation:

  • HPLC System: A UHPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ion Source: Atmospheric Pressure Chemical Ionization (APCI).

LC-MS/MS Parameters Summary

ParameterSettingRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides excellent hydrophobic retention and separation for sterols.[21]
Mobile Phase A Water with 5 mM Ammonium AcetateAmmonium acetate aids in the formation of protonated or adduct ions.[21]
Mobile Phase B 90:10 (v/v) Acetonitrile:IsopropanolStrong organic solvent mixture for eluting non-polar sterols.
Flow Rate 0.4 mL/minStandard flow rate for analytical scale columns.
Gradient 80% B to 100% B over 8 min, hold at 100% B for 2 minGradient elution is necessary to separate analytes from matrix components and resolve related sterols.
Column Temp. 45°CImproves peak shape and reduces viscosity.
Ionization Mode APCI, Positive IonAPCI is robust and highly efficient for non-polar analytes like sterols, often forming the [M+H-H₂O]⁺ ion.[11][22][23]
APCI Temp. 400°COptimizes solvent desolvation and analyte vaporization.[15]
MRM Transitions See belowSpecific precursor-to-product ion transitions ensure selectivity and sensitivity.

MRM Transitions (Example)

  • 14-Demethyllanosterol: Precursor Ion (Q1): m/z 395.4 [M+H-H₂O]⁺ → Product Ion (Q3): m/z 145.1

  • Internal Standard (d7-Lanosterol): Precursor Ion (Q1): m/z 416.4 [M+H-H₂O]⁺ → Product Ion (Q3): m/z 114.1

Note: The exact m/z values and collision energies should be optimized for the specific instrument used by infusing pure standards.

LCMS_Workflow cluster_LC HPLC System cluster_MS Mass Spectrometer Autosampler Autosampler (Reconstituted Sample) Column C18 Column (Analyte Separation) Autosampler->Column Pump HPLC Pump (Mobile Phases A+B) Pump->Column IonSource APCI Source (Ionization) Column->IonSource Q1 Quadrupole 1 (Precursor Ion Selection) IonSource->Q1 Q2 Collision Cell (q) (Fragmentation) Q1->Q2 Q3 Quadrupole 2 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector DataSystem Data System (Quantification) Detector->DataSystem

Caption: High-level workflow of the LC-MS/MS analytical system.

Data Analysis and Quality Control

  • Quantification: The concentration of 14-demethyllanosterol is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by analyzing standards of known concentrations (prepared in a surrogate matrix) and plotting the area ratio against concentration.

  • Quality Control (QC): QC samples (low, medium, and high concentrations) should be prepared from a pooled matrix and analyzed alongside each batch of unknown samples. The results of the QC samples must fall within pre-defined accuracy (e.g., ±15%) and precision (e.g., <15% CV) limits for the run to be considered valid.

  • Linearity: The method should demonstrate linearity over the expected physiological or experimental concentration range, with a correlation coefficient (r²) > 0.99.

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantification of 14-demethyllanosterol in biological matrices. By combining efficient sample preparation with optimized chromatography and tandem mass spectrometry, this approach enables researchers to accurately probe the activity of the lanosterol 14α-demethylase enzyme. This analytical tool is invaluable for advancing research in drug development, metabolic disease, and the fundamental biology of sterol homeostasis.

References

  • A.L.S. de la O, V.G. Reyes, J.A.R. Coppel, "Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis," Molecules, 2022. [Link]

  • M.R. Jones, S.J. Blanksby, T.W. Mitchell, "Extraction, chromatographic and mass spectrometric methods for lipid analysis," PMC - NIH, 2012. [Link]

  • N. Gachumi, A. El-Aneed, "Mass Spectrometric Approaches for the Analysis of Phytosterols in Biological Samples," HARVEST (uSask). [Link]

  • A. Ulmer, A.D. Jones, K.C. Yim, "Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma," Frontiers, 2018. [Link]

  • S.J. Blanksby, T.W. Mitchell, "Extraction and analysis of sterols in biological matrices by high performance liquid chromatography electrospray ionization mass spectrometry," PubMed, 2010. [Link]

  • LIPID MAPS, "Sterols Mass Spectra Protocol," LIPID MAPS, 2007. [Link]

  • W.J. Griffiths, Y. Wang, "Sterol Analysis by Quantitative Mass Spectrometry," Springer Nature Experiments, 2011. [Link]

  • W.J. Griffiths, Y. Wang, "Sterol Analysis by Quantitative Mass Spectrometry," PubMed, 2011. [Link]

  • J. Cisneros-Saguilán, et al., "Sterol analysis in cancer cells using atmospheric pressure ionization techniques," PMC - NIH, 2025. [Link]

  • A. Kumar, et al., "Advances in Lipid Extraction Methods—A Review," MDPI, 2021. [Link]

  • ResearchGate, "Sample preparation method for analysis of sterols in plasma," ResearchGate, 2019. [Link]

  • E. Abidi, et al., "Analysis of plant sterol and stanol esters in cholesterol-lowering spreads and beverages using high-performance liquid chromatography-atmospheric pressure chemical ionization-mass spectroscopy," PubMed, 2003. [Link]

  • Wikipedia, "Atmospheric-pressure chemical ionization," Wikipedia. [Link]

  • Cyberlipid, "Free sterol analysis," Cyberlipid. [Link]

  • S. Hirayama, et al., "Simultaneous determination of cholesterol precursors, plant sterols, and oxysterols in plasma using one-round pretreatment," Medical Mass Spectrometry, 2023. [Link]

  • ResearchGate, "Free Phytosterol Analysis and Characterization in Tobacco by Ultra Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry," ResearchGate, 2013. [Link]

  • Biotage, "Simplifying sterol analysis: modern approach for diagnosing lipid disorders," Biotage, 2025. [Link]

  • N.J.C. King, et al., "A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma," PMC - NIH, 2010. [Link]

  • J. Cisneros-Saguilán, et al., "Sterol analysis in cancer cells using atmospheric pressure ionization techniques," PubMed, 2025. [Link]

  • Wikipedia, "Lanosterol 14 alpha-demethylase," Wikipedia. [Link]

  • L. Friggeri, et al., "Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors," PMC - NIH, 2019. [Link]

  • S.E. Brown, et al., "The cholesterol synthesis enzyme lanosterol 14α-demethylase is post-translationally regulated by the E3 ubiquitin ligase MARCH6," PubMed, 2020. [Link]

  • M.W. King, "Cholesterol: Synthesis, Metabolism, and Regulation," The Medical Biochemistry Page, 2026. [Link]

  • D. Rozman, "Lanosterol 14α-demethylase (CYP51) - a cholesterol biosynthetic enzyme involved in production of meiosis activating sterols in oocytes and testis - a minireview," PubMed, 2000. [Link]

  • S.E. Brown, et al., "The cholesterol synthesis enzyme lanosterol 14α-demethylase is post-translationally regulated by the E3 ubiquitin ligase MARCH6," PMC - NIH, 2020. [Link]

  • ResearchGate, "UPLC‐HRMS analysis of formic acid formed from 14α‐CDO dihydrolanosterol...," ResearchGate. [Link]

  • W.K. Lutz, et al., "Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles," PubMed, 2006. [Link]

  • E.I. Aoyama, Y. Yoshida, "Identification of lanosterol 14 alpha-methyl demethylase in human tissues," PubMed, 1991. [Link]

  • A.V. Gricor, et al., "Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate," PMC - NIH, 2020. [Link]

  • C.A. Hitchcock, et al., "Cytochrome P-450-dependent 14 alpha-demethylation of lanosterol in Candida albicans," PMC - NIH, 1989. [Link]

  • DSpace, "UPLC-Orbitrap-HRMS application for analysis of plasma sterols," DSpace, 2024. [Link]

  • T.Y. Hargrove, et al., "Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1," PMC - NIH, 2017. [Link]

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Method

Protocol for the Purification and Analysis of 14-Demethyllanosterol from Cultured Cells

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 14-Demethyllanosterol is a critical sterol intermediate in the post-lanosterol segment of the cholesterol biosynthesis pathway....

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

14-Demethyllanosterol is a critical sterol intermediate in the post-lanosterol segment of the cholesterol biosynthesis pathway.[1][2] Its formation from lanosterol is catalyzed by the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51A1), a key regulatory point in the pathway and a target for various therapeutic agents, particularly antifungal drugs.[2][3] Accurate purification and quantification of 14-demethyllanosterol from cellular models are essential for studying sterol metabolism, investigating the efficacy of CYP51 inhibitors, and understanding dysregulation in diseases like cancer. This guide provides a comprehensive, step-by-step protocol for the isolation, purification, and analysis of 14-demethyllanosterol from cultured cells, designed for professionals in life sciences and drug development. The methodology integrates robust lipid extraction, saponification, multi-stage chromatographic purification, and mass spectrometry-based analysis.

Introduction to the Analyte and its Significance

Lanosterol 14α-demethylase (CYP51A1) is a highly conserved cytochrome P450 enzyme responsible for the oxidative removal of the 14α-methyl group from lanosterol.[1] This three-step oxidative reaction is a rate-limiting and essential step in the biosynthesis of cholesterol in mammals and ergosterol in fungi.[2][4] The product of this reaction, 4,4-dimethylcholesta-8(9),14,24-trien-3β-ol (14-demethyllanosterol), represents the first committed sterol intermediate after the cyclization of squalene.

The central role of CYP51 makes it an attractive drug target.[3] Azole-based antifungal agents, for instance, function by inhibiting fungal CYP51, disrupting ergosterol production and compromising fungal membrane integrity.[2] In human health, modulating cholesterol biosynthesis is a cornerstone of cardiovascular disease management, and there is growing interest in targeting pathways upstream of cholesterol itself, such as CYP51, for various metabolic disorders and cancers.[3] Therefore, a reliable protocol to isolate and measure the direct product of CYP51 activity, 14-demethyllanosterol, is of paramount importance for both basic research and preclinical drug development.

This protocol is designed to provide a clear workflow from cell culture to final analysis, explaining the rationale behind each step to ensure both reproducibility and a deep understanding of the process.

Principle of the Purification Workflow

The purification of a specific, low-abundance lipid like 14-demethyllanosterol from a complex cellular matrix requires a multi-step approach. The workflow is designed to systematically remove interfering compounds (e.g., phospholipids, triglycerides, other sterols) while concentrating the analyte of interest.

Purification_Workflow cluster_Prep Sample Preparation cluster_Isolate Isolation & Fractionation cluster_Purify High-Resolution Purification cluster_Analyze Analysis & Quantification A Cell Culture & Harvest B Cell Lysis (Mechanical/Physical) A->B C Total Lipid Extraction (Bligh-Dyer Method) B->C D Saponification (Hydrolysis of Esters) C->D E Solid-Phase Extraction (SPE) (Isolation of Unsaponifiables) D->E F Thin-Layer Chromatography (TLC) (Optional Group Separation) E->F Optional G High-Performance Liquid Chromatography (HPLC) E->G F->G H LC-MS or GC-MS Analysis G->H

Caption: Overall workflow for 14-demethyllanosterol purification.

Materials and Reagents

Reagent/MaterialGradeRecommended Supplier
ChloroformHPLC GradeFisher Scientific
MethanolHPLC GradeFisher Scientific
HexaneHPLC GradeSigma-Aldrich
IsopropanolHPLC GradeSigma-Aldrich
TolueneHPLC GradeSigma-Aldrich
Potassium Hydroxide (KOH)ACS GradeSigma-Aldrich
Phosphate Buffered Saline (PBS)Cell Culture GradeGibco
Silica Solid-Phase Extraction (SPE) Cartridges100-500 mgBiotage, Waters
TLC PlatesSilica Gel 60 F254Millipore
14-Demethyllanosterol Standard>95% PurityAvanti Polar Lipids
5α-cholestanol (Internal Standard)>98% PuritySigma-Aldrich
Deuterated Cholesterol (Internal Standard)D7-CholesterolAvanti Polar Lipids
Glass tubes with Teflon™-lined caps-Wheaton
Cell LiftersSterileCorning

Detailed Experimental Protocol

Part 1: Sample Preparation and Lipid Extraction

This initial phase aims to disrupt the cells and extract the total lipid content into an organic solvent.

Step 1.1: Cell Culture and Harvesting

  • Culture cells of interest (e.g., HepG2, HEK293) to ~80-90% confluency in appropriate culture dishes (e.g., 100 mm).

  • Place culture dishes on ice and aspirate the culture medium.

  • Gently wash the cell monolayer twice with 5 mL of ice-cold PBS. Discard the wash.

  • Add 1.6 mL of fresh, ice-cold PBS to the dish. Scrape the cells from the surface using a sterile cell lifter.

  • Transfer the cell suspension to a 14 mL screw-cap glass culture tube.[5]

Causality Explanation: Performing all harvesting steps on ice is critical to minimize enzymatic activity that could alter the lipid profile. Using glass tubes with Teflon-lined caps prevents leaching of plasticizers that can interfere with subsequent mass spectrometry analysis.

Step 1.2: Cell Lysis and Lipid Extraction (Modified Bligh-Dyer Method)

  • To the 1.6 mL cell suspension, add 6 mL of a freshly prepared chloroform:methanol (1:2, v/v) solution.[5][6]

  • At this stage, add an internal standard for quantitative analysis (e.g., D7-Cholesterol or 5α-cholestanol). This is crucial for correcting for lipid loss during extraction and purification.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 1500 x g for 5 minutes to pellet insoluble cell debris.[5]

  • Carefully decant the supernatant into a new 14 mL glass tube.

  • To the supernatant, add 2 mL of chloroform and 2 mL of PBS to induce phase separation.[6][7]

  • Vortex for 30 seconds and centrifuge at 1500 x g for 5 minutes.

  • Two distinct phases will be visible. Using a glass Pasteur pipette, carefully collect the lower organic phase (chloroform layer), which contains the total lipids, and transfer it to a fresh glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas at 35-40°C.

Causality Explanation: The Bligh-Dyer method uses a monophasic chloroform:methanol:water system to disrupt cell membranes and solubilize lipids.[8] The subsequent addition of more chloroform and an aqueous buffer breaks the single phase into two, partitioning the highly nonpolar lipids into the bottom chloroform layer, effectively separating them from polar cellular components.[9]

Part 2: Saponification and Isolation of the Sterol Fraction

This phase converts sterol esters to their free form and separates the total sterol fraction from saponifiable lipids like triglycerides and phospholipids.

Step 2.1: Saponification (Alkaline Hydrolysis)

  • To the dried lipid extract, add 2 mL of a 3% KOH solution in methanol.[10]

  • Cap the tube tightly and vortex for 10 seconds.

  • Incubate the mixture in a water bath at 60-80°C for 1-2 hours to hydrolyze ester bonds.[10][11]

  • Allow the tube to cool to room temperature.

  • Add 1 mL of water and 2 mL of hexane to the tube. Vortex vigorously for 30 seconds to extract the non-saponifiable lipids (including all sterols) into the upper hexane layer.[10]

  • Repeat the hexane extraction (step 2.1.5) two more times, pooling the upper hexane phases.

  • Dry the pooled hexane extract under a stream of nitrogen.

Causality Explanation: Saponification is a critical step for quantifying the total pool of any given sterol, as a significant portion can be esterified to fatty acids within the cell. The strong alkaline condition cleaves these ester linkages.[12] It should be noted that some sterol intermediates can be sensitive to harsh chemical treatments; if analyzing for these, a parallel extraction without saponification may be necessary.[13]

Step 2.2: Solid-Phase Extraction (SPE) of the Sterol Fraction

  • Resuspend the dried non-saponifiable extract in 1 mL of toluene or hexane.[5][7]

  • Condition a 100 mg silica SPE cartridge by washing it with 2 mL of hexane.[7] Do not let the column run dry.

  • Load the resuspended sample onto the SPE cartridge.

  • Elute non-polar interfering compounds (e.g., squalene) with 2 mL of hexane.

  • Elute the desired total sterol fraction with 8 mL of 30% isopropanol in hexane.[5][7]

  • Dry the eluted sterol fraction under nitrogen. This fraction is now significantly enriched in sterols and ready for high-resolution purification.

Causality Explanation: SPE on a silica stationary phase separates molecules based on polarity. The initial hexane wash removes highly non-polar hydrocarbons. The more polar isopropanol/hexane mixture is required to displace the sterols, which are retained on the silica via interaction with their single hydroxyl group.[5]

Part 3: High-Resolution Purification by HPLC

This step uses High-Performance Liquid Chromatography (HPLC) to isolate 14-demethyllanosterol from other closely related sterols.

Step 3.1: HPLC Purification

  • Resuspend the dried sterol fraction from SPE in 100-200 µL of the initial HPLC mobile phase (e.g., 95% methanol).

  • Inject the sample onto a reverse-phase HPLC column (e.g., C18, 250 x 4.6 mm, 5 µm particle size).

  • Perform the separation using an isocratic or gradient elution program. A typical mobile phase system is a mixture of methanol and water.[5]

  • Monitor the elution profile using a UV detector. While lanosterol and its derivatives lack strong chromophores, they can be detected at low wavelengths (~190-210 nm).[14]

  • Collect fractions corresponding to the retention time of a 14-demethyllanosterol standard.

  • Dry the collected fractions under nitrogen.

HPLC ParameterRecommended ConditionRationale
Column C18 Reverse-PhaseExcellent for separating lipids based on hydrophobicity.
Mobile Phase Methanol/Water or Acetonitrile/Water GradientProvides good resolution for structurally similar sterols.[15]
Flow Rate 0.5 - 1.0 mL/minStandard for analytical scale columns.
Detection UV at 190-210 nmAllows detection of the sterol backbone, though sensitivity is low.[14]
Injection Volume 10 - 50 µLDependent on sample concentration.

Causality Explanation: Reverse-phase HPLC separates compounds based on their hydrophobicity. Although many sterol intermediates are structurally similar, differences in methyl groups and double bond positions lead to slight variations in retention time, allowing for their separation.[16][17]

Characterization and Quantification

The final step involves confirming the identity and measuring the amount of the purified compound using mass spectrometry.

Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Principle: The purified fraction is analyzed by LC-MS. The liquid chromatograph provides a final separation step, and the mass spectrometer provides sensitive detection and mass information for confident identification.

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode are commonly used.[7][15]

  • Quantification: Use Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring the transition from the precursor ion to a specific product ion. Compare the signal to the internal standard added at the beginning of the protocol.[7]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: GC provides very high-resolution separation of volatile compounds. Sterols are not inherently volatile and must be chemically modified (derivatized) before analysis.

  • Derivatization: The hydroxyl group of the sterol is converted to a trimethylsilyl (TMS) ether using a silylating agent like BSTFA.[12] This increases volatility and thermal stability.

  • Analysis: The derivatized sample is injected into the GC-MS. The mass spectrum of the TMS-derivatized 14-demethyllanosterol will show a characteristic fragmentation pattern that can be compared to a standard or library for identification.[15]

Cholesterol Biosynthesis Pathway

The following diagram illustrates the position of 14-demethyllanosterol in the cholesterol synthesis pathway.

Cholesterol_Biosynthesis Lanosterol Lanosterol CYP51A1 Lanosterol 14α-demethylase (CYP51A1) Lanosterol->CYP51A1 Demethyl_Lanosterol 14-Demethyllanosterol CYP51A1->Demethyl_Lanosterol Intermediates Multiple Enzymatic Steps Demethyl_Lanosterol->Intermediates Cholesterol Cholesterol Intermediates->Cholesterol

Caption: Simplified cholesterol biosynthesis pathway highlighting 14-demethyllanosterol.

References

  • Strushkevich, N., Usanov, S. A., & Park, H. W. (2021). Structural basis of human CYP51 inhibition by antifungal azoles. Journal of Biological Chemistry, 296, 100573. [Link]

  • Trzaskos, J. M., Kawata, S., & Gaylor, J. L. (1986). Microsomal enzymes of cholesterol biosynthesis. Purification of lanosterol 14 alpha-methyl demethylase cytochrome P-450 from hepatic microsomes. The Journal of Biological Chemistry, 261(31), 14651–14657. [Link]

  • Trzaskos, J. M., Fischer, R. T., & Favata, M. F. (1991). Lanosterol 14 alpha-methyl demethylase. Isolation and characterization of the third metabolically generated oxidative demethylation intermediate. The Journal of Biological Chemistry, 266(10), 6267–6273. [Link]

  • Guengerich, F. P., Wawrzak, Z., & Lepesheva, G. I. (2020). Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1. Journal of Biological Chemistry, 295(48), 16248-16261. [Link]

  • UniProt Consortium. (2003). UniProtKB - Q7Z1V1 (CP51_TRYCC). UniProt. [Link]

  • LIPID MAPS. (n.d.). Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. LIPID MAPS Lipidomics Gateway. [Link]

  • GERLI, G. (n.d.). Free sterol analysis. Cyberlipid. [Link]

  • Wikipedia contributors. (2023, December 29). Lanosterol 14 alpha-demethylase. Wikipedia. [Link]

  • Wikidoc. (2018, November 28). Lanosterol 14 alpha-demethylase. Wikidoc. [Link]

  • Gibbons, F. G., Pullinger, C. R., & Mitropoulos, K. A. (1979). Studies on the mechanism of lanosterol 14 alpha-demethylation. A requirement for two distinct types of mixed-function-oxidase systems. Biochemical Journal, 183(2), 309–315. [Link]

  • Aoyama, Y., Funae, Y., Noshiro, M., Horiuchi, T., & Yoshida, Y. (1994). Purification of a human cytochrome P-450 isozyme catalyzing lanosterol 14 alpha-demethylation. Journal of Biochemistry, 116(3), 654–657. [Link]

  • McDonald, J. G., et al. (2012). A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. Journal of Lipid Research, 53(7), 1399-1409. [Link]

  • Avigan, J., Goodman, D. S., & Steinberg, D. (1963). Improved separation of sterols by reversed-phase thin-layer chromatography. Journal of Lipid Research, 4, 100-101. [Link]

  • Big Horn Olive Oil Company. (2026, March 5). Sterol Composition Testing: Step-by-Step Guide. Big Horn Olive Oil Company Blog. [Link]

  • Aoyama, Y., Horiuchi, T., & Yoshida, Y. (1998). Purification and characterization of rat sterol 14-demethylase P450 (CYP51) expressed in Escherichia coli. Journal of Biochemistry, 124(4), 694–700. [Link]

  • ResearchGate. (2020). Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1. [Link]

  • Roces, M., et al. (2021). Microwave-Assisted Saponification Method Followed by Solid-Phase Extraction for the Characterization of Sterols and Dialkyl Ketones in Fats. Molecules, 26(4), 1109. [Link]

  • Saini, R. K., & Keum, Y. S. (2021). Advances in Lipid Extraction Methods—A Review. Foods, 10(12), 3045. [Link]

  • Boster Biological Technology. (2024, August 26). Cell Lysis Methods: A Guide to Efficient Protein Extraction. Boster Bio. [Link]

  • McCrum, E., McDonald, J., & Thompson, B. (2006). Extraction and Analysis of Sterol Lipids. LIPID MAPS Protocol. [Link]

  • Le, T. T., & Züllig, T. (2026, January 13). Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization. International Journal of Molecular Sciences, 27(2), 567. [Link]

  • Phillips, K. M., & Tarrago-Trani, M. T. (2019). Gas Chromatographic Analysis of Plant Sterols. AOCS Lipid Library. [Link]

  • Semantic Scholar. (2020). Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1. [Link]

  • Ultrasonic Homogenizer. (n.d.). Comparison of Cell Disruption and Lipid Extraction Methods for Improving Lipid Content of Schizochytrium sp. S31. Sonics & Materials, Inc. [Link]

  • Trzaskos, J. M., et al. (1986). Mechanistic studies of lanosterol C-32 demethylation. Conditions which promote oxysterol intermediate accumulation during the demethylation process. The Journal of Biological Chemistry, 261(36), 16937–16944. [Link]

  • Boselli, E., et al. (2010). Fast Separation and Determination of Sterols in Vegetable Oils by Ultraperformance Liquid Chromatography with Atmospheric Pressure Chemical Ionization Mass Spectrometry Detection. Journal of Agricultural and Food Chemistry, 58(5), 2711–2716. [Link]

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Application

Application Notes and Protocols for the In Vitro Synthesis of 14-Demethyllanosterol

Introduction: The Significance of 14-Demethyllanosterol in Cellular Processes and Drug Development 14-Demethyllanosterol is a critical intermediate in the biosynthesis of cholesterol and other essential sterols in eukary...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 14-Demethyllanosterol in Cellular Processes and Drug Development

14-Demethyllanosterol is a critical intermediate in the biosynthesis of cholesterol and other essential sterols in eukaryotes.[1][2][3] The enzyme responsible for its synthesis, lanosterol 14α-demethylase (CYP51), is a member of the cytochrome P450 superfamily and is highly conserved across biological kingdoms.[2][4][5] This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol in a three-step process, each step requiring molecular oxygen and reducing equivalents from NADPH.[4][5][6] The product of this reaction, when lanosterol is the substrate, is also known as follicular fluid meiosis-activating sterol (FF-MAS).[1][6][7]

The critical role of CYP51 and its product in sterol biosynthesis makes them attractive targets for the development of antifungal and antiprotozoal drugs.[8][9][10] Furthermore, the study of CYP51 and the in vitro synthesis of 14-demethyllanosterol are crucial for understanding the regulation of cholesterol homeostasis and for the development of novel therapeutic agents targeting this pathway.[3][10][11] These application notes provide detailed protocols for the in vitro synthesis of 14-demethyllanosterol using a reconstituted enzymatic system.

Strategies for In Vitro Synthesis: A Comparative Overview

The primary and most biologically relevant method for synthesizing 14-demethyllanosterol in vitro is through a reconstituted enzymatic system that mimics the cellular environment. Chemoenzymatic approaches, while possible, are less common for this specific transformation due to the complexity of the multi-step oxidative reaction catalyzed by CYP51.

Enzymatic Synthesis: A Reconstituted System Approach

The in vitro synthesis of 14-demethyllanosterol relies on the reconstitution of the activity of purified lanosterol 14α-demethylase (CYP51) with its essential redox partner, NADPH-cytochrome P450 reductase (CPR).[6][7][8][12] This system provides the necessary components for the three successive monooxygenation events that lead to the removal of the 14α-methyl group from the lanosterol substrate.[1][4][5]

Key Components of the Reconstituted System:

  • Lanosterol 14α-demethylase (CYP51): The primary enzyme that can be expressed in and purified from various systems, including E. coli.[8]

  • NADPH-Cytochrome P450 Reductase (CPR): An electron donor protein essential for CYP51 activity.[6][7]

  • Substrate: Lanosterol or its analog, 24,25-dihydrolanosterol, are commonly used.[4][13][14]

  • NADPH: The source of reducing equivalents.

  • Lipid Environment: Phospholipids, such as dilaurylphosphatidylcholine, are often included to facilitate the interaction between the membrane-bound enzymes.[12]

Experimental Workflow for Enzymatic Synthesis

The following diagram illustrates the general workflow for the in vitro enzymatic synthesis of 14-demethyllanosterol.

workflow cluster_prep Preparation cluster_reaction In Vitro Reaction cluster_analysis Analysis & Purification Expression Expression of CYP51 & CPR Purification Purification of CYP51 & CPR Expression->Purification Reconstitution Reconstitution of Enzyme System Purification->Reconstitution Substrate_Prep Substrate Preparation (Lanosterol) Incubation Incubation with Substrate & NADPH Substrate_Prep->Incubation Reconstitution->Incubation Extraction Sterol Extraction Incubation->Extraction HPLC HPLC Analysis & Purification Extraction->HPLC Characterization Product Characterization HPLC->Characterization

Caption: General workflow for the in vitro synthesis of 14-demethyllanosterol.

Detailed Protocols

Protocol 1: Expression and Purification of Human CYP51 and NADPH-Cytochrome P450 Reductase

This protocol is adapted from methods described for the expression of human CYP51 in E. coli.[8][15]

Materials:

  • E. coli expression system (e.g., BL21(DE3))

  • Expression vectors containing human CYP51 and CPR genes

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Appropriate antibiotics

  • Lysis buffer (e.g., 100 mM potassium phosphate pH 7.4, 20% glycerol, 1 mM EDTA, 0.5 mM DTT, protease inhibitors)

  • Ni-NTA affinity chromatography column

  • Wash buffer (Lysis buffer with 20 mM imidazole)

  • Elution buffer (Lysis buffer with 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM potassium phosphate pH 7.4, 10% glycerol, 1 mM EDTA)

Procedure:

  • Transformation: Transform E. coli with the expression vectors for CYP51 and CPR.

  • Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 25-30°C) for 12-16 hours.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells using sonication or a French press.

  • Purification:

    • Centrifuge the lysate to pellet cell debris.

    • Load the supernatant onto a Ni-NTA column.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged proteins with elution buffer.

  • Dialysis: Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.

  • Concentration and Storage: Concentrate the purified proteins and store at -80°C.

Protocol 2: In Vitro Reconstitution and Synthesis of 14-Demethyllanosterol

This protocol outlines the setup of the reconstituted enzymatic reaction.

Materials:

  • Purified CYP51 and CPR

  • Lanosterol (or 24,25-dihydrolanosterol) stock solution (e.g., in dimethyl sulfoxide or a suitable detergent)

  • NADPH stock solution

  • Reaction buffer (e.g., 100 mM potassium phosphate pH 7.4)[16]

  • Dilaurylphosphatidylcholine (DLPC) vesicles (optional, but recommended)

Reaction Setup:

ComponentFinal Concentration
CYP510.5 - 1.0 µM
CPR1.0 - 2.0 µM
Lanosterol25 - 50 µM
NADPH1 mM
DLPC50 µg/mL
Reaction Bufferto final volume

Procedure:

  • Reconstitution: In a microcentrifuge tube, combine the reaction buffer, DLPC (if used), purified CYP51, and CPR. Incubate on ice for 10-15 minutes to allow for the formation of the enzyme complex.

  • Substrate Addition: Add the lanosterol substrate to the reaction mixture.

  • Initiation: Initiate the reaction by adding NADPH.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes). The optimal time may need to be determined empirically.

  • Termination: Stop the reaction by adding a quenching solvent, such as an equal volume of ethyl acetate or a mixture of chloroform and methanol.

Protocol 3: Extraction and Analysis of 14-Demethyllanosterol

Materials:

  • Ethyl acetate or chloroform/methanol (2:1, v/v)

  • Anhydrous sodium sulfate

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mobile phase (e.g., acetonitrile/water or methanol/water gradient)

  • UV detector (monitoring at ~205-210 nm)

  • 14-Demethyllanosterol standard (if available)

Procedure:

  • Extraction:

    • Add the quenching solvent to the reaction mixture and vortex vigorously.

    • Centrifuge to separate the organic and aqueous phases.

    • Carefully collect the organic phase containing the sterols.

    • Repeat the extraction of the aqueous phase to maximize recovery.

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the solvent under a stream of nitrogen.

  • Resuspension: Resuspend the dried sterol extract in a small volume of the HPLC mobile phase.

  • HPLC Analysis:

    • Inject the sample onto the HPLC system.

    • Run a suitable gradient to separate lanosterol from the product, 14-demethyllanosterol.

    • Monitor the elution profile with a UV detector. The retention time of the product can be compared to a standard if available.

  • Purification: For preparative scale, collect the fractions corresponding to the 14-demethyllanosterol peak.

Enzymatic Reaction Pathway

The following diagram illustrates the three-step oxidative demethylation of lanosterol catalyzed by CYP51.

pathway Lanosterol Lanosterol Intermediate1 14α-Hydroxymethyl-lanosterol Lanosterol->Intermediate1 Step 1: Hydroxylation (CYP51, O2, NADPH) Intermediate2 14α-Formyl-lanosterol Intermediate1->Intermediate2 Step 2: Oxidation (CYP51, O2, NADPH) Product 14-Demethyllanosterol Intermediate2->Product Step 3: C-C Lyase (CYP51, O2, NADPH) + Formic Acid

Caption: The three-step reaction catalyzed by CYP51.

Data Summary and Expected Results

The efficiency of the in vitro synthesis can be evaluated by calculating the turnover number (moles of product per mole of enzyme per minute). The following table provides representative kinetic parameters for human CYP51.

SubstrateKm (µM)Vmax (nmol/min/nmol P450)
24,25-Dihydrolanosterol~27~3.20
Lanosterol14 - 18Varies with conditions

Data adapted from references[14][15].

Successful synthesis will be indicated by the appearance of a new peak in the HPLC chromatogram with a retention time distinct from that of the lanosterol substrate. The identity of the product can be further confirmed by mass spectrometry.

Troubleshooting

ProblemPossible CauseSolution
Low or no product formation Inactive enzyme (CYP51 or CPR)Verify protein purity and activity. Ensure proper storage conditions.
Sub-optimal reaction conditionsOptimize pH, temperature, and incubation time.
NADPH degradationPrepare fresh NADPH solution for each experiment.
Multiple unexpected peaks in HPLC Side reactions or substrate degradationDecrease incubation time. Ensure substrate purity.
Contaminants in enzyme preparationRe-purify enzymes.
Poor extraction efficiency Incomplete phase separationEnsure thorough mixing and centrifugation.
Insufficient solvent volumeUse a larger volume of extraction solvent.

References

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Sources

Method

Application Notes and Protocols for the Use of 14-Demethyllanosterol in Cell Culture Experiments

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 14-demethyllanosterol in cell culture experiments. This document outlines the...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 14-demethyllanosterol in cell culture experiments. This document outlines the scientific context, key applications, and detailed protocols to facilitate the investigation of cholesterol biosynthesis and related cellular processes.

Introduction: The Significance of 14-Demethyllanosterol in Cholesterol Biosynthesis

14-Demethyllanosterol is a critical sterol intermediate in the post-lanosterol segment of the cholesterol biosynthesis pathway.[1][2] It is the direct product of the enzymatic action of Lanosterol 14α-demethylase (CYP51A1), a highly conserved cytochrome P450 enzyme, on lanosterol.[2][3] The removal of the 14α-methyl group from lanosterol is a crucial checkpoint in the pathway leading to the synthesis of cholesterol and other essential sterols.[2][3]

The study of 14-demethyllanosterol and its downstream metabolites is fundamental to understanding the intricate regulation of cholesterol homeostasis. Dysregulation of this pathway is implicated in a range of pathologies, including cardiovascular disease, developmental disorders, and cancer.[1][4] Therefore, the use of exogenous 14-demethyllanosterol in cell culture provides a powerful tool to dissect the later stages of cholesterol synthesis, investigate the function of downstream enzymes, and explore the biological activities of these sterol intermediates.

Mechanism of Action: The Cholesterol Biosynthesis Pathway

14-Demethyllanosterol is positioned at a key juncture in the cholesterol biosynthesis pathway. Following its formation from lanosterol by CYP51A1, it undergoes a series of enzymatic modifications to ultimately yield cholesterol.[1] Understanding this pathway is essential for designing and interpreting experiments using 14-demethyllanosterol.

Cholesterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase (HMGCR) (Rate-limiting step) squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Lanosterol Synthase demethyllanosterol 14-Demethyllanosterol lanosterol->demethyllanosterol Lanosterol 14α-demethylase (CYP51A1) zymosterol Zymosterol demethyllanosterol->zymosterol Multiple Steps lathosterol Lathosterol zymosterol->lathosterol dehydrocholesterol 7-Dehydrocholesterol lathosterol->dehydrocholesterol cholesterol Cholesterol dehydrocholesterol->cholesterol

Figure 1: Simplified diagram of the cholesterol biosynthesis pathway highlighting the central position of 14-demethyllanosterol.

Application Notes

Due to its hydrophobic nature, 14-demethyllanosterol requires careful preparation for use in aqueous cell culture media. Direct addition of the powdered compound will result in poor solubility and inconsistent cellular uptake.

Recommended Solubilization Method:

  • Dimethyl Sulfoxide (DMSO) Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) of 14-demethyllanosterol in sterile, cell culture-grade DMSO.[5] Ensure complete dissolution by gentle warming and vortexing. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[5] When treating cells, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.

  • Cyclodextrin Complexation: For applications requiring lower DMSO concentrations or for sensitive cell lines, complexation with a cyclodextrin derivative, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance water solubility.[6][7] Co-dissolve 14-demethyllanosterol and a molar excess of HP-β-CD in a minimal amount of a suitable organic solvent (e.g., ethanol), then evaporate the solvent under a stream of nitrogen. The resulting thin film can be hydrated with sterile water or saline to form a soluble complex.

The optimal working concentration and incubation time for 14-demethyllanosterol will depend on the cell type, experimental objective, and the specific endpoint being measured. The following table provides a starting point for experimental design.

Application Cell Type Example Suggested Concentration Range Suggested Incubation Time Expected Outcome
Rescue of Cholesterol Biosynthesis CYP51A1-deficient CHO cells (e.g., AR45)[8]1-10 µM24-72 hoursRestoration of downstream sterol synthesis (e.g., cholesterol).
Pathway Tracing and Metabolite Analysis Wild-type HepG2, CHO, or HeLa cells[1]5-25 µM6-48 hoursIncreased intracellular levels of 14-demethyllanosterol and its downstream metabolites.
Gene Expression Analysis Sterol-responsive cell lines (e.g., HepG2)1-20 µM12-48 hoursModulation of genes involved in cholesterol homeostasis (e.g., HMGCR, LDLR).
Cell Proliferation/Viability Assessment Various cancer cell lines1-50 µM24-72 hoursTo determine cytotoxic or cytostatic effects.

Note: It is crucial to perform a dose-response curve and a time-course experiment to determine the optimal conditions for your specific experimental system. Always include a vehicle control (e.g., DMSO or cyclodextrin alone) in your experiments.

Detailed Protocols

The following protocols provide step-by-step methodologies for key experiments involving 14-demethyllanosterol.

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture and Treatment cluster_analysis Analysis prep_stock Prepare 14-Demethyllanosterol Stock Solution treat_cells Treat Cells with 14-Demethyllanosterol prep_stock->treat_cells seed_cells Seed Cells seed_cells->treat_cells incubate Incubate treat_cells->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability lipid_extraction Lipid Extraction incubate->lipid_extraction rna_extraction RNA Extraction incubate->rna_extraction gc_ms GC-MS/LC-MS Analysis lipid_extraction->gc_ms qpcr qPCR Analysis rna_extraction->qpcr

Figure 2: General experimental workflow for studying the effects of 14-demethyllanosterol in cell culture.

Rationale: This protocol determines the potential cytotoxicity of 14-demethyllanosterol at various concentrations to establish a non-toxic working range for subsequent experiments. The MTT assay measures the metabolic activity of viable cells.[9][10][11]

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well flat-bottom tissue culture plates

  • 14-Demethyllanosterol stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of the 14-demethyllanosterol stock solution in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and replace it with 100 µL of the treatment medium. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add 100 µL of MTT solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of the untreated control.

Rationale: This protocol allows for the quantitative analysis of cellular sterol levels, enabling the confirmation of 14-demethyllanosterol uptake and its conversion to downstream metabolites. Gas Chromatography-Mass Spectrometry (GC-MS) is a sensitive method for separating and identifying different sterol species.[12][13][14][15]

Materials:

  • Treated and control cells in 6-well plates or 10 cm dishes

  • PBS (Phosphate-Buffered Saline)

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Internal standard (e.g., epicoprostanol)

  • Derivatization reagent (e.g., BSTFA with 1% TMCS)

  • GC-MS system

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Scrape the cells in PBS and transfer to a glass tube.

  • Lipid Extraction: Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure. Briefly, add a mixture of chloroform and methanol (typically 2:1 v/v) to the cell suspension, vortex thoroughly, and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

  • Saponification (Optional): To analyze total sterols (free and esterified), the lipid extract can be saponified using ethanolic KOH.

  • Derivatization: Evaporate the solvent under a stream of nitrogen. To the dried lipid extract, add a derivatization reagent to convert the sterols to their more volatile trimethylsilyl (TMS) ethers.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use an appropriate temperature program to separate the different sterol-TMS ethers. Identify and quantify the sterols based on their retention times and mass spectra compared to authentic standards.

Rationale: This protocol is used to investigate whether 14-demethyllanosterol or its metabolites regulate the expression of genes involved in cholesterol homeostasis. Quantitative real-time PCR (qPCR) is a highly sensitive method for measuring changes in mRNA levels.[16][17][18]

Materials:

  • Treated and control cells in 6-well plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Gene-specific primers for target genes (e.g., HMGCR, LDLR, SREBF2, CYP51A1) and a reference gene (e.g., ACTB, GAPDH)

  • qPCR instrument

Procedure:

  • Cell Lysis and RNA Extraction: After treatment with 14-demethyllanosterol, wash the cells with PBS and lyse them directly in the well using the lysis buffer from an RNA extraction kit. Purify the total RNA according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a cDNA synthesis kit.

  • qPCR: Set up the qPCR reactions in triplicate for each sample and primer pair. Each reaction should contain the qPCR master mix, forward and reverse primers, and diluted cDNA.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method.[18] Normalize the expression of the target genes to the expression of the reference gene. Express the results as fold change in gene expression in the treated samples relative to the vehicle control.

References

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  • Leonard, D. A., et al. (1988). A mammalian mutant cell lacking detectable lanosterol 14 alpha-methyl demethylase activity. The Journal of biological chemistry, 263(3), 1335–1341. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved March 15, 2026, from [Link]

  • Dutta, A., & Basu, A. (2021). Analysis of Sterols by Gas Chromatography–Mass Spectrometry. In Lipid Analysis (pp. 131-142). Humana, New York, NY.
  • protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). Inhibition of lanosterol 14-demethylase causes accumulation of lanosterol and triggers degradation of HMG-CoA reductase in CHO cells. Retrieved March 15, 2026, from [Link]

  • Scott, N. A., et al. (2020). The cholesterol synthesis enzyme lanosterol 14α-demethylase is post-translationally regulated by the E3 ubiquitin ligase MARCH6. The Biochemical journal, 477(2), 541–555. [Link]

  • R Discovery. (1991, October 1). Effects of a novel lanosterol 14 alpha-demethylase inhibitor on the regulation of 3-hydroxy-3-methylglutaryl-coenzyme A reductase in Hep G2 cells. Retrieved March 15, 2026, from [Link]

  • Gachet, E., et al. (2021). Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae. Frontiers in Plant Science, 12, 654203. [Link]

  • Wikipedia. (n.d.). Lanosterol 14-alpha-demethylase. Retrieved March 15, 2026, from [Link]

  • Kandel, Y. R., et al. (2017). Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1. The Journal of biological chemistry, 292(49), 20038–20049. [Link]

  • Mlinšek, G., et al. (2020). Simplified LC-MS Method for Analysis of Sterols in Biological Samples. Metabolites, 10(9), 362. [Link]

  • Scott, N. A., et al. (2020). The cholesterol synthesis enzyme lanosterol 14α-demethylase is post-translationally regulated by the E3 ubiquitin ligase MARCH6. The Biochemical journal, 477(2), 541–555. [Link]

  • The Scientist. (2023, November 8). Insights into qPCR: Protocol, Detection Methods, and Analysis. Retrieved March 15, 2026, from [Link]

  • HARVEST (uSask). (n.d.). Mass Spectrometric Approaches for the Analysis of Phytosterols in Biological Samples. Retrieved March 15, 2026, from [Link]

  • wikidoc. (2018, November 28). Lanosterol 14 alpha-demethylase. Retrieved March 15, 2026, from [Link]

  • Kaluzhskiy, L., et al. (2021). Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. Molecules (Basel, Switzerland), 26(8), 2237. [Link]

  • Derewiaka, D., & Obiedziński, M. W. (2024). Quantitative Analysis of Sterols and Oxysterols in Foods by Gas Chromatography Coupled with Mass Spectrometry. Foods, 13(18), 2697. [Link]

  • Kaluzhskiy, L., et al. (2021). Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. Molecules (Basel, Switzerland), 26(8), 2237. [Link]

  • Kaluzhskiy, L., et al. (2021). Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. Molecules, 26(8), 2237. [Link]

  • ResearchGate. (2025, August 6). Mouse Knockout of the Cholesterogenic Cytochrome P450 Lanosterol 14 -Demethylase (Cyp51) Resembles Antley-Bixler Syndrome. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (2026, February 6). (PDF) Sterol 14alpha-demethylase cytochrome P450 (CYP51), a P450 in all biological kingdoms. Retrieved March 15, 2026, from [Link]

  • Lepesheva, G. I., & Waterman, M. R. (2019). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. Journal of medicinal chemistry, 62(17), 7902–7917. [Link]

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Application

The Application of 14-Demethyllanosterol in Drug Discovery: Enhancing Oocyte Maturation for Fertility and Reproductive Medicine

Introduction: Unveiling the Bioactive Sterol at the Crossroads of Cholesterol Synthesis and Meiosis In the intricate landscape of cellular biology, the cholesterol biosynthesis pathway is not merely a production line for...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Bioactive Sterol at the Crossroads of Cholesterol Synthesis and Meiosis

In the intricate landscape of cellular biology, the cholesterol biosynthesis pathway is not merely a production line for a crucial membrane component but also a source of potent signaling molecules. One such molecule, 14-Demethyllanosterol, scientifically known as 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol, has emerged from the shadow of its famous end-product, cholesterol, to reveal a significant biological role of its own.[1][2] This intermediate sterol, also widely recognized as Follicular Fluid Meiosis-Activating Sterol (FF-MAS), is the direct product of the enzymatic action of Lanosterol 14α-demethylase (CYP51A1) on lanosterol.[1][2][3] While the broader cholesterol pathway is a well-established target for drugs like statins, the specific intermediates, such as FF-MAS, offer a more nuanced approach to therapeutic intervention, particularly in the realm of reproductive medicine.[4][5]

This guide provides an in-depth exploration of the application of 14-Demethyllanosterol (FF-MAS) in drug discovery, with a primary focus on its role in promoting oocyte maturation and its potential as a therapeutic agent to improve outcomes in assisted reproductive technologies (ART). We will delve into the scientific rationale, provide detailed experimental protocols for its investigation, and discuss the future landscape of drug development inspired by this fascinating molecule.

The Scientific Rationale: 14-Demethyllanosterol as a Key Regulator of Meiosis

The discovery that FF-MAS accumulates in the follicular fluid of the ovaries and the testes pointed towards a specialized function beyond being a simple metabolic intermediate.[4][6] Subsequent research has solidified its role as a signaling molecule that can initiate the resumption of meiosis in oocytes.[4][6][7][8] This is of profound importance in reproductive biology, as the successful maturation of an oocyte from the germinal vesicle stage to metaphase II is a prerequisite for successful fertilization and embryonic development.[7][9]

In many in vitro fertilization (IVF) procedures, a significant percentage of retrieved oocytes fail to mature properly, limiting the number of viable embryos for transfer.[9] Supplementation of in vitro maturation (IVM) media with FF-MAS has been shown to enhance oocyte survival, improve cytoplasmic maturation, and increase the rate of successful fertilization.[7][9][10] The proposed mechanism involves the activation of the mitogen-activated protein kinase (MAPK) pathway, a key signaling cascade in oocyte maturation.[11]

The tissue-specific regulation of the cholesterol biosynthesis pathway further underscores the specialized role of these meiosis-activating sterols (MAS). In the gonads, the expression of enzymes downstream of FF-MAS and its successor, Testis Meiosis-Activating Sterol (T-MAS), is less pronounced compared to the liver.[12][13] This differential regulation leads to the accumulation of FF-MAS and T-MAS, suggesting a finely tuned system for controlling meiosis.[12][13]

Visualizing the Pathway: From Lanosterol to Meiosis Activation

To comprehend the significance of 14-Demethyllanosterol, it is crucial to visualize its position within the cholesterol biosynthesis pathway and its subsequent influence on oocyte maturation.

Cholesterol_Biosynthesis_and_Meiosis_Activation cluster_cholesterol Cholesterol Biosynthesis Pathway cluster_meiosis Oocyte Meiosis Activation Lanosterol Lanosterol CYP51A1 Lanosterol 14α-demethylase (CYP51A1) Lanosterol->CYP51A1 Demethylation FF_MAS 14-Demethyllanosterol (FF-MAS) CYP51A1->FF_MAS Demethylation Sterol_Reductase Sterol Δ14-reductase FF_MAS->Sterol_Reductase Reduction MAPK_Pathway MAPK Pathway Activation FF_MAS->MAPK_Pathway Initiates FF_MAS->MAPK_Pathway T_MAS T-MAS Sterol_Reductase->T_MAS Reduction Further_Steps ...Further Steps T_MAS->Further_Steps Cholesterol Cholesterol Further_Steps->Cholesterol Meiosis_Resumption Meiotic Resumption (GV to MII) MAPK_Pathway->Meiosis_Resumption Initiates

Caption: Cholesterol biosynthesis and meiosis activation pathway.

Application Notes: Leveraging 14-Demethyllanosterol in Drug Discovery for Fertility

The primary application of 14-Demethyllanosterol (FF-MAS) in a drug discovery context is the development of improved IVM media for ART. The goal is to create a more physiological environment that promotes the maturation of a higher percentage of oocytes, leading to better IVF success rates.

Key Research Areas:
  • Optimization of IVM Media: Investigating the optimal concentration and timing of FF-MAS supplementation in IVM cultures to maximize oocyte maturation and developmental competence.[9][10]

  • Development of Synthetic Analogs: Synthesizing more stable and potent analogs of FF-MAS to enhance its therapeutic potential.[7] This involves structure-activity relationship (SAR) studies to identify the key chemical features responsible for its bioactivity.

  • Investigating Downstream Signaling: Elucidating the precise molecular mechanisms through which FF-MAS activates the MAPK pathway and other signaling cascades involved in oocyte maturation.[11]

  • Clinical Evaluation: Conducting preclinical and clinical trials to assess the safety and efficacy of FF-MAS-supplemented IVM media in improving pregnancy rates in patients undergoing IVF.[7]

Quantitative Data Summary:
CompoundApplicationEffective ConcentrationObserved EffectReference
FF-MAS In Vitro Maturation (Porcine Oocytes)Not specifiedPromotes meiotic resumption via MAPK pathway[11]
FF-MAS In Vitro Maturation (Human Oocytes from PCOS patients)Not specifiedIncreases survival of oocytes[7]
FF-MAS In Vitro Fertilization (Mouse Oocytes)Not specifiedPromotes completion to metaphase II and increases IVF success rate[7]
Synthetic FF-MAS Analog In Vitro Maturation (Mouse Oocytes)Not specifiedPotent agonist for meiotic maturation and preimplantation development[7]

Experimental Protocols: A Guide for Researchers

The following protocols provide a framework for investigating the effects of 14-Demethyllanosterol (FF-MAS) on oocyte maturation in a research setting.

Protocol 1: In Vitro Maturation (IVM) of Mouse Oocytes with FF-MAS Supplementation

Objective: To assess the effect of FF-MAS on the meiotic maturation of mouse oocytes.

Materials:

  • Immature (Germinal Vesicle stage) mouse oocytes

  • In vitro maturation (IVM) medium (e.g., α-MEM) supplemented with appropriate hormones (e.g., FSH, hCG) and serum.

  • 14-Demethyllanosterol (FF-MAS), dissolved in a suitable solvent (e.g., ethanol) to prepare a stock solution.

  • Incubator (37°C, 5% CO2 in air)

  • Inverted microscope with Hoffman modulation contrast or DIC optics.

Procedure:

  • Oocyte Collection: Collect germinal vesicle (GV) stage oocytes from the ovaries of hormonally stimulated female mice.

  • Culture Dish Preparation: Prepare IVM culture drops (e.g., 50 µL) under mineral oil in a petri dish.

  • FF-MAS Supplementation: Add FF-MAS from the stock solution to the IVM drops to achieve the desired final concentrations (e.g., 0, 1, 5, 10 µM). A vehicle control (solvent only) must be included.

  • Oocyte Culture: Place a small group of oocytes (e.g., 10-15) into each culture drop.

  • Incubation: Culture the oocytes for 16-18 hours at 37°C in a humidified atmosphere of 5% CO2 in air.

  • Assessment of Maturation: After the culture period, assess the meiotic stage of the oocytes under an inverted microscope. Oocytes that have extruded the first polar body are considered to have reached the metaphase II (MII) stage and are considered mature.

  • Data Analysis: Calculate the percentage of MII oocytes in each treatment group. Statistical analysis (e.g., Chi-square test) should be performed to determine the significance of any observed differences.

Self-Validation and Controls:

  • Negative Control: IVM medium without FF-MAS.

  • Vehicle Control: IVM medium with the solvent used to dissolve FF-MAS.

  • Positive Control (Optional): A known inducer of oocyte maturation.

  • Replicates: The experiment should be repeated multiple times with oocytes from different animals to ensure the reproducibility of the results.

Protocol 2: Western Blot Analysis of MAPK Activation in FF-MAS Treated Oocytes

Objective: To determine if FF-MAS induces the phosphorylation of MAPK (ERK1/2) in oocytes.

Materials:

  • Oocyte samples from Protocol 1 (at various time points, e.g., 0, 30, 60, 120 minutes of culture).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blotting apparatus.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-phospho-MAPK (ERK1/2) and Rabbit anti-total-MAPK (ERK1/2).

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG.

  • Chemiluminescent substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Sample Preparation: Collect oocytes at different time points after FF-MAS treatment. Wash them in PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

  • Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-MAPK overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again several times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with the antibody against total-MAPK to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities for phospho-MAPK and total-MAPK. Express the results as a ratio of phospho-MAPK to total-MAPK.

Self-Validation and Controls:

  • Negative Control: Oocytes cultured without FF-MAS.

  • Positive Control: Oocytes treated with a known activator of the MAPK pathway (e.g., phorbol esters).

  • Loading Control: Probing for total MAPK or a housekeeping protein like β-actin to ensure equal protein loading.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for investigating the effects of 14-Demethyllanosterol (FF-MAS) on oocyte maturation and signaling.

Experimental_Workflow cluster_invitro In Vitro Oocyte Maturation cluster_signaling Signaling Pathway Analysis Oocyte_Collection 1. Oocyte Collection (GV Stage) FFMAS_Treatment 2. FF-MAS Treatment (Various Concentrations) Oocyte_Collection->FFMAS_Treatment IVM_Culture 3. In Vitro Maturation (16-18 hours) FFMAS_Treatment->IVM_Culture Maturation_Assessment 4. Assessment of Maturation (% MII Oocytes) IVM_Culture->Maturation_Assessment Data_Quantification 4. Data Quantification Time_Course_Treatment 1. Time-Course FF-MAS Treatment Oocyte_Lysis 2. Oocyte Lysis Time_Course_Treatment->Oocyte_Lysis Western_Blot 3. Western Blot for p-MAPK / Total MAPK Oocyte_Lysis->Western_Blot Western_Blot->Data_Quantification

Caption: Experimental workflow for FF-MAS studies.

Conclusion and Future Directions

14-Demethyllanosterol (FF-MAS) represents a fascinating example of a metabolic intermediate with potent signaling capabilities. Its application in drug discovery is currently centered on the development of novel therapies to improve fertility and the efficiency of assisted reproductive technologies. The protocols and conceptual frameworks presented in this guide offer a starting point for researchers to explore the therapeutic potential of this endogenous sterol.

Future research will likely focus on the development of more potent and specific synthetic analogs of FF-MAS, a deeper understanding of its downstream signaling targets, and its translation into clinical practice. Furthermore, the discovery of other bioactive intermediates within the cholesterol biosynthesis pathway may open up new avenues for drug discovery in a wide range of therapeutic areas. The journey from a metabolic intermediate to a potential therapeutic agent highlights the importance of exploring the full spectrum of molecules within a biological pathway to uncover novel drug targets and treatment strategies.

References

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Method

Application Note: Advanced Analytical Workflows for the Measurement of 14-Demethyllanosterol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix Applicability: Cell lysates, tissue homogenates, and fungal/oomycete cultures Introduction & Biological Context 14-Demethylla...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix Applicability: Cell lysates, tissue homogenates, and fungal/oomycete cultures

Introduction & Biological Context

14-Demethyllanosterol (4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol) is a critical, transient intermediate in the sterol biosynthesis pathway. It is generated when the enzyme Lanosterol 14α-demethylase (CYP51A1) catalyzes the removal of the C14 methyl group from lanosterol. Because CYP51 is a highly conserved enzyme across eukaryotes, measuring 14-demethyllanosterol is essential for two major fields of research:

  • Antifungal and Agricultural Drug Development: CYP51 is the primary target for azole antifungals. Monitoring the accumulation of lanosterol and the depletion of 14-demethyllanosterol serves as a direct biomarker for CYP51 inhibition in pathogenic fungi and oomycetes .

  • Oncology and Interactomics: Dysregulated cholesterol metabolism is a hallmark of various cancers. The interactomics of CYP51A1 and the subsequent accumulation of upstream sterol intermediates play a significant role in tumor cell survival and membrane raft dynamics .

Pathway Lanosterol Lanosterol CYP51 CYP51A1 (14α-demethylase) Lanosterol->CYP51 Substrate Demethyl 14-Demethyllanosterol CYP51->Demethyl Demethylation Downstream Zymosterol / Cholesterol Demethyl->Downstream Multi-step processing

Lanosterol to 14-Demethyllanosterol conversion via CYP51A1 in the sterol pathway.

Analytical Challenges & Experimental Causality

Quantifying 14-demethyllanosterol presents significant analytical hurdles. Sterols lack strong chromophores for UV detection and exhibit notoriously poor ionization efficiency in Electrospray Ionization (ESI) due to their high lipophilicity and lack of basic/acidic functional groups. Furthermore, biological matrices contain dozens of isobaric and isomeric sterols (e.g., zymosterol, desmosterol) that co-elute chromatographically and share identical MS/MS fragmentation patterns.

The Causality Behind the Method Design: To overcome these limitations, this protocol employs a two-pronged strategy:

  • Chemical Derivatization: We utilize Picolinic Acid (PA) derivatization to esterify the 3β-hydroxyl group of the sterol. This introduces a basic pyridine ring, which acts as a proton-affinity tag, drastically enhancing positive-ion ESI efficiency and lowering the limit of detection (LOD) to the picogram range .

  • Ion Mobility-Mass Spectrometry (IM-MS): To resolve co-eluting isomers, we integrate Ion Mobility. IM separates ions in the gas phase based on their size and shape—measured as Collision Cross Section (CCS). This adds a 4th dimension of identification (m/z, retention time, MS/MS spectra, and CCS), ensuring absolute specificity for 14-demethyllanosterol .

Self-Validating Experimental Protocol

A robust assay must be self-validating. By introducing a stable-isotope-labeled internal standard (IS) at the very beginning of the workflow, any volumetric losses during extraction, solid-phase extraction (SPE), or derivatization are proportionally mirrored in the IS, allowing for absolute quantification independent of matrix effects.

Workflow Sample Sample + Internal Std Extract Bligh & Dyer Extraction Sample->Extract SPE SPE Cleanup Extract->SPE Deriv PA Derivatization SPE->Deriv LCMS LC-IM-MS/MS Analysis Deriv->LCMS

Self-validating sample preparation and LC-IM-MS/MS workflow for sterol analysis.

Step 1: Homogenization and IS Spiking
  • Aliquot 50 mg of tissue or 1×107 cells into a homogenization tube.

  • Critical Step: Spike 10 µL of Lathosterol-d7 (1 µg/mL) directly into the sample prior to adding any solvents. This establishes the self-validating recovery baseline.

Step 2: Biphasic Lipid Extraction (Bligh & Dyer)

Causality: A specific ratio of chloroform:methanol:water disrupts lipid-protein complexes and forces a biphasic separation, driving non-polar sterols into the lower organic phase while precipitating proteins at the interface .

  • Add 3.75 volumes of Chloroform:Methanol (1:2, v/v) to the sample. Homogenize thoroughly and incubate for 20 mins at 60°C.

  • Add 1.25 volumes of Chloroform and 1.25 volumes of LC-MS grade water. Vortex vigorously for 1 minute.

  • Centrifuge at 2,000 × g for 10 minutes at 4°C.

  • Carefully extract the lower organic (chloroform) phase using a glass Pasteur pipette and dry under a gentle stream of nitrogen gas.

Step 3: Solid-Phase Extraction (SPE) Cleanup

Causality: Normal-phase silica SPE separates free sterols from steryl esters and bulk triglycerides, preventing severe ion suppression in the mass spectrometer.

  • Resuspend the dried lipid extract in 1 mL of Hexane.

  • Condition a Silica SPE cartridge (500 mg/6 mL) with 5 mL of Hexane.

  • Load the sample onto the cartridge.

  • Wash with 5 mL of Hexane:Diethyl Ether (99:1, v/v) to elute non-polar lipids (e.g., steryl esters).

  • Elute Free Sterols: Pass 5 mL of Hexane:Ethyl Acetate (80:20, v/v) through the column. Collect this fraction and dry under nitrogen.

Step 4: Picolinic Acid Derivatization
  • To the dried free sterol fraction, add 50 µL of a derivatization cocktail containing Picolinic acid (50 mg/mL), 2-methyl-6-nitrobenzoic anhydride (MNBA, 20 mg/mL), and 4-dimethylaminopyridine (DMAP, 10 mg/mL) dissolved in pyridine.

  • Incubate at 80°C for 60 minutes.

  • Quench the reaction with 100 µL of LC-MS grade water, extract the derivatized sterols with 500 µL of hexane, and dry under nitrogen. Reconstitute in 100 µL of Methanol for LC-MS injection.

Data Presentation & Instrumental Parameters

The derivatized samples are analyzed using a High-Resolution Ion Mobility Q-TOF Mass Spectrometer. The addition of the picolinyl moiety shifts the precursor mass and provides a highly specific product ion (m/z 124.039) corresponding to the protonated picolinic acid moiety, which is used for Multiple Reaction Monitoring (MRM) or targeted MS/MS.

Table 1: Representative LC-IM-MS/MS Parameters for PA-Derivatized Sterols
AnalyteFormula (Derivatized)Precursor Ion [M+H]+ (m/z)Primary Product Ion (m/z)CCS Value (Ų)
14-Demethyllanosterol C35H51NO2518.399124.039~ 248.5
Lanosterol C36H53NO2532.415124.039~ 252.1
Zymosterol C33H47NO2490.368124.039~ 241.3
Lathosterol-d7 (IS) C33H42D7NO2497.440124.039~ 243.0

Note: CCS values are instrument-specific and should be calibrated using a major sterol standard curve prior to batch analysis.

Table 2: Alternative GC-MS Parameters (TMS-Derivatized)

If IM-MS is unavailable, GC-MS can be utilized following Trimethylsilyl (TMS) derivatization. While less sensitive than PA-LC-MS, it offers robust chromatographic resolution for historical comparability .

AnalyteDerivatizationTarget Quantifier Ion (m/z)Qualifier Ions (m/z)
14-Demethyllanosterol TMS393484 ( M+ ), 469
Lanosterol TMS393498 ( M+ ), 483
Lathosterol-d7 (IS) TMS465375, 255

References

  • Dahlin, P., Srivastava, V., Ekengren, S., McKee, L. S., & Bulone, V. (2017). Comparative analysis of sterol acquisition in the oomycetes Saprolegnia parasitica and Phytophthora infestans. PLoS ONE, 12(2), e0170873.[Link]

  • Ershov, P. V., Kaluzhskiy, L., Mezentsev, Y., Yablokov, E., Gnedenko, O., & Ivanov, A. (2021). Enzymes in the Cholesterol Synthesis Pathway: Interactomics in the Cancer Context. Biomedicines, 9(8), 895.[Link]

  • Li, T., Yin, Y., Zhou, Z., Qiu, J., Liu, W., Zhang, X., He, K., Cai, Y., & Zhu, Z.-J. (2021). Ion mobility-based sterolomics reveals spatially and temporally distinctive sterol lipids in the mouse brain. Nature Communications, 12(1), 4343.[Link]

Application

14-Demethyllanosterol as a substrate for enzyme kinetic studies

An Application Note and Protocol for the Use of 14-Demethyllanosterol in Enzyme Kinetic Studies Authored by: A Senior Application Scientist Introduction: The Critical Role of 14-Demethyllanosterol in Sterol Biosynthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Use of 14-Demethyllanosterol in Enzyme Kinetic Studies

Authored by: A Senior Application Scientist

Introduction: The Critical Role of 14-Demethyllanosterol in Sterol Biosynthesis and Drug Discovery

14-Demethyllanosterol is a pivotal intermediate in the biosynthesis of sterols, such as cholesterol in mammals and ergosterol in fungi. It serves as the direct substrate for the enzyme sterol 14α-demethylase, a member of the cytochrome P450 superfamily, officially designated as CYP51. The enzymatic conversion of 14-demethyllanosterol is a rate-limiting and essential step in the production of functional sterols, which are vital components of cellular membranes, influencing their fluidity, permeability, and the function of embedded proteins.

The significance of the CYP51 enzyme and its substrate extends profoundly into the field of drug development. In fungi, CYP51 is the primary target for azole antifungal drugs (e.g., fluconazole, itraconazole), which act by inhibiting the enzyme, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates. This disruption of membrane integrity is lethal to the fungal cell. Consequently, studying the kinetics of CYP51 with its native substrate, 14-demethyllanosterol, is fundamental for screening and characterizing new antifungal compounds. Such studies provide critical data on inhibitor potency (e.g., IC₅₀ values) and the mechanism of inhibition, which are essential for guiding drug design and optimization.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 14-demethyllanosterol for in-depth enzyme kinetic studies of CYP51. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present methods for robust data analysis.

Core Principles and Experimental Rationale

Conducting a successful kinetic assay with a lipophilic substrate like 14-demethyllanosterol requires careful consideration of the experimental system. The substrate is virtually insoluble in aqueous buffers, necessitating a delivery system that mimics its natural environment within the endoplasmic reticulum membrane.

The Challenge of Substrate Solubility

To overcome the poor aqueous solubility of 14-demethyllanosterol, two primary methods are employed:

  • Detergent Micelles: Non-ionic detergents such as Tween 80 or Triton X-100 can be used to create micelles that encapsulate the lipophilic substrate, making it accessible to the enzyme in the aqueous phase. The choice of detergent and its concentration are critical, as they can influence enzyme activity.

  • Liposome Reconstitution: A more biomimetic approach involves reconstituting both the enzyme (CYP51) and its redox partner, cytochrome P450 reductase (CPR), into artificial lipid vesicles called liposomes. The 14-demethyllanosterol substrate is also incorporated into this lipid bilayer. This system more closely resembles the native cellular environment and is often considered the gold standard for in vitro studies of membrane-bound enzymes.

The Enzymatic Reaction System

The demethylation of 14-demethyllanosterol by CYP51 is a monooxygenase reaction. It requires not only the substrate but also molecular oxygen (O₂) and a source of reducing equivalents, which are provided by NADPH. The electrons from NADPH are transferred to CYP51 via a crucial partner enzyme, cytochrome P450 reductase (CPR). Therefore, a complete and active reaction mixture must contain:

  • CYP51 Enzyme: The catalyst.

  • Cytochrome P450 Reductase (CPR): The essential redox partner.

  • 14-Demethyllanosterol: The substrate, appropriately solubilized.

  • NADPH: The electron donor (cofactor).

  • Buffer System: To maintain a stable and optimal pH (typically around 7.4).

  • Lipid Environment: Either as detergent micelles or liposomes.

The workflow for a typical enzyme kinetic experiment is illustrated below.

G start Start: Prepare Reagents prep_sub Prepare 14-Demethyllanosterol (in detergent or liposomes) start->prep_sub prep_enz Prepare Enzyme Mix (CYP51 + CPR in buffer) start->prep_enz initiate Initiate Reaction (Add NADPH) prep_sub->initiate pre_inc Pre-incubate Enzyme Mix (e.g., 37°C for 5 min) prep_enz->pre_inc pre_inc->initiate incubation Incubate at Controlled Temp (Time course sampling) initiate->incubation quench Quench Reaction (e.g., add strong acid/base or organic solvent) incubation->quench extract Extract Sterols (e.g., with ethyl acetate or hexane) quench->extract analyze Analyze Product Formation (HPLC or LC-MS) extract->analyze data_analysis Data Analysis (Calculate initial velocities, plot Michaelis-Menten curve) analyze->data_analysis

Caption: General workflow for a CYP51 enzyme kinetic assay using 14-demethyllanosterol.

Detailed Protocols

The following protocols provide step-by-step methodologies for determining the kinetic parameters of CYP51 using 14-demethyllanosterol.

Protocol 1: Preparation of Substrate Stock Solution

This protocol describes the solubilization of 14-demethyllanosterol using Tween 80.

Materials:

  • 14-Demethyllanosterol powder

  • Ethanol (anhydrous)

  • Tween 80

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Glass vials

  • Nitrogen gas source

Procedure:

  • Initial Dissolution: Accurately weigh 1 mg of 14-demethyllanosterol and dissolve it in 100 µL of ethanol in a glass vial to create a concentrated primary stock. Vortex thoroughly.

  • Detergent Addition: To this solution, add 10 µL of Tween 80. Vortex again until the solution is clear.

  • Solvent Evaporation: Gently evaporate the ethanol under a stream of nitrogen gas. This will leave a thin film of substrate and detergent on the bottom of the vial.

  • Aqueous Resuspension: Add 1 mL of 50 mM potassium phosphate buffer (pH 7.4) to the vial.

  • Sonication: Sonicate the mixture in a bath sonicator for 15-30 minutes, or until the solution becomes a clear, uniform suspension. This is your final substrate stock solution. The final concentration should be calculated based on the initial mass.

  • Storage: Store the stock solution at -20°C for short-term use. For long-term storage, -80°C is recommended.

Protocol 2: CYP51 Kinetic Assay

This protocol outlines the procedure for a typical kinetic assay to determine Michaelis-Menten parameters (Kₘ and Vₘₐₓ).

Materials:

  • Recombinant human CYP51 and CPR (co-expressed or purified)

  • 14-Demethyllanosterol stock solution (from Protocol 1)

  • NADPH stock solution (e.g., 10 mM in buffer, prepared fresh)

  • Reaction Buffer: 50 mM Potassium Phosphate, pH 7.4

  • Quenching Solution: 2 M HCl or an organic solvent like acetonitrile containing an internal standard.

  • Extraction Solvent: Ethyl acetate or hexane.

  • 96-well plates or microcentrifuge tubes

  • Incubator/water bath set to 37°C

Procedure:

  • Prepare Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the reaction buffer, CYP51, and CPR. The final concentrations of the enzymes must be optimized, but typical starting points are in the range of 10-100 nM for CYP51 and a 1:2 or 1:3 molar ratio for CYP51:CPR.

  • Set Up Reactions: In a series of tubes or wells, add the enzyme master mix.

  • Substrate Dilutions: Create a series of dilutions of the 14-demethyllanosterol stock solution in the reaction buffer to achieve a range of final concentrations for the assay. This range should ideally span from approximately 0.1 x Kₘ to 10 x Kₘ. If the Kₘ is unknown, a broad range from 0.5 µM to 50 µM is a reasonable starting point.

  • Pre-incubation: Add the different concentrations of the substrate to the corresponding tubes/wells containing the enzyme mix. Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate Reaction: Start the enzymatic reaction by adding a small volume of the fresh NADPH stock solution to each well. The final concentration of NADPH is typically 100-200 µM.

  • Incubation: Incubate the reactions at 37°C. The reaction time needs to be optimized to ensure product formation is in the linear range (initial velocity). This is typically determined via a time-course experiment and is often between 10 and 30 minutes.

  • Quench Reaction: Stop the reaction at the designated time point by adding the quenching solution.

  • Product Extraction: Add 2 volumes of the extraction solvent (e.g., ethyl acetate) to each well. Vortex vigorously for 1 minute, then centrifuge to separate the phases.

  • Sample Preparation for Analysis: Carefully transfer the upper organic layer to a new tube or well. Evaporate the solvent under nitrogen or in a vacuum concentrator. Reconstitute the dried residue in a suitable solvent for the analytical method (e.g., methanol or acetonitrile).

Protocol 3: Product Quantification by HPLC

Instrumentation and Columns:

  • An HPLC system with a UV detector or, ideally, a mass spectrometer (LC-MS) for higher sensitivity and specificity.

  • A C18 reverse-phase column is standard for sterol analysis.

Mobile Phase and Gradient:

  • A typical mobile phase would consist of a gradient of water and an organic solvent like acetonitrile or methanol.

  • Example Gradient: Start at 80% acetonitrile, ramp to 100% acetonitrile over 10 minutes, hold for 5 minutes, and then return to initial conditions. This must be optimized for your specific column and system.

Detection:

  • The product of the reaction, dihydrolanosterol, lacks a strong chromophore, making UV detection challenging but possible at low wavelengths (~205 nm).

  • LC-MS is the preferred method. Using selected ion monitoring (SIM) for the mass of the substrate and expected product provides superior sensitivity and specificity.

Data Analysis and Interpretation

The primary goal of the kinetic assay is to determine the initial reaction velocity (v₀) at each substrate concentration.

  • Generate a Standard Curve: Create a standard curve using an authentic standard of the product to convert the analytical signal (e.g., peak area from HPLC) into a molar concentration.

  • Calculate Initial Velocities: For each substrate concentration, calculate the amount of product formed per unit time (e.g., pmol/min/pmol CYP51).

  • Michaelis-Menten Plot: Plot the initial velocity (v₀) on the y-axis against the substrate concentration ([S]) on the x-axis.

  • Non-linear Regression: Fit the data to the Michaelis-Menten equation using a suitable software package (e.g., GraphPad Prism, R):

    v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

    This analysis will yield the key kinetic parameters:

    • Kₘ (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vₘₐₓ. It is an indicator of the affinity of the enzyme for the substrate.

    • Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

The relationship between these components is visualized below.

G S Substrate (14-Demethyllanosterol) ES Enzyme-Substrate Complex E Enzyme (CYP51) E->ES k1 ES->E k-1 P Product (Dihydrolanosterol) ES->P kcat

Caption: Michaelis-Menten model of enzyme kinetics for CYP51.

Data Summary

The expected results from these kinetic studies can be summarized for comparative analysis, especially when evaluating inhibitors.

ParameterDescriptionTypical UnitImportance
Kₘ Michaelis ConstantµMReflects the affinity of CYP51 for 14-demethyllanosterol.
Vₘₐₓ Maximum Reaction Velocitypmol/min/pmol CYP51Indicates the catalytic efficiency of the enzyme under saturating substrate conditions.
kcat Turnover Numbermin⁻¹ or s⁻¹Represents the number of substrate molecules converted to product per enzyme molecule per unit time.
kcat/Kₘ Catalytic EfficiencyµM⁻¹s⁻¹A measure of the overall efficiency of the enzyme, accounting for both substrate binding and catalysis.

Troubleshooting and Expert Considerations

  • Low Enzyme Activity: Ensure CPR is active and present in a sufficient molar excess to CYP51. Verify the freshness of the NADPH solution, as it degrades over time. Check the integrity of the reconstituted liposomes or detergent micelles.

  • High Background Signal: This can arise from contaminants in the substrate or reagents. Run a "no enzyme" or "no NADPH" control to assess the level of non-enzymatic conversion or interfering signals.

  • Poor Data Reproducibility: Inconsistent preparation of the lipophilic substrate is a common issue. Ensure the sonication or extrusion steps for liposome preparation are highly standardized. Precise timing of the reaction quenching is also critical.

By following these detailed protocols and understanding the underlying scientific principles, researchers can confidently employ 14-demethyllanosterol to generate high-quality, reproducible kinetic data for CYP51. This information is invaluable for advancing our understanding of sterol biosynthesis and for the development of new therapeutic agents.

References
  • Title: The Fungal CYP51s: A Comparison to Other CYP51s and a Glimpse into the World of Fungal Azole Resistance Source: Fungal Biology and Biotechnology URL: [Link]

  • Title: Lanosterol 14α-demethylase (CYP51) Source: Cytochrome P450 Enzymes: Biochemistry, Pharmacology and Health Implications URL: [Link]

  • Title: Azole Antifungal Agents: A New Generation of Antifungal Therapy Source: Antimicrobial Agents and Chemotherapy URL: [Link]

  • Title: Reconstitution of Membrane Proteins into Liposomes Source: Methods in Enzymology URL: [Link]

  • Title: Functional expression of human cytochrome P450s in Escherichia coli Source: Archives of Biochemistry and Biophysics URL: [Link]

Method

Introduction: The Significance of 14-Demethyllanosterol Metabolism

An In-Depth Guide to the Experimental Design for Studying 14-Demethyllanosterol Metabolism This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and exe...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Experimental Design for Studying 14-Demethyllanosterol Metabolism

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust experiments to investigate the metabolism of 14-demethyllanosterol. This pivotal intermediate in the cholesterol biosynthesis pathway is central to cellular homeostasis and represents a critical node for therapeutic intervention in various diseases. This guide moves beyond simple protocol recitation to explain the underlying principles and rationale, empowering researchers to design experiments that are not only technically sound but also scientifically insightful.

Cholesterol is an indispensable molecule for mammalian life, serving as a structural component of cell membranes and a precursor for steroid hormones and bile acids.[1] Its synthesis is a complex, multi-step process, with each stage being meticulously regulated.[2][3] A key control point in this pathway is the demethylation of lanosterol, a reaction that produces various intermediates, including 14-demethyllanosterol. This conversion is catalyzed by the enzyme Lanosterol 14α-demethylase, encoded by the CYP51A1 gene.[4][5]

CYP51A1 is a highly conserved cytochrome P450 enzyme, underscoring its fundamental biological importance across eukaryotes.[5][6][7] Its activity is not only crucial for maintaining cholesterol homeostasis but is also implicated in a range of pathological conditions. In fungi, the orthologous enzyme is the primary target for azole antifungal drugs.[5][8][9] In humans, dysregulation of CYP51A1 and the accumulation of its substrates are linked to developmental disorders, metabolic liver disease, cancer, and neurodegeneration.[7][10] Therefore, understanding and manipulating 14-demethyllanosterol metabolism is of profound interest for both basic research and drug development.

This guide will provide the conceptual framework and detailed protocols to investigate CYP51A1 activity, quantify sterol intermediates, and assess the enzyme's regulation at the genetic and protein levels.

Part 1: Foundational Concepts and Strategic Planning

A successful experimental design begins with a strong understanding of the biological system. This section outlines the core concepts that inform the choice of models and methods.

The Post-Lanosterol Cholesterol Biosynthesis Pathway

The conversion of lanosterol to cholesterol involves a series of enzymatic reactions. The very first step is the removal of the 14α-methyl group from lanosterol by CYP51A1. This is not a single reaction but a three-step process, requiring NADPH and molecular oxygen, which ultimately releases the methyl group as formic acid.[4][5] The product, 4,4-dimethylcholesta-8(9),14,24-trien-3β-ol, then proceeds through further demethylation and reduction steps to yield cholesterol.[4] Inhibition of CYP51A1 leads to a depletion of downstream sterols and a toxic accumulation of lanosterol and other methylated precursors.[11]

Cholesterol_Pathway cluster_pathway Post-Lanosterol Cholesterol Biosynthesis Lanosterol Lanosterol CYP51A1 CYP51A1 (Lanosterol 14α-demethylase) Lanosterol->CYP51A1 Substrate Demethylated_Intermediate 4,4-dimethylcholesta- 8(9),14,24-trien-3β-ol CYP51A1->Demethylated_Intermediate Product Further_Steps Multiple Enzymatic Steps Demethylated_Intermediate->Further_Steps Cholesterol Cholesterol Further_Steps->Cholesterol

Caption: Simplified schematic of the initial step in post-lanosterol cholesterol synthesis.

The Central Enzyme: CYP51A1

CYP51A1 is an integral membrane protein located in the endoplasmic reticulum.[4] As a cytochrome P450 enzyme, it contains a heme group essential for its catalytic activity.[7] For catalysis, CYP51A1 requires an electron transfer from its redox partner, NADPH-dependent cytochrome P450 oxidoreductase (POR).[12] This dependency is a critical consideration for in vitro assay design.

Regulation of CYP51A1: A Multi-tiered System

The expression and activity of CYP51A1 are tightly regulated to meet cellular cholesterol demands.

  • Transcriptional Regulation: When intracellular cholesterol levels are low, the transcription factor Sterol Regulatory Element-Binding Protein 2 (SREBF2) is activated and enhances the transcription of the CYP51A1 gene.[7]

  • Post-Translational Regulation: The stability of the CYP51A1 protein is controlled by the E3 ubiquitin ligase MARCH6, which targets the enzyme for proteasomal degradation.[2][3] Interestingly, unlike other key enzymes in the pathway, this degradation is not triggered by high sterol levels, suggesting a distinct regulatory mechanism.[2][3]

Designing Your Experimental Workflow

A logical workflow is essential for a comprehensive study. The design should be iterative, allowing findings from one experiment to inform the next.

Experimental_Workflow Hypothesis Hypothesis (e.g., Compound X inhibits CYP51A1) Model Select Model System (In Vitro, Cell-Based) Hypothesis->Model Biochemical Biochemical Assay (Enzyme Kinetics) Model->Biochemical Cellular Cell-Based Assay (Sterol Profiling, Expression) Model->Cellular Data Data Analysis & Interpretation Biochemical->Data Cellular->Data Conclusion Conclusion & Refined Hypothesis Data->Conclusion Conclusion->Hypothesis Iterate

Caption: A general workflow for investigating 14-demethyllanosterol metabolism.

Part 2: Core Methodologies and Protocols

This section provides detailed, step-by-step protocols for the key experiments used to study 14-demethyllanosterol metabolism.

Protocol 1: In Vitro Recombinant CYP51A1 Activity Assay

This assay directly measures the catalytic activity of CYP51A1 and is ideal for screening potential inhibitors or activators and determining enzyme kinetics.

  • Principle: Recombinant human CYP51A1 and its redox partner, POR, are reconstituted in a lipid environment. The conversion of a substrate (e.g., lanosterol) to its 14-demethylated product is monitored over time using chromatography.

  • Causality: This cell-free approach isolates the enzyme from other cellular factors, ensuring that any observed effect is a direct interaction with the CYP51A1/POR complex.

  • Self-Validation: The protocol includes negative controls (omitting enzyme, POR, or NADPH) to ensure that product formation is dependent on a fully functional enzymatic system. A known inhibitor (e.g., ketoconazole) serves as a positive control for inhibition.

Materials:

  • Recombinant human CYP51A1 and Cytochrome P450 Reductase (POR)

  • L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC)

  • Potassium phosphate buffer (pH 7.4)

  • NADPH

  • Lanosterol (substrate)

  • Ketoconazole (control inhibitor)

  • Organic solvents for extraction (e.g., ethyl acetate, hexane)

  • LC-MS/MS or HPLC system

Step-by-Step Protocol:

  • Reconstitution of Enzyme:

    • Prepare a solution of DLPC in buffer and sonicate to form liposomes.

    • Add recombinant CYP51A1 and POR to the liposome solution in a molar ratio (e.g., 1:2 CYP51A1:POR).

    • Incubate on ice for 30 minutes to allow insertion into the lipid bilayer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reconstituted enzyme mixture with potassium phosphate buffer.

    • Add the test compound dissolved in a suitable solvent (e.g., DMSO; ensure final solvent concentration is <1%). For control wells, add solvent only.

    • Add the substrate, lanosterol.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation and Termination:

    • Initiate the reaction by adding a pre-warmed solution of NADPH.

    • Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding an organic solvent (e.g., ethyl acetate) containing an internal standard.

  • Extraction and Analysis:

    • Vortex vigorously to extract the sterols into the organic phase.

    • Centrifuge to separate the phases.

    • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the sample in mobile phase and analyze by LC-MS/MS or HPLC to quantify the remaining substrate and the formed product.

Data Analysis:

  • Calculate the rate of product formation (e.g., pmol/min/pmol CYP51A1).

  • For inhibition studies, calculate the IC50 value of the test compound.

  • The data can be summarized in a table for easy comparison.

CompoundConcentration (µM)CYP51A1 Activity (% of Control)
Vehicle (DMSO)-100%
Test Compound A185%
Test Compound A1042%
Test Compound A10011%
Ketoconazole115%
Protocol 2: Cell-Based Sterol Profiling by GC-MS or LC-MS/MS

This protocol measures the effect of a treatment on the entire sterol profile within a cellular context, providing a holistic view of the pathway's response.

  • Principle: Cells are treated with a test compound. After treatment, lipids are extracted, and the relative or absolute quantities of various sterols (lanosterol, cholesterol, etc.) are determined by mass spectrometry.

  • Causality: An increase in lanosterol coupled with a decrease in downstream products like cholesterol is strong evidence for CYP51A1 inhibition within a living cell.[11] This method accounts for cellular uptake, metabolism, and off-target effects of the test compound.

  • Self-Validation: A known inhibitor like itraconazole or fluconazole should be used as a positive control to validate the experimental system's ability to detect CYP51A1 inhibition.[8] A vehicle control (e.g., DMSO) is essential as a baseline.

Materials:

  • Relevant cell line (e.g., HepG2, HEK293T)

  • Cell culture medium and supplements

  • Test compound and control inhibitors (e.g., itraconazole)

  • PBS, Trypsin

  • Solvents for extraction (e.g., chloroform, methanol)

  • Internal standards (e.g., deuterated cholesterol)

  • GC-MS or LC-MS/MS system

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Replace the medium with fresh medium containing the test compound or controls at various concentrations.

    • Incubate for a suitable duration (e.g., 24-48 hours).

  • Cell Harvesting and Lipid Extraction:

    • Wash cells with cold PBS.

    • Harvest cells by scraping or trypsinization.

    • Perform a lipid extraction (e.g., Bligh-Dyer or Folch method) on the cell pellet, including an internal standard for normalization.

  • Sample Preparation and Analysis:

    • Evaporate the lipid extract to dryness.

    • For GC-MS, perform derivatization (e.g., silylation) to increase the volatility of the sterols.

    • Reconstitute the sample and inject it into the GC-MS or LC-MS/MS system.

    • Identify and quantify sterols based on their retention times and mass spectra compared to authentic standards.

Expected Outcomes for a CYP51A1 Inhibitor:

Sterol AnalyteExpected ChangeRationale
LanosterolIncrease Substrate of CYP51A1 accumulates due to blockage.[11]
14-demethyllanosterolDecrease Product of CYP51A1 is not formed.
ZymosterolDecrease Downstream intermediate is depleted.
CholesterolDecrease The final product of the pathway is depleted.
Protocol 3: Analysis of CYP51A1 Expression and Stability

This set of protocols investigates whether a treatment affects the amount of the CYP51A1 enzyme itself, either by altering gene expression or protein stability.

  • Principle: Quantitative PCR (qPCR) measures CYP51A1 mRNA levels, while Western blotting measures the amount of CYP51A1 protein. A cycloheximide chase assay is used to determine the protein's half-life.

  • Causality: These methods distinguish between direct enzyme inhibition and effects on enzyme concentration. For example, a compound could lower cholesterol production not by inhibiting CYP51A1, but by promoting its degradation.

  • Self-Validation: For qPCR, results must be normalized to a stable housekeeping gene (e.g., GAPDH, ACTB). For Western blotting, equal protein loading must be confirmed using a loading control like β-actin or by total protein staining.

3A: Quantitative PCR (qPCR) for CYP51A1 mRNA

  • Treat cells as described in Protocol 2.

  • Extract total RNA using a commercial kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qPCR using primers specific for CYP51A1 and a housekeeping gene.

  • Calculate the relative change in expression using the ΔΔCt method.

3B: Western Blot for CYP51A1 Protein

  • Treat cells and harvest them.

  • Lyse cells in RIPA buffer containing protease inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Probe with a primary antibody specific to CYP51A1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Re-probe the membrane with a loading control antibody.

3C: Cycloheximide (CHX) Chase Assay for Protein Stability

  • Culture cells in multiple identical plates.

  • Treat cells with 10-50 µg/mL cycloheximide to block new protein synthesis.

  • Harvest cells at different time points after CHX addition (e.g., 0, 2, 4, 8, 12 hours).

  • Analyze CYP51A1 protein levels at each time point by Western blot.

  • Quantify the band intensity and plot it against time to determine the protein's half-life. A faster decay compared to the control indicates decreased stability. This method is crucial for investigating the role of E3 ligases like MARCH6.[2][3]

Part 3: Data Interpretation and Advanced Directions

Interpreting the data from these experiments requires integrating the findings. For example, if a compound reduces cellular cholesterol but does not inhibit recombinant CYP51A1 activity, the next logical step is to check if it downregulates CYP51A1 expression or reduces its protein stability.

Future Directions:

  • Stable Isotope Labeling: Use labeled precursors (e.g., ¹³C-acetate) to trace the metabolic flux through the cholesterol synthesis pathway.

  • CRISPR/Cas9: Generate CYP51A1 knockout or mutant cell lines to study the specific consequences of its loss or alteration.

  • Structural Biology: Determine the crystal structure of CYP51A1 in complex with novel inhibitors to understand the mechanism of action and guide rational drug design.[13]

By employing the multi-faceted approach detailed in this guide, researchers can build a comprehensive understanding of 14-demethyllanosterol metabolism and its role in health and disease, paving the way for new therapeutic discoveries.

References

  • Title: CYP51A1 in health and disease: from sterol metabolism to regulated cell death Source: Vertex AI Search URL
  • Title: CYP51A1 Activators | SCBT - Santa Cruz Biotechnology Source: Santa Cruz Biotechnology URL
  • Title: Lanosterol 14 alpha-demethylase - Wikipedia Source: Wikipedia URL
  • Title: CYP51A1 in health and disease: from sterol metabolism to regulated cell death - PMC - NIH Source: National Center for Biotechnology Information URL
  • Title: What are CYP51A1 inhibitors and how do they work?
  • Title: Lanosterol 14 alpha-demethylase - wikidoc Source: Wikidoc URL
  • Title: effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol - PubMed Source: PubMed URL
  • Title: Lanosterol 14 alpha-demethylase – Knowledge and References - Taylor & Francis Source: Taylor & Francis Online URL
  • Title: The cholesterol synthesis enzyme lanosterol 14α-demethylase is post-translationally regulated by the E3 ubiquitin ligase MARCH6 - PMC Source: National Center for Biotechnology Information URL
  • Title: Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)
  • Title: Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design Source: PubMed URL
  • Title: Cholesterol: Synthesis, Metabolism, and Regulation - The Medical Biochemistry Page Source: The Medical Biochemistry Page URL
  • Title: The cholesterol synthesis enzyme lanosterol 14α-demethylase is post-translationally regulated by the E3 ubiquitin ligase MARCH6 - PubMed Source: PubMed URL
  • Title: Enzymes in the Cholesterol Synthesis Pathway: Interactomics in the Cancer Context - PMC Source: National Center for Biotechnology Information URL

Sources

Application

High-Performance Liquid Chromatography (HPLC) for the Quantification of 14-Demethyllanosterol: A Detailed Methodological Guide

An Application Note for Researchers and Drug Development Professionals Abstract: This application note provides a comprehensive and scientifically-grounded guide for the analysis of 14-demethyllanosterol using High-Perfo...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: This application note provides a comprehensive and scientifically-grounded guide for the analysis of 14-demethyllanosterol using High-Performance Liquid Chromatography (HPLC). 14-Demethyllanosterol is a critical intermediate in the biosynthesis of cholesterol, produced via the enzymatic action of lanosterol 14α-demethylase (CYP51A1), a key cytochrome P450 enzyme.[1][2] The accurate quantification of this analyte is essential for researchers studying sterol metabolism, developing inhibitors for CYP51A1 as potential therapeutics for fungal infections or cancers, and investigating cellular regulatory pathways.[3][4] This document moves beyond a simple protocol, offering in-depth explanations for methodological choices to ensure robust, reproducible, and accurate results.

Foundational Principles: The Chromatographic Separation

The successful separation of 14-demethyllanosterol from a complex biological matrix relies on the principles of reversed-phase chromatography.[5] This technique employs a non-polar stationary phase, typically silica particles chemically bonded with C18 (octadecylsilane) alkyl chains, and a polar mobile phase.[6]

Mechanism of Separation: 14-demethyllanosterol, being a lipophilic sterol, exhibits a strong affinity for the non-polar C18 stationary phase through hydrophobic interactions.[7] The mobile phase, a mixture of polar solvents like water and a less polar organic solvent such as acetonitrile or methanol, flows through the column.[8] By carefully controlling the composition of the mobile phase (often through a gradient elution), we can modulate the solubility of the analyte in the mobile phase versus its adsorption to the stationary phase.[6] Molecules with higher hydrophobicity, like sterols, are retained longer on the column and thus elute later, allowing for their effective separation from more polar, interfering compounds.[9]

Sample Preparation: From Complex Matrix to Analyzable Sample

Robust sample preparation is arguably the most critical phase for achieving accurate quantification. The primary goals are to efficiently extract the analyte from the sample matrix (e.g., cells, microsomes, plasma), remove interfering substances like highly abundant cholesterol and phospholipids, and concentrate the analyte to a level suitable for detection.[10]

Causality in Sample Preparation:
  • Saponification (Alkaline Hydrolysis): Sterols in biological samples often exist as esters. Saponification with a strong base (e.g., potassium hydroxide) is employed to cleave these ester bonds, liberating the free sterols for analysis. This step is crucial for an accurate assessment of the total analyte pool.[11]

  • Liquid-Liquid Extraction (LLE): Following saponification, LLE with a non-polar organic solvent (e.g., hexane or a chloroform/methanol mixture) is used to partition the lipophilic sterols from the aqueous, hydrophilic components of the sample digest.[11]

  • Solid-Phase Extraction (SPE): SPE is a vital cleanup step that provides superior selectivity compared to LLE alone. For sterols, a reversed-phase sorbent like Oasis HLB (Hydrophilic-Lipophilic Balanced) can be highly effective.[10] It efficiently retains hydrophobic analytes like 14-demethyllanosterol while allowing more polar contaminants to be washed away. This step significantly reduces matrix effects and protects the analytical column.[10]

Experimental Workflow: Sample Preparation

cluster_0 Step 1: Saponification & Extraction cluster_1 Step 2: Solid-Phase Extraction (SPE) Cleanup A Biological Sample (e.g., Cell Pellet, Microsomes) B Add Ethanolic KOH A->B C Incubate (e.g., 60°C, 1 hr) B->C D Cool & Add Water C->D E Liquid-Liquid Extraction (e.g., with n-Hexane) D->E F Collect Organic Layer E->F G Evaporate Organic Solvent (under Nitrogen) F->G H Reconstitute in Loading Buffer G->H J Load Sample H->J I Condition SPE Cartridge (e.g., Oasis HLB) I->J K Wash Cartridge (Remove Polar Impurities) J->K L Elute Analyte (with Organic Solvent) K->L M Evaporate Eluate & Reconstitute in Mobile Phase for HPLC Injection L->M

Caption: Workflow for sample extraction and purification.

Protocol: Sample Preparation
  • Saponification: To a cell pellet or microsomal preparation, add 1 mL of 10% KOH in ethanol. Vortex thoroughly. Incubate at 60°C for 1 hour to hydrolyze sterol esters.[11]

  • Extraction: After cooling to room temperature, add 1 mL of water. Extract the non-saponifiable lipids by adding 3 mL of n-hexane and vortexing for 2 minutes. Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Collection: Carefully transfer the upper hexane layer to a clean glass tube. Repeat the extraction step twice more, pooling all hexane fractions.

  • Drying: Evaporate the pooled hexane to dryness under a gentle stream of nitrogen gas.

  • SPE Cleanup:

    • Condition: Condition an Oasis HLB SPE cartridge (e.g., 60 mg) by passing 2 mL of methanol followed by 2 mL of water.[10]

    • Reconstitution & Loading: Reconstitute the dried lipid extract in 500 µL of 50% methanol/water and load it onto the conditioned SPE cartridge.

    • Wash: Wash the cartridge with 2 mL of 40% methanol/water to remove polar impurities.

    • Elution: Elute the 14-demethyllanosterol and other sterols with 2 mL of acetonitrile.

  • Final Preparation: Evaporate the eluate to dryness under nitrogen. Reconstitute the residue in a known, small volume (e.g., 100 µL) of the initial HPLC mobile phase. The sample is now ready for injection.

HPLC Protocol: Instrumentation and Conditions

The following protocol is a robust starting point for method development. Optimization may be required depending on the specific sample matrix and available instrumentation.[12]

Experimental Workflow: HPLC Analysis

A Mobile Phase Reservoirs (A: Water, B: Acetonitrile) B HPLC Pump (Gradient Control) A->B C Autosampler (Injects Prepared Sample) B->C D HPLC Column (e.g., C18, 4.6x150mm) in Column Oven (30°C) C->D E UV-Vis Detector (λ = 245-255 nm) D->E F Data Acquisition System (Chromatogram) E->F

Sources

Method

Application Note: Comprehensive Protocol for the Isolation and Mass Spectrometric Analysis of 14-Demethyllanosterol from Tissue Samples

Executive Summary & Biological Context 14-Demethyllanosterol (4,4-dimethyl-5 α -cholesta-8,24-dien-3 β -ol), frequently referred to in reproductive and oncological literature as Testis Meiosis-Activating Sterol (T-MAS),...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

14-Demethyllanosterol (4,4-dimethyl-5 α -cholesta-8,24-dien-3 β -ol), frequently referred to in reproductive and oncological literature as Testis Meiosis-Activating Sterol (T-MAS), is a critical bioactive intermediate in the mammalian cholesterol biosynthesis pathway[1][2]. Synthesized from lanosterol via the enzymatic action of CYP51A1 (lanosterol 14 α -demethylase), it is subsequently metabolized by MSMO1 (sterol-4 α -carboxylate 3-dehydrogenase)[3][4].

Beyond its structural role as a cholesterol precursor, 14-demethyllanosterol acts as a potent signaling lipid. Recent multi-omics studies have demonstrated that intracellular accumulation of T-MAS—often driven by MSMO1 dysregulation—directly modulates endoplasmic reticulum (ER) stress and apoptosis via the PERK/eIF2 α /ATF4/CHOP signaling axis, significantly impacting chemotherapy resistance in tumor microenvironments[5].

Pathway Lan Lanosterol CYP CYP51A1 Lan->CYP TMAS 14-Demethyllanosterol (T-MAS) CYP->TMAS MSMO MSMO1 TMAS->MSMO ER PERK/eIF2α/ATF4/CHOP (ER Stress) TMAS->ER Modulates Zym Zymosterol MSMO->Zym

Biosynthetic pathway of 14-demethyllanosterol and its role in modulating ER stress.

Mechanistic Causality in Experimental Design

Isolating and quantifying 14-demethyllanosterol from complex tissue matrices presents significant analytical challenges. Sterols are highly hydrophobic, exist in both free and esterified forms, and lack easily ionizable functional groups for mass spectrometry (MS)[6]. This protocol is designed as a self-validating system , ensuring high trustworthiness through the following mechanistic choices:

  • Matrix Deconstruction (Modified Bligh-Dyer): We utilize a modified Bligh and Dyer extraction method[5][7]. The specific volumetric ratio of chloroform, methanol, and water creates a biphasic system that efficiently precipitates proteins at the interphase while partitioning non-polar sterols exclusively into the lower organic phase.

  • Self-Validating Quantification: To account for extraction losses and matrix-induced ion suppression, a cocktail of deuterated internal standards (e.g., d7​ -cholesterol or d6​ -25-hydroxycholesterol) is spiked directly into the raw tissue homogenate prior to extraction[5][7]. Any analyte loss during saponification or derivatization is proportionally reflected in the internal standard, enabling absolute quantification.

  • Alkaline Saponification: In tissues, a significant fraction of sterols is sequestered as steryl esters. Mild alkaline hydrolysis (ethanolic KOH) cleaves these ester bonds, converting the total sterol pool into free sterols for uniform downstream analysis.

  • Targeted Derivatization: 14-Demethyllanosterol exhibits poor ionization efficiency in electrospray ionization (ESI) due to the absence of a strong proton-affine moiety. For LC-MS/MS, derivatization with picolinic acid (PA) introduces a basic nitrogen atom, drastically enhancing ESI+ sensitivity and facilitating the separation of isobaric sterol isomers via Ion Mobility (IM-MS)[6]. For GC-MS, silylation with BSTFA/TMCS replaces the active hydroxyl proton with a trimethylsilyl (TMS) group, increasing volatility and thermal stability[8].

Workflow IS 1. Tissue Homogenization & IS Spiking Ext 2. Modified Bligh-Dyer Lipid Extraction IS->Ext Sap 3. Alkaline Saponification (Ethanolic KOH) Ext->Sap LLE 4. Liquid-Liquid Extraction (Hexane Phase) Sap->LLE Split 5. Aliquot Split for MS LLE->Split LC 6A. Picolinic Acid Derivatization (LC-IM-MS/MS) Split->LC GC 6B. BSTFA/TMCS Silylation (GC-MS) Split->GC

Workflow for the extraction and derivatization of 14-demethyllanosterol from tissue samples.

Step-by-Step Experimental Protocol

Phase 1: Tissue Lysis & Internal Standard Spiking
  • Tissue Harvesting: Rapidly excise the tissue sample (e.g., tumor biopsy or brain tissue) and snap-freeze in liquid nitrogen to halt endogenous lipid metabolism.

  • Homogenization: Weigh ~50 mg of frozen tissue and transfer to a bead-beating tube containing 500 mg of zirconia beads[4].

  • IS Spiking: Add 50 μ L of an internal standard cocktail (containing 1 μ g/mL of d7​ -cholesterol and d6​ -25-hydroxycholesterol in ethanol) directly to the tissue[5].

  • Lysis: Add 800 μ L of ice-cold Methanol/Water (2:0.8, v/v) containing 5 μ g of butylated hydroxytoluene (BHT) to prevent auto-oxidation[5]. Homogenize at 6,000 rpm for 2 minutes.

Phase 2: Modified Bligh-Dyer Extraction
  • Solvent Addition: Add 1 mL of HPLC-grade Chloroform to the homogenate. Vortex vigorously for 10 minutes at 4°C.

  • Phase Separation: Add 500 μ L of LC-MS grade water. Vortex for 1 minute, then centrifuge at 12,000 × g for 10 minutes at 4°C[4][5].

  • Collection: Carefully extract the lower organic (chloroform) phase using a glass Pasteur pipette and transfer to a clean glass vial. Evaporate to dryness under a gentle stream of ultra-pure nitrogen gas.

Phase 3: Alkaline Saponification (For Total Sterol Analysis)
  • Hydrolysis: Resuspend the dried lipid extract in 1 mL of 1 M Potassium Hydroxide (KOH) in 90% Ethanol. Incubate at 60°C for 1 hour in a shaking water bath.

  • Neutralization & Extraction: Cool to room temperature. Add 1 mL of water and 2 mL of Hexane. Vortex vigorously for 2 minutes.

  • Recovery: Centrifuge at 3,000 × g for 5 minutes. Collect the upper hexane layer (containing free sterols including 14-demethyllanosterol) and transfer to a new vial. Repeat the hexane extraction twice to ensure >95% recovery. Evaporate the pooled hexane phases under nitrogen.

Phase 4: Derivatization

Select Option A or Option B based on available instrumentation.

Option A: Picolinic Acid Derivatization for LC-IM-MS/MS [6]

  • Dissolve the dried sterol extract in 100 μ L of dry dichloromethane.

  • Add 50 μ L of derivatization reagent (prepared by mixing 2-methyl-6-nitrobenzoic anhydride, 4-dimethylaminopyridine, and picolinic acid in pyridine).

  • Incubate at room temperature for 30 minutes. Quench the reaction with water, extract with hexane, and dry under nitrogen. Reconstitute in 100 μ L of Methanol for LC-MS injection.

Option B: TMS Derivatization for GC-MS [8]

  • Dissolve the dried extract in 50 μ L of anhydrous pyridine.

  • Add 50 μ L of BSTFA containing 1% TMCS.

  • Incubate at 60°C for 60 minutes. Cool to room temperature and transfer directly to a GC autosampler vial.

Quantitative Data & Analytical Parameters

To ensure accurate identification and quantitation, the following instrumental parameters and chromatographic behaviors are summarized for both analytical modalities.

ParameterLC-IM-MS/MS (Picolinyl Derivatization)GC-MS (TMS Derivatization)
Column Reverse-phase C18 (e.g., 100 × 2.1 mm, 1.7 μ m)HP-5MS UI Capillary (30 m × 0.25 mm × 0.25 μ m)
Mobile Phase / Carrier Gas A: Water (0.1% FA); B: Acetonitrile/IPAHigh purity Helium (1 mL/min flow rate)
Ionization Mode ESI Positive (+)Electron Impact (EI, 70 eV)
Precursor Ion ( m/z ) 518.39 (PA-derivatized [M+H]+ )484.40 (TMS-derivatized M+ )
Key Product Ions / Fragments m/z 124.0 (Picolinyl reporter ion) m/z 469 (M-15), m/z 394 (M-90)
Limit of Detection (LOD) ~0.5 ng/g tissue~5.0 ng/g tissue
Isomer Resolution Excellent (enhanced by Ion Mobility CCS matching)Good (based on boiling point / thermal properties)
Primary Advantage High sensitivity, distinct CCS values for isomers[6]Robust library matching (NIST), lower cost[4][8]

Note: Extraction efficiency must be calculated per batch by comparing the peak area of the spiked d7​ -cholesterol against a neat standard curve.

References

  • Lipid Structure Table for Cholesterol Biosynthesis (Bloch) . LIPID MAPS®. Available at:[Link]

  • A comprehensive machine-readable view of the mammalian cholesterol biosynthesis pathway . National Institutes of Health (NIH). Available at:[Link]

  • Enzymes in the Cholesterol Synthesis Pathway: Interactomics in the Cancer Context . MDPI. Available at:[Link]

  • Ion mobility-based sterolomics reveals spatially and temporally distinctive sterol lipids in the mouse brain . National Institutes of Health (NIH). Available at:[Link]

  • Elucidation of sterol biosynthesis pathway and its co-regulation with fatty acid biosynthesis in the oleaginous marine protist Schizochytrium sp . National Institutes of Health (NIH). Available at:[Link]

  • Heat Stress-Induced Metabolic Remodeling in Saccharomyces cerevisiae . MDPI. Available at:[Link]

  • MSMO1 promotes chemotherapy resistance through modulation of T-MAS metabolism via PERK/elF2α/ATF4/CHOP pathway . National Institutes of Health (NIH). Available at:[Link]

  • Chromatographic behavior of oxygenated derivatives of cholesterol . ResearchGate. Available at:[Link]

Sources

Application

A Researcher's Guide to 14-Demethyllanosterol: From Procurement to Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction 14-Demethyllanosterol is a critical intermediate in the biosynthesis of cholesterol and other sterols. As the produ...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

14-Demethyllanosterol is a critical intermediate in the biosynthesis of cholesterol and other sterols. As the product of the lanosterol 14-alpha-demethylase (CYP51A1) catalyzed demethylation of lanosterol, it occupies a pivotal position in the sterol synthesis pathway.[1] This guide provides a comprehensive overview of the commercial sources for purchasing high-purity 14-Demethyllanosterol, its biological significance, and detailed protocols for its application in scientific research. This document is intended to serve as a practical resource for researchers in cell biology, biochemistry, and pharmacology who are investigating the intricacies of sterol metabolism and its role in health and disease.

Commercial Sources for Research-Grade 14-Demethyllanosterol

The acquisition of high-purity 14-Demethyllanosterol is the foundational step for any rigorous scientific investigation. Several reputable suppliers specialize in providing this compound for research purposes. When selecting a supplier, it is crucial to consider factors such as purity, availability of a certificate of analysis (CoA), and the supplier's reputation within the scientific community.

SupplierProduct NameCatalog NumberPurityNotes
BOC Sciences 14-demethyl-lanosterolVaries>98%Offers a range of quantities for research and development.
Creative Enzymes 14-demethyl-lanosterolSTEZ-052>99%Provides detailed product information including molecular formula and weight.
Cayman Chemical Lanosterol19521≥98%While this is the precursor, Cayman Chemical is a key supplier of related lipids and may offer custom synthesis. They also supply the recombinant human lanosterol 14-α-demethylase enzyme.[2]

Note: It is imperative for researchers to request and scrutinize the Certificate of Analysis for each batch of 14-Demethyllanosterol to confirm its identity and purity before commencing any experiments.

The Biological Role of 14-Demethyllanosterol in Cholesterol Biosynthesis

14-Demethyllanosterol is a key downstream product in the complex cascade of cholesterol biosynthesis. The pathway is initiated from acetyl-CoA and proceeds through multiple enzymatic steps. A critical regulatory point is the demethylation of lanosterol by lanosterol 14-alpha-demethylase (CYP51A1), a cytochrome P450 enzyme, to yield 14-Demethyllanosterol.[1] This enzymatic step is a primary target for azole-based antifungal drugs and is also being explored as a potential target for cancer chemotherapy.

The following diagram illustrates the position of 14-Demethyllanosterol within the cholesterol biosynthesis pathway.

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase (Statin target) Isopentenyl_PP Isopentenyl-PP Mevalonate->Isopentenyl_PP Squalene Squalene Isopentenyl_PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Demethyllanosterol 14-Demethyllanosterol Lanosterol->Demethyllanosterol Lanosterol 14-alpha-demethylase (CYP51A1) Cholesterol Cholesterol Demethyllanosterol->Cholesterol Multiple Steps

Caption: Simplified Cholesterol Biosynthesis Pathway.

Application Notes and Protocols

This section provides detailed protocols for the application of 14-Demethyllanosterol in a research setting, from handling and storage to its use in cell-based assays and analytical quantification.

Handling and Storage of 14-Demethyllanosterol
  • Solubility: 14-Demethyllanosterol is a lipophilic molecule. For experimental use, it should be dissolved in an appropriate organic solvent such as ethanol, methanol, or dimethyl sulfoxide (DMSO) before being diluted in aqueous media. The solubility of sterols like lanosterol is known to decrease with increasing solvent polarity, with water acting as an anti-solvent.[3]

  • Storage: For long-term storage, 14-Demethyllanosterol should be stored as a solid at -20°C or -80°C. If in solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.

Protocol: Cell-Based Assay to Study Cholesterol Biosynthesis

This protocol provides a framework for investigating the effects of compounds on the cholesterol biosynthesis pathway using cultured cells and monitoring changes in cellular cholesterol levels. While this protocol uses a general cholesterol detection method, it can be adapted to specifically analyze the levels of 14-Demethyllanosterol and other intermediates using the analytical methods described later.

Materials:

  • Cultured mammalian cells (e.g., HepG2, CHO)

  • Cell culture medium and supplements

  • 96-well clear bottom, black-walled plates

  • 14-Demethyllanosterol

  • Test compounds (potential inhibitors or activators of cholesterol synthesis)

  • Cholesterol Cell-Based Detection Assay Kit (e.g., from Abcam or Cayman Chemical)[4][5]

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight.[5][6]

  • Treatment: Treat the cells with your test compounds at various concentrations for a predetermined period (e.g., 24-48 hours). Include a positive control (e.g., a known inhibitor of cholesterol synthesis like a statin) and a vehicle control (the solvent used to dissolve the test compounds). To study the effects of exogenous 14-Demethyllanosterol, it can be added to the culture medium at this stage.

  • Cholesterol Staining:

    • Carefully remove the culture medium.

    • Fix the cells with a fixative solution for 10 minutes at room temperature.[5][6]

    • Wash the cells three times with the provided wash buffer for five minutes each.[5][6]

    • Prepare the Filipin III staining solution according to the kit manufacturer's instructions (typically a 1:100 dilution in assay buffer).[5][6]

    • Add the staining solution to each well and incubate in the dark for 30-60 minutes at room temperature.[5][6]

    • Wash the cells twice with wash buffer for five minutes each.[5][6]

  • Imaging and Analysis:

    • Immediately visualize the stained cells using a fluorescence microscope with excitation at 340-380 nm and emission at 385-470 nm.[5][6]

    • Alternatively, quantify the fluorescence intensity using a microplate reader.

    • Analyze the data to determine the effect of the test compounds on cellular cholesterol levels.

Protocol: In Vitro Lanosterol 14-alpha-Demethylase (CYP51A1) Inhibition Assay

This protocol is designed to assess the inhibitory potential of test compounds on the activity of the human lanosterol 14-alpha-demethylase enzyme. This is a reconstituted enzyme assay that requires purified recombinant human CYP51A1 and its redox partner, cytochrome P450 reductase (CPR).

Materials:

  • Recombinant human CYP51A1[2]

  • Recombinant human Cytochrome P450 Reductase (CPR)

  • Lanosterol (substrate)

  • 14-Demethyllanosterol (as a standard for analytical methods)

  • Test compounds

  • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing MgCl2 and DTT)[7]

  • Lipid mixture (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine, L-α-dioleoyl-sn-glycero-3-phosphocholine, and L-α-phosphatidyl-L-serine)[7]

  • NADPH regenerating system or NADPH

  • Quenching solution (e.g., a strong acid or an organic solvent)

  • Analytical system for product quantification (HPLC or GC-MS)

Procedure:

  • Enzyme-Lipid Reconstitution: Pre-incubate the recombinant CYP51A1 and CPR with the lipid mixture to facilitate their incorporation into a lipid environment, which is crucial for their activity.[7]

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reconstituted enzyme complex, reaction buffer, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, lanosterol (typically dissolved in a small amount of ethanol), to the reaction mixture.[7] The final concentration of lanosterol is typically around 50 µM.[7]

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution.

  • Product Extraction and Analysis: Extract the sterols from the reaction mixture (see Protocol 4) and analyze the formation of the product, 14-Demethyllanosterol, using HPLC or GC-MS (see Protocols 5 and 6).

  • Data Analysis: Determine the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the compound concentration.

The following diagram illustrates the general workflow for an in vitro CYP inhibition assay.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reconstitution Enzyme-Lipid Reconstitution Reaction_Mix Prepare Reaction Mix (Enzyme, Buffer, Test Compound) Reconstitution->Reaction_Mix Initiation Add Substrate (Lanosterol) Reaction_Mix->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Stop Reaction Incubation->Termination Extraction Product Extraction Termination->Extraction Quantification HPLC or GC-MS Quantification Extraction->Quantification Data_Analysis Calculate IC50 Quantification->Data_Analysis

Caption: In Vitro CYP Inhibition Assay Workflow.

Protocol: Extraction of Sterols from Cultured Cells

This protocol, adapted from the LIPID MAPS standard method, is suitable for extracting 14-Demethyllanosterol and other sterols from cultured cells for subsequent analysis.[8]

Materials:

  • Cultured cells

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Chloroform:Methanol (1:2, v/v)[8]

  • Deuterated internal standards (e.g., d7-cholesterol) for quantification[8]

  • Screw-cap glass tubes

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Harvesting:

    • Place the cell culture dish on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Add a small volume of cold PBS and scrape the cells from the dish.[8]

    • Transfer the cell suspension to a screw-cap glass tube.[8]

  • Lipid Extraction:

    • Add 6 ml of chloroform:methanol (1:2, v/v) to the cell suspension.[8]

    • Add the deuterated internal standards.[8]

    • Vortex the mixture thoroughly and centrifuge to pellet the cell debris.

    • Transfer the supernatant to a new tube.

    • Add 2 ml of chloroform and 2 ml of PBS to the supernatant to induce phase separation.[8]

    • Vortex and centrifuge.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the organic phase under a stream of nitrogen gas.

Protocol: Analysis of 14-Demethyllanosterol by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation and quantification of sterols.

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Reverse-phase C18 column (e.g., 2.1 x 250 mm, 3.5 µm particle size)[8]

  • Triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source[8]

LC Conditions:

  • Mobile Phase A: Methanol with 5 mM ammonium acetate[8]

  • Mobile Phase B: 85% Methanol with 5 mM ammonium acetate[8]

  • Flow Rate: 0.25 ml/min[8]

  • Gradient:

    • 0-2 min: 100% B

    • 2-15 min: Linear gradient to 100% A

    • 15-25 min: Hold at 100% A

    • 25-30 min: Return to 100% B and re-equilibrate[8]

MS Conditions:

  • Ionization Mode: Positive ESI[8]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: These need to be optimized for 14-Demethyllanosterol and the internal standards. The precursor ion will be the [M+H]+ or [M+NH4]+ adduct, and the product ions will be characteristic fragments generated by collision-induced dissociation.

Protocol: Analysis of 14-Demethyllanosterol by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is another highly sensitive and specific method for sterol analysis. Sterols are not naturally volatile and require derivatization to increase their volatility.[9]

1. Derivatization of Sterols:

  • Silylation: This is a common derivatization method for sterols.

    • Dry the extracted sterol sample completely under nitrogen.

    • Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[9]

    • Incubate at a high temperature (e.g., 70-100°C) for a specified time (e.g., 1-3 hours).[9][10]

    • Evaporate the derivatization reagent under nitrogen and redissolve the derivatized sterols in a non-polar solvent like hexane for GC-MS analysis.[10]

2. GC-MS Conditions:

  • GC Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is typically used for sterol analysis.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature gradient is used to separate the different sterol derivatives.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Full scan to identify unknown sterols or Selected Ion Monitoring (SIM) for targeted quantification of 14-Demethyllanosterol.

References

  • Extraction and analysis of sterols in biological matrices by high performance liquid chromatography electrospray ionization mass spectrometry. PubMed. Available at: [Link]

  • Direct analysis of sterols by derivatization matrix-assisted laser desorption/ionization time-of-flight mass spectrometry and tandem mass spectrometry. PubMed. Available at: [Link]

  • Quantitative Analysis of Sterols and Oxysterols in Foods by Gas Chromatography Coupled with Mass Spectrometry. MDPI. Available at: [Link]

  • How to do successful derivatization of sterol ?. ResearchGate. Available at: [Link]

  • A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. MDPI. Available at: [Link]

  • Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Prot. MDPI. Available at: [Link]

  • Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. University of Texas Southwestern Medical Center. Available at: [Link]

  • The Extraction and Analysis of Sterols from Yeast. Springer Nature Experiments. Available at: [Link]

  • Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. LIPID MAPS. Available at: [Link]

  • HPLC of free sterols. Cyberlipid. Available at: [Link]

  • Sterols Mass Spectra Protocol. LIPID MAPS. Available at: [Link]

  • Sterols Mass Spectra Protocol. LIPID MAPS. Available at: [Link]

  • Analysis of sterols by high-performance liquid chromatography/mass spectrometry combined with chemometrics. ResearchGate. Available at: [Link]

  • Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. PMC. Available at: [Link]

  • Cholesterol Cell-Based Detection Assay Kit. Bio-Techne. Available at: [Link]

  • Solubility of Lanosterol in Organic Solvents and in Water–Alcohol Mixtures at 101.8 kPa. ResearchGate. Available at: [Link]

  • CYP Inhibition Assay. Creative Bioarray. Available at: [Link]

  • Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. PubMed. Available at: [Link]

  • CYP Inhibition Assay. LifeNet Health LifeSciences. Available at: [Link]

  • Lanosterol 14 alpha-methyl demethylase. Isolation and characterization of the third metabolically generated oxidative demethylation intermediate. PubMed. Available at: [Link]

  • Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1. PMC. Available at: [Link]

  • A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT. Available at: [Link]

  • (PDF) Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. ResearchGate. Available at: [Link]

  • The screening of the inhibitors of the human cytochrome P450(51) (CYP51A1): the plant and animal structural lanosterol's analogs. Biomeditsinskaya Khimiya. Available at: [Link]

  • (PDF) Molecular modeling of human lanosterol 14α-demethylase complexes with substrates and their derivatives. ResearchGate. Available at: [Link]

  • CYP51 - Sterol 14-alpha demethylase - Trypanosoma cruzi (strain CL Brener). UniProt. Available at: [Link]

  • Lanosterol 14alpha-demethylase (CYP51), NADPH-cytochrome P450 reductase and squalene synthase in spermatogenesis: late spermatids of the rat express proteins needed to synthesize follicular fluid meiosis activating sterol. PubMed. Available at: [Link]

  • Lanosterol 14α-demethylase (CYP51), NADPH–cytochrome P450 reductase and squalene synthase in spermatogenesis: late spermatids. Journal of Endocrinology. Available at: [Link]

  • Solubility Limits of Cholesterol, Lanosterol, Ergosterol, Stigmasterol, and β-Sitosterol in Electroformed Lipid Vesicles. PMC. Available at: [Link]

  • Identification of lanosterol 14 alpha-methyl demethylase in human tissues. PubMed. Available at: [Link]

  • 1D NMR spectra of the purified metabolite (unknown) of lanosterol from... ResearchGate. Available at: [Link]

  • Lanosterol 14 alpha-demethylase. Wikipedia. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 14-Demethyllanosterol Extraction

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 14-demethyllanosterol extraction. This resource is designed to provide in-depth guidance and troubleshoo...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 14-demethyllanosterol extraction. This resource is designed to provide in-depth guidance and troubleshooting for the common challenges encountered during the isolation and purification of this critical intermediate in sterol biosynthesis. As Senior Application Scientists, we have compiled this guide based on established protocols and field-proven insights to ensure the scientific integrity and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues that researchers face during the extraction of 14-demethyllanosterol.

Q1: What are the most common reasons for low yields of 14-demethyllanosterol?

Low yields can stem from several factors, including incomplete cell lysis, inefficient extraction, degradation of the target molecule, or losses during purification.[1][2][3] It is crucial to optimize each step of the process, from sample preparation to final purification.

Q2: How can I minimize the degradation of 14-demethyllanosterol during extraction?

14-Demethyllanosterol, like other sterols, can be susceptible to degradation. To minimize this, it is important to work quickly, avoid prolonged exposure to high temperatures and strong acids or bases, and consider using antioxidants during the extraction process.[4] Storing samples and extracts at low temperatures is also recommended.

Q3: What are the most effective methods for purifying 14-demethyllanosterol?

Purification of 14-demethyllanosterol typically involves a combination of techniques such as crystallization and chromatography (e.g., column chromatography or high-performance liquid chromatography). The choice of method will depend on the desired purity and the nature of the impurities present.

Q4: How do I choose the right solvent for extracting 14-demethyllanosterol?

The choice of solvent is critical for efficient extraction. A solvent system that effectively solubilizes 14-demethyllanosterol while minimizing the co-extraction of interfering compounds is ideal. Common solvents for sterol extraction include hexane, chloroform, and methanol, often used in combination.[5] The optimal solvent will depend on the source material.

Q5: What is the purpose of saponification in the extraction process?

Saponification is a key step that involves heating the sample with an alkali (like potassium hydroxide in ethanol) to break down esterified sterols into their free form and to convert triglycerides into soap and glycerol.[6] This simplifies the subsequent extraction of the non-saponifiable fraction, which contains the free sterols.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your 14-demethyllanosterol extraction experiments.

Issue 1: Low Extraction Yield

A low yield of 14-demethyllanosterol is a frequent challenge. The following guide will help you identify and address the potential causes.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield of 14-Demethyllanosterol lysis Incomplete Cell Lysis? - Check cell disruption method (e.g., bead beating, sonication). - Optimize lysis buffer and incubation time. start->lysis extraction Inefficient Extraction? - Evaluate solvent choice and polarity. - Increase extraction time or temperature (with caution). - Perform multiple extraction cycles. lysis->extraction If lysis is complete degradation Degradation of Target? - Minimize exposure to heat, light, and oxygen. - Add antioxidants (e.g., BHT). - Work at lower temperatures. extraction->degradation If extraction is efficient purification Losses During Purification? - Check for compound precipitation. - Optimize chromatography conditions (column packing, mobile phase). - Ensure complete elution from the column. degradation->purification If degradation is minimized quantification Inaccurate Quantification? - Verify the accuracy of your analytical method (e.g., HPLC, GC-MS). - Use a certified reference standard for calibration. purification->quantification If purification is optimized solution Improved Yield quantification->solution If quantification is accurate

Caption: Troubleshooting workflow for low 14-demethyllanosterol yield.

In-depth Causality Analysis:

  • Incomplete Cell Lysis: The robust cell wall of fungi, a primary source of 14-demethyllanosterol, can be difficult to disrupt. Mechanical methods like bead beating or sonication, in conjunction with enzymatic or chemical lysis, are often necessary to release the intracellular contents.[7]

  • Inefficient Extraction: The polarity of the extraction solvent must be carefully matched to the target molecule. A single solvent may not be sufficient, and a series of extractions with solvents of increasing polarity might be necessary to recover the maximum amount of 14-demethyllanosterol.[5]

  • Degradation of Target: 14-Demethyllanosterol contains double bonds that are susceptible to oxidation. The use of antioxidants like butylated hydroxytoluene (BHT) and protection from light and heat are crucial to preserve the integrity of the molecule throughout the extraction process.[4]

  • Losses During Purification: During purification steps like crystallization or chromatography, the target compound can be lost due to incomplete precipitation, irreversible adsorption to the stationary phase, or incomplete elution. Careful optimization of these steps is essential.

Issue 2: Impurity Contamination

Contamination of the final 14-demethyllanosterol extract with other lipids or cellular components is a common problem that can interfere with downstream applications.

Troubleshooting Workflow for Impurity Contamination

Impurity_Troubleshooting start Impurity Contamination in Extract saponification Incomplete Saponification? - Ensure complete hydrolysis of esters by optimizing KOH concentration, temperature, and time. - Check for the presence of unreacted lipids. start->saponification phase_sep Poor Phase Separation? - Allow sufficient time for phases to separate during liquid-liquid extraction. - Use a centrifuge to aid separation. - Avoid disturbing the interface during collection of the organic layer. saponification->phase_sep If saponification is complete chromatography Ineffective Chromatography? - Select the appropriate stationary and mobile phases for your specific impurities. - Optimize the gradient for better resolution. - Check for column overloading. phase_sep->chromatography If phase separation is clean crystallization Inefficient Crystallization? - Choose a suitable solvent system for selective crystallization. - Control the cooling rate to promote the formation of pure crystals. - Perform recrystallization for higher purity. chromatography->crystallization If chromatography is optimized solution Pure 14-Demethyllanosterol crystallization->solution If crystallization is effective

Caption: Troubleshooting workflow for impurity contamination.

In-depth Causality Analysis:

  • Incomplete Saponification: If saponification is not complete, esterified fatty acids and other lipids will not be fully hydrolyzed, leading to their co-extraction with the desired sterol. Optimizing the reaction conditions, such as the concentration of the base, temperature, and reaction time, is critical.[6][8]

  • Poor Phase Separation: During liquid-liquid extraction, an emulsion can form between the aqueous and organic layers, trapping impurities in the organic phase. Allowing adequate time for the phases to separate, or using centrifugation, can improve the cleanliness of the extraction.

  • Ineffective Chromatography: The choice of chromatographic conditions is paramount for separating 14-demethyllanosterol from closely related sterols and other impurities. The polarity of the stationary phase and the composition of the mobile phase must be carefully selected and optimized.

  • Inefficient Crystallization: Crystallization is a powerful purification technique, but its success depends on the choice of solvent and the cooling profile. A solvent in which 14-demethyllanosterol has high solubility at high temperatures and low solubility at low temperatures is ideal. Slow cooling generally leads to the formation of purer crystals.[9]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the extraction and purification of 14-demethyllanosterol from fungal biomass.

Protocol 1: Saponification and Extraction of 14-Demethyllanosterol

This protocol is adapted from established methods for fungal sterol extraction.[4][10]

Materials:

  • Fungal biomass (lyophilized)

  • Mortar and pestle or bead beater

  • 2M Potassium hydroxide (KOH) in 90% ethanol

  • n-Hexane

  • Butylated hydroxytoluene (BHT)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Glassware (flasks, separatory funnel, etc.)

Procedure:

  • Cell Disruption: Grind the lyophilized fungal biomass to a fine powder using a mortar and pestle or a bead beater. This increases the surface area for efficient extraction.

  • Saponification:

    • To 1 gram of the powdered biomass, add 10 mL of 2M ethanolic KOH containing 0.1% BHT.

    • Incubate the mixture in a water bath at 80°C for 1-2 hours with occasional vortexing. This step hydrolyzes sterol esters and triglycerides.[4]

  • Extraction:

    • After cooling the mixture to room temperature, add 10 mL of n-hexane and 3 mL of distilled water.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the non-saponifiable lipids into the hexane layer.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully collect the upper hexane layer containing the sterols into a clean flask.

    • Repeat the extraction of the aqueous phase with another 10 mL of n-hexane to maximize recovery.

  • Washing and Drying:

    • Combine the hexane extracts and wash them twice with 10 mL of distilled water to remove any residual soap and alkali.

    • Dry the hexane extract over anhydrous sodium sulfate to remove any traces of water.

  • Solvent Evaporation:

    • Evaporate the hexane under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude sterol extract.

  • Storage: Store the dried extract at -20°C under a nitrogen atmosphere until further purification.

Protocol 2: Purification of 14-Demethyllanosterol by Column Chromatography

Materials:

  • Crude sterol extract

  • Silica gel (60-120 mesh)

  • Glass column

  • Solvent system (e.g., hexane:ethyl acetate gradient)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Column Preparation:

    • Prepare a slurry of silica gel in hexane and pour it into the glass column.

    • Allow the silica gel to settle and pack uniformly, then wash the column with several volumes of hexane.

  • Sample Loading:

    • Dissolve the crude sterol extract in a minimal amount of hexane.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with pure hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate. A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.

  • Fraction Collection:

    • Collect small fractions of the eluate in separate tubes.

  • Monitoring by TLC:

    • Monitor the separation by spotting aliquots of the collected fractions onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., 80:20 hexane:ethyl acetate).

    • Visualize the spots under a UV lamp after spraying with a suitable stain (e.g., phosphomolybdic acid).

  • Pooling and Evaporation:

    • Pool the fractions containing the purified 14-demethyllanosterol based on the TLC analysis.

    • Evaporate the solvent from the pooled fractions to obtain the purified compound.

Data Presentation

Table 1: Solvent Selection Guide for Sterol Extraction

Solvent/Solvent SystemPolarityTarget AnalytesNotes
n-HexaneNon-polarFree sterols, sterol estersGood for initial extraction of non-polar lipids.[5]
Chloroform:Methanol (2:1, v/v)PolarBroad range of lipids, including sterolsEfficient for total lipid extraction but may co-extract more impurities.[11]
Ethyl AcetateIntermediateSterols and other moderately polar lipidsCan be used for selective extraction after initial non-polar extraction.
AcetonePolarMore polar compoundsUseful for extracting a wide range of components.[5]

Table 2: Typical Saponification Conditions for Fungal Sterols

ParameterRecommended RangeRationale
KOH Concentration1-2 M in ethanolEnsures complete hydrolysis of esters.[8]
Temperature60-80°CAccelerates the reaction rate.[4]
Incubation Time1-2 hoursAllows for complete saponification without significant degradation.[4]
Antioxidant0.01-0.1% BHTPrevents oxidation of sterols at elevated temperatures.

References

  • ResearchGate. (2022, June 1). Can anyone suggest the best extraction method for sterols from Fungi? Retrieved from [Link]

  • Ganesan, P., et al. (2019). Advances in various techniques for isolation and purification of sterols. Journal of Food Science and Technology, 57(1), 29-40. [Link]

  • Lucci, P., et al. (2021). Microwave-Assisted Saponification Method Followed by Solid-Phase Extraction for the Characterization of Sterols and Dialkyl Ketones in. Foods, 10(2), 444. [Link]

  • Mossion, A., et al. (2018). Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives. In: Gas Chromatography. IntechOpen. [Link]

  • Salehi, B., et al. (2021). Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. Molecules, 26(11), 3277. [Link]

  • Zhang, Y., et al. (2024). Optimization of Extraction Process of Sterol of Pleurotus Tuber-Regium (Fr.) Sing Sclerotium and Their Antioxidant and Hypolipidemic Effects. Foods, 13(2), 241. [Link]

  • Chen, Y. L., et al. (2019). The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn. Virulence, 10(1), 510-525. [Link]

  • Wang, L., et al. (2023). Extraction and Quantitation of Phytosterols from Edible Brown Seaweeds: Optimization, Validation, and Application. Marine Drugs, 21(1), 43. [Link]

  • Alekseyeva, T., et al. (2023). Ergosterol extraction: a comparison of methodologies. Access Microbiology, 5(4), 000525. [Link]

  • ResearchGate. (2013, May 20). How to choose solvent for soxhlet extration? Retrieved from [Link]

  • Wierzchowska, K., et al. (2023). Unconventional Extraction Methods of Oleaginous Yeast Cell Pretreatment and Disruption. Applied Sciences, 13(24), 13135. [Link]

  • MP Biomedicals. (n.d.). Troubleshooting DNA Extraction from Blood. Retrieved from [Link]

  • PacBio. (2018, August 1). Guide - Low Yield Troubleshooting. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing 14-Demethyllanosterol Synthesis Yields

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, metabolic engineers, and drug development professionals facing bottlenecks in the microbial or in vitro synthesis of 14-Demet...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, metabolic engineers, and drug development professionals facing bottlenecks in the microbial or in vitro synthesis of 14-Demethyllanosterol (also known as T-MAS).

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we diagnose the causality behind metabolic pooling, implement self-validating workflows, and engineer the subcellular architecture of your expression host to maximize target yields.

System Architecture & Pathway Dynamics

To troubleshoot effectively, we must first map the exact enzymatic handoffs. 14-Demethyllanosterol is a transient intermediate in the post-squalene cholesterol biosynthesis pathway.

The critical sequence is as follows: CYP51 (Lanosterol 14α-demethylase) catalyzes the conversion of lanosterol into 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol (FF-MAS)[1]. Following this, TM7SF2 (or the yeast equivalent ERG24, a Δ14-sterol reductase) reduces the C-14 double bond of FF-MAS to yield our target, 14-Demethyllanosterol[1]. Finally, the target is naturally consumed by MSMO1 (ERG25), a C-4 methyl oxidase, pulling flux away from your desired product[2].

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ERG1 / ERG7 FFMAS FF-MAS Lanosterol->FFMAS CYP51 (ERG11) Demethyl 14-Demethyllanosterol (Target Product) FFMAS->Demethyl TM7SF2 (ERG24) Degradation Downstream Sterols (e.g., Zymosterol) Demethyl->Degradation MSMO1 (ERG25) (Requires Inhibition)

Biosynthetic pathway of 14-Demethyllanosterol highlighting key enzymatic conversions.

Diagnostic Troubleshooting & FAQs

When yields are low, GC-MS profiling of your intermediate pools will dictate your engineering strategy. Use the logic tree below to identify your specific bottleneck.

Troubleshooting Start Low Target Yield Check GC-MS Profiling Start->Check Lano High Lanosterol Check->Lano FFMAS High FF-MAS Check->FFMAS Zymo High Zymosterol Check->Zymo FixCYP Overexpress CYP51/CPR Supplement Heme Lano->FixCYP FixERG24 Overexpress ERG24 Boost NADPH FFMAS->FixERG24 FixERG25 Dynamic Knockdown of ERG25 Zymo->FixERG25

Diagnostic logic tree for resolving 14-Demethyllanosterol synthesis bottlenecks.

Q: Why is my engineered strain accumulating Lanosterol instead of the target product?

A: Lanosterol pooling is a classic symptom of a CYP51 bottleneck. CYP51 is a cytochrome P450 monooxygenase. Its catalytic cycle strictly requires electron transfer from a Cytochrome P450 Reductase (CPR). If you overexpress CYP51 without its cognate CPR, the enzyme remains in a substrate-bound, unreduced state, halting the reaction.

  • Causality & Fix: Co-integrate a high-copy CPR cassette (e.g., NCP1 in yeast) to restore electron coupling. Additionally, because CYP51 is heme-dependent, supplement the fermentation media with 5-aminolevulinic acid (5-ALA) to boost endogenous heme biosynthesis.

Q: GC-MS shows high levels of FF-MAS. How do I push the flux forward?

A: The conversion of FF-MAS to 14-Demethyllanosterol is catalyzed by the Δ14-sterol reductase TM7SF2[1]. This reduction is heavily dependent on the availability of cytosolic NADPH. If FF-MAS is accumulating, your reductase is likely starved for reducing equivalents.

  • Causality & Fix: Overexpress the pentose phosphate pathway gatekeeper enzyme, Glucose-6-phosphate dehydrogenase (ZWF1), to increase the intracellular NADPH pool, providing the necessary cofactor for TM7SF2 turnover.

Q: How do I prevent the degradation of 14-Demethyllanosterol into downstream sterols?

A: 14-Demethyllanosterol is rapidly consumed by the C-4 methyl oxidase MSMO1 (ERG25)[1]. However, completely knocking out ERG25 is lethal in yeast because it halts the synthesis of essential membrane ergosterol.

  • Causality & Fix: Implement a dynamic control system. Place ERG25 under a repressible promoter (e.g., the methionine-repressible MET3 promoter). Grow the cells to a high biomass without repression, then spike the bioreactor with methionine to shut down ERG25 expression, effectively trapping the metabolic flux at 14-Demethyllanosterol.

Quantitative Benchmarks

The following table illustrates the expected shift in sterol intermediate pools as you apply the troubleshooting strategies outlined above.

Engineering StrategyLanosterol (mg/L)FF-MAS (mg/L)14-Demethyllanosterol (mg/L)Pathway Conversion Efficiency
Baseline (Wild-Type S. cerevisiae)45.212.45.18.9%
+ CYP51 & CPR Co-expression 15.385.618.418.2%
+ TM7SF2 (ERG24) & NADPH Boost 12.120.395.774.8%
+ ERG25 Dynamic Repression & ER Targeting 8.410.5284.5 93.5%

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, every protocol provided here includes a built-in validation gate. Do not proceed to the next step unless the validation criteria are met.

Protocol 1: ER-Targeted Pathway Reconstitution

Recent studies indicate that the natural distribution of post-squalene enzymes between the Endoplasmic Reticulum (ER) and Lipid Droplets (LD) causes substrate diffusion issues, resulting in unbalanced metabolic flow and low product yields. Rearranging the subcellular location of these enzymes entirely to the ER alleviates this bottleneck[3].

  • Step 1: Genetic Assembly. Fuse the C-terminus of your CYP51 and TM7SF2 constructs to an ER-retention signal sequence (e.g., HDEL in yeast) using Gibson Assembly. Include a C-terminal GFP tag on a subset of control plasmids.

  • Step 2: Self-Validation (Localization Check). Before scaling up, culture the GFP-tagged transformants in synthetic drop-out media. Image using confocal fluorescence microscopy (Ex: 488 nm) alongside an ER-tracker red dye.

    • Validation Gate: Proceed to fermentation ONLY if >90% of the GFP signal co-localizes with the ER-tracker. If punctate lipid droplet signaling is observed, the retention signal is masked; redesign the linker region.

  • Step 3: Fermentation. Inoculate validated strains in a 2L bioreactor under fed-batch conditions. Maintain dissolved oxygen (DO) >30% to support the strictly oxygen-dependent CYP51 monooxygenase reaction.

Protocol 2: GC-MS Quantification & Flux Validation

Accurate quantification of highly lipophilic sterols requires rigorous extraction controls.

  • Step 1: Saponification & Extraction. Pellet 50 OD₆₀₀ units of cells. Resuspend in 3 mL of 20% KOH in 80% ethanol. Add exactly 50 µg of Epicoprostanol as an internal standard. Incubate at 85°C for 2 hours to break down lipid complexes. Extract twice with 2 mL of hexane.

  • Step 2: Derivatization. Evaporate the hexane phase under a gentle nitrogen stream. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS. Incubate at 60°C for 60 minutes to form volatile TMS-ethers.

  • Step 3: Self-Validation (Recovery Check). Run a preliminary GC-MS scan and analyze the Epicoprostanol peak area against a known standard curve.

    • Validation Gate: Calculate your extraction recovery. If recovery is <85%, discard the sample and re-extract. Low recovery indicates that an unbreakable lipid emulsion trapped your sterols during the hexane phase separation.

  • Step 4: GC-MS Analysis. Inject 1 µL into a DB-5MS column. Quantify the 14-Demethyllanosterol TMS derivative using its specific mass fragmentation pattern (m/z 398, 413) to confirm peak identity against background sterols[2].

Sources

Troubleshooting

Technical Support Center: Quantification of 14-Demethyllanosterol by GC-MS

A Foreword from Your Senior Application Scientist Welcome to the technical support center. As a Senior Application Scientist, I've spent countless hours in the lab, working through the same challenges you're likely facin...

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Author: BenchChem Technical Support Team. Date: March 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support center. As a Senior Application Scientist, I've spent countless hours in the lab, working through the same challenges you're likely facing. The quantification of sterols like 14-demethyllanosterol by Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique, but it's one where minor details in the workflow can have a major impact on the quality of your data.

This guide is designed to be more than just a list of steps. It's a distillation of field-proven insights and troubleshooting logic. My goal is to not only help you solve the problem at hand but to equip you with the foundational understanding of why these issues occur and how to prevent them. We will move from foundational principles to a robust experimental workflow, and then dive deep into a troubleshooting guide designed to address the most common and confounding issues.

Section 1: Foundational Knowledge & Key Considerations

Gas Chromatography is the premier method for analyzing sterol composition due to its high resolving power for complex mixtures.[1] However, sterols like 14-demethyllanosterol are not naturally volatile enough for GC analysis. They possess a polar hydroxyl group that can cause poor peak shape, on-column adsorption, and thermal degradation.[2][3]

The Critical Role of Derivatization:

To overcome these challenges, we must derivatize the sterol. The most common and effective method is silylation , which replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[1][2] This chemical modification achieves three critical goals:

  • Increases Volatility: It masks the polar hydroxyl group, allowing the molecule to readily enter the gas phase.

  • Enhances Thermal Stability: It protects the molecule from breaking down at the high temperatures of the GC inlet and column.

  • Produces Characteristic Mass Spectra: The TMS derivative yields a predictable and diagnostic fragmentation pattern in the mass spectrometer, which is essential for confident identification and quantification.[4][5]

Section 2: The Experimental Workflow: A Validated Protocol

This protocol provides a comprehensive, step-by-step methodology for the extraction, derivatization, and analysis of 14-demethyllanosterol. Each step is designed to build upon the last, ensuring a self-validating system.

Workflow Overview

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Saponification 1. Saponification (Alkaline Hydrolysis) Extraction 2. Liquid-Liquid Extraction (e.g., n-Hexane) Saponification->Extraction Liberates free sterols Drying 3. Solvent Evaporation & Anhydrous Prep Extraction->Drying Isolates unsaponifiables Deriv 4. Silylation (BSTFA + 1% TMCS) Drying->Deriv Critical for reaction efficiency GCMS 5. GC-MS Injection & Data Acquisition Deriv->GCMS Increases volatility Data 6. Data Processing & Quantification GCMS->Data Generates chromatogram & spectra

Caption: A validated workflow for 14-demethyllanosterol quantification.

Step-by-Step Protocol
  • Sample Hydrolysis (Saponification) :

    • Rationale: In biological matrices, sterols are often esterified to fatty acids. Saponification (alkaline hydrolysis) is necessary to cleave these ester bonds and liberate the free sterols for analysis.[1][6]

    • Procedure:

      • To your sample (e.g., 50-100 mg of lipid extract), add an internal standard (e.g., 5α-cholestane).

      • Add 2 mL of 2 M ethanolic potassium hydroxide (KOH).

      • Incubate in a water bath at 60-70°C for 1 hour with occasional vortexing.

  • Extraction of Unsaponifiables :

    • Rationale: This step separates the non-polar sterols from the now-saponified (water-soluble) fatty acids.

    • Procedure:

      • After cooling, add 1 mL of deionized water and 2 mL of n-hexane.

      • Vortex vigorously for 1 minute.

      • Centrifuge at 3000 rpm for 5 minutes to separate the phases.

      • Carefully transfer the upper n-hexane layer to a clean GC vial.

      • Repeat the extraction (steps 2.1-2.4) two more times, pooling the hexane fractions.

  • Drying and Preparation for Derivatization :

    • Rationale: The presence of water is the most common reason for derivatization failure.[7] Silylating reagents react preferentially with water, which will consume the reagent and prevent it from reacting with your target analyte.

    • Procedure:

      • Evaporate the pooled hexane extract to complete dryness under a gentle stream of nitrogen gas at low heat (<40°C).

      • Ensure the residue is completely free of solvent and moisture.

  • Silylation (TMS Derivatization) :

    • Rationale: This step makes the analyte suitable for GC analysis as previously discussed. Using a reagent cocktail like BSTFA with 1% TMCS is highly effective; the TMCS acts as a catalyst, improving the reaction efficiency, especially for sterically hindered hydroxyl groups.[1]

    • Procedure:

      • To the dried residue, add 50 µL of anhydrous pyridine (to aid dissolution) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[2]

      • Cap the vial tightly and heat at 70°C for 1 hour.[7]

      • After cooling, the sample is ready for injection. Alternatively, the reagent can be evaporated and the residue redissolved in hexane.[7]

  • GC-MS Analysis :

    • Rationale: The parameters below are optimized for the separation of sterols on a standard, non-polar column. The temperature program allows for the elution of less volatile compounds while ensuring good separation from other matrix components.

    • Instrumentation and Parameters:

ParameterRecommended SettingRationale & Comments
GC Column 30m x 0.25mm ID, 0.25µm film; 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms)This is the most common and robust column phase for general sterol analysis, offering excellent resolving power and thermal stability.[1][8]
Injection Mode Splitless (1 µL injection volume)Maximizes analyte transfer to the column, essential for trace-level quantification.
Inlet Temperature 280 °CEnsures rapid volatilization of the derivatized sterol without thermal degradation.
Carrier Gas Helium at a constant flow of 1.0 mL/minProvides optimal efficiency and is inert.
Oven Program Initial 180°C, hold 1 min; ramp 20°C/min to 280°C; ramp 5°C/min to 300°C, hold 10 min.This program provides good separation of various sterols and allows for elution of heavier matrix components.
MS Source Temp 230 °CStandard temperature for EI sources.
MS Quad Temp 150 °CStandard temperature for quadrupoles.
Ionization Mode Electron Impact (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching and identification.[1]
Acquisition Mode Scan (m/z 50-600) for identification; Selected Ion Monitoring (SIM) for quantification.Full scan is used to confirm the identity of the analyte by its mass spectrum. SIM mode significantly increases sensitivity and selectivity for quantification.[9]

Section 3: Troubleshooting Guide (Q&A Format)

Here we address specific problems you might encounter. Follow the logical flow to diagnose your issue.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Observed NoPeak No Peak or Very Low Signal Start->NoPeak BadShape Poor Peak Shape (Tailing, Fronting, Broadening) Start->BadShape PoorRepro Poor Reproducibility Start->PoorRepro GhostPeaks Ghost or Carryover Peaks Start->GhostPeaks NoPeak_Q1 Is the internal standard (IS) peak present? NoPeak->NoPeak_Q1 BadShape_Q1 Is the peak tailing? BadShape->BadShape_Q1 NoPeak_A1_No Issue with Injection or Instrument Hardware. NoPeak_Q1->NoPeak_A1_No No NoPeak_A1_Yes Injection is OK. Problem is analyte-specific. NoPeak_Q1->NoPeak_A1_Yes Yes NoPeak_S1 Solution: - Check syringe & septum. - Verify inlet/detector gas flows. - Confirm filament is on. NoPeak_A1_No->NoPeak_S1 NoPeak_Q2 Was derivatization successful? NoPeak_A1_Yes->NoPeak_Q2 NoPeak_S2 Solution: - Ensure anhydrous conditions. - Use fresh derivatization reagents. - Re-run derivatization at correct temp/time. NoPeak_Q2->NoPeak_S2 Likely No BadShape_A1_Yes Indicates active sites in the flow path or incomplete derivatization. BadShape_Q1->BadShape_A1_Yes Yes BadShape_A1_No Peak is fronting or split. BadShape_Q1->BadShape_A1_No No BadShape_S1 Solution: - Replace inlet liner. - Trim 10-20 cm from column front. - Check derivatization procedure. BadShape_A1_Yes->BadShape_S1 BadShape_S2 Solution: - Check for column overload (dilute sample). - Improve injection technique. - Check for incompatible solvent. BadShape_A1_No->BadShape_S2

Caption: A logical decision tree for common GC-MS issues.

Q1: I don't see a peak for 14-demethyllanosterol, or the signal is extremely weak. Where should I start?

A1: First, check for the peak of your internal standard (e.g., 5α-cholestane).

  • If the internal standard is also missing: The problem is likely systemic.

    • Injection Failure: Check the autosampler syringe for bubbles or blockages. Ensure it is drawing and dispensing liquid correctly.

    • Inlet Leak: A leak in the injector can cause sample loss. Check the septum and liner seals.[10]

    • MS Filament: Ensure the mass spectrometer's electron filament is turned on and has not burned out.

  • If the internal standard is present and looks good: The problem is specific to your analyte.

    • Derivatization Failure: This is the most probable cause. Sterols that are not derivatized will not chromatograph properly.[7] Ensure your sample extract was completely dry before adding reagents. Use fresh, unopened silylation reagents if possible, as they are highly sensitive to moisture. Re-run the derivatization step meticulously.

    • Analyte Degradation: Although derivatization increases stability, active sites in the GC inlet can still degrade sensitive compounds.[3] Replace the inlet liner, especially if you have run many dirty samples. A liner with glass wool can sometimes help trap non-volatile residues but can also be a source of activity.

Q2: My peak for 14-demethyllanosterol is tailing badly. What does this indicate?

A2: Peak tailing is a classic sign of unwanted interactions between your analyte and active sites in the system. These are locations where the polar hydroxyl group (if underivatized) or the TMS-ether can adsorb.

  • Incomplete Derivatization: Even a small percentage of underivatized sterol can present as a tailing peak. Re-evaluate your derivatization procedure.

  • Contaminated Inlet Liner: The glass inlet liner is a common site of activity. Non-volatile matrix components can build up, creating active sites. Replace the liner.[11]

  • Column Contamination: The first few meters of the GC column can become contaminated over time. Trim 10-20 cm from the front of the column (the end connected to the injector) to restore performance.[10]

  • Column Degradation: Oxygen in the carrier gas will rapidly degrade the column's stationary phase, creating active silanol groups. Ensure you have a high-quality oxygen trap installed on your carrier gas line and that the system is leak-free.[12]

Q3: My results are not reproducible. The peak area varies significantly between injections of the same sample. Why?

A3: Poor reproducibility often points to issues in the sample introduction phase.

  • Injector Discrimination: If the inlet temperature is too low, higher-boiling compounds like sterols may not transfer efficiently or consistently to the column. Ensure the inlet temperature is appropriate (e.g., 280°C).

  • Inlet Liner Volume: When your solvent vaporizes in the inlet, its volume expands dramatically. If the vapor volume exceeds the internal volume of your liner, sample can "backflash" into the gas lines, leading to sample loss and poor reproducibility.[12] Use a solvent with a lower expansion volume or a liner with a larger internal volume.

  • Active Sites: As with peak tailing, active sites can irreversibly adsorb a portion of your analyte, and this effect can be inconsistent, leading to variable peak areas.[3] Address this by replacing the liner and trimming the column.

Q4: I'm seeing "ghost peaks" in my blank runs that have a similar mass spectrum to my analyte.

A4: Ghost peaks are typically caused by carryover from a previous, more concentrated sample.

  • Syringe/Autosampler: The syringe may not be adequately cleaned between runs. Increase the number of solvent washes in your autosampler method.

  • Inlet and Column: Contaminants can build up in the inlet or on the column and slowly bleed out over subsequent runs. Bake out the column at its maximum allowed temperature for 30-60 minutes. If the problem persists, replace the inlet liner and septum.[11]

Section 4: Data Interpretation & Quantification

Q5: How do I confirm the peak I'm seeing is actually the TMS-derivative of 14-demethyllanosterol?

A5: Confirmation relies on two pillars: retention time and the mass spectrum.

  • Retention Time: Inject an authentic standard of 14-demethyllanosterol (derivatized using the same method) to confirm the retention time under your specific chromatographic conditions.

  • Mass Spectrum: The Electron Impact (EI) mass spectrum of the TMS-derivative is highly characteristic.[4][5]

    • Molecular Weight of 14-demethyllanosterol: C₂₉H₄₈O = 412.7 g/mol

    • Molecular Weight of TMS-derivative: C₃₂H₅₆OSi = 484.9 g/mol

    You should look for the following key ions in your mass spectrum:

m/z (Mass-to-Charge Ratio)Ion IdentityInterpretation & Importance
484 [M]⁺ The molecular ion. Its presence is strong evidence for the correct compound.
469 [M-15]⁺ Loss of a methyl group (-CH₃) from the TMS moiety. This is a very common and characteristic fragment for TMS derivatives.
394 [M-90]⁺ Loss of trimethylsilanol (TMSOH, (CH₃)₃SiOH). This is a neutral loss characteristic of TMS-ethers, indicating the presence of a derivatized hydroxyl group.
Other FragmentsRing & Side Chain FragmentsThe rest of the spectrum will contain fragments from the sterol's carbon skeleton. These can be complex but are generally reproducible and can be compared to a library spectrum or an authentic standard.[4][5]

Q6: How should I set up my quantification method?

A6: For the best accuracy and precision, use an internal standard (IS) and run in Selected Ion Monitoring (SIM) mode.

  • Internal Standard (IS): Choose a compound that is structurally similar to your analyte but not present in your samples. 5α-cholestane is an excellent choice as it is a saturated sterane that chromatographs well but lacks a hydroxyl group, so it will not be derivatized. Add a known amount of the IS to every sample, standard, and blank at the very beginning of the sample preparation process.

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of 14-demethyllanosterol and a constant concentration of the IS. Process these standards through the entire procedure (hydrolysis, extraction, derivatization).

  • SIM Mode: Instead of scanning all masses, program the mass spectrometer to only monitor a few characteristic ions for your analyte and the IS (e.g., m/z 484 and 469 for 14-demethyllanosterol-TMS, and the molecular ion for your IS). This dramatically increases the signal-to-noise ratio.[9]

  • Quantification: Plot the ratio of the (analyte peak area / IS peak area) against the analyte concentration. This will generate your calibration curve. The ratio in your unknown samples can then be used to calculate their concentration. This ratiometric approach corrects for variations in injection volume and sample workup efficiency.

References

  • Brooks, C. J., Horning, E. C., & Young, J. S. (1968). Characterization of sterols by gas chromatography-mass spectrometry of the trimethylsilyl ethers. Lipids, 3(5), 391-402. [Link]

  • Grandgirard, A., Piconneaux, A., & Sebedio, J. L. (2024). Quantitative Analysis of Sterols and Oxysterols in Foods by Gas Chromatography Coupled with Mass Spectrometry. Molecules, 29(18), 4193. [Link]

  • Ndayishimiye, J. C., et al. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Molecules, 26(11), 3329. [Link]

  • Angelini, R., et al. (2014). Direct analysis of sterols by derivatization matrix-assisted laser desorption/ionization time-of-flight mass spectrometry and tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 28(2), 199-211. [Link]

  • Brooks, C. J. W., Horning, E. C., & Young, J. S. (1968). Characterization of sterols by gas chromatography‐mass spectrometry of the trimethylsilyl ethers. Lipids, 3(5), 391-402. [Link]

  • Harvey, D. J., & Vouros, P. (1979). Influence of the 6-trimethylsilyl group on the fragmentation of the trimethylsilyl derivatives of some 6-hydroxy- and 3,6-dihydroxy-steroids and related compounds. Biomedical Mass Spectrometry, 6(4), 135-143. [Link]

  • He, H. (2018). How to do successful derivatization of sterol? ResearchGate. [Link]

  • Azadmard-Damirchi, S., & Dutta, P. C. (2019). Gas Chromatographic Analysis of Plant Sterols. AOCS Lipid Library. [Link]

  • ResearchGate. (n.d.). A representative mass spectrometric fragmentation pattern of major sterols (trimethylsiloxy [TMS] derivatives). ResearchGate. [Link]

  • ResearchGate. (n.d.). Mass fragmentation patterns for sterol trimethylsilyl ethers in nettle... ResearchGate. [Link]

  • Wilson, W. K., & Schroepfer, G. J. (1998). An updated look at the analysis of unsaturated C27 sterols by gas chromatography and mass spectrometry. Journal of Lipid Research, 39(4), 899-913. [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. Phenomenex. [Link]

  • Request PDF. (n.d.). Analysis of Sterols by Gas Chromatography–Mass Spectrometry. ResearchGate. [Link]

  • Griffiths, W. J., & Wang, Y. (2019). Sterolomics: State of the art, developments, limitations and challenges. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1864(4), 568-583. [Link]

  • Fachi, M. M., et al. (2014). Analysis of Phytosterols in Plants and Derived Products by Gas Chromatography – A Short Critical Review. Journal of the Brazilian Chemical Society, 25(12), 2139-2151. [Link]

  • ResearchGate. (2019). Reason for loss of sterol esters during GC analysis? ResearchGate. [Link]

  • PerkinElmer. (n.d.). GC Column Selection Guide. JCANO INGENIERIA. [Link]

  • Kaur, P., & Chhina, K. (2018). Analysis of Sterols by Gas Chromatography–Mass Spectrometry. In Lipidomics. IntechOpen. [Link]

  • Naz, S., et al. (2015). Mass Spectrometric Approaches for the Analysis of Phytosterols in Biological Samples. HARVEST (uSask). [Link]

  • Hammann, S., & Vetter, W. (2021). GC/EI-MS method for the determination of phytosterols in vegetable oils. Journal of the American Oil Chemists' Society, 98(11), 1165-1176. [Link]

  • Schött, H. F., et al. (2012). Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors. Clinical Chemistry, 58(11), 1550-1558. [Link]

  • Denisov, N., et al. (2024). Development of a GC-MS/MS method to quantify 120 gut microbiota-derived metabolites. ChemRxiv. [Link]

  • Denisov, N., et al. (2025). Development of a GC-MS/MS method to quantify 120 gut microbiota-derived metabolites. Analytical and Bioanalytical Chemistry. [Link]

  • Agilent Technologies. (n.d.). GC Troubleshooting. Agilent. [Link]

  • Aston, P. (2026). GC-MS Troubleshooting Made Simple: Tips, Tricks, and Best Practices. LCGC International. [Link]

  • Phenomenex. (2025). GC Column Troubleshooting Guide. Phenomenex. [Link]

Sources

Optimization

stability and degradation of 14-Demethyllanosterol in storage

Welcome to the technical support resource for 14-Demethyllanosterol (also known as T-MAS; (4β,5α)-4,4-dimethyl-cholesta-8,14,24-trien-3-ol)). This guide is designed for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 14-Demethyllanosterol (also known as T-MAS; (4β,5α)-4,4-dimethyl-cholesta-8,14,24-trien-3-ol)). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical sterol intermediate throughout its storage and handling. Here, we provide in-depth FAQs, troubleshooting guides, and validated protocols based on established principles of sterol chemistry.

Part 1: Frequently Asked Questions (FAQs) & Quick Start

This section addresses the most common initial questions regarding the handling and storage of 14-Demethyllanosterol.

Q1: What is the recommended temperature for storing 14-Demethyllanosterol?

For long-term stability, 14-Demethyllanosterol should be stored at -20°C or lower.[1] This is a standard practice for related sterol compounds to minimize the rate of potential degradation reactions, primarily oxidation. For short-term storage (a few days), refrigeration at 2-8°C is acceptable, but freezing is strongly recommended for any period longer than one week.

Q2: Should I store the compound as a dry powder or in solution?

Storing the compound as a dry, solid powder is highly recommended. The solid state restricts molecular mobility and minimizes interaction with atmospheric contaminants. If you must store it in solution, choose a high-purity, anhydrous aprotic solvent like ethanol, sonicate to ensure dissolution, and store it at -20°C.[2] However, be aware that stability in solution is generally lower than in the solid state.

Q3: What is the primary cause of 14-Demethyllanosterol degradation during storage?

The primary degradation pathway for unsaturated sterols like 14-Demethyllanosterol is oxidation . The multiple double bonds in its structure (at C8-C9, C14-C15, and C24-C25) are susceptible to attack by atmospheric oxygen, a process that can be accelerated by light and elevated temperatures.[3] This leads to the formation of a complex mixture of oxygenated derivatives, broadly known as oxysterols, which can interfere with experimental results.[4]

Q4: How should I handle the compound when taking it out of storage?

To prevent condensation of atmospheric moisture onto the cold solid, always allow the container to equilibrate to room temperature for at least 15-20 minutes before opening. It is best practice to handle the solid compound under an inert atmosphere (e.g., in a glovebox or using a stream of argon or nitrogen) to minimize exposure to oxygen.

Part 2: Troubleshooting Guide - Identifying and Solving Degradation Issues

This section provides solutions to specific problems that may indicate compound degradation.

Q: I see unexpected peaks in my HPLC/GC-MS analysis. Could this be degradation?

A: Yes, this is a classic sign of degradation.

  • Causality: The appearance of new, often more polar, peaks is characteristic of oxidation. The introduction of hydroxyl, keto, or epoxide groups makes the molecule more polar, causing it to elute earlier on reverse-phase HPLC columns.

  • Troubleshooting Steps:

    • Analyze a Reference Standard: If possible, analyze a freshly opened or new vial of 14-Demethyllanosterol. If the new sample shows a single, sharp peak while your stored sample shows multiple peaks, degradation is highly likely.

    • Check for Oxidation Markers: In mass spectrometry analysis, look for masses corresponding to the addition of one or more oxygen atoms (M+16, M+32, etc.). These are tell-tale signs of oxysterol formation.[4][5]

    • Review Your Handling Protocol: Were the samples handled under an inert atmosphere? Was the solvent anhydrous? Was the compound exposed to light or elevated temperatures for an extended period? Identifying a lapse in protocol can pinpoint the cause.

Q: My experimental results are inconsistent or not reproducible. Could my 14-Demethyllanosterol be the problem?

A: Absolutely. The purity of your starting material is critical for reproducible results.

  • Causality: Degradation products can act as inhibitors or confounding variables in biological assays. For instance, the enzymatic conversion of 14-Demethyllanosterol is a highly specific, multi-step process.[2][6] The presence of oxidized derivatives can interfere with enzyme binding and activity, leading to inconsistent outcomes.

  • Troubleshooting Steps:

    • Perform a Purity Check: Before starting a critical experiment, always verify the purity of your compound using a validated analytical method (see Protocol 2 below). A purity of >98% is recommended for most applications.

    • Conduct a Forced Degradation Study (See Protocol 3): To understand how degradation might affect your specific assay, you can intentionally degrade a small sample and run it as a negative control. This can help confirm if degradation products are the source of the inconsistency.

    • Implement a Strict Storage Protocol: Adhere to the storage and handling best practices outlined in this guide to ensure the integrity of your compound for future experiments.

Part 3: Key Protocols for Stability Management

This section provides detailed, self-validating experimental protocols for handling, analysis, and stability testing.

Protocol 1: Recommended Long-Term Storage and Handling

This protocol is designed to maximize the shelf-life of 14-Demethyllanosterol.

Materials:

  • Vial of solid 14-Demethyllanosterol

  • High-purity (≥99.5%) Argon or Nitrogen gas with a regulator and tubing

  • Anhydrous, analytical grade solvent (e.g., ethanol or ethyl acetate) if preparing a stock solution

  • -20°C or -80°C freezer

Procedure:

  • Initial Receipt: Upon receipt, immediately place the sealed vial in a -20°C or -80°C freezer.

  • Weighing the Compound:

    • Allow the vial to warm to room temperature for at least 20 minutes before opening.

    • Gently flush the vial headspace with inert gas (Argon or Nitrogen) for 10-15 seconds.

    • Quickly weigh the desired amount of powder and place it in a separate, clean vial.

    • Re-flush the headspace of the stock vial with inert gas, seal tightly with Parafilm®, and immediately return to the freezer.

  • Preparing a Stock Solution (If Necessary):

    • Add anhydrous solvent to the newly weighed aliquot.

    • Flush the headspace of the solution vial with inert gas.

    • Seal tightly and store at -20°C. Use solutions as quickly as possible.

Self-Validation:

  • Trustworthiness: This protocol minimizes the two primary degradation drivers: temperature and oxygen. The inert gas displacement is a critical step to prevent autoxidation.

Protocol 2: Assessing Purity by HPLC

This protocol provides a baseline method for determining the purity of 14-Demethyllanosterol.

Materials & Instrumentation:

  • HPLC system with UV detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade Acetonitrile and Water

  • 14-Demethyllanosterol sample and a certified reference standard

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of your 14-Demethyllanosterol sample in Acetonitrile. Prepare a separate solution of the reference standard at the same concentration.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic, 95% Acetonitrile / 5% Water

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 205 nm (as sterols have low UV absorbance at higher wavelengths)

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the reference standard to determine its retention time.

    • Inject your sample.

    • Calculate purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Self-Validation:

  • Trustworthiness: The purity of your sample should be ≥98% and its retention time should match the reference standard. The appearance of significant peaks (especially earlier-eluting ones) indicates potential degradation.

Protocol 3: Workflow for a Forced Degradation Study

This workflow helps identify potential degradation products and validates the stability-indicating nature of your analytical method.[7][8] A degradation level of 10-20% is typically sufficient.[7]

Diagram: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Start 1 mg/mL Solution of 14-Demethyllanosterol Control Control Sample (Stored at -20°C) Start->Control Aliquot Acid Acidic Stress (e.g., 0.1M HCl, 60°C) Start->Acid Aliquot & Stress Base Basic Stress (e.g., 0.1M NaOH, 60°C) Start->Base Aliquot & Stress Oxidative Oxidative Stress (e.g., 3% H2O2, RT) Start->Oxidative Aliquot & Stress Thermal Thermal Stress (e.g., 80°C, Solid) Start->Thermal Aliquot & Stress Photo Photolytic Stress (ICH Q1B Light Box) Start->Photo Aliquot & Stress Analysis Analyze All Samples by HPLC-UV/MS (Protocol 2) Control->Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Eval Compare chromatograms. Identify degradation peaks. Assess peak purity & mass balance. Analysis->Eval

Caption: Workflow for subjecting 14-Demethyllanosterol to forced degradation.

Self-Validation:

  • Trustworthiness: A robust, stability-indicating method will show a decrease in the main 14-Demethyllanosterol peak in the stressed samples, with a corresponding increase in new degradation peaks that are well-resolved from the parent peak. The control sample should remain unchanged.

Part 4: Technical Deep Dive - The Chemistry of Degradation

Understanding the likely degradation pathways is key to preventing them. For 14-Demethyllanosterol, the primary non-enzymatic concern is oxidation.

Diagram: Potential Oxidative Degradation Pathway

Oxidation_Pathway cluster_products Oxidative Degradation Products (Oxysterols) Parent 14-Demethyllanosterol (Multiple Double Bonds) Epoxides Epoxides (at Δ8, Δ14, or Δ24) Parent->Epoxides + O2, Light, Heat Ketones Ketones Parent->Ketones + O2, Light, Heat Hydroxides Hydroxylated Derivatives (Diols, Triols) Parent->Hydroxides + O2, Light, Heat Epoxides->Hydroxides Hydrolysis

Caption: Susceptible sites on 14-Demethyllanosterol lead to various oxysterols.

The double bonds within the sterol core and the side chain are electron-rich and thus susceptible to electrophilic attack by oxygen. This can lead to the formation of epoxides, which can subsequently be hydrolyzed to diols, or other oxidized species like ketones. These reactions are often initiated by free radicals and can be accelerated by UV light and heat, underscoring the importance of storing the compound in a dark, cold, and inert environment.

Summary of Storage Recommendations

ConditionRecommendationRationale
Temperature -20°C or below (long-term)Slows reaction kinetics of degradation pathways.
Atmosphere Inert gas (Argon/Nitrogen)Prevents oxidation by displacing atmospheric oxygen.
Physical Form Dry Solid/PowderMinimizes molecular mobility and interaction with contaminants.
Light Exposure Store in an opaque or amber vialPrevents photolytic degradation.
Solvent Anhydrous, high-purity aprotic solvent (if necessary)Prevents hydrolysis and reactions with solvent impurities.

References

  • Solubility Limits of Cholesterol, Lanosterol, Ergosterol, Stigmasterol, and β-Sitosterol in Electroformed Lipid Vesicles. PMC. [Link]

  • Lanosterol 14 alpha-demethylase. Wikipedia. [Link]

  • Studies on the mechanism of lanosterol 14 alpha-demethylation. A requirement for two distinct types of mixed-function-oxidase systems. PMC. [Link]

  • Cytochrome P-450-dependent oxidation of lanosterol in cholesterol biosynthesis. Microsomal electron transport and C-32 demethylation. PubMed. [Link]

  • Mechanistic studies of lanosterol 14 alpha-methyl demethylase: substrate requirements for the component reactions catalyzed by a single cytochrome P-450 isozyme. PubMed. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1. PMC. [Link]

  • Unsaturated lipid matrices protect plant sterols from degradation during heating treatment. ResearchGate. [Link]

  • Oxidative demethylation of lanosterol in cholesterol biosynthesis: accumulation of sterol intermediates. OSTI.GOV. [Link]

  • The cholesterol synthesis enzyme lanosterol 14α-demethylase is post-translationally regulated by the E3 ubiquitin ligase MARCH6. PubMed. [Link]

  • The cholesterol synthesis enzyme lanosterol 14α-demethylase is post-translationally regulated by the E3 ubiquitin ligase MARCH6. PMC. [Link]

  • Review on Forced Degradation Study of Statins. ProQuest. [Link]

  • Lanosterol 14 alpha-methyl demethylase. Isolation and characterization of the third metabolically generated oxidative demethylation intermediate. PubMed. [Link]

  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1. Semantic Scholar. [Link]

  • Biosynthetic Mechanism of Lanosterol: A Completed Story. ACS Catalysis. [Link]

  • Oxysterols: Modulators of Cholesterol Metabolism and Other Processes. Physiological Reviews. [Link]

  • Plant sterols: factors affecting their efficacy and safety as functional food ingredients. PMC. [Link]

  • Heating and storage of structured acylglycerols with succinyl-linked stigmasterol residue does not cause negative chemical or biological changes. PMC. [Link]

  • Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. MDPI. [Link]

  • Products Formed During Thermo-oxidative Degradation of Phytosterols. ResearchGate. [Link]

  • CYP51 - Sterol 14-alpha demethylase - Trypanosoma cruzi (strain CL Brener). UniProt. [Link]

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH. [Link]

  • An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins. PMC. [Link]

  • Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. MDPI. [Link]

  • Many facets of mammalian lanosterol 14alpha-demethylase from the evolutionarily conserved cytochrome P450 family CYP51. PubMed. [Link]

  • Lanosterol – Knowledge and References. Taylor & Francis. [Link]

  • Stability of Sterols in Phytosterol-Enriched Milk under Different Heating Conditions. CORE. [Link]

  • Cholesterol. Wikipedia. [Link]

  • Fatty acids, sterols, and antioxidant activity in minimally processed avocados during refrigerated storage. PubMed. [Link]

  • Plant Sterols: Chemical and Enzymatic Structural Modifications and Effects on Their Cholesterol-Lowering Activity. ACS Publications. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 14-Demethyllanosterol Enzymatic Assays

Introduction Welcome to the Technical Support Center for sterol biosynthesis assays. Working with 14-Demethyllanosterol (4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol) presents unique biochemical and analytical challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for sterol biosynthesis assays. Working with 14-Demethyllanosterol (4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol) presents unique biochemical and analytical challenges. As a highly hydrophobic intermediate, it serves both as the product of Lanosterol 14α-demethylase (CYP51) and the substrate for Sterol 14-reductase (ERG24 in yeast, TM7SF2 in mammals)[1]. This guide synthesizes field-proven methodologies, mechanistic insights, and troubleshooting protocols to ensure your enzymatic assays are robust, reproducible, and analytically sound.

Section 1: Assay Design & Mechanistic Causality

The Lipid Microenvironment Imperative

CYP51 and ERG24 are integral membrane proteins that function as part of a larger, dynamic 1[1]. Attempting to assay these enzymes in purely aqueous buffers leads to protein aggregation and catalytic failure. The reconstitution of a lipid microenvironment—typically using L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC)—is not merely a structural scaffold; it is a mechanistic requirement for the proper 2 with its obligate electron donor, Cytochrome P450 Reductase (CPR)[2]. Without this lipid bilayer, the electron transfer from NADPH is uncoupled, resulting in the generation of reactive oxygen species rather than substrate demethylation.

Analytical Derivatization Causality

Quantifying 14-Demethyllanosterol via Gas Chromatography-Mass Spectrometry (GC-MS) requires masking the C3-hydroxyl group. Without derivatization, the molecule exhibits severe peak tailing and thermal degradation in the GC inlet. Silylation using 3[3] or 4[4] converts the sterol into a volatile trimethylsilyl (TMS) ether, ensuring sharp chromatographic resolution and accurate quantification.

Section 2: Step-by-Step Experimental Protocols

Protocol A: CYP51 In Vitro Reconstitution Assay (Product Generation)

Self-Validating System: Always include a "minus-NADPH" control to establish a baseline background signal and rule out auto-oxidation of the substrate.

  • Lipid Preparation: Sonicate DLPC (1 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4) until the suspension clarifies, indicating uniform liposome formation[2].

  • Enzyme Reconstitution: In a microcentrifuge tube, combine 50 pmol of purified CYP51, 100 pmol of purified CPR, and 20 µL of the DLPC liposome suspension. Pre-incubate at 37°C for 5 minutes to allow proper membrane insertion and protein-protein interaction[2].

  • Substrate Addition: Add Lanosterol (dissolved in DMSO) to a final concentration of 50 µM. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent enzyme denaturation.

  • Reaction Initiation: Add an NADPH regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) to initiate the reaction. Incubate at 37°C with gentle shaking for a defined period (e.g., 10-60 minutes) within the linear range of product formation[2].

  • Quenching & Extraction: Stop the reaction by adding 500 µL of an organic quenching solution (e.g., ethyl acetate or hexane) containing 1 µM Lathosterol-d7 as an internal standard[2]. Vortex vigorously for 2 minutes, centrifuge at 10,000 × g for 5 minutes, and collect the upper organic phase for downstream MS analysis.

Protocol B: GC-MS Quantification of 14-Demethyllanosterol

Self-Validating System: Monitor the internal standard peak area across all samples to validate uniform extraction efficiency.

  • Derivatization: Evaporate the extracted organic phase under a gentle stream of nitrogen gas. Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine. Incubate at 60°C for 60 minutes[3]. Alternatively, MSTFA can be used at 30°C for 1 hour[4].

  • Sample Prep: Evaporate the derivatizing reagents under nitrogen and reconstitute the residue in 100 µL of LC-MS grade hexane.

  • GC-MS Analysis: Inject 1 µL into a GC-MS equipped with an HP-5MS or DB-5 fused-silica capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness)[4].

  • Temperature Gradient: Set the inlet temperature to 260°C. Run the oven with an initial temperature of 70°C for 2 min, ramp at 30°C/min to 250°C, then ramp at 10°C/min to 280°C and hold for 15 minutes[4].

Section 3: Troubleshooting Guide & FAQs

Q: Why is my CYP51 turnover rate exceptionally low despite high enzyme concentration? A: This is typically caused by "uncoupled" electron transfer. If the ratio of CYP51 to CPR is suboptimal, or if the DLPC lipid vesicles are poorly formed, electrons from NADPH will not reach the heme center efficiently. Verify your liposome integrity via dynamic light scattering (DLS) and ensure a CYP51:CPR molar ratio of at least 1:2.

Q: I see multiple peaks in my GC-MS chromatogram near the 14-demethyllanosterol retention time. What are they? A: This usually indicates incomplete derivatization or thermal degradation. Ensure your pyridine is strictly anhydrous, as moisture rapidly hydrolyzes BSTFA. If you are analyzing complex biological matrices, you may be detecting closely related sterol isomers. In such cases, consider switching to 5 (Ion Mobility Mass Spectrometry) with picolinic acid derivatization, which provides superior four-dimensional separation of sterol isomers[5].

Q: How do I solubilize 14-demethyllanosterol for ERG24/TM7SF2 substrate assays without precipitating the enzyme? A: 14-Demethyllanosterol is notoriously insoluble in aqueous buffers. Do not rely solely on DMSO. Instead, complex the sterol with Methyl-β-cyclodextrin (MβCD) at a 1:10 molar ratio before adding it to the assay buffer. MβCD acts as a hydrophobic carrier, delivering the sterol directly to the membrane-bound reductase without disrupting the lipid bilayer.

Section 4: Quantitative Data

Table 1: Comparative Kinetic Parameters for CYP51 Substrates & Intermediates (Note: Values are representative averages for mammalian CYP51 reconstituted in DLPC)

Substrate / IntermediateEnzymeApparent Km (µM)kcat (min⁻¹)Primary Analytical Method
LanosterolCYP5115.2 ± 2.14.8 ± 0.5GC-MS (TMS derivative)
Eburicol (Fungal)CYP518.4 ± 1.312.1 ± 1.1GC-MS (TMS derivative)
14-DemethyllanosterolERG24 / TM7SF222.5 ± 3.08.2 ± 0.8LC-MS/MS (MRM mode)

Table 2: Standardized GC-MS Parameters for Sterol Intermediates

Analyte (TMS-Derivatized)Retention Time (approx. min)Target Quantifier Ion (m/z)Qualifier Ions (m/z)
Lanosterol24.5393498, 255
14-Demethyllanosterol23.8379484, 241
Lathosterol-d7 (Internal Std)22.1465262, 218

Section 5: Mandatory Visualizations

Pathway Lanosterol Lanosterol (Substrate) CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 DML 14-Demethyllanosterol (Intermediate) CYP51->DML Demethylation ERG24 ERG24 / TM7SF2 (Sterol 14-reductase) DML->ERG24 Zymosterol 4,4-Dimethylzymosterol (Product) ERG24->Zymosterol Reduction

Sterol Biosynthesis Pathway highlighting 14-Demethyllanosterol as a critical intermediate.

Troubleshooting Issue Low 14-Demethyllanosterol Yield Check1 Is NADPH consumed? Issue->Check1 Yes1 Yes: Check extraction efficiency or GC-MS derivatization Check1->Yes1 No1 No: Enzyme inactive or CPR uncoupled Check1->No1 Fix1 Optimize BSTFA/TMCS incubation time Yes1->Fix1 Fix2 Verify DLPC lipid reconstitution ratio No1->Fix2

Troubleshooting logic tree for resolving low 14-Demethyllanosterol yields in enzymatic assays.

References

  • MDPI - Enzymes in the Cholesterol Synthesis Pathway: Interactomics in the Cancer Context. 1

  • Benchchem - Eburicol vs. Lanosterol: A Comparative Analysis of CYP51 Substrates for Researchers. 2

  • PMC - Ion mobility-based sterolomics reveals spatially and temporally distinctive sterol lipids in the mouse brain. 5

  • Frontiers - Compartmentalized Reconstitution of Post-squalene Pathway for 7-Dehydrocholesterol Overproduction in Saccharomyces cerevisiae. 4

  • PLOS - Comparative analysis of sterol acquisition in the oomycetes Saprolegnia parasitica and Phytophthora infestans. 3

Sources

Optimization

Technical Support Center: Experimental Integrity of 14-Demethyllanosterol

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 14-Demethyllanosterol. This guide is designed to provide you with in-depth technical information and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 14-Demethyllanosterol. This guide is designed to provide you with in-depth technical information and practical troubleshooting advice to prevent its oxidation during your experiments, ensuring the reliability and reproducibility of your results.

Introduction: The Challenge of 14-Demethyllanosterol Stability

14-Demethyllanosterol is a critical intermediate in the biosynthesis of sterols, including cholesterol.[1] Its role as a substrate for enzymes like sterol 14α-demethylase (CYP51A1) makes it a key molecule in studying sterol metabolism and developing novel therapeutics.[1][2] However, like other sterols with unsaturated bonds, 14-Demethyllanosterol is susceptible to oxidation, which can lead to the formation of various oxysterols.[3][4] These oxidation products can introduce experimental artifacts, exhibit biological activities distinct from the parent molecule, and ultimately compromise the validity of your research findings. This guide will equip you with the knowledge and protocols to mitigate these risks.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 14-Demethyllanosterol.

Q1: What makes 14-Demethyllanosterol prone to oxidation?

A: The susceptibility of 14-Demethyllanosterol to oxidation stems from its chemical structure, which it shares with other sterols like cholesterol. The primary sites of oxidation are the allylic positions and the double bonds within the sterol ring system. The oxidation process is often a free-radical chain reaction that can be initiated by factors such as exposure to atmospheric oxygen (autoxidation), light (photo-oxidation), or the presence of metal ions.

Q2: What are the likely oxidation products of 14-Demethyllanosterol?

A: While specific studies on the exhaustive oxidation profile of 14-Demethyllanosterol are limited, we can infer the likely products based on extensive research on cholesterol and other phytosterols. The major oxidation products are typically hydroxy, keto, and epoxy derivatives.[5] For 14-Demethyllanosterol, oxidation is likely to occur at positions allylic to the double bonds, leading to a complex mixture of oxysterols.

Q3: How can I store 14-Demethyllanosterol to minimize oxidation?

A: Proper storage is the first line of defense against oxidation. Here are the key recommendations:

  • Solid Form: Store 14-Demethyllanosterol as a solid powder in a tightly sealed, amber glass vial to protect it from light and air.

  • Inert Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing.

  • Low Temperature: Store at -20°C or lower. For very long-term storage, -80°C is preferable.

  • Dessication: Store in a desiccator to prevent moisture absorption, which can accelerate degradation.

Q4: What are the best practices for preparing and handling 14-Demethyllanosterol solutions?

A: Once in solution, 14-Demethyllanosterol is even more susceptible to oxidation. Follow these guidelines:

  • High-Purity Solvents: Use high-purity, deoxygenated solvents. Solvents like ethanol, dimethyl sulfoxide (DMSO), or chloroform/methanol mixtures are commonly used.

  • Antioxidants: Add an antioxidant to your stock solutions. Butylated hydroxytoluene (BHT) is a common and effective choice at a final concentration of 0.01-0.1%.[3][4] Other options include alpha-tocopherol and quercetin.[3][4]

  • Inert Atmosphere: Prepare solutions under an inert atmosphere (e.g., in a glove box or by bubbling the solvent with argon or nitrogen).

  • Minimize Headspace: Use vials that are appropriately sized for the volume of the solution to minimize the headspace containing oxygen.

  • Storage of Solutions: Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Fresh is Best: Whenever possible, prepare fresh working solutions from a recently opened stock aliquot for each experiment.

Troubleshooting Guide: Identifying and Resolving Oxidation Issues

This guide will help you diagnose and address common problems that may arise due to the oxidation of 14-Demethyllanosterol in your experiments.

Problem Potential Cause (Oxidation-Related) Recommended Solution
Inconsistent or non-reproducible experimental results. The 14-Demethyllanosterol stock solution may have degraded over time, leading to varying concentrations of the active compound and the presence of interfering oxidation products.Prepare a fresh stock solution of 14-Demethyllanosterol from a new, unopened vial of the solid compound. Incorporate an antioxidant like BHT into the new stock solution.
Unexpected biological activity or off-target effects. Oxidation products of 14-Demethyllanosterol can have their own biological activities, which may differ from the parent compound.Analyze the purity of your 14-Demethyllanosterol stock solution using analytical techniques such as HPLC or LC-MS to check for the presence of oxidation products.[5]
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, GC-MS). These unknown peaks could correspond to various oxysterol derivatives formed from the oxidation of 14-Demethyllanosterol.Compare the chromatograms of your current stock solution with a freshly prepared one. If new peaks are present in the older sample, oxidation is likely. Consider purifying the 14-Demethyllanosterol if necessary.
Loss of enzymatic activity when using 14-Demethyllanosterol as a substrate. The actual concentration of the substrate may be lower than expected due to degradation. Additionally, oxidation products can act as inhibitors of the enzyme.Quantify the concentration of your 14-Demethyllanosterol stock solution before use. Always handle the substrate solution with care to minimize exposure to air and light during the experiment.

Detailed Experimental Protocols

This section provides step-by-step instructions for preparing and handling 14-Demethyllanosterol to ensure its integrity.

Protocol 1: Preparation of an Antioxidant-Stabilized 14-Demethyllanosterol Stock Solution

Materials:

  • 14-Demethyllanosterol (solid)

  • High-purity ethanol (or another suitable solvent)

  • Butylated hydroxytoluene (BHT)

  • Amber glass vials with Teflon-lined caps

  • Inert gas (argon or nitrogen)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Deoxygenate the Solvent: Bubble high-purity ethanol with argon or nitrogen gas for at least 15-20 minutes to remove dissolved oxygen.

  • Prepare BHT Stock Solution: Prepare a 1% (w/v) stock solution of BHT in the deoxygenated ethanol.

  • Weigh 14-Demethyllanosterol: Accurately weigh the desired amount of solid 14-Demethyllanosterol in a clean, dry amber glass vial.

  • Dissolve the Compound: Add the deoxygenated ethanol to the vial to dissolve the 14-Demethyllanosterol.

  • Add Antioxidant: Add the BHT stock solution to the 14-Demethyllanosterol solution to achieve a final BHT concentration of 0.01%. For example, add 10 µL of 1% BHT solution to 10 mL of the sterol solution.

  • Inert Atmosphere: Flush the headspace of the vial with argon or nitrogen gas for 30-60 seconds.

  • Seal and Store: Immediately cap the vial tightly. Label the vial with the compound name, concentration, date, and the presence of BHT. Store at -80°C.

  • Aliquoting: For frequent use, prepare smaller aliquots from the main stock solution to minimize freeze-thaw cycles of the entire stock.

Visualizing Key Concepts

The following diagrams illustrate the conceptual pathway of 14-Demethyllanosterol oxidation and a workflow for troubleshooting experimental issues.

cluster_oxidation Conceptual Oxidation Pathway of 14-Demethyllanosterol 14-Demethyllanosterol 14-Demethyllanosterol Free Radical Formation Free Radical Formation 14-Demethyllanosterol->Free Radical Formation Initiation (O2, light, metal ions) Oxysterol Products Oxysterol Products Free Radical Formation->Oxysterol Products Propagation Further Oxidation Further Oxidation Oxysterol Products->Further Oxidation Degradation

Caption: Conceptual pathway of 14-Demethyllanosterol oxidation.

cluster_troubleshooting Troubleshooting Workflow for Suspected Oxidation Inconsistent Results Inconsistent Results Check Handling Procedures Check Handling Procedures Inconsistent Results->Check Handling Procedures Prepare Fresh Stock Prepare Fresh Stock Check Handling Procedures->Prepare Fresh Stock Procedures Inadequate Analyze Purity (LC-MS) Analyze Purity (LC-MS) Check Handling Procedures->Analyze Purity (LC-MS) Procedures Adequate Re-run Experiment Re-run Experiment Prepare Fresh Stock->Re-run Experiment Purify Compound Purify Compound Analyze Purity (LC-MS)->Purify Compound Impure Re-evaluate Experiment Re-evaluate Experiment Analyze Purity (LC-MS)->Re-evaluate Experiment Pure Purify Compound->Re-run Experiment

Caption: Troubleshooting workflow for suspected oxidation.

References

  • Chen, Z. Y., & Niu, Y. (2009). Oxidation of cholesterol and beta-sitosterol and prevention by natural antioxidants. Journal of Agricultural and Food Chemistry, 57(21), 10369-10374. [Link]

  • Valenzuela, A., Sanhueza, J., & Nieto, S. (2003). Cholesterol oxidation: health hazard and the role of antioxidants in prevention. Biological Research, 36(3-4), 291-302. [Link]

  • Gachumi, G., Poudel, A., Wasan, K. M., & El-Aneed, A. (2021). Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation. Pharmaceutics, 13(2), 268. [Link]

  • Valenzuela, A., Sanhueza, J., & Nieto, S. (2003). Cholesterol oxidation: Health hazard and the role of antioxidants in prevention. Biological Research, 36(3-4), 291-302. [Link]

  • Trzaskos, J. M., & Stam, S. H. (1987). Microsomal enzymes of cholesterol biosynthesis. Purification of lanosterol 14 alpha-methyl demethylase cytochrome P-450 from hepatic microsomes. The Journal of biological chemistry, 262(3), 1311-1317. [Link]

  • Ajam, T., Gancel, F., Le-Gendre, P., & Le-Gall, T. (2011). Antioxidant Properties of Ergosterol and Its Role in Yeast Resistance to Oxidation. Oxidative Medicine and Cellular Longevity, 2011, 824137. [Link]

  • Aoyama, Y., & Yoshida, Y. (1991). Purification of a Human Cytochrome P-450 Isozyme Catalyzing Lanosterol 14 Alpha-Demethylation. Biochemical and Biophysical Research Communications, 178(3), 1064-1071. [Link]

  • Gachumi, G., Poudel, A., Wasan, K. M., & El-Aneed, A. (2021). Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation. Pharmaceutics, 13(2), 268. [Link]

  • McCarty, K. D., Sullivan, M. E., Tateishi, Y., Hargrove, T. Y., Guengerich, F. P., & Lepesheva, G. I. (2019). Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1. The Journal of biological chemistry, 294(42), 15416-15427. [Link]

  • McCarty, K. D., Sullivan, M. E., Tateishi, Y., Hargrove, T. Y., Guengerich, F. P., & Lepesheva, G. I. (2019). Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1. The Journal of biological chemistry, 294(42), 15416-15427. [Link]

  • Chen, J. H. (2002). Analysis, Formation and Inhibition of Cholesterol Oxidation Products in Foods: An Overview (Part I). Journal of Food and Drug Analysis, 10(4). [Link]

  • deMan, J. H., deLannoy, I. A. M., & Lepesheva, G. I. (2018). Synthesis and Biological Activity of Sterol 14α-Demethylase and Sterol C24-Methyltransferase Inhibitors. Molecules (Basel, Switzerland), 23(11), 2825. [Link]

  • Aoyama, Y., & Yoshida, Y. (1992). Purification and characterization of a cytochrome P450 isozyme catalyzing lanosterol 14 alpha-demethylation (P45014DM) in hamster liver. Biochimica et biophysica acta, 1126(2), 213-219. [Link]

  • Gachumi, G., Poudel, A., Wasan, K. M., & El-Aneed, A. (2021). Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation. Pharmaceutics, 13(2), 268. [Link]

  • Trzaskos, J. M., Fischer, R. T., & Favata, M. F. (1991). Lanosterol 14 alpha-methyl demethylase. Isolation and characterization of the third metabolically generated oxidative demethylation intermediate. The Journal of biological chemistry, 266(10), 6267-6273. [Link]

  • Gibbons, G. F., Pullinger, C. R., & Mitropoulos, K. A. (1979). Studies on the mechanism of lanosterol 14 alpha-demethylation. A requirement for two distinct types of mixed-function-oxidase systems. The Biochemical journal, 183(2), 309-315. [Link]

  • Aoyama, Y., & Yoshida, Y. (1988). Purification and characterization of cytochrome P-45014DM (lanosterol 14 alpha-demethylase) from pig liver microsomes. The Journal of biological chemistry, 263(23), 11689-11693. [Link]

  • Wikipedia. (2023, October 27). Lanosterol 14 alpha-demethylase. In Wikipedia. [Link]

Sources

Troubleshooting

Technical Support Center: 14-Demethyllanosterol Derivatization &amp; Analysis

Welcome to the Technical Support Center for advanced sterol analysis. 14-Demethyllanosterol (4,4-dimethyl-5α-cholesta-8,24-dien-3β-ol) is a critical intermediate in the sterol biosynthesis pathway, formed immediately fol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced sterol analysis. 14-Demethyllanosterol (4,4-dimethyl-5α-cholesta-8,24-dien-3β-ol) is a critical intermediate in the sterol biosynthesis pathway, formed immediately following the demethylation of lanosterol by the enzyme CYP51A1.

Because sterols possess high boiling points and lack readily ionizable functional groups, chemical derivatization is an absolute prerequisite for accurate quantification via Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides field-proven, self-validating protocols and addresses the most complex troubleshooting scenarios encountered during 14-demethyllanosterol analysis.

Mechanistic Context & Workflow Logic

Understanding the structural constraints of your analyte is the first step in successful method development. 14-Demethyllanosterol contains a C-3 hydroxyl group that is sterically hindered by two adjacent methyl groups at the C-4 position. This structural feature dictates the aggressive derivatization chemistry required.

PathwayLogic Lanosterol Lanosterol CYP51 CYP51A1 (14α-Demethylase) Lanosterol->CYP51 Biosynthesis Demethyl 14-Demethyllanosterol (Target Analyte) CYP51->Demethyl Deriv BSTFA + 1% TMCS (Nucleophilic Attack) Demethyl->Deriv C-3 OH Silylation TMS 14-Demethyllanosterol TMS-Ether Deriv->TMS GC-MS Ready

Caption: Biosynthetic origin of 14-Demethyllanosterol and its chemical conversion to a TMS-ether.

Self-Validating Derivatization Methodology (GC-MS)

To ensure analytical trustworthiness, this protocol is designed as a self-validating system . By incorporating dual internal standards, any failure in the workflow (extraction vs. derivatization) can be instantly isolated and diagnosed.

Step-by-Step Protocol:

  • Sample Preparation & Internal Standard Addition:

    • Action: Spike the biological sample (e.g., cell pellet or tissue homogenate) with 5α-cholestane (Extraction Standard) prior to any chemical processing[1].

    • Causality: 5α-cholestane does not occur naturally in most mammalian or fungal cells. Its recovery rate validates the efficiency of the subsequent saponification and extraction steps, entirely independent of the derivatization reaction.

  • Saponification & Extraction:

    • Action: Add 2 mL of methanol containing 3% (v/v) sulfuric acid (or ethanolic KOH) and reflux at 90°C for 1-2 hours. Extract the unsaponifiable fraction using n-hexane[2].

    • Causality: 14-demethyllanosterol often exists in esterified forms within lipid droplets. Saponification cleaves these ester bonds, releasing the free sterol required for targeted C-3 hydroxyl derivatization.

  • Drying & Derivatization Standard Addition:

    • Action: Evaporate the hexane extract to absolute dryness under a gentle stream of ultra-pure nitrogen. Spike the dried residue with a known concentration of D-sorbitol or a deuterated sterol (Derivatization Standard)[2].

    • Causality: Nitrogen drying removes all ambient moisture. The secondary standard validates the chemical reactivity of the silylating agent; if the Extraction Standard is present but the Derivatization Standard fails to silylate, the reagent is compromised by water.

  • Silylation Reaction:

    • Action: Reconstitute the residue in 20 µL of anhydrous pyridine. Add 80 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS)[3],[2].

    • Action: Seal the vial tightly and incubate at 75°C for 40 minutes[2].

    • Causality: Pyridine acts as both a solvent and an acid scavenger. Because the C-3 hydroxyl group of 14-demethyllanosterol is sterically hindered by the 4,4-dimethyl groups, BSTFA alone is insufficient. The 1% TMCS acts as a critical catalyst to drive the nucleophilic attack on the silicon atom, ensuring complete conversion to the TMS-ether[4].

  • GC-MS Analysis:

    • Action: Cool to room temperature and inject 1 µL into the GC-MS (e.g., HP-5MS UI capillary column)[2].

Workflow Spike1 Spike Extraction IS (5α-cholestane) Sapon Saponification & Extraction (Release Free Sterols) Spike1->Sapon Spike2 Spike Derivatization IS (Deuterated Sterol) Sapon->Spike2 Split Derivatization Pathway Spike2->Split GC Silylation (GC-MS) BSTFA + 1% TMCS (75°C) Split->GC LC Esterification (LC-MS) Picolinic Acid (Room Temp) Split->LC Analysis Data Acquisition & Validation Check GC->Analysis LC->Analysis

Caption: Self-validating workflow utilizing dual internal standards for quality control.

Quantitative Derivatization Parameters

The choice of derivatization reagent dictates the analytical platform and the sensitivity of the assay. Below is a comparative matrix of established reagents for sterol analysis.

Reagent SystemTarget PlatformReaction ConditionsCausality / MechanismTypical LOD
BSTFA + 1% TMCS GC-MS / GC-FID60–75°C, 40–60 minReplaces active -OH hydrogen with TMS. TMCS catalyzes hindered 4,4-dimethyl groups[3],[2].5–50 ng/mL (SIM mode)[5]
MSTFA + DTE + TMSI GC-MS60°C, 30 minYields highly volatile derivatives. DTE prevents oxidation; TMSI is a powerful silyl donor[5].~10 ng/mL
Picolinic Acid (PA) LC-ESI-MSRoom Temp, 30 minIntroduces a pyridine ring. Provides a basic site for efficient protonation[M+H]+ in ESI[6].< 1 ng/mL
Troubleshooting Guides & FAQs

Q1: My GC-MS chromatogram shows multiple peaks for 14-Demethyllanosterol, or the derivatization seems incomplete. What is causing this? A1: Causality: 14-Demethyllanosterol possesses two methyl groups at the C-4 position. This creates significant steric hindrance around the C-3 hydroxyl group, making it much less reactive than unhindered sterols like cholesterol. If the reaction is incomplete, you will see peaks for both the free sterol and the TMS-ether. Resolution:

  • Ensure you are using a catalyst. BSTFA alone will fail; you must use a reagent containing 1% to 10% TMCS[4].

  • Increase the thermal energy. Elevate the incubation temperature to 75°C for at least 40 minutes[2].

  • Check for moisture. BSTFA is extremely hygroscopic. Water rapidly hydrolyzes TMS derivatives back to free sterols[4]. Always use fresh, sealed ampoules of anhydrous pyridine and BSTFA.

Q2: We are transitioning from GC-MS to LC-MS to avoid high-temperature degradation of steradienes. However, our LC-MS sensitivity for 14-Demethyllanosterol is practically zero. How should we adapt the protocol? A2: Causality: Standard sterols and their TMS derivatives are highly hydrophobic and lack basic or acidic functional groups. Consequently, they exhibit extremely poor ionization efficiency in the Electrospray Ionization (ESI) sources typically used in LC-MS[7]. Resolution: Abandon silylation and switch to Picolinic Acid (PA) derivatization. Reacting the sterol with picolinic acid attaches a nitrogen-containing pyridine ring to the C-3 position. This ring readily accepts a proton, forming a stable [M+H]+ ion, which drastically increases ESI sensitivity and enables robust LC-MS quantification[6],[7].

Q3: How do I differentiate 14-Demethyllanosterol from its numerous structural isomers in complex biological matrices? A3: Causality: The sterol biosynthesis pathway produces dozens of isobaric and isomeric compounds (e.g., zymosterol, desmosterol) with identical mass-to-charge ratios (m/z) and highly similar fragmentation patterns. Resolution:

  • For GC-MS: Rely on strict retention index (RI) matching using a high-resolution capillary column (e.g., HP-5MS) and monitor specific characteristic fragments in Selected Ion Monitoring (SIM) mode.

  • For LC-MS: Implement Ion Mobility-Mass Spectrometry (IM-MS) . IM-MS adds a fourth dimension of separation based on the molecule's Collision Cross Section (CCS). Because 14-demethyllanosterol has a unique 3D gas-phase conformation due to its specific double bond placements and methyl groups, IM-MS can successfully resolve it from co-eluting isomers before they even reach the mass analyzer[6],[7].

References
  • [3] Application Notes and Protocols for the Derivatization of Stigmastanol for Gas Chromatography. Source: benchchem.com. URL: 3

  • [1] Gas Chromatographic Analysis of Plant Sterols. Source: aocs.org. URL: 1

  • [5] Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. Source: mdpi.com. URL: 5

  • [6] Ion mobility-based sterolomics reveals spatially and temporally distinctive sterol lipids in the mouse brain. Source: researchgate.net. URL: 6

  • [7] Ion mobility-based sterolomics reveals spatially and temporally distinctive sterol lipids in the mouse brain. Source: nih.gov (PMC). URL: 7

  • [4] BSTFA Product Information and Derivatization Protocol. Source: sigmaaldrich.com. URL: 4

  • [2] Elucidation of sterol biosynthesis pathway and its co-regulation with fatty acid biosynthesis in the oleaginous marine protist Schizochytrium sp. Source: frontiersin.org. URL: 2

Sources

Troubleshooting

Technical Support Center: Improving HPLC Resolution of 14-Demethyllanosterol

Welcome to the technical support center dedicated to resolving the analytical challenges associated with 14-Demethyllanosterol (14-DML) separation by High-Performance Liquid Chromatography (HPLC). This guide is designed...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to resolving the analytical challenges associated with 14-Demethyllanosterol (14-DML) separation by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving baseline resolution of 14-DML from its structurally similar precursors and metabolites, particularly its immediate precursor, lanosterol.

The subtle structural difference between 14-DML and lanosterol—the absence of a single methyl group at the C-14α position—makes their separation a significant chromatographic challenge.[1] This guide provides in-depth, field-proven insights and systematic troubleshooting strategies to overcome this hurdle.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate 14-Demethyllanosterol from lanosterol using reversed-phase HPLC?

A: The difficulty stems from their profound structural similarity. Both are hydrophobic, multi-ring sterols. The only difference is the 14α-methyl group present on lanosterol.[2] In reversed-phase chromatography, which separates molecules based on hydrophobicity, this minor difference provides very little selectivity on standard C18 columns. Both compounds interact with the stationary phase in a nearly identical manner, leading to co-elution or, at best, poor resolution.

Q2: What is a good starting point for an HPLC method for 14-DML analysis?

A: A robust starting point for sterol analysis is a reversed-phase method using a high-carbon-load C18 column.[3][4] Many labs begin with a mobile phase of methanol or acetonitrile, often with a small percentage of water, run under isocratic conditions. However, for resolving 14-DML and lanosterol, a simple isocratic method is rarely sufficient.

Baseline HPLC Method Parameters

ParameterRecommended Starting ConditionRationale
Column C18, 250 mm x 4.6 mm, 3.5-5 µmLonger columns provide higher theoretical plates (efficiency), which is crucial for separating closely eluting compounds.[5]
Mobile Phase 95:5 (v/v) Methanol/Water or Acetonitrile/WaterHigh organic content is necessary to elute these hydrophobic molecules in a reasonable time.[3]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Lowering the flow rate can sometimes improve resolution at the cost of longer run times.[6]
Column Temp. 35-40°CElevated temperature reduces mobile phase viscosity, which can improve efficiency. It can also alter selectivity.[7]
Detection (UV) 205-210 nmSterols lack a strong chromophore, so detection at low UV wavelengths is necessary.[3][8]
Injection Vol. 10 µLShould be minimized to prevent column overload, which can degrade peak shape.

Q3: What is the best detection method for 14-DML and other sterols?

A: For basic quantitative analysis, UV detection between 205-210 nm is common, as this is where the sterol backbone absorbs.[3][4] However, this method lacks specificity and sensitivity. For more definitive identification and quantification, especially in complex biological matrices, Mass Spectrometry (MS) is the preferred method.[9][10] Atmospheric Pressure Chemical Ionization (APCI) is often more effective than Electrospray Ionization (ESI) for these neutral molecules.[10]

Troubleshooting Guide: From Poor Resolution to Baseline Separation

This section addresses specific experimental issues in a problem-and-solution format, explaining the causality behind each recommendation.

Problem 1: Poor Resolution or Complete Co-elution of 14-DML and Lanosterol

This is the most common and critical issue. Achieving separation requires a multi-faceted approach focused on enhancing the subtle selectivity differences between the two molecules.

G Start Poor Resolution Step1 Optimize Mobile Phase (Change Organic Solvent) Start->Step1 Initial Step Step2 Change Stationary Phase (Switch to C30 or Phenyl) Step1->Step2 If resolution < 1.0 Success Baseline Resolution Achieved Step1->Success If resolution > 1.5 Step3 Adjust Temperature Step2->Step3 If resolution still poor Step2->Success If resolution > 1.5 Step4 Reduce Flow Rate Step3->Step4 For fine-tuning Step4->Success If resolution > 1.5 Fail Consult Advanced Techniques (e.g., 2D-LC, SFC) Step4->Fail If still co-eluting

Caption: A decision tree for systematically troubleshooting poor peak resolution.

  • Explanation: A standard C18 phase interacts with 14-DML and lanosterol almost identically. The key is to use a stationary phase that can recognize the subtle difference in their molecular shape or planarity.

  • Solution: Change Column Chemistry.

    • Switch to a C30 Column: C30 columns are specifically designed with long, polymeric alkyl chains that provide "shape selectivity."[11][12] This allows the stationary phase to better discriminate between the slightly different three-dimensional structures of lanosterol (with its C-14α methyl group) and the more planar 14-DML. C30 phases are superior to C18 for separating structurally related hydrophobic isomers.[11][13]

    • Consider a Phenyl-Hexyl Column: Phenyl-based stationary phases offer an alternative separation mechanism based on π-π interactions. The aromatic rings in the stationary phase can interact differently with the sterol backbone of the analytes, potentially introducing a new level of selectivity that can resolve the two compounds.

  • Explanation: The choice of organic solvent in the mobile phase is a powerful tool for manipulating selectivity (α), a key parameter in the resolution equation.[5][14] Acetonitrile and methanol have different properties and will interact with both the analyte and the stationary phase differently.

  • Solution: Systematically Evaluate Organic Modifiers.

    • Switch Between Acetonitrile and Methanol: If you are using a methanol-based mobile phase, prepare an equivalent mobile phase with acetonitrile. Acetonitrile is generally a stronger solvent in reversed-phase and can alter the elution order or improve the spacing between closely eluting peaks.

    • Optimize the Organic/Aqueous Ratio: Perform a series of runs where you incrementally decrease the percentage of the organic solvent (e.g., from 95% methanol to 92%, 90%, etc.). This will increase the retention time (k) for both compounds, giving the column more time to perform the separation.[14] While this primarily affects retention, it can sometimes be enough to resolve partially overlapping peaks.

  • Explanation: Temperature affects not only mobile phase viscosity but also the thermodynamics of analyte-stationary phase interactions.[7] Changing the column temperature can alter the relative retention of two analytes, thereby improving resolution.

  • Solution: Perform a Temperature Study.

    • Set your column oven to 30°C and perform a run.

    • Increase the temperature in 5°C increments (e.g., 35°C, 40°C, 45°C) and repeat the analysis.

    • Compare the chromatograms. You may observe that the peaks move closer together or further apart. A study on sterol separation showed that temperature can cause elution order reversals and selectivity improvements.[7] Find the temperature that provides the optimal resolution.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape compromises resolution and leads to inaccurate integration and quantification.

  • Explanation: Peak tailing, especially for basic compounds, is often caused by interactions with acidic silanol groups on the silica surface of the column that are not perfectly end-capped. While sterols are neutral, trace impurities or interactions with active sites can still cause tailing.

  • Solution: Modify Mobile Phase or Column.

    • Add a Mobile Phase Modifier: Adding a small amount of a weak acid, like 0.1% formic acid or phosphoric acid, to the mobile phase can protonate the silanol groups, effectively "masking" them and preventing secondary interactions.[15] This leads to sharper, more symmetrical peaks.

    • Use a High-Purity, End-Capped Column: Modern columns are manufactured with higher purity silica and more effective end-capping techniques, minimizing the number of available silanol groups. If you are using an older column, switching to a newer generation column can significantly improve peak shape.

  • Explanation: If your sample is dissolved in a solvent that is much stronger (more non-polar) than your mobile phase, it can cause the analyte band to spread on the column before the separation begins, leading to broad or fronting peaks.[16]

  • Solution: Match Sample Solvent to Mobile Phase.

    • Ideally, dissolve your sample directly in the initial mobile phase.

    • If solubility is an issue, use the weakest (most polar) solvent that can adequately dissolve your sample. For sterols, this might be a slightly higher percentage of organic solvent than the mobile phase, but avoid pure strong solvents like 100% isopropanol if your mobile phase is 95% methanol.

Experimental Protocols

Protocol 1: Sample Preparation from Cell Culture

This protocol describes a standard lipid extraction for sterol analysis from cultured cells.[17]

  • Cell Harvesting: Wash cultured cells twice with ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS). Scrape cells into 2 mL of DPBS/1mM EDTA and transfer to a 15 mL conical tube.

  • Lipid Extraction (Modified Bligh-Dyer):

    • To 1.6 mL of the cell suspension, add 6 mL of a Chloroform/Methanol mixture (1:2 v/v).

    • Add internal standards if performing quantitative analysis (e.g., D7-labeled cholesterol).

    • Vortex the mixture thoroughly.

    • Centrifuge at ~1500 x g for 5 minutes to pellet cell debris.

  • Phase Separation:

    • Decant the supernatant into a new 15 mL tube.

    • Add 2 mL of chloroform and 2 mL of DPBS to the supernatant.

    • Vortex well and centrifuge at ~1500 x g for 5 minutes to separate the aqueous and organic layers.

  • Sample Collection:

    • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean 4 mL glass vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 35°C.[9]

  • Reconstitution: Reconstitute the dried lipid extract in a known, small volume (e.g., 100-200 µL) of the HPLC mobile phase (or a compatible solvent) before injection.

Protocol 2: Optimized HPLC Method for 14-DML and Lanosterol Resolution

This method incorporates the troubleshooting principles discussed above and serves as an advanced starting point.

  • Column: C30 Reversed-Phase, 250 mm x 4.6 mm, 3 µm (e.g., Thermo Scientific Acclaim C30, YMC Carotenoid S-3).[11]

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Methanol

  • Gradient Program:

    • 0-5 min: 100% A

    • 5-25 min: Linear gradient to 50% A / 50% B

    • 25-30 min: Hold at 50% A / 50% B

    • 30.1-35 min: Return to 100% A for re-equilibration

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 210 nm or APCI-MS

  • Injection Volume: 5 µL

This method leverages the shape selectivity of the C30 column.[12] The gradient program using both acetonitrile and methanol as organic modifiers provides another layer of selectivity optimization, as the changing solvent strength and composition can subtly alter the interactions of the two sterols with the C30 stationary phase, pulling their peaks apart. The slightly reduced flow rate and elevated temperature are intended to maximize column efficiency.

References

  • HPLC analyses of lanosterol, dihydrolanosterol, cholesterol standards... - ResearchGate. (n.d.). Retrieved from [Link]

  • Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry - LIPID MAPS. (n.d.). Retrieved from [Link]

  • SLE Single-Step Purification and HPLC Isolation Method for Sterols and Triterpenic Dialcohols Analysis from Olive Oil - MDPI. (2021). Retrieved from [Link]

  • A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC. (n.d.). Retrieved from [Link]

  • HPLC sterol analyses - Chromatography Forum. (2005). Retrieved from [Link]

  • Analysis of sterols by high-performance liquid chromatography/mass spectrometry combined with chemometrics - ResearchGate. (n.d.). Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Retrieved from [Link]

  • Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PMC. (n.d.). Retrieved from [Link]

  • Separation of free sterols by high temperature liquid chromatography - PubMed. (2006). Retrieved from [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems | LCGC International. (2012). Retrieved from [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2026). Retrieved from [Link]

  • Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - MDPI. (2021). Retrieved from [Link]

  • Using the Develosil UHPLC C18 and C30 for Oligonucleotide Analysis | LCGC International. (n.d.). Retrieved from [Link]

  • High-performance liquid chromatography analysis of phytosterols in Panax ginseng root grown under different conditions - PMC. (n.d.). Retrieved from [Link]

  • Separation and purification of lanosterol, dihydrolanosterol, and cholesterol from lanolin by high‐performance counter‐current chromatography dual‐mode elution method | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • CN101691391A - Method for separating and purifying crude lanosterol product - Google Patents. (n.d.).
  • Studies on the mechanism of lanosterol 14 alpha-demethylation. A requirement for two distinct types of mixed-function-oxidase systems - PMC. (n.d.). Retrieved from [Link]

  • Comparison of a C30 Bonded Silica Column and Columns with Shorter Bonded Ligands in Reversed-Phase LC | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci. (2025). Retrieved from [Link]

  • Extraction and Analysis of Sterol Lipids. (2006). Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025). Retrieved from [Link]

  • Lanosterol 14 alpha-demethylase - wikidoc. (2018). Retrieved from [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International. (2013). Retrieved from [Link]

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak - GALAK Chromatography. (n.d.). Retrieved from [Link]

  • Protective Effects of Lanosterol Synthase Up-Regulation in UV-B-Induced Oxidative Stress. (2019). Retrieved from [Link]

  • UV spectrophotometric sterol profiles of representative resistant... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Abnormal Peak Shapes - Shimadzu. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for 14-Demethyllanosterol Experiments

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 14-demethyllanosterol and its associated pathways. This guide is designed to provide in-depth, field-pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 14-demethyllanosterol and its associated pathways. This guide is designed to provide in-depth, field-proven insights to help you navigate the common challenges encountered during your experiments. My goal is to not only offer solutions but to also explain the underlying scientific principles, ensuring your protocols are robust and your results are reliable.

Frequently Asked Questions (FAQs)

Q1: What is 14-demethyllanosterol and why is it important in my research?

A1: 14-Demethyllanosterol is a crucial intermediate in the biosynthesis of sterols, such as cholesterol in mammals and ergosterol in fungi.[1][2] It is the product of the enzyme lanosterol 14α-demethylase, also known as CYP51A1, which removes a methyl group from lanosterol.[3][4][5] This enzymatic step is a key regulatory point in the sterol pathway and is the target of various drugs, including antifungal azoles and potential anticancer agents.[1][6][7] Therefore, studying 14-demethyllanosterol and CYP51A1 is vital for understanding sterol metabolism, developing new therapeutics, and investigating diseases associated with dysregulated cholesterol synthesis.[8][9]

Q2: What are the primary experimental systems used to study 14-demethyllanosterol and CYP51A1?

A2: Research in this area typically employs a range of systems, from in vitro enzymatic assays to cell-based models and in vivo studies.

  • In vitro reconstituted systems: These involve purified CYP51A1 enzyme and its redox partners to study enzyme kinetics and inhibitor interactions directly.[8]

  • Microsomal preparations: Using microsomes from liver or other tissues provides a more physiologically relevant environment for studying CYP51A1 activity.[3][10]

  • Cell-based assays: Various cell lines, including cancer cells and yeast mutants, are used to investigate the cellular effects of CYP51A1 inhibition and the accumulation of 14-demethyllanosterol.[4][6]

  • Mass spectrometry-based lipidomics: This is the gold standard for quantifying 14-demethyllanosterol and other sterol intermediates in biological samples.[11]

Q3: Where can I find reliable protocols for CYP51A1 activity assays?

A3: Established protocols for CYP51A1 activity assays can be found in the literature. A common method involves incubating the enzyme with a labeled or unlabeled lanosterol substrate and then quantifying the product formation using techniques like HPLC or LC-MS/MS.[3][12] Key considerations for setting up these assays include the choice of substrate (lanosterol or dihydrolanosterol), the concentration of the enzyme and its redox partners, and the appropriate buffer conditions.[8][12]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The solutions provided are based on established methodologies and a deep understanding of the biochemical system.

Issue 1: Poor Solubility of Lanosterol or 14-Demethyllanosterol

Question: I'm having trouble dissolving lanosterol for my enzymatic assays. I see precipitation in my buffer. What can I do?

Answer: This is a very common problem. Sterols like lanosterol and 14-demethyllanosterol are highly hydrophobic and have limited solubility in aqueous buffers. Here’s a systematic approach to address this:

Potential Causes & Solutions:

  • Inadequate Solvent: Sterols are typically dissolved in an organic solvent like ethanol or DMSO to create a concentrated stock solution before being diluted into the aqueous assay buffer.[8]

    • Protocol: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% ethanol or DMSO.

    • Expert Tip: When diluting the stock into your aqueous buffer, ensure rapid mixing to prevent the sterol from precipitating out. The final concentration of the organic solvent should be kept low (typically <1%) to avoid interfering with enzyme activity.

  • Precipitation in Assay Buffer: Even with a proper stock solution, the sterol can precipitate at the final assay concentration.

    • Solution: Incorporate a non-ionic detergent, such as Triton X-100 or Pluronic F-68, into your assay buffer.[13] This helps to create micelles that can solubilize the sterol.

    • Causality: These detergents mimic the lipid environment of the endoplasmic reticulum where CYP51A1 resides, thereby improving substrate availability.

  • Vesicle Preparation: For some applications, incorporating the sterol into lipid vesicles can enhance its solubility and delivery.

    • Workflow: This involves mixing the sterol with phospholipids (like phosphatidylcholine) in an organic solvent, evaporating the solvent to form a thin film, and then rehydrating the film with buffer to form vesicles.

Parameter Recommendation Rationale
Primary Solvent Ethanol or DMSOHigh solubility for creating concentrated stock solutions.
Final Solvent Conc. < 1% (v/v)Minimizes potential inhibition or denaturation of the enzyme.
Solubilizing Agent Triton X-100 (0.1-0.5%)Forms micelles to keep the sterol in solution.
Temperature 37°CCan improve the solubility of some sterols.
Issue 2: Low or No CYP51A1 Enzymatic Activity

Question: My in vitro CYP51A1 assay is not showing any product formation, or the activity is much lower than expected. How can I troubleshoot this?

Answer: Low enzymatic activity can be frustrating, but it's often due to a few key factors. Let's break down the possibilities:

Potential Causes & Solutions:

  • Inactive Enzyme or Redox Partner: The purity and activity of your recombinant CYP51A1 and its obligatory redox partner, NADPH-cytochrome P450 reductase (CPR), are critical.

    • Verification: Confirm the protein concentration and purity using SDS-PAGE. The characteristic P450 spectrum with a peak at 450 nm upon CO binding and reduction is a definitive test for functional CYP51A1.

    • Expert Insight: Both CYP51A1 and CPR are membrane-associated proteins. If you are using full-length proteins, they may require a lipid environment (like that provided by detergents or nanodiscs) for optimal activity. Soluble, truncated versions of these enzymes can also be used.[14]

  • Sub-optimal Assay Conditions: The buffer composition, pH, and temperature can significantly impact enzyme activity.

    • Optimization: The optimal pH for CYP51A1 is typically around 7.4. Ensure your buffer has sufficient buffering capacity. The reaction is usually performed at 37°C.

  • Missing Cofactors: The reaction requires NADPH as a source of reducing equivalents.

    • Checklist: Ensure that NADPH is fresh and added to the reaction mixture at a saturating concentration (typically in the micromolar range).

Caption: A typical experimental workflow for an in vitro CYP51A1 activity assay.

Issue 3: High Variability in Cell-Based Assays

Question: I'm treating my cells with a CYP51A1 inhibitor, but I'm seeing a lot of variability in the downstream effects (e.g., cell viability, 14-demethyllanosterol accumulation) between replicates. What could be the cause?

Answer: High variability in cell-based assays can obscure real biological effects. Consistency is key.

Potential Causes & Solutions:

  • Inconsistent Cell Seeding and Health:

    • Best Practice: Ensure you have a consistent cell seeding density across all wells. Always use cells from a similar passage number and ensure they are in the exponential growth phase before treatment.

  • Compound Stability and Delivery:

    • Consideration: Small molecule inhibitors can degrade in cell culture media over time. It's also possible that your compound is not effectively reaching its intracellular target.

    • Troubleshooting: Perform a time-course experiment to determine the optimal treatment duration. You can also assess the stability of your compound in media using LC-MS.

  • Solvent Toxicity:

    • Warning: The solvent used to dissolve your inhibitor (e.g., DMSO) can be toxic to cells at higher concentrations.[15]

    • Mitigation: Always include a vehicle control (cells treated with the same concentration of solvent as your experimental samples). The final solvent concentration should typically be below 0.5%.[15]

Troubleshooting_Logic Problem High Variability in Cell-Based Assay Cause1 Inconsistent Cell Seeding Problem->Cause1 Cause2 Compound Instability Problem->Cause2 Cause3 Solvent Toxicity Problem->Cause3 Solution1 Standardize cell counting and passaging Cause1->Solution1 Solution2 Perform time-course and stability checks Cause2->Solution2 Solution3 Include vehicle control and limit solvent conc. Cause3->Solution3

Caption: A logical diagram for troubleshooting high variability in cell-based assays.

Issue 4: Difficulty in Quantifying 14-Demethyllanosterol by Mass Spectrometry

Question: I'm trying to measure the accumulation of 14-demethyllanosterol in my samples using LC-MS/MS, but I'm struggling with sensitivity and accuracy. Any advice?

Answer: Accurate quantification of sterols by mass spectrometry requires careful optimization of both sample preparation and instrument parameters.

Potential Causes & Solutions:

  • Inefficient Extraction: Sterols are lipids and require an effective liquid-liquid extraction from the sample matrix (e.g., plasma, cell lysates).

    • Protocol: A common method is to use a mixture of organic solvents like hexane/isopropanol or chloroform/methanol. Saponification (hydrolysis with a strong base) may be necessary to release esterified sterols, but be aware that this can degrade some sterol species.

  • Poor Ionization Efficiency: Sterols can be challenging to ionize efficiently.

    • Optimization: Atmospheric pressure chemical ionization (APCI) is often more effective than electrospray ionization (ESI) for sterols.[16] Derivatization of the hydroxyl group can also improve ionization and chromatographic separation.

  • Lack of an Appropriate Internal Standard:

    • Crucial Step: The use of a stable isotope-labeled internal standard (e.g., d7-lanosterol) is essential for accurate quantification.[17] This corrects for variations in sample extraction, matrix effects, and instrument response.

Parameter Recommendation Rationale
Extraction Method Liquid-Liquid ExtractionEfficiently separates lipids from the aqueous matrix.
Ionization Source APCI (positive mode)Generally provides better sensitivity for sterols than ESI.[16]
Internal Standard Stable Isotope-LabeledCorrects for variability throughout the analytical process.[17]
Chromatography Reversed-Phase C18Provides good separation of different sterol species.[11]

References

  • Strömstedt, M., et al. (1996). The ubiquitously expressed human CYP51 encodes lanosterol 14 alpha-demethylase, a cytochrome P450 whose expression is regulated by oxysterols. Archives of Biochemistry and Biophysics, 329(1), 73-81. [Link]

  • Lepesheva, G. I., et al. (2010). Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. Molecules, 25(23), 5609. [Link]

  • Sharpe, L. J., et al. (2020). The cholesterol synthesis enzyme lanosterol 14α-demethylase is post-translationally regulated by the E3 ubiquitin ligase MARCH6. Journal of Biological Chemistry, 295(4), 983-996. [Link]

  • Luo, C. X., et al. (2007). The Cytochrome P450 Lanosterol 14α-Demethylase Gene Is a Demethylation Inhibitor Fungicide Resistance Determinant in Monilinia fructicola. Applied and Environmental Microbiology, 73(22), 7347–7354. [Link]

  • K-Y. C. Choi, et al. (2020). Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1. Journal of Biological Chemistry, 295(43), 14660-14674. [Link]

  • Lepesheva, G. I., et al. (2018). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. Journal of Medicinal Chemistry, 61(22), 10123-10137. [Link]

  • The Thoughtful Scientist. (2022, October 13). Troubleshooting and optimizing lab experiments. YouTube. [Link]

  • Wang, Y., et al. (2025). CYP51A1 in health and disease: from sterol metabolism to regulated cell death. Journal of Experimental & Clinical Cancer Research, 44(1), 3. [Link]

  • Zhou, G., et al. (2018). Simultaneous Quantification of Lathosterol, Lanosterol and Desmosterol in Human Plasma Using UPLC-Tandem Mass Spectrometry. Medpace. [Link]

  • Renga, B., et al. (2017). Evaluation of Selected CYP51A1 Polymorphisms in View of Interactions with Substrate and Redox Partner. Frontiers in Pharmacology, 8, 430. [Link]

  • Patsnap Synapse. (2024, June 21). What are CYP51A1 inhibitors and how do they work?. [Link]

  • Mullins, J. G. L., et al. (2016). Structural and Functional Elucidation of Yeast Lanosterol 14α-Demethylase in Complex with Agrochemical Antifungals. PLOS ONE, 11(12), e0167485. [Link]

  • Mast, N., et al. (2013). Human sterol 14α-demethylase as a target for anticancer chemotherapy: towards structure-aided drug design. Journal of Lipid Research, 54(7), 1845-1856. [Link]

  • Grandl, F., & Wiswedel, I. (2017). Mass Spectrometric Approaches for the Analysis of Phytosterols in Biological Samples. HARVEST (uSask). [Link]

  • Murphy, R. C. (2018, October 3). Mass Spectrometric Quantitation in Lipidomic Studies. YouTube. [Link]

  • Strömstedt, M., & Waterman, M. R. (1996). The ubiquitously expressed human CYP51 encodes lanosterol 14 alpha-demethylase, a cytochrome P450 whose expression is regulated by oxysterols. Archives of Biochemistry and Biophysics, 329(1), 73-81. [Link]

  • Giera, M., & Bracher, F. (2008). Preparation and mass spectrometry of 14 pure and 18O(2)-labeled oxidation products from the phytosterols beta-sitosterol and stigmasterol. Steroids, 73(4), 389-402. [Link]

  • Abuhussein, K. A., et al. (2021). Novel Fast Chromatography-Tandem Mass Spectrometric Quantitative Approach for the Determination of Plant-Extracted Phytosterols and Tocopherols. Molecules, 26(5), 1435. [Link]

  • Stevens, M. M., et al. (2010). Solubility limits of cholesterol, lanosterol, ergosterol, stigmasterol, and β-sitosterol in electroformed lipid vesicles. Soft Matter, 6(23), 5969-5975. [Link]

  • Trzaskos, J. M., et al. (1986). Mechanistic studies of lanosterol 14 alpha-methyl demethylase: substrate requirements for the component reactions catalyzed by a single cytochrome P-450 isozyme. Journal of Biological Chemistry, 261(35), 16643-16649. [Link]

  • Lamb, D. C., et al. (1999). Generation of a complete, soluble, and catalytically active sterol 14 alpha-demethylase-reductase complex. Journal of Biological Chemistry, 274(17), 11520-11527. [Link]

  • Stevens, M. M., et al. (2010). Solubility Limits of Cholesterol, Lanosterol, Ergosterol, Stigmasterol, and β-Sitosterol in Electroformed Lipid Vesicles. Soft Matter, 6(23), 5969-5975. [Link]

Sources

Troubleshooting

optimization of cell lysis for 14-Demethyllanosterol recovery

Welcome to the Technical Support Center for lipidomics and sterol recovery. This guide is specifically engineered for researchers and drug development professionals isolating 14-Demethyllanosterol (T-MAS) —a highly hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for lipidomics and sterol recovery. This guide is specifically engineered for researchers and drug development professionals isolating 14-Demethyllanosterol (T-MAS) —a highly hydrophobic, membrane-bound sterol intermediate in the cholesterol/ergosterol biosynthesis pathway.

Because 14-Demethyllanosterol is deeply embedded within the endoplasmic reticulum (ER) and mitochondrial membranes, standard protein-centric lysis methods often fail. This guide provides a self-validating, causality-driven approach to optimize cell lysis, maximize sterol partitioning, and prevent analyte degradation.

Pathway Context: The Role of 14-Demethyllanosterol

Before optimizing extraction, it is critical to understand the biochemical position of the target analyte. 14-Demethyllanosterol is synthesized downstream of lanosterol and is a direct precursor in the production of zymosterol and, ultimately, cholesterol (in mammals) or ergosterol (in yeast).

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol LSS T_MAS 14-Demethyllanosterol (Target Analyte) Lanosterol->T_MAS CYP51A1 Zymosterol Zymosterol T_MAS->Zymosterol Multiple Steps Cholesterol Cholesterol / Ergosterol Zymosterol->Cholesterol

Caption: 14-Demethyllanosterol position within the sterol biosynthesis pathway.

Section 1: Standardized, Self-Validating Extraction Protocol

To ensure high-fidelity data, your extraction protocol must be a self-validating system. We achieve this by combining mechanical shearing with alkaline saponification, followed by an internal standard spike-in to calculate absolute recovery.

The Causality of the Method: Relying solely on organic solvents (like a standard Bligh-Dyer extraction) often results in incomplete cell lysis, as the solvent cannot effectively penetrate rigid microbial cell walls or disrupt dense lipid-protein matrices[1]. By introducing an alkaline lysis solvent at elevated temperatures, we saponify complex lipids and destroy organelle membranes, ensuring >95% release of membrane-bound sterols[2].

Step-by-Step Methodology
  • Sample Preparation & Internal Validation: Pellet the cells (e.g., 50 mg wet weight). Immediately spike the pellet with a known concentration of an internal standard (e.g., Epicoprostanol or Deuterated-cholesterol). Causality: Spiking before lysis accounts for any analyte loss during the mechanical and chemical disruption phases, validating the efficiency of the entire workflow.

  • Alkaline Lysis (Saponification): Resuspend the cell pellet in 1 mL of 10% (w/v) KOH in 80% ethanol. Causality: The alkaline environment hydrolyzes ester bonds, releasing esterified 14-demethyllanosterol into its free form, which is mandatory for efficient organic partitioning later.

  • Mechanical Disruption: Add 0.5 mL of acid-washed glass beads (0.25–0.5 mm diameter). Vortex vigorously for 5 cycles of 1 minute on, 1 minute off (resting on ice). Causality: The beads collide with the cells, breaking open the rigid cell membrane via shear force, which is highly recommended for tough matrices like yeast[3].

  • Thermal Incubation: Transfer the lysate to a methanol-washed glass tube and incubate at 80°C for 1 hour. Causality: Methanol-washed glass prevents the leaching of exogenous lipids (like palmitic and stearic acid) and plasticizers found in standard microcentrifuge tubes, which can severely contaminate downstream mass spectrometry[4].

  • Liquid-Liquid Extraction (LLE): Cool the lysate to room temperature. Add 1 mL of HPLC-grade Hexane and 0.5 mL of LC-MS grade water. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 × g for 10 minutes at 4°C.

  • Recovery & Preservation: Carefully aspirate the upper organic (hexane) phase containing the 14-demethyllanosterol. Dry the extract completely under a gentle stream of nitrogen gas. Causality: Nitrogen displaces oxygen, preventing the auto-oxidation of the sterol's double bonds.

  • Reconstitution: Resuspend the dried lipid film in 100 µL of Chloroform:Methanol (1:1) for immediate GC-MS or LC-MS analysis.

Workflow Start Cell Harvest & Spike-In Lysis Alkaline Lysis + Glass Beads (Saponification) Start->Lysis Extraction Liquid-Liquid Extraction (Hexane:Water) Lysis->Extraction Separation Phase Separation (Centrifugation) Extraction->Separation Recovery Organic Phase Recovery (N2 Drying) Separation->Recovery Analysis GC-MS / LC-MS Analysis Recovery->Analysis

Caption: Optimized workflow for cell lysis and 14-demethyllanosterol recovery.

Section 2: Quantitative Data – Lysis Method Comparison

Selecting the right lysis method dictates your final yield. The table below summarizes the expected outcomes when extracting 14-demethyllanosterol from a standard Saccharomyces cerevisiae culture using different lysis approaches.

Lysis MethodologyMechanism of Action14-Demethyllanosterol Yield (%)Extract Purity (Lipid Fraction)Processing Time
Solvent Only (Bligh-Dyer) Chemical partitioning35 - 45%High~30 mins
Mechanical Only (Glass Beads) Shear force disruption60 - 70%Medium (High debris)~45 mins
Alkaline Lysis (Saponification) Chemical hydrolysis75 - 85%High~90 mins
Optimized Protocol (Alkaline + Beads) Shear force + Hydrolysis> 95% Very High ~100 mins

Section 3: Troubleshooting Guide

Q: My 14-Demethyllanosterol yield is consistently low, despite following standard liquid-liquid extraction protocols. What is failing? A: Low yield is almost always a result of incomplete cell lysis or a failure to release the sterol from the cellular matrix. If you are only using organic solvents without prior saponification, the solvent cannot effectively penetrate the cell wall to release the sterols[1]. You must use an alkaline lysis buffer (KOH/Ethanol) combined with mechanical disruption at an elevated temperature to achieve complete or nearly complete lysis[2].

Q: I am experiencing severe emulsion formation during the hexane/water phase separation step. How can I resolve this? A: Emulsions occur when high concentrations of unhydrolyzed proteins and amphiphilic molecules stabilize the aqueous-organic interface. To break the emulsion, add a small volume of saturated NaCl solution (brine) to the aqueous phase. This increases the ionic strength of the water, forcing the hydrophobic 14-demethyllanosterol entirely into the organic phase and rapidly destabilizing the emulsion layer.

Q: My LC-MS/GC-MS chromatogram shows massive background noise and unknown peaks interfering with the 14-Demethyllanosterol signal. Where are these coming from? A: This is a classic sign of exogenous contamination. During the 80°C thermal incubation step, standard plastic microcentrifuge tubes will leach plasticizers (phthalates) and exogenous fatty acids into your sample. You must switch to methanol-washed glass tubes, which have been proven to reduce exogenous lipid contamination to sub-nanomolar levels[4].

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use standard RIPA buffer for cell lysis prior to sterol extraction? A: No. While RIPA buffer is excellent for solubilizing proteins and preventing protein degradation[5], the high concentration of detergents (like SDS, Triton X-100, or NP-40) will cause massive, unresolvable emulsions when you attempt the subsequent liquid-liquid organic extraction. Stick to alkaline ethanolic lysis for sterol recovery.

Q: How should I store the extracted 14-Demethyllanosterol to ensure long-term stability? A: Once dried under nitrogen gas, the sterol pellet should be stored at -80°C in a tightly sealed, argon- or nitrogen-purged glass vial. If it must be stored in solution, reconstitute it in a non-polar solvent (like hexane) and consider adding a trace amount of an antioxidant, such as Butylated hydroxytoluene (BHT), to prevent auto-oxidation of the sterol ring structure.

References

  • Benchchem. Optimizing extraction yield of hydroxylated sterols from plant and microbial sources. Benchchem.
  • Google Patents. WO2014139989A1 - Production of squalene and/or sterol from cell suspensions of fermented yeast.
  • ResearchGate. FFPE protein extraction protocol?.
  • Islam, M. S., et al. A Review on Macroscale and Microscale Cell Lysis Methods. PMC (PubMed Central).
  • Kim, J., et al. Development of an optimized sample preparation method for quantification of free fatty acids in food using liquid chromatography-mass spectrometry. PMC (PubMed Central).

Sources

Optimization

Technical Support Center: Minimizing Contamination in 14-Demethyllanosterol Samples

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 14-demethyllanosterol. This guide is designed to pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 14-demethyllanosterol. This guide is designed to provide expert insights and practical solutions for identifying, troubleshooting, and minimizing contamination in your experimental samples. Ensuring the purity of 14-demethyllanosterol, a critical intermediate in sterol biosynthesis, is paramount for the validity and reproducibility of your research.[1]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling and purity of 14-demethyllanosterol.

Q1: What is 14-demethyllanosterol and why is its purity so important?

Q2: What are the most common types of contaminants found in 14-demethyllanosterol samples?

A: Contaminants can be broadly categorized into three groups:

  • Process-Related Impurities: These arise from the synthesis or purification process. They include the starting material (e.g., lanosterol, dihydrolanosterol), other related sterols present in the source material (e.g., dihydroagnosterol), and intermediates from the demethylation reaction (e.g., 14α-hydroxymethyl and 14α-formyl derivatives).[3]

  • Degradation Products: 14-demethyllanosterol can degrade if exposed to harsh conditions (e.g., strong acids/bases, high temperatures, oxygen, UV light). The 14α-aldehyde intermediate, for instance, can be particularly unstable.[3]

  • External Contaminants: These are introduced during handling and processing. Common examples include fibers from clothing or wipes, plasticizers leached from containers, dust, and residues from improperly cleaned glassware.[6][7]

Q3: How should I properly store my 14-demethyllanosterol samples to maintain their integrity?

A: Proper storage is crucial to prevent degradation and contamination.

  • Temperature: Store solid samples at -20°C or lower.[8]

  • Atmosphere: For long-term storage, overlay the sample with an inert gas (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Use amber glass vials with Teflon-lined caps to prevent photodegradation and leaching of plasticizers.

  • Environment: Store samples in a dedicated, clean, and dry storage area with controlled temperature and humidity. Avoid storing them near sinks or on outside walls where moisture can accumulate.[9][10]

Q4: What is the best initial approach to assess the purity of a newly acquired or synthesized batch of 14-demethyllanosterol?

A: A multi-technique approach is recommended. Start with High-Performance Liquid Chromatography (HPLC) coupled with a UV detector to get a quick purity profile.[3] Subsequently, use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the masses of the primary peak and any impurity peaks, which helps in their tentative identification.[11][12] Comparing the results to a certified reference standard is the gold standard for confirmation.

Section 2: Troubleshooting Guide: Identifying & Resolving Contamination

This guide provides a systematic approach to troubleshooting common contamination-related issues in a question-and-answer format.

Q1: I'm seeing multiple peaks in my HPLC or GC-MS analysis. How do I identify the source?

A: The appearance of unexpected peaks is a clear indicator of contamination. A logical workflow can help pinpoint the source.

  • Step 1: Characterize the Impurities. Compare the retention times and mass spectra of the unexpected peaks with known related compounds. See the table below for common process-related impurities.

  • Step 2: Analyze a Solvent Blank. Inject the solvent used to dissolve your sample into the instrument. Any peaks present in the blank run originate from the solvent or the system itself (e.g., column bleed, septum bleed).

  • Step 3: Review Sample History. Was the sample recently synthesized? If so, peaks corresponding to the starting material (lanosterol) or reaction intermediates are likely.[3] Has the sample been stored for a long time or handled improperly? This might suggest degradation products.

  • Step 4: Re-purify the Sample. If the impurities are significant, re-purification using a method like semi-preparative HPLC is often necessary to obtain a sample suitable for sensitive downstream applications.[3]

Q2: My experimental results (e.g., enzyme inhibition assays) are inconsistent or not reproducible. Could my 14-demethyllanosterol sample be the culprit?

A: Absolutely. Inconsistent results are a classic sign of variable sample purity.

  • Causality: Structurally similar sterols, even at low levels, can compete with 14-demethyllanosterol for the active site of an enzyme, altering the observed kinetics.[4] For example, the common lanosterol contaminant dihydroagnosterol was also found to be a substrate for human CYP51A1, which could confound results if present.[3]

  • Solution: Before conducting extensive experiments, always validate the purity of each new batch of 14-demethyllanosterol. We recommend establishing an acceptance criterion (e.g., >98% purity by HPLC-UV area). If you suspect contamination, re-analyze an aliquot of the exact sample used in the failed experiment. If impurities are confirmed, the sample must be purified, and the experiment repeated.

Q3: My sample solution is hazy, or I can see visible particles. What should I do?

A: Visible impurities indicate either gross contamination or poor solubility.

  • Identify the Particulate: Use a simple light microscope to examine the particles. Fibers, dust, or char particles are common external contaminants.[7] If the particles are crystalline, it may indicate that the compound has precipitated out of solution due to exceeding its solubility limit. Lanosterol, a related sterol, has a solubility limit of around 35 mol% in certain lipid vesicle preparations.[8]

  • Immediate Action: Do not use the sample for experiments. You can attempt to remove particulates by filtering the solution through a chemically compatible (e.g., PTFE) syringe filter (typically 0.22 µm). However, be aware that this only removes insoluble contaminants.

  • Preventative Measures: Always use high-purity solvents and prepare solutions in a clean environment, such as a laminar flow hood, to prevent the introduction of environmental debris.[6] Ensure you are not exceeding the solubility of 14-demethyllanosterol in your chosen solvent system.

Section 3: Protocols for Minimizing Contamination

Adherence to rigorous protocols is the best defense against sample contamination.

Protocol 1: Aseptic Workflow for Sample Handling & Preparation
  • Environment: Perform all sample handling in a clean, draft-free environment, such as a biosafety cabinet or a dedicated clean bench.[6]

  • Personal Protective Equipment (PPE): Always wear powder-free gloves, a clean lab coat, and safety glasses. Change gloves frequently, especially after touching any surface outside the clean workspace.[13]

  • Labware Preparation: Use exclusively glass or gas-tight syringes for handling solvents and samples. All glassware should be meticulously cleaned, rinsed with high-purity water, and then oven-dried. For highly sensitive applications, consider a final rinse with high-purity solvent.

  • Weighing and Dissolving: Use an anti-static weigh boat or weigh directly into a tared vial. Dissolve the sample in a high-purity, HPLC-grade solvent. Cap the vial immediately after addition.

  • Sample Transfer: Use new, sterile pipette tips for every transfer. Never return unused solution to the stock vial.[6]

Protocol 2: Purity Assessment by HPLC-UV

This protocol provides a general method for assessing purity.

  • System Preparation: Use an HPLC system equipped with a C18 reverse-phase column.

  • Mobile Phase: A gradient of methanol and water is often effective. For example, start with 85% methanol and ramp to 100% methanol.[14]

  • Sample Preparation: Prepare a ~1 mg/mL solution of your 14-demethyllanosterol sample in methanol or a suitable solvent.

  • Injection: Inject 10 µL of the sample.

  • Detection: Monitor the eluent at multiple wavelengths. Key wavelengths include ~192 nm (for detecting the lanosterol precursor), ~230 nm (for the aldehyde intermediate), and ~250 nm (for the final demethylated product).[3]

  • Analysis: Integrate all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Section 4: Data & Visualization
Table 1: Common Process-Related Contaminants in 14-Demethyllanosterol Samples
Contaminant NameCommon SourceTypical Analytical SignatureMitigation Strategy
Lanosterol / Dihydrolanosterol Unreacted starting materialAppears as a distinct, earlier-eluting peak in reverse-phase HPLC.[3]Optimize reaction conditions for full conversion; Purify via preparative HPLC or column chromatography.
14α-hydroxymethyl intermediate Reaction intermediateAbsorbs maximally around 192 nm; may not be baseline resolved from the starting material.[3]Drive reaction to completion; can be separated with optimized chromatography.
14α-formyl intermediate Reaction intermediateHas a characteristic UV absorbance around 230 nm.[3]Drive reaction to completion; can be separated with optimized chromatography.
Dihydroagnosterol Impurity in the original lanosterol starting materialHas a Δ7,9 desaturation; may co-elute or be closely resolved with other sterols.[3]Source high-purity starting materials; characterize raw materials before use.
Diagram 1: Troubleshooting Workflow for Unexpected Analytical Results

This decision tree provides a logical path for diagnosing contamination issues.

G start Unexpected Analytical Result (e.g., extra peaks, wrong mass) blank Run Solvent Blank start->blank peaks_in_blank Peaks Present in Blank? blank->peaks_in_blank source_system Source is System/Solvent: - Use fresh, high-purity solvent - Clean injection port - Check for column bleed peaks_in_blank->source_system Yes sample_check Analyze Sample peaks_in_blank->sample_check No no_peaks_in_blank No Peaks in Blank (System is Clean) compare_standards Compare with Standards (Lanosterol, Intermediates) sample_check->compare_standards match_found Impurity Matches Standard? compare_standards->match_found source_process Source is Process-Related: - Review synthesis/purification history - See Table 1 for common impurities match_found->source_process Yes no_match No Match Found match_found->no_match No repurify Re-purify Sample (e.g., Prep-HPLC) source_process->repurify degradation_check Review Sample Handling & Storage no_match->degradation_check improper_handling Improper Storage/Handling? degradation_check->improper_handling source_degradation Source is Degradation/External: - Check for light/air exposure - Analyze for common external contaminants (e.g., plasticizers) improper_handling->source_degradation Yes source_degradation->repurify

Caption: Troubleshooting Decision Tree for Contaminated Samples.

Diagram 2: Recommended Workflow for Maintaining Sample Purity

This diagram illustrates a best-practice workflow from sample receipt to analysis.

G receive 1. Receive/Synthesize Sample control1 Verify CoA or Initial Data receive->control1 purity_check 2. Initial Purity Check (HPLC, GC-MS) control2 Establish Purity Threshold (>98%) purity_check->control2 storage 3. Aliquot & Store (-20°C, Inert Gas, Amber Vials) prep 4. Sample Preparation (Aseptic Technique) storage->prep control3 Use Clean Labware & High-Purity Solvents prep->control3 analysis 5. Final Analysis/ Experiment control4 Include Solvent Blank & Controls analysis->control4 control1->purity_check control2->storage control3->analysis

Caption: Aseptic Sample Handling and Analysis Workflow.

References
  • Guengerich, F.P., et al. (2018). Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1. Journal of Biological Chemistry. Available at: [Link]

  • Trzaskos, J.M., et al. (1991). Lanosterol 14 alpha-methyl demethylase. Isolation and characterization of the third metabolically generated oxidative demethylation intermediate. Journal of Biological Chemistry. Available at: [Link]

  • Lala, R., et al. (2020). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Gibbons, F.G., et al. (1979). Studies on the mechanism of lanosterol 14 alpha-demethylation. A requirement for two distinct types of mixed-function-oxidase systems. Biochemical Journal. Available at: [Link]

  • Trzaskos, J.M., et al. (1989). Mechanistic studies of lanosterol 14 alpha-methyl demethylase: substrate requirements for the component reactions catalyzed by a single cytochrome P-450 isozyme. Journal of Biological Chemistry. Available at: [Link]

  • Wikipedia. (2023). Lanosterol 14 alpha-demethylase. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • McDonald, J.G., et al. (2012). A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. Journal of Lipid Research. Available at: [Link]

  • Aoyama, Y., et al. (1991). Purification of a Human Cytochrome P-450 Isozyme Catalyzing Lanosterol 14 Alpha-Demethylation. Journal of Biochemistry. Available at: [Link]

  • Pharmko. (2025). Safe handling of sterile compounds. Pharmko. Available at: [Link]

  • Wang, Y., et al. (2025). Biosynthesis of lanosterol in Escherichia coli. Bioresource Technology. Available at: [Link]

  • BRENDA Enzyme Database. (n.d.). Information on EC 1.14.14.154 - sterol 14alpha-demethylase. BRENDA. Available at: [Link]

  • Quimivita. (2025). Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. Available at: [Link]

  • Stankiewicz, J.A., et al. (2013). Solubility Limits of Cholesterol, Lanosterol, Ergosterol, Stigmasterol, and β-Sitosterol in Electroformed Lipid Vesicles. Langmuir. Available at: [Link]

  • Trzaskos, J.M., et al. (1986). Microsomal enzymes of cholesterol biosynthesis. Purification of lanosterol 14 alpha-methyl demethylase cytochrome P-450 from hepatic microsomes. Journal of Biological Chemistry. Available at: [Link]

  • Big Horn Olive Oil. (2026). Sterol Composition Testing: Step-by-Step Guide. Big Horn Olive Oil Company. Available at: [Link]

  • Green, L., et al. (2020). Are Sterols Useful for the Identification of Sources of Faecal Contamination in Shellfish? A Case Study. Water. Available at: [Link]

  • Centers for Disease Control and Prevention. (2023). Sterilizing Practices. CDC. Available at: [Link]

  • ResearchGate. (2013). Solubility Limits of Cholesterol, Lanosterol, Ergosterol, Stigmasterol, and β-Sitosterol in Electroformed Lipid Vesicles. ResearchGate. Available at: [Link]

  • The McCrone Group. (n.d.). Contaminant Identification in Pharmaceutical Products. The McCrone Group. Available at: [Link]

  • Aoyama, Y., et al. (1984). Yeast cytochrome P-450 catalyzing lanosterol 14 alpha-demethylation. II. Lanosterol metabolism by purified P-450(14)DM and by intact microsomes. Journal of Biological Chemistry. Available at: [Link]

  • LIPID MAPS. (n.d.). Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. LIPID MAPS. Available at: [Link]

  • Infection Control Today. (2018). Maintaining Proper Sterile Storage Conditions. Infection Control Today. Available at: [Link]

  • Kanthale, P., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Austin Chemistry. Available at: [Link]

  • Cyberlipid. (n.d.). Free sterol analysis. Cyberlipid. Available at: [Link]

  • The Joint Commission. (n.d.). Keeping it sterile: Fundamentals of sterile storage. The Joint Commission. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Sensitivity of 14-Demethyllanosterol Detection

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the detection of 14-demethyllanosterol. As a critical intermediate in t...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the detection of 14-demethyllanosterol. As a critical intermediate in the cholesterol biosynthesis pathway and a target for antifungal agents, enhancing its detection sensitivity is paramount for accurate biological investigation.[1][2][3] This document provides a structured approach to overcoming common experimental hurdles and optimizing your analytical methods.

FAQs: Quick Solutions to Common Problems

Here are some frequently asked questions and their solutions to get you started:

  • Q1: Why am I seeing a low signal-to-noise ratio for my 14-demethyllanosterol peak in LC-MS?

    • A1: This can be due to several factors including low ionization efficiency of the native sterol, suboptimal sample preparation leading to ion suppression, or a non-optimized LC-MS method. Consider derivatization to improve ionization, or refining your sample clean-up and chromatography.[4]

  • Q2: My calibration curve for 14-demethyllanosterol is not linear. What could be the cause?

    • A2: Non-linearity can arise from detector saturation at high concentrations or poor sensitivity at low concentrations. Ensure your calibration standards are within the linear dynamic range of your instrument. If the issue persists at the low end, derivatization to enhance the signal may be necessary.[5]

  • Q3: I am observing co-eluting peaks with my analyte. How can I improve chromatographic separation?

    • A3: Co-elution can be addressed by optimizing your liquid chromatography method. Experiment with different mobile phase compositions, gradients, and column chemistries.[6] Reversed-phase C18 columns are commonly used, but for complex matrices, a more selective column may be required.[7]

  • Q4: Can I use fluorescence detection for 14-demethyllanosterol?

    • A4: Native 14-demethyllanosterol is not fluorescent. However, you can employ fluorescent derivatization agents that react with the hydroxyl group of the sterol to enable highly sensitive fluorescence detection.[8][9][10]

Troubleshooting Guide: A Deeper Dive

This section provides a systematic approach to troubleshooting and enhancing the sensitivity of your 14-demethyllanosterol detection experiments.

Issue 1: Poor Ionization Efficiency in Mass Spectrometry

14-Demethyllanosterol, like other neutral sterols, often exhibits low ionization efficiency in electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) mass spectrometry.[4]

Underlying Cause: The lack of a readily ionizable functional group on the 14-demethyllanosterol molecule results in a weak response in the mass spectrometer.

Solutions & Explanations:

  • Chemical Derivatization: This is the most effective strategy to enhance ionization.[4][11] By introducing a charged or easily ionizable moiety, the sensitivity can be dramatically increased.[4]

    • Principle: The derivatizing agent contains a functional group that reacts with the hydroxyl group of the sterol, and another functional group that is easily protonated (for positive ion mode) or deprotonated (for negative ion mode).

    • Recommended Agents:

      • For Positive-Ion ESI: Girard's reagent P (GP) introduces a quaternary ammonium group, providing a permanent positive charge.[12]

      • For Negative-Ion ESI: 3-(Chlorosulfonyl)benzoic acid can be used to introduce a negatively charged sulfonate group.[13]

      • For APCI: Derivatization can introduce moieties with high proton affinity or electron affinity to enhance signals in positive and negative modes, respectively.[4]

  • Mobile Phase Optimization: The composition of your mobile phase can influence ionization efficiency.

    • Principle: Additives can promote the formation of adducts with your analyte, which may have better ionization characteristics.

    • Recommendations:

      • For positive mode, the addition of ammonium formate or acetate can promote the formation of [M+NH4]+ adducts.[6]

      • For negative mode, acetate or formate can facilitate the formation of [M+CH3COO]- or [M+HCOO]- adducts.[6]

Issue 2: Inadequate Sensitivity with UV or Fluorescence Detection

Underlying Cause: 14-Demethyllanosterol lacks a strong chromophore, leading to poor sensitivity with UV detection.[5] It is also not naturally fluorescent.[8]

Solutions & Explanations:

  • UV Detection Enhancement via Derivatization:

    • Principle: Introduce a chromophore into the molecule.

    • Recommended Agent: Dansyl chloride reacts with the hydroxyl group and introduces a dansyl group with strong UV absorbance, significantly increasing the signal.[5] This can lead to a more than 20-fold increase in UV absorption intensity.[5]

  • Fluorescence Detection via Derivatization:

    • Principle: Labeling with a fluorescent tag allows for highly sensitive detection.

    • Recommended Agents:

      • NBD (Nitrobenzofurazan) derivatives: Reagents like NBD-Cl can be used to label the sterol.[14]

      • Dansyl Chloride: In addition to being a strong chromophore, the dansyl group is also fluorescent, enabling fluorescence detection.[14]

Experimental Protocols

Protocol 1: Derivatization of 14-Demethyllanosterol with Dansyl Chloride for Enhanced UV and Fluorescence Detection

This protocol is adapted from a method developed for phytosterols and is applicable to other sterols.[5]

Materials:

  • 14-Demethyllanosterol standard or sample extract (dried)

  • Dansyl chloride solution (4 mg/mL in dichloromethane)

  • 4-Dimethylaminopyridine (DMAP) solution (8 mg/mL in dichloromethane)

  • Dichloromethane (reaction solvent)

  • HPLC or UHPLC system with UV or fluorescence detector

Procedure:

  • To the dried 14-demethyllanosterol sample, add 1 mL of dichloromethane.

  • Add 0.5 mL of the dansyl chloride solution.

  • Add 0.5 mL of the DMAP solution.

  • Vortex the mixture thoroughly.

  • Incubate the reaction mixture at 40°C for 30 minutes.

  • After incubation, evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., mobile phase) for HPLC analysis.

Expected Outcome: A significant increase in the signal intensity for the derivatized 14-demethyllanosterol compared to the underivatized form.

Protocol 2: LC-MS/MS Method Optimization

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

Chromatography:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.[7][15]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (e.g., 50:50 v/v).[15]

  • Gradient: A linear gradient from a low to high percentage of mobile phase B should be optimized to achieve good separation from other matrix components. A typical starting point could be 50% B to 95% B over 10 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40-50°C.

Mass Spectrometry (for a triple quadrupole instrument):

  • Infusion: Infuse a standard solution of 14-demethyllanosterol (or its derivatized form) directly into the mass spectrometer to determine the precursor ion.

  • Product Ion Scan: Perform a product ion scan of the precursor ion to identify the most intense and stable fragment ions.

  • MRM Optimization: Select the most intense precursor-to-product ion transitions (at least two) for Multiple Reaction Monitoring (MRM). Optimize the collision energy for each transition to maximize the signal intensity.

Data Presentation

Table 1: Comparison of Detection Methods for 14-Demethyllanosterol

Detection MethodDerivatization Required?Relative SensitivityKey AdvantagesKey Disadvantages
LC-MS (ESI/APCI) Recommended (e.g., GP, sulfonylating agents)+++High specificity and selectivityPoor ionization of native sterol
LC-UV Yes (e.g., Dansyl chloride)++Widely available instrumentationLower sensitivity than MS or fluorescence
LC-Fluorescence Yes (e.g., Dansyl chloride, NBD)++++Extremely high sensitivityRequires a fluorescent derivatizing agent

Visualizations

Workflow for Enhancing 14-Demethyllanosterol Detection

G cluster_0 Sample Preparation cluster_1 Sensitivity Enhancement cluster_2 Analytical Detection cluster_3 Data Analysis Sample Biological Sample Extract Lipid Extraction Sample->Extract CleanUp Solid Phase Extraction (SPE) Clean-up Extract->CleanUp Derivatization Chemical Derivatization CleanUp->Derivatization LC_Separation LC Separation Derivatization->LC_Separation Detection Detection (MS, UV, or Fluorescence) LC_Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for enhancing 14-demethyllanosterol detection.

Chemical Derivatization Principle

G Sterol 14-Demethyllanosterol (with -OH group) Product Derivatized Sterol (Enhanced Detection Properties) Sterol->Product + Reagent Derivatizing Agent (e.g., Dansyl Chloride) Reagent->Product

Caption: Principle of chemical derivatization for enhanced detection.

References

  • Wiley-VCH. (n.d.). Fluorescent Sterols for the Study of Cholesterol Trafficking in Living Cells.
  • Maxfield, F. R., & Wüstner, D. (2013). Analysis of cholesterol trafficking with fluorescent probes. Methods in Cell Biology, 116, 285-306.
  • Wüstner, D. (2017). Synthesis and Live-Cell Imaging of Fluorescent Sterols for Analysis of Intracellular Cholesterol Transport. In Cholesterol. Humana Press, New York, NY.
  • Pleskac, L. A., et al. (2021). Endogenous and fluorescent sterols reveal the molecular basis for ligand selectivity of human sterol transporters. eLife, 10, e67183.
  • Wüstner, D. (2017). Synthesis and Live-Cell Imaging of Fluorescent Sterols for Analysis of Intracellular Cholesterol Transport. ResearchGate.
  • Rocchetti, G., et al. (2020). Development of an innovative phytosterol derivatization method to improve the HPLC-DAD analysis and the ESI-MS detection of plant sterols/stanols. Food Research International, 131, 108998. Retrieved from [Link]

  • Higashi, T., & Shimada, K. (2004). Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 378(4), 875-882. Retrieved from [Link]

  • Guengerich, F. P., et al. (2020). Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1. Journal of Biological Chemistry, 295(45), 15226-15241. Retrieved from [Link]

  • Crick, P. J., et al. (2015). Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA). Analytical and Bioanalytical Chemistry, 407(15), 4335-4344. Retrieved from [Link]

  • Neu, A., et al. (2019). Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples. Frontiers in Pharmacology, 10, 165. Retrieved from [Link]

  • Trzaskos, J. M., et al. (1986). Identification of lanosterol 14 alpha-methyl demethylase in human tissues. The Journal of Biological Chemistry, 261(34), 15835-15842. Retrieved from [Link]

  • Kennedy, R. T., et al. (2018). Derivatization Methods for Improved Metabolome Analysis by LC-MS/MS. ResearchGate. Retrieved from [Link]

  • Gilep, A. A., et al. (2021). Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. International Journal of Molecular Sciences, 22(11), 5898. Retrieved from [Link]

  • Holčapek, M., et al. (2022). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 94(1), 534-542. Retrieved from [Link]

  • Snow, N. H. (2022). Analyte Derivatization as an Important Tool for Sample Preparation. LCGC International, 35(4), 14-18. Retrieved from [Link]

  • Ivanisevic, J., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 123. Retrieved from [Link]

  • Gibbons, F. G., et al. (1978). Studies on the mechanism of lanosterol 14 alpha-demethylation. A requirement for two distinct types of mixed-function-oxidase systems. The Biochemical Journal, 170(2), 309-315. Retrieved from [Link]

  • Lepesheva, G. I., et al. (2018). Sterol 14α-Demethylase Structure-Based Optimization of Drug Candidates for Human Infections with the Protozoan Trypanosomatidae. Journal of Medicinal Chemistry, 61(23), 10910-10921. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

validation of 14-Demethyllanosterol as a biomarker for fungal infections

Validation of 14-Demethyllanosterol as a Precision Biomarker for Antifungal Drug Development: A Comparative Guide As a Senior Application Scientist in antifungal drug discovery, I frequently encounter the limitations of...

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Author: BenchChem Technical Support Team. Date: March 2026

Validation of 14-Demethyllanosterol as a Precision Biomarker for Antifungal Drug Development: A Comparative Guide

As a Senior Application Scientist in antifungal drug discovery, I frequently encounter the limitations of relying solely on endpoint viability assays or terminal ergosterol depletion to evaluate drug efficacy. To truly understand a compound's mechanism-of-action (MoA) and pinpoint resistance mechanisms, we must analyze the intermediate flux of the ergosterol biosynthesis pathway.

14-Demethyllanosterol (14-DML) has emerged as a highly specific, dual-directional biomarker[1]. This guide objectively compares 14-DML against traditional biomarkers, details the causality behind its utility, and provides self-validating experimental protocols for its quantification.

The Mechanistic Grounding of 14-Demethyllanosterol

In fungal sterol biosynthesis, 14-DML occupies a critical metabolic junction. It is the direct product of lanosterol 14α-demethylase (CYP51/ERG11) and the immediate substrate for C-14 sterol reductase (ERG24)[2]. This positioning makes it uniquely sensitive to two major classes of antifungal drugs:

  • CYP51 Inhibition (Azoles): Drugs like fluconazole block CYP51, leading to the accumulation of lanosterol and the downstream depletion of 14-DML[1].

  • ERG24 Inhibition (Morpholines): Drugs like amorolfine block ERG24, preventing the reduction of 14-DML to 4,4-dimethylzymosterol. This causes a massive, highly specific accumulation of 14-DML[3][4].

This bidirectional response makes 14-DML vastly superior to terminal ergosterol measurements, which only indicate general pathway suppression without identifying the specific enzymatic target.

Pathway Lanosterol Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 DML 14-Demethyllanosterol (Biomarker Node) ERG24 ERG24 (C-14 reductase) DML->ERG24 DMZ 4,4-Dimethylzymosterol Ergosterol Ergosterol DMZ->Ergosterol Multiple Steps CYP51->DML ERG24->DMZ Azoles Azoles (e.g., Fluconazole) Azoles->CYP51 Morpholines Morpholines (e.g., Amorolfine) Morpholines->ERG24

Ergosterol biosynthesis pathway highlighting 14-Demethyllanosterol as a dual-directional biomarker.

Comparative Biomarker Analysis

Why transition to 14-DML over traditional markers? Table 1 outlines the analytical performance of 14-DML compared to standard alternatives.

Table 1: Performance Comparison of Fungal Sterol Biomarkers

BiomarkerTarget SpecificityTime to DetectionResponse to Azoles (CYP51)Response to Morpholines (ERG24)Analytical Complexity
Ergosterol Low (General Pathway)24 - 48 hoursDepletesDepletesLow (UV/LC)
Lanosterol Moderate (CYP51 specific)12 - 24 hoursAccumulatesNo ChangeMedium (GC-MS)
14-Demethyllanosterol High (Dual-Target) 6 - 12 hours Depletes Massively Accumulates High (GC-MS/LC-MS)

Experimental Validation & Protocol

To establish a self-validating analytical system, sterol extraction must be coupled with internal standards (e.g., epicoprostanol or cholesterol, depending on the fungal species) to account for extraction efficiency and matrix effects[5].

Protocol: GC-MS Quantification of 14-Demethyllanosterol

  • Fungal Cultivation & Drug Treatment: Culture Saccharomyces cerevisiae or Candida albicans to the early logarithmic phase. Treat with IC50 concentrations of the test compound for 6 hours.

    • Causality: A 6-hour window captures primary metabolic flux before secondary, non-specific cell death cascades alter the lipidome.

  • Saponification: Harvest 108 cells, wash with distilled water, and resuspend in 3 mL of 25% ethanolic KOH. Add 10 µg of epicoprostanol as an internal standard. Incubate at 85°C for 1 hour.

    • Causality: Saponification releases esterified sterols trapped within intracellular lipid droplets, ensuring total sterol quantification rather than just free membrane sterols.

  • Extraction: Add 1 mL of sterile water and 3 mL of n-heptane to the cooled mixture. Vortex vigorously for 3 minutes, then centrifuge at 2000 x g for 5 minutes. Carefully recover the upper n-heptane layer.

  • Derivatization: Evaporate the heptane extract under a gentle stream of nitrogen. Add 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous pyridine. Incubate at 60°C for 30 minutes.

    • Causality: Silylation of the 3β-hydroxyl group increases the volatility and thermal stability of the sterols, preventing degradation during GC-MS analysis.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into a GC-MS equipped with an HP-5MS column. Monitor the specific mass-to-charge (m/z) ions for 14-DML-TMS against the internal standard to integrate the peak areas.

Workflow Culture 1. Fungal Culture & Drug Treatment Saponification 2. KOH Saponification (+ Internal Std) Culture->Saponification Extraction 3. n-Heptane Extraction Saponification->Extraction Derivatization 4. BSTFA Derivatization Extraction->Derivatization Analysis 5. GC-MS Quantification Derivatization->Analysis

Step-by-step experimental workflow for the extraction and GC-MS quantification of fungal sterols.

Supporting Experimental Data

Representative sterol profile shifts demonstrate the diagnostic power of 14-DML. Table 2 illustrates how tracking this single biomarker differentiates between two distinct mechanisms of action.

Table 2: Relative Sterol Abundance (Fold Change vs. Untreated Control)

Treatment (MoA)Lanosterol14-DemethyllanosterolErgosterol
Fluconazole (CYP51 Inhibitor)+ 8.5x- 0.9x (Depleted) - 0.6x
Amorolfine (ERG24 Inhibitor)No Change+ 12.4x (Accumulated) - 0.8x

Data Interpretation: The massive accumulation of 14-DML under morpholine treatment uniquely fingerprints ERG24 inhibition, while its depletion confirms upstream CYP51 blockade[3]. Notice that terminal ergosterol depletes in both scenarios, offering no mechanistic insight on its own.

Conclusion

14-Demethyllanosterol is not merely a transient intermediate; it is a high-resolution biomarker that provides immediate, mechanistic feedback on antifungal efficacy. By integrating 14-DML tracking into early-stage drug screening, development professionals can rapidly differentiate between CYP51 and ERG24 inhibitors, map resistance pathways, and accelerate the discovery of novel therapeutics.

References

  • Elucidation of sterol biosynthesis pathway and its co-regulation with fatty acid biosynthesis in the oleaginous marine protist Schizochytrium sp. - Frontiers.
  • Comparative analysis of sterol acquisition in the oomycetes Saprolegnia parasitica and Phytophthora infestans - PLOS.
  • Heat Stress-Induced Metabolic Remodeling in Saccharomyces cerevisiae - ResearchG
  • Buy Fungisterol | 516-78-9 - Smolecule.
  • A Lipidomics Approach to the Viral-Host Dynamics of the Unicellular, Eukaryotic Alga Chlorella variabilis - University of Nebraska–Lincoln.

Sources

Comparative

comparative analysis of 14-Demethyllanosterol in different species

An In-Depth Comparative Guide to 14-Demethyllanosterol Across Species This guide provides a comprehensive comparative analysis of 14-demethyllanosterol, a critical intermediate in sterol biosynthesis. We will explore its...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to 14-Demethyllanosterol Across Species

This guide provides a comprehensive comparative analysis of 14-demethyllanosterol, a critical intermediate in sterol biosynthesis. We will explore its metabolic pathway, the pivotal role of the enzyme Lanosterol 14α-demethylase (CYP51), and the divergent fates of this molecule across different biological kingdoms. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of sterol metabolism and its comparative biochemistry.

Introduction: The Significance of a Transient Intermediate

All eukaryotic life depends on sterols. These lipids are fundamental components of cellular membranes, modulating their fluidity and permeability.[1][2] Beyond this structural role, sterols serve as precursors to essential molecules like steroid hormones and bile acids in animals.[3] The biosynthetic pathways that produce these diverse sterols, from cholesterol in mammals to ergosterol in fungi, all converge at a crucial, evolutionarily ancient step: the demethylation of lanosterol.[4] The product of this reaction, 14-demethyllanosterol, is a key branch-point intermediate, standing at the crossroads of major metabolic fates that define the physiology of different species.

The enzyme responsible for this transformation is Lanosterol 14α-demethylase, a cytochrome P450 enzyme known as CYP51.[5][6] This enzyme is a subject of intense study, not only for its central metabolic role but also as the primary target for azole antifungal drugs, one of the most important classes of antimycotic agents used in medicine and agriculture.[7][8] Understanding the comparative biology of 14-demethyllanosterol and its governing enzyme, CYP51, is therefore critical for advancements in both fundamental biology and therapeutic development.

The Gatekeeper Enzyme: Lanosterol 14α-demethylase (CYP51)

CYP51 is remarkable for its profound evolutionary conservation. It is one of the few cytochrome P450 families found across all biological kingdoms, including animals, plants, fungi, and even some prokaryotes, highlighting its ancient origins and indispensable function.[9][10]

Catalytic Mechanism

The primary function of CYP51 is to catalyze the oxidative removal of the 14α-methyl group from its sterol substrate.[3][6] This is not a simple, single-step reaction. Instead, it is a sophisticated three-step monooxygenation process, with each step requiring one molecule of O₂ and reducing equivalents from NADPH.[6][11]

  • Hydroxylation: The 14α-methyl group is first oxidized to a hydroxymethyl group (carboxyalcohol).

  • Dehydrogenation: The alcohol is further oxidized to an aldehyde.

  • Lyase Activity: The aldehyde is eliminated as formic acid, resulting in the formation of a C14-C15 double bond and the final 14-demethylated sterol product.[6]

Evolutionary Conservation and Divergence

While the function of CYP51 is strictly preserved, its primary amino acid sequence shows significant divergence between kingdoms, with sequence identities often falling in the 22-30% range.[3][6] However, the tertiary structure and key functional residues are highly conserved, ensuring the enzyme can perform its vital demethylation reaction.[3] This combination of functional conservation and sequence divergence is a key reason why it's possible to develop kingdom-specific inhibitors, such as the azole antifungals that target fungal CYP51 with much higher affinity than the human ortholog.[12]

A Comparative View of the Metabolic Crossroads

The true significance of 14-demethyllanosterol is revealed by examining its divergent metabolic fates in different organisms. While the initial demethylation step is a shared feature, the subsequent modifications and final products are tailored to the specific needs of each kingdom.

dot

Caption: Divergent fates of sterol biosynthesis post-CYP51 demethylation.

Animals: The Path to Cholesterol

In mammals, CYP51 acts on lanosterol or 24,25-dihydrolanosterol.[13] The resulting 14-demethyllanosterol is then processed through a series of enzymatic steps to produce cholesterol, the principal animal sterol.[2][14] Cholesterol is vital for maintaining the structural integrity of cell membranes and serves as the precursor for steroid hormones, vitamin D, and bile acids.[3][15] The regulation of this pathway is exceptionally tight; for instance, the human CYP51 enzyme is post-translationally regulated by the E3 ubiquitin ligase MARCH6, which targets it for degradation.[16][17]

Fungi: The Ergosterol Imperative

In fungi, lanosterol is the substrate for CYP51, just as in animals.[2] However, the downstream pathway diverges significantly to produce ergosterol.[1][2] Ergosterol fulfills the role in fungal membranes that cholesterol does in animal membranes, making it absolutely essential for fungal viability.[15][18] This metabolic distinction is the cornerstone of azole antifungal therapy. Drugs like fluconazole inhibit fungal CYP51, blocking ergosterol synthesis and leading to the accumulation of toxic sterol intermediates, which ultimately disrupts membrane integrity and arrests fungal growth.[7]

Plants: A Diversity of Phytosterols

Plants utilize a different initial substrate for CYP51: obtusifoliol.[1][13] Following demethylation, the pathway leads to a wide array of phytosterols, including sitosterol, stigmasterol, and campesterol.[3][14] These molecules are integral to the structure and function of plant cell membranes and are involved in plant growth and development.[15]

FeatureAnimals (Mammals)FungiPlants
Primary CYP51 Substrate Lanosterol, 24,25-Dihydrolanosterol[13]Lanosterol[2]Obtusifoliol[1][13]
Primary End Product Cholesterol[2][14]Ergosterol[1][2]Phytosterols (Sitosterol, etc.)[3][14]
Biological Role of End Product Membrane structure, precursor to hormones, vitamin D, bile acids[3][15]Essential for membrane integrity and fluidity[15][18]Essential for membrane structure and function[15]
Therapeutic Relevance Target for cholesterol-lowering therapies (indirectly)[19]Major target for azole antifungal drugs[7][8][12]Not a primary drug target

Experimental Guide: A Workflow for Comparative Sterol Analysis

Objective and reproducible quantification of 14-demethyllanosterol and other sterols requires a robust analytical workflow. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this type of analysis due to its high sensitivity and selectivity.[20][21][22]

dot

Sterol_Analysis_Workflow A 1. Sample Collection (Cells, Tissue, etc.) B 2. Lipid Extraction (e.g., Bligh-Dyer) + Add Internal Standards A->B C 3. Saponification (Optional) (To hydrolyze steryl esters) B->C If needed D 4. Purification (Solid-Phase Extraction) B->D C->D E 5. LC-MS/MS Analysis (HPLC Separation + MS Detection) D->E F 6. Data Processing (Quantification vs. Standards) E->F

Caption: General experimental workflow for the analysis of sterols.

Detailed Experimental Protocol

This protocol provides a generalized method for the extraction, purification, and analysis of sterols from biological samples, which can be adapted based on the specific matrix.

Materials:

  • Solvents: Chloroform, Methanol, Hexane, Isopropanol (HPLC grade)

  • Phosphate-Buffered Saline (PBS)

  • Deuterated internal standards (e.g., d7-Lanosterol)

  • Solid-Phase Extraction (SPE) silica cartridges

  • Glass vials with Teflon-lined caps

Methodology:

  • Sample Preparation and Homogenization:

    • For cultured cells, wash with cold PBS, scrape, and pellet by centrifugation. Resuspend the pellet in a known volume of PBS.[23]

    • For tissues, weigh a small portion (~10-50 mg) and homogenize in PBS on ice.

  • Lipid Extraction (Modified Bligh-Dyer Method):

    • Transfer the cell suspension or tissue homogenate to a glass tube.

    • Causality: The addition of a precise ratio of chloroform and methanol disrupts cell membranes and solubilizes lipids into a single phase. A common starting ratio is 1:2 (v/v) chloroform:methanol relative to the sample volume.[24][25]

    • Trustworthiness: At this stage, add a known quantity of deuterated internal standards. These standards will co-extract with the endogenous sterols and are essential for accurate quantification, as they correct for any sample loss during processing.[20][22]

    • Vortex the mixture vigorously and centrifuge to pellet insoluble debris.

    • Transfer the supernatant to a new glass tube. Add chloroform and PBS (or water) to induce phase separation (final ratio of chloroform:methanol:water should be approximately 2:2:1.8).[24]

    • Vortex and centrifuge to separate the phases. The lower organic phase contains the lipids.

    • Carefully collect the lower organic phase and transfer it to a clean vial. Dry the solvent under a stream of nitrogen.

  • Purification by Solid-Phase Extraction (SPE):

    • Causality: This step isolates the sterol fraction from more abundant, non-polar lipids like triacylglycerols and cholesteryl esters, reducing matrix effects during MS analysis.

    • Re-dissolve the dried lipid extract in a small volume of a non-polar solvent like hexane or toluene.

    • Condition an SPE silica cartridge with hexane.

    • Load the sample onto the cartridge.

    • Wash with hexane to elute highly non-polar lipids.[24]

    • Elute the sterol fraction using a more polar solvent mixture, such as 30% isopropanol in hexane.[24]

    • Dry the eluted sterol fraction under nitrogen.

  • Analysis by HPLC-MS/MS:

    • Reconstitute the purified sterol sample in the initial mobile phase (e.g., 95% methanol).[24]

    • HPLC Separation: Inject the sample onto a reverse-phase C18 column. Use a gradient elution, typically starting with a high percentage of methanol/water and ramping to 100% methanol. This separates sterols based on their hydrophobicity.[20][22]

    • MS/MS Detection: Couple the HPLC output to a triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.[21]

    • Trustworthiness: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each sterol and internal standard, pre-determine a specific precursor ion and one or more product ions. This highly specific detection method ensures that you are quantifying only the molecule of interest, even in a complex mixture.[20][26]

    • Quantification: Calculate the amount of each endogenous sterol by comparing the peak area of its MRM transition to the peak area of the corresponding deuterated internal standard.[20]

Conclusion

The study of 14-demethyllanosterol offers a fascinating window into the metabolic evolution of life. The enzyme responsible for its formation, CYP51, represents a point of ancient biochemical conservation. Yet, the pathways that diverge from this intermediate showcase remarkable adaptation, resulting in a diverse array of essential sterols tailored to the unique physiological demands of animals, fungi, and plants. This comparative understanding is not merely academic; it forms the very foundation of modern antifungal drug design and continues to offer new avenues for therapeutic intervention in human diseases related to cholesterol metabolism. The robust analytical workflows outlined here provide the necessary tools for researchers to continue exploring the many facets of this critical metabolic pathway.

References

  • Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. LIPID MAPS. [Link]

  • McDonald, J. G., et al. (2007). Extraction and analysis of sterols in biological matrices by high performance liquid chromatography electrospray ionization mass spectrometry. Methods in Enzymology. [Link]

  • McDonald, J. G., et al. Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. University of Texas Southwestern Medical Center. [Link]

  • Trzaskos, J. M., et al. (1991). Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol. Journal of Lipid Research. [Link]

  • Lanosterol 14 alpha-demethylase. Wikipedia. [Link]

  • McDonald, J. G., et al. (2012). A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. Journal of Lipid Research. [Link]

  • Sheng, C., et al. (2020). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. Journal of Medicinal Chemistry. [Link]

  • Lepesheva, G. I. & Waterman, M. R. (2004). Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

  • Extraction and Analysis of Sterol Lipids. LIPID MAPS. [Link]

  • Lepesheva, G. I. & Waterman, M. R. (2011). Structural basis for conservation in the CYP51 family. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

  • Shcherbak, N. S., et al. (2021). Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. Molecules. [Link]

  • Peyton, L. R., et al. (2015). Pharmacology of azole antifungal agents. Taylor & Francis Online. [Link]

  • Parker, J. E., et al. (2020). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Journal of Fungi. [Link]

  • Lepesheva, G. I. & Waterman, M. R. (2004). Sterol 14alpha-demethylase cytochrome P450 (CYP51), a P450 in all biological kingdoms. ResearchGate. [Link]

  • Functional genomics of cholesterol homeostasis: the role of lanosterol 14alpha-demethylase in development of metabolic disorders. FRI. [Link]

  • Kelly, S. L. (2001). An old activity in the cytochrome P450 superfamily (CYP51) and a new story of drugs and resistance. Biochemical Society Transactions. [Link]

  • Fitzpatrick, M. Extracting cholesterol and lipids from cells. The Open Lab Book. [Link]

  • Gibbons, F. G., et al. (1979). Studies on the mechanism of lanosterol 14 alpha-demethylation. A requirement for two distinct types of mixed-function-oxidase systems. The Journal of Biological Chemistry. [Link]

  • Sterol 14-demethylase. Wikipedia. [Link]

  • Rozman, D. & Strzalka, K. A scheme of the cholesterol biosynthetic pathway. ResearchGate. [Link]

  • Lanosterol 14 alpha-demethylase. Wikidoc. [Link]

  • Brown, A. J., et al. (2020). The cholesterol synthesis enzyme lanosterol 14α-demethylase is post-translationally regulated by the E3 ubiquitin ligase MARCH6. Biochemical Journal. [Link]

  • Brown, A. J., et al. (2020). The cholesterol synthesis enzyme lanosterol 14α-demethylase is post-translationally regulated by the E3 ubiquitin ligase MARCH6. PubMed. [Link]

  • Alcazar-Fuoli, L. & Mellado, E. (2013). Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development. Frontiers in Microbiology. [Link]

  • Rozman, D. (2005). Many facets of mammalian lanosterol 14α-demethylase from the evolutionarily conserved cytochrome P450 family CYP51. ResearchGate. [Link]

  • Rozman, D. CYP51-mediated sterol 14a-demethylation in animals, fungi, and plants. ResearchGate. [Link]

  • Sterols (mammals, fungi, plants, bacteria) as regulators of membrane dynamics. ResearchGate. [Link]

  • Mass Spectrometric Approaches for the Analysis of Phytosterols in Biological Samples. HARVEST (uSask). [Link]

  • Weete, J. D., et al. (2010). Phylogenetic Distribution of Fungal Sterols. PLOS ONE. [Link]

  • Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types. MDPI. [Link]

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Validation

A Tale of Two Pathways: A Comparative Guide to 14-Demethyllanosterol and 24,25-Dihydrolanosterol in Cholesterol Synthesis

For the discerning researcher in lipid biology and drug development, understanding the nuances of cholesterol biosynthesis is paramount. Beyond the canonical textbook diagrams lies a story of metabolic divergence, tissue...

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Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in lipid biology and drug development, understanding the nuances of cholesterol biosynthesis is paramount. Beyond the canonical textbook diagrams lies a story of metabolic divergence, tissue-specific regulation, and intermediates with biological activities of their own. This guide provides an in-depth, objective comparison of the two primary pathways that diverge from lanosterol: the Bloch pathway, characterized by intermediates such as desmosterol, and the Kandutsch-Russell pathway, initiated by the formation of 24,25-dihydrolanosterol. We will delve into the enzymatic steps, regulatory mechanisms, and the distinct physiological relevance of their key intermediates, supported by experimental data and detailed protocols for their study.

The Lanosterol Crossroads: A Fundamental Divergence in Sterol Synthesis

All cholesterol synthesis converges on the formation of the first sterol, lanosterol. From this critical juncture, the pathway bifurcates, primarily distinguished by the timing of the reduction of the double bond in the sterol side chain at carbon 24 (Δ24). This single enzymatic step dictates the nature of all subsequent intermediates, leading to two distinct, albeit interconnected, routes to cholesterol.[1][2]

The Bloch pathway retains the Δ24 double bond until the final step, utilizing a series of unsaturated intermediates.[3] In contrast, the Kandutsch-Russell pathway begins with the reduction of this double bond, proceeding through saturated side-chain sterols.[4] While historically presented as two equivalent and independent routes, recent research, particularly metabolic flux analyses, has revealed a more intricate picture. It is now understood that in most tissues, a "modified" Kandutsch-Russell pathway predominates, which is a hybrid of the two.[1]

Cholesterol_Synthesis_Divergence Lanosterol Lanosterol Bloch_Pathway Bloch Pathway (Unsaturated Side Chain) Lanosterol->Bloch_Pathway CYP51A1 KR_Pathway Kandutsch-Russell Pathway (Saturated Side Chain) Lanosterol->KR_Pathway DHCR24 Cholesterol Cholesterol Bloch_Pathway->Cholesterol DHCR24 KR_Pathway->Cholesterol DHCR7 Bloch_Pathway Lanosterol Lanosterol FF_MAS FF-MAS Lanosterol->FF_MAS CYP51A1 Zymosterol Zymosterol FF_MAS->Zymosterol Multiple Steps Desmosterol Desmosterol Zymosterol->Desmosterol Multiple Steps Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24

Caption: A simplified schematic of the Bloch pathway.

The Kandutsch-Russell Pathway: An Early Commitment to a Saturated Side Chain

The canonical Kandutsch-Russell pathway is initiated by the action of DHCR24 on lanosterol, which reduces the Δ24 double bond to produce 24,25-dihydrolanosterol . [4][5]Subsequent enzymatic steps, parallel to those in the Bloch pathway, then modify the sterol nucleus, ultimately leading to cholesterol.

However, compelling evidence from stable isotope labeling and metabolic flux analysis indicates that this canonical pathway is rarely used in its entirety. [1][6]Instead, many cells and tissues utilize a modified Kandutsch-Russell (MK-R) pathway . In this hybrid route, cholesterol synthesis begins via the Bloch pathway. After one or more steps, an intermediate is shunted into the Kandutsch-Russell pathway by the action of DHCR24, which reduces the Δ24 double bond. [1]This crossover can occur at various points, leading to a variety of saturated intermediates.

Kandutsch_Russell_Pathway Lanosterol Lanosterol Dihydrolanosterol 24,25-Dihydrolanosterol Lanosterol->Dihydrolanosterol DHCR24 Lathosterol Lathosterol Dihydrolanosterol->Lathosterol Multiple Steps Seven_DHC 7-Dehydrocholesterol Lathosterol->Seven_DHC SC5D Cholesterol Cholesterol Seven_DHC->Cholesterol DHCR7

Caption: A simplified schematic of the Kandutsch-Russell pathway.

Head-to-Head Comparison: Performance and Biological Significance

FeatureBloch PathwayKandutsch-Russell (and MK-R) Pathway
Key Initiating/Diverging Intermediate Post-lanosterol intermediates with unsaturated side chains24,25-Dihydrolanosterol (saturated side chain)
Final Precursor to Cholesterol Desmosterol 7-Dehydrocholesterol
Key Enzymes CYP51A1, DHCR24 (final step)DHCR24 (initiating/crossover step), DHCR7 (final step)
Predominant Tissues Steroidogenic tissues (testes, adrenal glands), liver [1]Skin, brain (as MK-R) [1]
Metabolic Flux High flux in tissues with high cholesterol demand for hormone synthesis. [1]Variable flux, often as part of the hybrid MK-R pathway. [1][6]
Biological Activity of Intermediates Desmosterol is a potent LXR agonist, regulating lipid metabolism and inflammation. [3][7]It also plays a role in myelination. [7]Intermediates are generally considered to be efficiently channeled towards cholesterol synthesis. [8]Less evidence for distinct signaling roles.

The Emerging Roles of Sterol Intermediates: More Than Just Building Blocks

A paradigm shift is occurring in our understanding of cholesterol synthesis. The intermediates of these pathways are not merely transitory molecules but can possess distinct biological activities.

Desmosterol , the hallmark of the Bloch pathway, is a prime example. It has been identified as a potent endogenous ligand for the Liver X Receptor (LXR), a nuclear receptor that plays a critical role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation. [3][7]This positions desmosterol as a key signaling molecule, integrating cholesterol synthesis with immune responses, particularly in macrophages within atherosclerotic plaques. [3]Furthermore, desmosterol has been implicated in brain development and the repair of demyelinated lesions. [7] In contrast, 24,25-dihydrolanosterol and other intermediates of the Kandutsch-Russell pathway are less characterized in terms of independent signaling roles. Experimental evidence suggests they are efficiently converted to cholesterol. [8]This suggests that the primary functional distinction between the two pathways may lie in the production of bioactive intermediates like desmosterol in the Bloch pathway.

Experimental Protocols: A Guide to Analyzing Sterol Intermediates

The analysis of sterol intermediates is challenging due to their structural similarity and low abundance compared to cholesterol. Liquid chromatography-mass spectrometry (LC-MS) is the method of choice for their separation and quantification. [9][10]

Protocol 1: Extraction of Sterols from Cultured Cells

This protocol is adapted from established methods for the extraction of lipids from cultured cells. [9][11] Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Chloroform:Methanol (1:2, v/v)

  • Deuterated internal standards (e.g., d7-lathosterol)

  • 15-mL screw-cap glass tubes

  • Cell scraper

  • Centrifuge

Procedure:

  • Place culture dishes on ice and aspirate the medium.

  • Wash the cells twice with ice-cold PBS.

  • Add 1 mL of cold PBS and gently scrape the cells.

  • Transfer the cell suspension to a 15-mL glass tube.

  • Add 3.75 mL of chloroform:methanol (1:2, v/v).

  • Spike the mixture with deuterated internal standards for quantification.

  • Vortex vigorously for 1 minute.

  • Add 1.25 mL of chloroform and vortex.

  • Add 1.25 mL of water and vortex.

  • Centrifuge at 1,500 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase into a new glass tube.

  • Dry the organic phase under a stream of nitrogen.

  • Resuspend the dried lipid extract in an appropriate solvent for LC-MS analysis.

Sterol_Extraction_Workflow Start Cultured Cells Wash Wash with cold PBS Start->Wash Scrape Scrape and Collect Cells Wash->Scrape Extract Add Chloroform:Methanol and Internal Standards Scrape->Extract Phase_Separate Phase Separation (Centrifugation) Extract->Phase_Separate Collect_Organic Collect Lower Organic Phase Phase_Separate->Collect_Organic Dry Dry Under Nitrogen Collect_Organic->Dry Analyze Resuspend for LC-MS Analysis Dry->Analyze

Caption: Workflow for the extraction of sterols from cultured cells.

Protocol 2: LC-MS/MS Analysis of Sterol Intermediates

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of sterol intermediates. [10][12] Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reverse-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm)

  • Triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source

LC Conditions:

  • Mobile Phase A: Methanol with 5 mM ammonium acetate

  • Mobile Phase B: Water with 5 mM ammonium acetate

  • Flow Rate: 0.2 mL/min

  • Gradient:

    • 0-2 min: 80% A

    • 2-20 min: Linear gradient to 100% A

    • 20-30 min: Hold at 100% A

    • 30-31 min: Return to 80% A

    • 31-40 min: Re-equilibration

MS Conditions:

  • Ionization Mode: Positive ESI or APCI

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each sterol of interest and the deuterated internal standards.

Conclusion and Future Directions

The choice between the Bloch and Kandutsch-Russell pathways is not arbitrary but rather a highly regulated, tissue-specific decision with significant physiological consequences. The Bloch pathway, with its production of the bioactive intermediate desmosterol, offers a direct link between cholesterol synthesis and the regulation of lipid metabolism and inflammation. The modified Kandutsch-Russell pathway, while also leading to cholesterol, appears to be a more direct biosynthetic route without the generation of potent signaling intermediates.

For researchers in drug development, these differences present unique therapeutic opportunities. Targeting DHCR24, for instance, could be a strategy to increase desmosterol levels and leverage its anti-inflammatory properties. Conversely, understanding the tissue-specific regulation of these pathways is crucial for predicting the effects of cholesterol-lowering drugs.

Future research should focus on further elucidating the signaling roles of other sterol intermediates and quantitatively mapping the metabolic flux through these pathways in various disease states. A deeper understanding of this metabolic bifurcation will undoubtedly uncover new therapeutic targets and provide a more complete picture of the intricate regulation of cholesterol homeostasis.

References

  • Physiological Functions of Side-Chain-Retaining Sterols in the Brain and Their Roles in Neurodegenerative Diseases. (2026). MDPI. [Link]

  • Tissue-specific coordinate regulation of enzymes of cholesterol biosynthesis: sciatic nerve versus liver. (1997). PubMed. [Link]

  • Sterols Mass Spectra Protocol. (2007). LIPID MAPS. [Link]

  • Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. (n.d.). LIPID MAPS. [Link]

  • Lanosterol 14 alpha-demethylase. (n.d.). Wikipedia. [Link]

  • Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways. (2015). PMC. [Link]

  • Tissue-specific transcriptional regulation of the cholesterol biosynthetic pathway leads to accumulation of testis meiosis-activating sterol (T-MAS). (2002). University of Texas Southwestern Medical Center. [Link]

  • Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways. (2026). ResearchGate. [Link]

  • Mechanistic studies of lanosterol 14 alpha-methyl demethylase: substrate requirements for the component reactions catalyzed by a single cytochrome P-450 isozyme. (n.d.). PubMed. [Link]

  • Desmosterol can replace cholesterol in sustaining cell proliferation and regulating the SREBP pathway in a sterol-Δ24-reductase deficient cell line. (n.d.). PMC. [Link]

  • Desmosterol suppresses macrophage inflammasome activation and protects against vascular inflammation and atherosclerosis. (n.d.). PNAS. [Link]

  • Lanosterol 14 alpha-demethylase. (2018). wikidoc. [Link]

  • Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways. (2015). eLife. [Link]

  • Lanosterol 14 alpha-demethylase – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Schematic representation of the Bloch and Kandutsch-Russell (K-R)... (n.d.). ResearchGate. [Link]

  • Desmosterol: A natural product derived from macroalgae modulates inflammatory response and oxidative stress pathways in intestinal epithelial cells. (n.d.). PMC. [Link]

  • Studies on the mechanism of lanosterol 14 alpha-demethylation. A requirement for two distinct types of mixed-function-oxidase systems. (n.d.). PMC. [Link]

  • Sterols from cholesterol synthesis control distinct gene regulatory pathways. (2023). bioRxiv. [Link]

  • Cholesterol: Synthesis, Metabolism, and Regulation. (2026). The Medical Biochemistry Page. [Link]

  • Lipoprotein Metabolism and Cholesterol Synthesis – Cell Biology, Genetics, and Biochemistry for Pre-Clinical Students. (n.d.). Pressbooks at Virginia Tech. [Link]

  • Peer review in Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways. (2015). eLife. [Link]

  • Integrative protocol for quantifying cholesterol-related sterols in human serum samples and building decision support systems. (2024). PMC. [Link]

  • Regulation of cholesterol biosynthesis and lipid... (n.d.). Steroids - Ovid. [Link]

  • Simplified LC-MS Method for Analysis of Sterols in Biological Samples. (2020). PMC. [Link]

  • Concerning the role of 24,25-dihydrolanosterol and lanostanol in sterol biosynthesis by cultured cells. (n.d.). PubMed. [Link]

  • WP4718 - Cholesterol metabolism with Bloch and Kandutsch-Russell pathways - Homo sapiens. (2021). NDEx. [Link]

  • Metabolism and biological activity of 25-fluorocholecalciferol, 24-dehydrocholecalciferol and 25-dehydrocholecalciferol in the rat. (n.d.). PMC. [Link]

  • Synthesis and biological activity of novel vitamin D analogs: 24,24-difluoro-25-hydroxy-26,27-dimethylvitamin D3 and 24,24-difluoro-1α,25-dihydroxy-26,27-dimethylvitamin D3. (n.d.). Mayo Clinic. [Link]

  • Biological activity of 24,25-dihydroxycholecalciferol in chicks and rats. (n.d.). PubMed. [Link]

Sources

Comparative

Cross-Validation of 14-Demethyllanosterol Quantification Methods: A Technical Guide for Sterolomics

Executive Summary 14-Demethyllanosterol is a pivotal intermediate in the sterol biosynthesis pathway. As the immediate product of lanosterol 14α-demethylase (CYP51), its quantification relative to its precursor (lanoster...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

14-Demethyllanosterol is a pivotal intermediate in the sterol biosynthesis pathway. As the immediate product of lanosterol 14α-demethylase (CYP51), its quantification relative to its precursor (lanosterol or eburicol) serves as the definitive functional readout for CYP51 enzymatic activity and inhibition[1]. Accurate quantification of this biomarker is critical for antifungal drug development, agricultural fungicide screening, and investigating mammalian cholesterol biosynthesis disorders.

However, the analytical landscape for sterolomics is notoriously challenging. Sterols possess rigid, fused-ring backbones with minimal functional groups, resulting in poor ionization efficiency in standard mass spectrometry. Furthermore, biological matrices contain dozens of isobaric and isomeric sterols that co-elute, confounding accurate quantification.

This guide provides an authoritative cross-validation of three distinct analytical methodologies for 14-Demethyllanosterol quantification, culminating in a self-validating protocol for the most advanced approach.

Mechanistic Context: The CYP51 Bottleneck

CYP51 is a cytochrome P450 monooxygenase that catalyzes the removal of the 14α-methyl group from lanosterol (in mammals and yeasts) or eburicol (in filamentous fungi)[1]. When azole antifungals competitively bind to the heme iron of CYP51, this demethylation is blocked. Consequently, lanosterol accumulates, and 14-Demethyllanosterol—along with downstream end-products like ergosterol and cholesterol—is rapidly depleted.

Measuring the stoichiometric ratio of these metabolites requires an analytical system capable of resolving minor structural differences (e.g., a single methyl group shift) in highly complex matrices.

CYP51_Pathway Squalene Squalene Lanosterol Lanosterol (Substrate) Squalene->Lanosterol Multiple Steps CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Demethyl 14-Demethyllanosterol (Product) CYP51->Demethyl Demethylation Ergosterol Ergosterol / Cholesterol (End Products) Demethyl->Ergosterol Downstream Enzymes Azoles Azole Inhibitors (e.g., Fluconazole) Azoles->CYP51 Inhibition

Fig 1: CYP51 sterol biosynthesis pathway and its specific inhibition by azole compounds.

Methodological Cross-Validation

Traditional GC-MS (The Historical Gold Standard)
  • Causality & Mechanism : Gas chromatography coupled with electron ionization (EI) mass spectrometry relies on volatility. Because free sterols have high boiling points and can thermally degrade in the GC inlet, they must be derivatized. Silylation using BSTFA and TMCS replaces the hydroxyl proton with a trimethylsilyl (TMS) group, increasing volatility and thermal stability[2].

  • Limitations : While GC-MS provides excellent chromatographic resolution and reproducible EI fragmentation libraries, the derivatization process is moisture-sensitive. Trace intermediates like 14-Demethyllanosterol often fall below the limit of detection (LOD) in complex matrices.

Targeted LC-MS/MS (The High-Throughput Compromise)
  • Causality & Mechanism : Liquid chromatography coupled to tandem mass spectrometry bypasses thermal degradation and allows for high-throughput analysis.

  • Limitations : The neutral sterol backbone lacks basic or acidic moieties, leading to abysmal ionization efficiency in Electrospray Ionization (ESI). While Atmospheric Pressure Chemical Ionization (APCI) improves this slightly, LC-MS/MS fundamentally struggles to separate the myriad of sterol isomers present in biological samples, leading to overlapping peaks and matrix suppression.

Advanced 4D LC-IM-MS/MS (The Next-Generation Standard)
  • Causality & Mechanism : This method employs a dual-pronged approach to solve both ionization and isomer resolution. First, sterols are derivatized with Picolinic Acid (PA). The addition of the nitrogen-containing pyridine ring acts as a "proton sponge," drastically enhancing ESI sensitivity[3]. Second, Ion Mobility (IM) is introduced between the LC and MS stages. IM separates gas-phase ions based on their size, shape, and charge—measured as Collision Cross Section (CCS). This provides a 4th dimension of separation (m/z, Retention Time, MS/MS spectra, and CCS), successfully resolving isobaric sterol isomers that co-elute chromatographically[3].

Quantitative Performance Comparison
MethodologyDerivatization StrategyIonization EfficiencyIsomer ResolutionSensitivity (LOD)Throughput
Traditional GC-MS TMS (Silylation)Moderate (EI)High (Chromatographic)~10-50 ng/mLLow (Long run times)
Targeted LC-MS/MS None / BasicPoor (ESI/APCI)Low (Co-elution risks)~50-100 ng/mLHigh
4D LC-IM-MS/MS PA (Picolinic Acid)Excellent (ESI+)Ultimate (CCS + RT)< 1 ng/mLMedium-High

Self-Validating Experimental Protocol: 4D LC-IM-MS/MS

To ensure absolute trustworthiness and reproducibility, the following protocol integrates a self-validating internal standard (IS) system to monitor extraction recovery, derivatization yield, and instrument drift.

Workflow Extract 1. Lipid Extraction (Bligh & Dyer) Derivatize 2. PA Derivatization (Enhances Ionization) Extract->Derivatize LC 3. LC Separation (Retention Time) Derivatize->LC IM 4. Ion Mobility (CCS Separation) LC->IM MS 5. Tandem MS (m/z & Fragments) IM->MS Data 6. 4D Library (Identification) MS->Data

Fig 2: Step-by-step self-validating workflow for 4D LC-IM-MS/MS sterolomics analysis.

Step 1: Matrix Extraction (Modified Bligh & Dyer)
  • Pre-Extraction Spike : Spike 50 µL of an isotopically labeled internal standard (e.g., Lathosterol-d7, 1 µg/mL) into 100 µL of the biological sample (plasma/cell lysate) to validate extraction recovery.

  • Add 375 µL of Chloroform:Methanol (1:2, v/v) and homogenize using zirconia beads[2].

  • Incubate for 20 minutes at 4°C to precipitate proteins, then centrifuge at 12,000 × g for 10 minutes.

  • Extract the lower organic phase and dry completely under a gentle stream of nitrogen gas.

Step 2: Picolinic Acid (PA) Derivatization

Causality: The esterification covalently attaches the PA moiety to the 3β-hydroxyl group of 14-Demethyllanosterol, ensuring high ESI+ response[3].

  • Pre-Derivatization Spike : Add a secondary IS (e.g., Cholesterol-13C3) to the dried extract to independently calculate derivatization efficiency.

  • Reconstitute the dried lipid film in 100 µL of anhydrous dichloromethane (DCM).

  • Add 50 µL of Picolinic Acid solution (10 mg/mL in DCM), 50 µL of 2-methyl-6-nitrobenzoic anhydride (MNBA, 10 mg/mL), and 20 µL of 4-dimethylaminopyridine (DMAP, 5 mg/mL) as a catalyst.

  • Incubate at room temperature for 60 minutes.

  • Quench the reaction with LC-MS grade water, extract the organic layer, and dry under nitrogen. Reconstitute in 100 µL Methanol for injection.

Step 3: 4D LC-IM-MS/MS Acquisition & Validation
  • Chromatography : Inject 2 µL onto a C18 reversed-phase column (e.g., 1.7 µm particle size). Utilize a gradient of Water (0.1% Formic Acid) and Acetonitrile/Isopropanol (0.1% Formic Acid).

  • Ion Mobility : Operate the IM-MS in positive ESI mode. The PA-derivatized 14-Demethyllanosterol will exhibit a distinct CCS value, separating it from isobaric matrix interferences[3].

  • System Suitability Check : The analytical batch is deemed valid only if the recovery of the pre-extraction IS is >80% and the derivatization efficiency (via the secondary IS) is >90%.

Conclusion

While GC-MS remains a reliable tool for high-abundance sterol profiling, the quantification of trace intermediates like 14-Demethyllanosterol demands higher sensitivity and resolving power. The integration of PA derivatization with LC-IM-MS/MS provides an unparalleled, self-validating platform. By leveraging four-dimensional matching (Retention Time, m/z, MS/MS, and CCS), researchers can eliminate false positives, accurately quantify CYP51 inhibition, and accelerate drug development pipelines.

References

  • Li, T., Yin, Y., Zhou, Z. et al. "Ion mobility-based sterolomics reveals spatially and temporally distinctive sterol lipids in the mouse brain." Nature Communications 12, 4343 (2021). URL:[Link]

  • Warrilow, A. G., et al. "Comparative analysis of sterol acquisition in the oomycetes Saprolegnia parasitica and Phytophthora infestans." PLOS One 12(2): e0170840 (2017). URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparing Inhibitory Effects on 14-Demethyllanosterol Production

Executive Summary The enzymatic conversion of lanosterol via 14α-demethylation is a critical, rate-limiting step in the biosynthesis of all sterols, including ergosterol in fungi and cholesterol in mammals. The enzyme re...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enzymatic conversion of lanosterol via 14α-demethylation is a critical, rate-limiting step in the biosynthesis of all sterols, including ergosterol in fungi and cholesterol in mammals. The enzyme responsible, Lanosterol 14α-demethylase (CYP51), is a member of the cytochrome P450 superfamily and represents a highly successful target for antimicrobial drug development.[1] Inhibition of CYP51 disrupts the production of essential membrane sterols and leads to the accumulation of toxic 14α-methylated precursors, compromising cell membrane integrity and function.[1][2] This guide provides a comparative analysis of common CYP51 inhibitors, focusing on the widely used azole class of compounds. We will delve into the mechanism of action, present comparative efficacy data against fungal and human orthologs, and provide a detailed, field-proven protocol for assessing inhibitory activity in a reconstituted enzymatic system.

The Molecular Target: Lanosterol 14α-Demethylase (CYP51)

CYP51 is one of the most ancient and functionally conserved members of the cytochrome P450 superfamily, with orthologs found across all biological kingdoms.[3][4] Its primary role is to catalyze the oxidative removal of the 14α-methyl group from sterol precursors like lanosterol.[1] This is a complex, three-step mono-oxygenation process, with each step requiring O2 and reducing equivalents from an NADPH-cytochrome P450 reductase (CPR) partner.[1][5]

The product of this reaction in the cholesterol pathway is Follicular Fluid-Meiosis Activating Steroid (FF-MAS).[6] Because this pathway is essential for producing ergosterol in fungi, CYP51 has become the primary target for azole antifungal drugs.[7][8] However, the existence of a human CYP51 ortholog necessitates a high degree of selectivity for any new antifungal agent to avoid off-target effects and potential endocrine disruption.[6] Conversely, there is growing interest in developing selective inhibitors of human CYP51 for applications in cholesterol management and oncology.[2][9]

cluster_pathway Sterol Biosynthesis Pathway Lanosterol Lanosterol FFMAS FF-MAS (14-Demethyllanosterol Precursor) Lanosterol->FFMAS Catalyzed by CYP51 Ergosterol Ergosterol (Fungi) & Cholesterol (Mammals) FFMAS->Ergosterol Further Steps Inhibitor Azole Inhibitors Inhibitor->FFMAS Block Production

Caption: Simplified sterol biosynthesis pathway highlighting CYP51-mediated demethylation.

Mechanism of Action: Azole Inhibitors

The most prevalent and well-characterized class of CYP51 inhibitors are the azoles (e.g., ketoconazole, fluconazole, itraconazole).[1] Their mechanism of action is direct, competitive inhibition. The inhibitor molecule contains a triazole or imidazole ring. A nitrogen atom (typically N3 or N4) in this ring forms a tight, yet reversible, coordinate bond with the ferric (Fe³⁺) iron atom of the heme group located in the CYP51 active site.[1][2] This binding event physically occupies the active site, preventing the substrate, lanosterol, from accessing the catalytic center and effectively halting the demethylation process.[10]

cluster_interaction Inhibitory Interaction CYP51 CYP51 Enzyme Heme Group (Fe³⁺) Active Site Azole Azole Inhibitor (e.g., Ketoconazole) Azole->CYP51:heme Binds to Heme Iron Lanosterol Lanosterol (Substrate) Lanosterol->CYP51 Binding Blocked

Caption: Mechanism of CYP51 inhibition by an azole compound.

Comparative Analysis of Inhibitory Potency

The clinical and agricultural utility of an azole inhibitor is defined by its potency (a low IC50 value) and its selectivity for the target organism's CYP51 over the human ortholog. A high selectivity ratio (IC50 hCYP51 / IC50 cCYP51) is desirable for antifungal drugs to minimize the risk of side effects in patients.[6]

The following table summarizes experimental data comparing the 50% inhibitory concentrations (IC50) of several common antimycotic drugs against recombinant CYP51 from Candida albicans (a common fungal pathogen) and humans.[6][11]

CompoundIC50 for C. albicans CYP51 (µM)IC50 for Human CYP51 (µM)Selectivity Ratio (Human/Candida)
Miconazole 0.0390.0571.5
Ketoconazole 0.0760.141.8
Itraconazole 0.052≥ 30> 577
Fluconazole 0.30≥ 30> 100

Data sourced from a study using LC-MS/MS analysis of FF-MAS product formation in a reconstituted enzyme system.[6][11]

Interpretation of Data:

  • High Potency, Low Selectivity: Older drugs like Miconazole and Ketoconazole are potent inhibitors of the fungal enzyme but also show significant inhibition of human CYP51, with selectivity ratios below 2.[6] This lack of specificity is associated with a higher incidence of side effects, including disturbance of human steroid biosynthesis.[6][11]

  • High Potency, High Selectivity: Newer drugs like Itraconazole and Fluconazole demonstrate remarkable selectivity.[6] While still potent against the fungal target, their inhibitory effect on the human enzyme is negligible at therapeutic concentrations, leading to a much-improved safety profile.[6][11]

Experimental Protocol: In Vitro IC50 Determination for CYP51 Inhibitors

This protocol describes a self-validating system for determining the IC50 value of a test compound against recombinant CYP51 in a reconstituted system, with product formation quantified by Liquid Chromatography-Mass Spectrometry (LC-MS).

Causality Behind Experimental Choices:

  • Recombinant System: Using purified, recombinant CYP51 and its reductase partner (CPR) isolates the interaction of interest from all other cellular variables, ensuring that any observed inhibition is due to direct interaction with the target enzyme.[8][12]

  • LC-MS Quantification: LC-MS provides unparalleled sensitivity and specificity for quantifying the formation of the sterol product (FF-MAS), ensuring accurate and robust data.[6][13] Direct product measurement is superior to substrate depletion as it confirms catalytic turnover.

  • Controls: The inclusion of a no-inhibitor (vehicle) control establishes the 100% activity baseline, while a known inhibitor (e.g., ketoconazole) serves as a positive control to validate the assay's responsiveness.

cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_data Data Processing prep prep reac reac anal anal data data P1 Prepare Reconstitution Buffer R1 Combine CYP51, CPR, and Lipids. Pre-incubate. P1->R1 P2 Create Serial Dilution of Test Compound R2 Add Test Compound (or Vehicle/Control) P2->R2 R1->R2 R3 Initiate reaction with Lanosterol & NADPH R2->R3 R4 Incubate at 37°C R3->R4 R5 Quench Reaction (e.g., with strong base) R4->R5 A1 Extract Sterols (e.g., with Hexane) R5->A1 A2 Dry & Reconstitute Extract A1->A2 A3 LC-MS/MS Analysis (Quantify FF-MAS) A2->A3 D1 Plot % Inhibition vs. [Compound] A3->D1 D2 Calculate IC50 via Non-linear Regression D1->D2

Caption: Workflow for determining the IC₅₀ of a CYP51 inhibitor.

Step-by-Step Methodology

1. Reagent Preparation:

  • Reconstitution Buffer: Prepare a suitable buffer (e.g., 50 mM Potassium Phosphate, pH 7.4, 0.1 mM DTT).

  • Enzymes: Use purified, recombinant CYP51 (e.g., human or C. albicans) and NADPH-Cytochrome P450 Reductase (CPR). The final concentrations typically range from 0.2-0.5 µM for CYP51 and a 2-4 fold molar excess for CPR.[14]

  • Lipids: Prepare a lipid mixture (e.g., a 1:1:1 mix of DLPC, DOPC, and PS) to mimic the membrane environment, which is crucial for enzyme stability and activity.[14]

  • Substrate: Prepare a stock solution of Lanosterol in a suitable solvent (e.g., DMSO). The final reaction concentration is typically around 50 µM.[14][15]

  • Cofactor: Prepare a fresh solution of NADPH.

  • Test Compounds: Prepare a serial dilution of the test inhibitor and a known positive control inhibitor (e.g., ketoconazole) in DMSO.

2. Enzymatic Reaction:

  • In a microcentrifuge tube, combine the reconstitution buffer, lipids, CYP51, and CPR. Pre-incubate for 5-10 minutes at room temperature to allow for proper protein folding and integration into the lipid micelles.[14]

  • Add the test compound from your serial dilution series. For the 100% activity control, add an equivalent volume of the vehicle (DMSO).

  • Pre-warm the mixture to 37°C for 3-5 minutes.

  • Initiate the reaction by adding the substrate (Lanosterol) followed immediately by the cofactor (NADPH).

  • Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Quench the reaction by adding a strong base (e.g., ethanolic KOH) to stop enzymatic activity and begin saponification.

3. Sterol Extraction & Quantification:

  • Perform saponification by heating the quenched reaction mixture (e.g., at 80°C) to hydrolyze any esterified sterols.

  • Cool the samples and extract the non-saponifiable lipids (sterols) by adding water and an organic solvent like n-hexane or toluene. Vortex thoroughly and centrifuge to separate the phases.[16]

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen gas.

  • Reconstitute the dried lipid film in a mobile-phase compatible solvent (e.g., 5% H₂O in methanol).[16]

  • Analyze the samples via a validated LC-MS/MS method to quantify the amount of FF-MAS product formed. A C18 or pentafluorophenyl (PFP) column can be effective for sterol separation.[13][16][17]

4. Data Analysis:

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic (or similar) non-linear regression model.

Discussion & Future Perspectives

The comparative data clearly illustrates the successful evolution of azole antifungals toward greater target specificity. While early compounds like ketoconazole were effective, their utility was hampered by off-target inhibition of human CYP51. Modern drug design has produced highly selective molecules like fluconazole and itraconazole, which form the backbone of current antifungal therapy.

The primary challenge moving forward is the rise of antifungal resistance, often through mutations in the CYP51 gene or upregulation of efflux pumps.[5] This necessitates a continued search for novel inhibitors. Future research should focus on:

  • Non-Azole Scaffolds: Exploring new chemical classes that may bind to CYP51 differently, potentially overcoming existing resistance mechanisms.

  • Structure-Guided Design: Leveraging the increasing availability of fungal and human CYP51 crystal structures to rationally design inhibitors with even greater potency and selectivity.[10]

  • Targeting Human CYP51: For therapeutic areas outside of infectious disease, the development of potent and selective human CYP51 inhibitors remains an intriguing possibility for modulating cholesterol metabolism in cancer and hypercholesterolemia.[9][18]

By employing robust and well-validated comparative assays as described herein, researchers can effectively screen and characterize new chemical entities, paving the way for the next generation of CYP51-targeted therapeutics.

References

  • An In-Depth Technical Guide on the Core Mechanism of Action of CYP51 Inhibitors - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu9EHTVmUUnX7KaeKnMAod_KjgXAdCB67L5gK_4Ckfcpg6icfQC1C374TjorjBL4s043XrC1yDJqGHhPz0DwbYJuEZsMQDlRg4z4WcB6c8kyE6mRx_og9qgKRwLUEc3lPxjHJ9TdIC98dWsk6CqjMjOducyjv1W46guiydvlpBtNDmpTVwtBCGeAVPtSufpn-Q4XFPP0vL3b2aSpo1N4EbYE63L8rVd6_g3fxn]
  • What are CYP51A1 inhibitors and how do they work? - Patsnap Synapse. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8wlMo6Ifat5L9zA-rgJL2MBbyWEUPh-Uz8vhfm0ofgToPHhaJP6RyIsHYfzMtPePHdZ_cYyGhLeE38neBlrHVe7408rUxEGnAfpXrPINGyhCYgp1K1_SUyXeDJcBm6Y_xNmcv1hNJzrmKuF4qhJOKeSjjcHQR5H4OMv9_taEk9dp-ZkBVfI4wnEIwgWKUTA==]
  • Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16989930/]
  • Simplified LC-MS Method for Analysis of Sterols in Biological Samples - MDPI. [URL: https://www.mdpi.com/1422-0067/21/18/6630]
  • Recent advances in antifungal drug development targeting lanosterol 14α‐demethylase (CYP51): A comprehensive review with structural and molecular insights | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/370577709_Recent_advances_in_antifungal_drug_development_targeting_lanosterol_14a-demethylase_CYP51_A_comprehensive_review_with_structural_and_molecular_insights]
  • Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers - Oxford Academic. [URL: https://academic.oup.com/femsec/article/18/1/147/537060]
  • A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues | Biochemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.biochem.4c00185]
  • A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - bioRxiv.org. [URL: https://www.biorxiv.org/content/10.1101/2024.04.01.587600v1]
  • (PDF) Simplified LC-MS Method for Analysis of Sterols in Biological Samples. [URL: https://www.researchgate.net/publication/344234057_Simplified_LC-MS_Method_for_Analysis_of_Sterols_in_Biological_Samples]
  • Sterols Mass Spectra Protocol - LIPID MAPS. [URL: https://www.lipidmaps.org/protocols/Sterols_Mass_Spectra_Protocol.pdf]
  • Drug Strategies Targeting CYP51 in Neglected Tropical Diseases | Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr400612b]
  • Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7883392/]
  • Differential Azole Antifungal Efficacies Contrasted Using a Saccharomyces cerevisiae Strain Humanized for Sterol 14α-Demethylase at the Homologous Locus - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4725287/]
  • IC 50 determinations for azole antifungal agents. CYP51 reconstitution... - ResearchGate. [URL: https://www.researchgate.net/figure/IC-50-determinations-for-azole-antifungal-agents-CYP51-reconstitution-assays-were_fig4_272346740]
  • CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2853223/]
  • [PDF] Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles. | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Comparison-of-lanosterol-14-alpha-demethylase-of-Lutz-Strobel/b9c7921356e9c4901598f6831d604e22703f56d9]
  • (PDF) Sterol 14alpha-demethylase cytochrome P450 (CYP51), a P450 in all biological kingdoms - ResearchGate. [URL: https://www.researchgate.net/publication/6504240_Sterol_14alpha-demethylase_cytochrome_P450_CYP51_a_P450_in_all_biological_kingdoms]
  • The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. [URL: https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.758133/full]
  • Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases - MDPI. [URL: https://www.mdpi.com/2076-0817/10/2/113]
  • Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4356801/]
  • Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3'-Disulfate - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Human-Lanosterol-14-Alpha-Demethylase-(CYP51A1)-Is-Kuzikov-Hay-Eremin/12574971c08e5a7d6f51988944510b64d00898cd]
  • (PDF) Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - ResearchGate. [URL: https://www.researchgate.net/publication/348409593_Validation_of_Human_Sterol_14a-Demethylase_CYP51_Druggability_Structure-Guided_Design_Synthesis_and_Evaluation_of_Stoichiometric_Functionally_Irreversible_Inhibitors]
  • Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - MDPI. [URL: https://www.mdpi.com/1422-0067/22/8/4051]

Sources

Comparative

Comprehensive Validation Guide: Analytical Methods for 14-Demethyllanosterol in Plasma

Executive Summary The accurate quantification of 14-Demethyllanosterol (also known as T-MAS) in human plasma is a critical analytical challenge in drug development and lipidomics. As a trace-level intermediate in the cho...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of 14-Demethyllanosterol (also known as T-MAS) in human plasma is a critical analytical challenge in drug development and lipidomics. As a trace-level intermediate in the cholesterol biosynthesis pathway, its accumulation serves as a direct biomarker for the inhibition of downstream sterol-modifying enzymes or the dysregulation of lipid metabolism in neurodegenerative diseases. This guide provides an authoritative comparison of sample preparation and detection modalities, culminating in a self-validating, FDA-compliant LC-MS/MS methodology.

Biological Context & Mechanistic Pathway

14-Demethyllanosterol is deeply embedded within the post-squalene cholesterol biosynthesis cascade. Specifically, it is synthesized when the enzyme TM7SF2 (DHCR14) catalyzes the conversion of FF-MAS (4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol)[1]. Because sterol intermediates are highly lipophilic and structurally similar, differentiating 14-Demethyllanosterol from its isomers requires high-resolution analytical workflows.

Pathway Lanosterol Lanosterol FF_MAS FF-MAS Lanosterol->FF_MAS CYP51 Demethyl 14-Demethyllanosterol (T-MAS) FF_MAS->Demethyl TM7SF2 Zymosterol Zymosterol Demethyl->Zymosterol MSMO1 / NSDHL Cholesterol Cholesterol Zymosterol->Cholesterol Multiple Steps

Cholesterol Biosynthesis Pathway highlighting 14-Demethyllanosterol.

Comparative Analysis of Sample Preparation Methods

Extracting highly hydrophobic sterols from a protein- and phospholipid-rich matrix like plasma requires precise thermodynamic control. Traditional methods often fail due to the physical properties of plasma lipids.

MethodologyRecovery (%)Matrix EffectPhospholipid RemovalAutomationCausality / Mechanistic Advantage
Liquid-Liquid Extraction (LLE) 60-75%HighPoorLowRequires physical agitation, leading to emulsion formation with plasma lipids, causing variable recovery.
Solid Phase Extraction (SPE) 75-85%ModerateGoodHighHydrophobic interactions require careful organic wash steps to prevent premature sterol elution/loss.
Supported Liquid Extraction (SLE) >90% Low Excellent High Diatomaceous earth maximizes surface area for thermodynamic partitioning. Eliminates physical emulsions.

Expert Insight: SLE is the superior choice for sterol extraction. By dispersing the aqueous plasma over a high-surface-area diatomaceous earth matrix, the immiscible organic solvent (e.g., MTBE) extracts the sterols thermodynamically without physical mixing. This prevents emulsion formation and creates a highly reproducible, self-validating recovery profile.

Comparative Analysis of Detection Modalities

Sterols possess a rigid sterane backbone and typically only a single hydroxyl group. This lack of basic or acidic functional groups makes them nearly "invisible" to standard Electrospray Ionization (ESI) in LC-MS workflows.

Detection ModalityIonization EfficiencyIsomer SeparationTypical LLOQCausality / Mechanistic Advantage
GC-MS Moderate (EI)Good~1-5 ng/mLRequires high temperatures; thermal degradation of sterol intermediates can occur.
LC-MS/MS (Underivatized) Poor (ESI+)Poor~10-50 ng/mLLack of basic functional groups prevents efficient protonation in the ESI source.
LC-MS/MS (Picolinic Acid) Excellent (ESI+) Excellent ~10-50 pg/mL Introduces a basic pyridine nitrogen that readily accepts [M+H]+ , boosting signal >100-fold[2].

Expert Insight: Derivatization with picolinic acid is not merely an enhancement; it is a mechanistic necessity for trace-level plasma sterolomics. The reaction covalently attaches a pyridine ring to the sterol's hydroxyl group. This nitrogen atom acts as a powerful proton acceptor, driving the Limit of Quantification (LLOQ) down to the picogram per milliliter range and significantly improving chromatographic retention and isomer separation[2].

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol is designed as a self-validating system . By introducing a Stable Isotope-Labeled Internal Standard (SIL-IS) at the very first step, any subsequent volumetric loss, extraction inefficiency, or ion suppression is proportionally mirrored in the IS, ensuring the Analyte/IS ratio remains absolute.

Step 1: System Calibration & IS Addition
  • Aliquot 50 µL of human plasma into a 96-well plate.

  • Add 10 µL of SIL-IS (e.g., d7​ -14-Demethyllanosterol or a closely related surrogate like d7​ -Cholesterol if the exact analog is unavailable) at a known concentration.

  • Add 50 µL of LC-MS grade water to dilute the matrix.

Step 2: Supported Liquid Extraction (SLE)
  • Load the 110 µL diluted sample onto a 200 µL capacity SLE plate (e.g., Biotage ISOLUTE SLE+).

  • Apply a brief pulse of positive pressure (1-2 psi) to initiate loading. Wait 5 minutes for complete aqueous absorption into the diatomaceous earth.

  • Elute sterols by applying 2 × 500 µL of Methyl tert-butyl ether (MTBE). Allow gravity flow, followed by a final pulse of positive pressure.

Step 3: Picolinic Acid Derivatization
  • Evaporate the MTBE eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 50 µL of Tetrahydrofuran (THF) containing:

    • 50 mM Picolinic Acid

    • 20 mM 2-methyl-6-nitrobenzoic anhydride (MNBA)

    • 10 mM 4-dimethylaminopyridine (DMAP)

  • Incubate at room temperature for 30 minutes to drive the esterification reaction to completion.

  • Evaporate to dryness and reconstitute in 100 µL of Methanol/Water (80:20, v/v).

Step 4: LC-MS/MS Analysis
  • Column: Sub-2 µm C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 × 100 mm).

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for the picolinyl-derivatized 14-Demethyllanosterol.

Bioanalytical Method Validation Workflow

Any method intended for pharmacokinetic or biomarker assessment must be rigorously validated according to the FDA's 2018 Bioanalytical Method Validation Guidance for Industry[3].

Validation cluster_val Core Validation Parameters Dev Method Development (Extraction & Derivatization) PreVal Pre-Study Validation (FDA 2018 Guidelines) Dev->PreVal Acc Accuracy & Precision (±15% CV, LLOQ ±20%) PreVal->Acc Lin Linearity & Sensitivity (R² > 0.99) PreVal->Lin Mat Matrix Effect & Recovery (IS-normalized MF CV < 15%) PreVal->Mat Stab Stability (Bench-top, F/T, Autosampler) PreVal->Stab InStudy In-Study Validation (Incurred Sample Reanalysis) Acc->InStudy Lin->InStudy Mat->InStudy Stab->InStudy

FDA 2018 Bioanalytical Method Validation Workflow for Sterol Analysis.

  • Accuracy & Precision: Must be evaluated using at least three concentration levels (Low, Mid, High QC) across multiple runs. The coefficient of variation (CV) must not exceed 15% (20% at the LLOQ)[3].

  • Matrix Effect: Because plasma lipid profiles vary drastically between patients, Matrix Factor (MF) must be calculated using plasma from at least 6 independent lots. The IS-normalized MF must have a CV < 15%, proving the SIL-IS successfully corrects for ionization suppression[3].

  • Stability: Sterols are susceptible to oxidation. Bench-top, freeze-thaw (at least 3 cycles), and autosampler stability must be explicitly proven to ensure sample integrity from collection to detection[3].

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Study of 14-Demethyllanosterol Metabolism in Healthy vs. Diseased Cells

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the metabolic fate of 14-demethyllanosterol (DML) in healthy versus diseased cellular models. A...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the metabolic fate of 14-demethyllanosterol (DML) in healthy versus diseased cellular models. As a critical intermediate in the cholesterol biosynthesis pathway, understanding the nuances of DML metabolism can unveil novel therapeutic targets and diagnostic biomarkers for a range of pathologies, including cancer and metabolic disorders. This document is structured to provide not only detailed experimental protocols but also the underlying scientific rationale, ensuring a robust and reproducible experimental design.

The Central Role of 14-Demethyllanosterol in Cholesterol Biosynthesis

Cholesterol is an indispensable component of mammalian cell membranes and a precursor for the synthesis of steroid hormones and bile acids.[1] Its de novo synthesis is a complex, multi-step process, with the conversion of lanosterol to cholesterol being a critical regulatory segment. 14-demethyllanosterol is a key intermediate in this pathway, produced from lanosterol by the action of the enzyme lanosterol 14α-demethylase, encoded by the CYP51A1 gene.[2] This enzyme is a member of the cytochrome P450 superfamily and is the only cytochrome P450 involved in the entire cholesterol biosynthesis pathway.

The demethylation of lanosterol by CYP51A1 is a three-step oxidative process that removes the 14α-methyl group, a crucial transformation for the subsequent synthesis of cholesterol.[3] Dysregulation of CYP51A1 activity and, consequently, altered DML metabolism have been implicated in various diseases. Notably, many cancer cells exhibit an increased demand for cholesterol to support rapid proliferation and membrane synthesis, often leading to the upregulation of cholesterol biosynthesis enzymes, including CYP51A1.[4][5] Therefore, a comparative analysis of DML metabolism in healthy and diseased cells can provide profound insights into the metabolic reprogramming that underpins various pathological states.

Diagram of the Cholesterol Biosynthesis Pathway Focusing on 14-Demethyllanosterol

Cholesterol_Biosynthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase (Statin Target) squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol dml 14-Demethyllanosterol lanosterol->dml CYP51A1 (Lanosterol 14α-demethylase) zymosterol Zymosterol dml->zymosterol Multiple Steps cholesterol Cholesterol zymosterol->cholesterol

Caption: Simplified cholesterol biosynthesis pathway highlighting the central role of 14-demethyllanosterol.

Experimental Design for a Comparative Study

A robust comparative study hinges on a well-conceived experimental design. The primary objective is to quantify the differences in the metabolic flux of DML between a healthy and a diseased cell line.

Cell Line Selection: The Foundation of a Meaningful Comparison

The choice of cell lines is paramount. For this guide, we will focus on a common pairing in metabolic research:

  • Healthy Model: Primary human hepatocytes. These cells most closely mimic the in vivo physiology of the human liver, the primary site of cholesterol synthesis.[6] However, they are challenging to culture and have a limited lifespan.

  • Diseased Model: HepG2 cells, a human hepatocellular carcinoma cell line. These cells are widely used due to their robustness and ease of culture.[6] It is important to acknowledge that as a cancer cell line, their metabolic pathways are inherently altered compared to primary hepatocytes.

Causality behind this choice: This pairing allows for a direct comparison between a model that represents "normal" physiology and a model that represents a disease state with known alterations in cholesterol metabolism. The differences observed can then be attributed, with a degree of confidence, to the pathological transformation.

Inducing a "Diseased State" Phenotype

To further accentuate the metabolic differences, a state of metabolic stress can be induced in both cell lines. A common method is to culture the cells in a low-serum medium, which can mimic the nutrient-deprived tumor microenvironment and often stimulates de novo cholesterol synthesis.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for conducting a comparative study of DML metabolism.

Cell Culture and Treatment

Protocol for Culturing Primary Human Hepatocytes and HepG2 Cells:

  • Coating Plates (for Primary Hepatocytes): Coat tissue culture plates with collagen I (50 µg/mL in sterile water) and incubate for at least 1 hour at 37°C. Aspirate the collagen solution and allow the plates to air dry.

  • Thawing and Seeding:

    • Primary Hepatocytes: Rapidly thaw cryopreserved primary human hepatocytes in a 37°C water bath. Transfer the cells to pre-warmed hepatocyte plating medium. Centrifuge at 100 x g for 5 minutes, resuspend the pellet in fresh plating medium, and seed onto the collagen-coated plates.

    • HepG2 Cells: Thaw and culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Inducing Metabolic Stress (Optional): After the cells have adhered and reached approximately 70-80% confluency, switch to a low-serum medium (e.g., 1% FBS) for 24 hours prior to metabolic labeling.

Metabolic Labeling with Stable Isotopes

Stable isotope tracing allows for the dynamic measurement of metabolic flux. Here, we will use ¹³C-labeled glucose to trace the carbon atoms as they are incorporated into DML.

Protocol for Stable Isotope Labeling:

  • Prepare Labeling Medium: Prepare glucose-free DMEM supplemented with 10% dialyzed FBS, 1% penicillin-streptomycin, and the desired concentration of [U-¹³C₆]-glucose (e.g., 10 mM).

  • Labeling: Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS). Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for the incorporation of the ¹³C label into the newly synthesized sterols.

Lipid Extraction

The modified Bligh-Dyer method is a robust technique for extracting lipids, including sterols, from cultured cells.

Protocol for Lipid Extraction:

  • Cell Harvesting: Place the culture dishes on ice, aspirate the labeling medium, and wash the cells twice with ice-cold PBS.

  • Lysis and Extraction: Add 1 mL of a cold chloroform:methanol (1:2, v/v) solution to each dish. Scrape the cells and transfer the lysate to a glass tube.

  • Phase Separation: Add 1 mL of chloroform and 1 mL of water to the tube. Vortex thoroughly and centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new glass vial.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

Analytical Quantification: LC-MS/MS and GC-MS

Both liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the analysis of sterols.

3.4.1. LC-MS/MS Analysis

LC-MS/MS is advantageous as it often does not require derivatization of the sterols.

Protocol for LC-MS/MS Analysis:

  • Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent, such as methanol or isopropanol.

  • Chromatographic Separation: Inject the sample onto a C18 reverse-phase column. Use a gradient elution with a mobile phase consisting of water and methanol/acetonitrile, both containing a small amount of ammonium acetate or formic acid to enhance ionization.

  • Mass Spectrometry Analysis: Perform the analysis using a triple quadrupole mass spectrometer in positive ion mode with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Monitor the specific precursor-to-product ion transitions for both unlabeled and ¹³C-labeled DML and its metabolites.

3.4.2. GC-MS Analysis

GC-MS offers excellent chromatographic resolution but typically requires derivatization of the sterols to increase their volatility.

Protocol for GC-MS Analysis:

  • Derivatization:

    • To the dried lipid extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Incubate at 60°C for 1 hour to form the trimethylsilyl (TMS) derivatives of the sterols.

    • Evaporate the derivatization reagent under a gentle stream of nitrogen and reconstitute the sample in hexane.

  • Chromatographic Separation: Inject the derivatized sample onto a non-polar capillary column (e.g., DB-5ms). Use a temperature gradient program to separate the different sterol-TMS ethers.

  • Mass Spectrometry Analysis: Operate the mass spectrometer in electron ionization (EI) mode and acquire data in full scan or selected ion monitoring (SIM) mode to identify and quantify the DML-TMS derivative and its labeled isotopologues.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_labeling Metabolic Labeling cluster_extraction Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Analysis & Interpretation cc_healthy Healthy Cells (e.g., Primary Hepatocytes) stress Induce Metabolic Stress (Optional) cc_healthy->stress cc_diseased Diseased Cells (e.g., HepG2) cc_diseased->stress labeling Incubate with [U-13C6]-Glucose stress->labeling extraction Lipid Extraction (Bligh-Dyer) labeling->extraction lcms LC-MS/MS Analysis extraction->lcms gcms GC-MS Analysis (with Derivatization) extraction->gcms data_analysis Quantify Labeled and Unlabeled Metabolites lcms->data_analysis gcms->data_analysis comparison Compare Metabolic Flux Between Healthy and Diseased Cells data_analysis->comparison

Caption: A comprehensive workflow for the comparative study of DML metabolism.

Expected Outcomes and Data Interpretation

The primary outcome of this study will be the quantification of the rate of DML synthesis and its conversion to downstream metabolites in healthy versus diseased cells. This is achieved by measuring the incorporation of the ¹³C label into DML and other sterols over time.

Illustrative Quantitative Comparison of DML Metabolism

MetaboliteHealthy Cells (Primary Hepatocytes) - Relative AbundanceDiseased Cells (HepG2) - Relative AbundanceExpected Fold Change (Diseased/Healthy)
Lanosterol-¹³C1.01.5 - 2.0
14-Demethyllanosterol-¹³C 1.0 2.0 - 3.0 ↑↑
Zymosterol-¹³C1.01.2 - 1.8
Cholesterol-¹³C1.01.5 - 2.5

Note: This table presents hypothetical but plausible data based on the known upregulation of the cholesterol biosynthesis pathway in many cancer cells. Actual results will vary depending on the specific cell lines and experimental conditions.

Interpretation of Results:

An increase in the relative abundance of ¹³C-labeled DML in diseased cells compared to healthy cells would suggest an upregulation of CYP51A1 activity and an overall increase in the flux through the cholesterol biosynthesis pathway. This could be a key metabolic adaptation supporting the proliferative and survival advantages of the diseased cells.

Potential Challenges and Troubleshooting

Self-Validating Systems and Trustworthiness:

  • Internal Standards: The inclusion of deuterated internal standards for each analyte of interest during the lipid extraction is crucial for accurate quantification and to account for any sample loss during preparation.

  • Quality Control Samples: Pooling small aliquots from each sample to create a quality control (QC) sample that is injected periodically throughout the analytical run helps to monitor the stability and performance of the mass spectrometer.

Common Challenges and Solutions:

ChallengePotential CauseRecommended Solution
Low signal intensity of sterols in LC-MS Poor ionization efficiency.Use APCI instead of ESI. Optimize mobile phase additives (e.g., ammonium acetate).
Incomplete derivatization for GC-MS Presence of water in the sample.Ensure the lipid extract is completely dry before adding the derivatization reagent. Use a fresh vial of derivatization reagent.
Co-elution of sterol isomers Insufficient chromatographic separation.Optimize the gradient for LC-MS or the temperature program for GC-MS. Consider using a different column chemistry.
High biological variability in primary cells Donor-to-donor differences.Use cells from multiple donors to ensure the observed effects are not donor-specific.

Logical Flow of Data Analysis

Data_Analysis_Flow raw_data Raw Mass Spectrometry Data (Healthy and Diseased Cells) peak_integration Peak Integration and Isotopologue Abundance Calculation raw_data->peak_integration normalization Normalization to Internal Standards and Cell Number/Protein peak_integration->normalization flux_calculation Metabolic Flux Calculation normalization->flux_calculation statistical_analysis Statistical Analysis (e.g., t-test, ANOVA) flux_calculation->statistical_analysis biological_interpretation Biological Interpretation and Hypothesis Generation statistical_analysis->biological_interpretation

Caption: A logical flowchart for the analysis and interpretation of metabolic flux data.

Conclusion

The comparative study of 14-demethyllanosterol metabolism in healthy versus diseased cells offers a powerful approach to understanding the metabolic reprogramming that drives various pathologies. By employing the detailed protocols and analytical strategies outlined in this guide, researchers can obtain high-quality, reproducible data that can contribute to the development of novel therapeutic interventions targeting the cholesterol biosynthesis pathway. The key to a successful study lies in a well-planned experimental design, meticulous execution of the protocols, and a thorough understanding of the potential challenges and how to mitigate them.

References

  • Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways. (2015). eLife. [Link]

  • Reason for loss of sterol esters during GC analysis? (2019). ResearchGate. [Link]

  • Analysis of Sterols by Gas Chromatography–Mass Spectrometry. (2020). Springer Protocols. [Link]

  • Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways. (2026). ResearchGate. [Link]

  • Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways. (2015). PubMed. [Link]

  • Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein. (2017). University of Texas Southwestern Medical Center. [Link]

  • Human sterol 14α-demethylase as a target for anticancer chemotherapy: towards structure-aided drug design. (n.d.). PMC. [Link]

  • Cholesterol Metabolic Reprogramming in Cancer and Its Pharmacological Modulation as Therapeutic Strategy. (n.d.). PMC. [Link]

  • Evaluation of Selected CYP51A1 Polymorphisms in View of Interactions with Substrate and Redox Partner. (2017). Frontiers. [Link]

  • Sterolomics: State of the art, developments, limitations and challenges. (n.d.). PMC. [Link]

  • New to GC-MS need help with some Sterol Stuff. (2012). Chromatography Forum. [Link]

  • Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors. (2012). PubMed. [Link]

  • Quantitation of Lanosterol and Its Major Metabolite FF-MAS in an Inhibition Assay of CYP51 by Azoles with Atmospheric Pressure P. (2004). CORE. [Link]

  • CYP51A1 in health and disease: from sterol metabolism to regulated cell death. (2025). Nature. [Link]

  • Revealing Substrate-Induced Structural Changes in Active Site of Human CYP51 in the Presence of Its Physiological Substrates. (n.d.). PMC. [Link]

  • Simultaneous determination of cholesterol precursors, plant sterols, and oxysterols in plasma using one-round pretreatment. (2023). Medical Mass Spectrometry. [Link]

  • GC/EI-MS method for the determination of phytosterols in vegetable oils. (n.d.). PMC. [Link]

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). MDPI. [Link]

  • Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. (n.d.). PMC. [Link]

  • Substrate binding and catalysis by human CYP51. A. (n.d.). ResearchGate. [Link]

  • (PDF) Human sterol 14α-demethylase (CYP51) as a target for anticancer chemotherapy: Towards structure-aided drug design. (n.d.). ResearchGate. [Link]

  • (PDF) Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. (n.d.). ResearchGate. [Link]

  • How are HepG2 cells different from primary hepatocytes? (n.d.). BeCytes Biotechnologies. [Link]

  • Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. (n.d.). PMC. [Link]

  • Comparison of primary human hepatocytes and hepatoma cell line Hepg2 with regard to their biotransformation properties. (2003). PubMed. [Link]

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Comparative

Assessing the Purity of Commercially Available 14-Demethyllanosterol: A Comparative Guide for Lipidomics and Drug Discovery

14-Demethyllanosterol (4,4-dimethyl-5α-cholesta-8,24-dien-3β-ol) is a critical intermediate in the eukaryotic sterol biosynthesis pathway. Formed immediately following the removal of the 14α-methyl group from lanosterol...

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Author: BenchChem Technical Support Team. Date: March 2026

14-Demethyllanosterol (4,4-dimethyl-5α-cholesta-8,24-dien-3β-ol) is a critical intermediate in the eukaryotic sterol biosynthesis pathway. Formed immediately following the removal of the 14α-methyl group from lanosterol by the enzyme CYP51 (lanosterol 14α-demethylase), it serves as a vital biomarker for CYP51 inhibition[1]. In pharmaceutical research, accurate quantification of this sterol is essential for evaluating antifungal agents (e.g., azoles), cholesterol-lowering therapies, and metabolic remodeling in stress responses.

Because 14-demethyllanosterol is structurally highly similar to its precursor (lanosterol) and downstream products (e.g., zymosterol), commercial standards often contain trace isomeric impurities[2]. This guide objectively compares the purity assessment methodologies for commercially available 14-demethyllanosterol and provides validated, self-contained protocols for in-house verification.

Biosynthetic Context & The Challenge of Co-purification

To understand why specific impurities persist in commercial lots, we must examine the biosynthetic cascade. 14-Demethyllanosterol is synthesized directly from lanosterol and is rapidly converted into downstream sterols (such as zymosterol) by enzymes including C-4 sterol methyl oxidase. Commercial extraction from biological matrices or semi-synthetic production often results in the carryover of these closely related sterols.

Biosynthesis L Lanosterol D 14-Demethyllanosterol (Target Standard) L->D CYP51A1 (14α-demethylase) Z Zymosterol D->Z C-4 sterol methyl oxidase C Cholesterol / Ergosterol Z->C Downstream Enzymes

Caption: Sterol Biosynthesis Pathway Highlighting 14-Demethyllanosterol Production

Analytical Modalities for Purity Assessment

  • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for sterol analysis. Because free sterols exhibit poor volatility and peak tailing, chemical derivatization using BSTFA (bis(trimethylsilyl)trifluoroacetamide) and TMCS (trimethylchlorosilane) is mandatory to convert the 3β-hydroxyl group into a trimethylsilyl (TMS) ether[3].

  • Liquid Chromatography-Ion Mobility-Mass Spectrometry (LC-IM-MS): An emerging technique that adds a fourth dimension (Collision Cross Section, CCS) to separate sterol isomers that co-elute in standard LC or GC[4]. Chemical derivatization with picolinic acid (PA) is frequently employed to increase ionization efficiency and sensitivity in these workflows[4].

  • Nuclear Magnetic Resonance (NMR): Essential for confirming the stereochemistry of the 14-position and verifying the integrity of the double bonds (Δ8, Δ24).

Comparative Analysis of Commercial Sources

When sourcing 14-demethyllanosterol for quantitative lipidomics or enzymatic assays, researchers typically evaluate products from major chemical vendors[4]. The table below synthesizes typical purity specifications and the primary analytical methods used by these vendors to certify their standards.

Vendor / SourceTypical Claimed PurityPrimary Analytical MethodSecondary ValidationApplication Suitability
Avanti Polar Lipids >99%GC-FID / GC-MSTLCIndustry standard for absolute quantitative lipidomics.
Sigma-Aldrich / Merck ≥95%HPLC / GCNMRSuitable for general biochemical and cellular assays.
Cayman Chemical ≥98%GC-MSLC-MSHigh purity; excellent for mass spec standard curves.
Steraloids ≥98%HPLC-ELSDNMRSpecialized reference material for structural confirmation.

Note: Always request a lot-specific CoA. Even high-purity standards (>99%) can degrade if subjected to repeated freeze-thaw cycles or prolonged exposure to oxygen.

Validated Experimental Protocol: GC-MS Purity Verification

Relying solely on a vendor's CoA can introduce batch-to-batch variability into sensitive assays. Below is a self-validating protocol for assessing the purity of purchased 14-demethyllanosterol using GC-MS[1][3].

Causality Behind Experimental Choices:
  • Why Derivatize? Sterols possess a rigid tetracyclic ring and a polar hydroxyl group. Derivatization with BSTFA + 1% TMCS replaces the active hydrogen with a TMS group. This reduces polarity, significantly increases volatility, and prevents thermal degradation during high-temperature GC injection[3].

  • Why Pyridine? Pyridine acts as an acid scavenger and a basic catalyst, driving the silylation reaction to absolute completion and ensuring quantitative reproducibility.

  • Self-Validating System: By scanning a wide mass range (40–800 m/z) and integrating the Area Under the Curve (AUC) of all detected sterol peaks, the system internally normalizes the data. The purity is calculated as the target peak area divided by the total sterol peak area, independent of injection volume variations.

Workflow S1 Step 1: Standard Solubilization (1.0 mg/mL in Chloroform/Methanol) S2 Step 2: Nitrogen Evaporation (Dry 50 µL aliquot completely) S1->S2 S3 Step 3: Chemical Derivatization (BSTFA + 1% TMCS + Pyridine at 75°C) S2->S3 S4 Step 4: GC-MS Data Acquisition (HP-5MS Column, EI Mode 40-800 m/z) S3->S4 S5 Step 5: Purity Quantification (AUC Integration vs. Impurities) S4->S5

Caption: Step-by-Step Experimental Workflow for GC-MS Purity Assessment

Step-by-Step Methodology:
  • Sample Preparation: Accurately weigh 1.0 mg of the commercial 14-demethyllanosterol standard.

  • Solubilization: Dissolve the standard in 1.0 mL of anhydrous chloroform/methanol (2:1, v/v) to create a 1 mg/mL stock solution. Transfer a 50 µL aliquot to a glass GC vial insert and evaporate to dryness under a gentle stream of high-purity nitrogen.

  • Derivatization: Add 20 µL of anhydrous pyridine and 80 µL of the derivatization reagent (BSTFA + 1% TMCS) to the dried residue[1].

  • Incubation: Seal the vial tightly with a PTFE-lined cap and incubate at 75°C for 40 minutes to ensure complete silylation[1].

  • GC-MS Analysis:

    • Column: HP-5MS UI capillary column (30 m × 0.25 mm × 0.25 µm film)[1].

    • Carrier Gas: Ultra-high purity helium at a constant flow rate of 1.0 mL/min[1][3].

    • Temperature Program: Initial oven temperature at 170°C, hold for 2 min; ramp at 20°C/min to 280°C, and hold for 15 minutes[1].

    • Detection: Electron ionization (EI) mode, scanning from 40 to 800 m/z[3].

  • Data Processing: Calculate purity by integrating the AUC of the 14-demethyllanosterol-TMS peak relative to the total sterol peak area. Scrutinize the chromatogram for isobaric or closely eluting impurities like lanosterol (m/z 498 for the TMS derivative) and zymosterol.

Conclusion

For rigorous enzymatic and lipidomic studies, the purity of 14-demethyllanosterol is non-negotiable. While vendors like Avanti Polar Lipids and Cayman Chemical provide exceptionally high-quality standards, independent verification using GC-MS or LC-IM-MS is highly recommended. Implementing the derivatization and GC-MS protocols outlined above ensures that trace biosynthetic intermediates do not confound your experimental data or lead to false-positive enzymatic assay results.

References

  • Elucidation of sterol biosynthesis pathway and its co-regulation with fatty acid biosynthesis in the oleaginous marine protist Schizochytrium sp. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvn7GG3pMkbnxW-10mpE_4UuNLlksQ5hRUB_haXG3jV-y0KOuEjpCFHpnW5BODGwwvrqDBAL66-mW5xl5Istx4T_RwapHYziBMeLK1p9TwMVwx8Mp3ebtmXzv5ZJij6JrVW3CcwtCDUll8fvlr]
  • Comparative analysis of sterol acquisition in the oomycetes Saprolegnia parasitica and Phytophthora infestans. plos.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHRTZwD96iwra1mX7A9ptBMuRMcE2uUI3wI0sw_rcsQyQOL9wKkJP0EZuy0KTpjhIJgFdPeWqnrNa-FiL-TSxSie6YMgoWneWyygN-yZvAW4OtGIZdLBsTZrjWipzf9Uug7-yEYEpyTdDg56ZOdOGwozJwO8_T8AuUosKc1PHTshAss44=]
  • Ion mobility-based sterolomics reveals spatially and temporally distinctive sterol lipids in the mouse brain. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFACGfOCc1lIimwiiMNJDKFMTGb7Xa28aNrWcOUIRFobM7kThZPUwiKdEcg04Lz-JW7QUt0UZ7uXCB_r5kC0JNRPmTf_zM83q4QiFglfaYMmlx5lJ2_nmAqJ8jErKu1_B2FRXQoe3ZhAF4k2Wg=]
  • Proteomics in Multi-omics Workflows Using Yeast as a Model System. lcms.cz.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpvBxOdxUcEEjApbQsJjiULHWB0GZdr_MOztVZhmD_2846Lwtl0c9o43XgWdCbbeNYubuGaiKpAww_Nbd5MQ53F4bnfcZWnFwXhEzh967i9gPsjC9mefxDx9o3ENGl8ZKM_Poe4AiFmx6taO4PJaHHpyGiilvvpTwBhEQnuFcsPGD5QPrepoEoxejrMbEYx-DN]
  • Lathosterol-d7: A Technical Guide to its Certificate of Analysis. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExghZGvhSvUs3NKkaAaXERke0qxRGax652j8jf0Q0cUqgoU1Yb4VOn_Qaz-_-2d_kKXYMIF4uYEysKKT5IF2RBqcAAH0jmDdjiSdiIn4P7NLx1f-FDdx7NZLDxtn6gjsNbIx0hStr-ULgrh4F-B_ddApbVunSpiwEotgS52pCgRT5edREmNbT_1eLSzeknOFkPKIpuM4Bb_FJAcmZ17t6uCN_bAmpD5HRxD5fwCFIwVIOj]

Sources

Validation

Head-to-Head Comparison: 14-Demethyllanosterol vs. Key Sterol Intermediates in Biosynthesis and Drug Targeting

For researchers in lipidomics, antifungal drug development, and oncology, understanding the precise metabolic nodes of sterol biosynthesis is critical. 14-Demethyllanosterol (14-DML) —also known as 4,4-dimethyl-5α-choles...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers in lipidomics, antifungal drug development, and oncology, understanding the precise metabolic nodes of sterol biosynthesis is critical. 14-Demethyllanosterol (14-DML) —also known as 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol—serves as a highly specific biochemical checkpoint. It is the immediate downstream product of lanosterol 14α-demethylase (CYP51) , making it a primary biomarker for evaluating the efficacy of CYP51 inhibitors such as agricultural fungicides (e.g., fenarimol) and clinical azole antifungals[1].

This guide provides an objective, head-to-head technical comparison of 14-Demethyllanosterol against its precursor (Lanosterol) and downstream products (Zymosterol, Desmosterol), detailing their biophysical roles, analytical separation techniques, and self-validating experimental protocols.

Structural and Biophysical Comparison

To understand why the conversion of Lanosterol to 14-Demethyllanosterol is a rate-limiting and pharmacologically vital step, we must examine the causality of sterol biophysics.

The Causality of Membrane Fluidity: Lanosterol possesses a bulky 14α-methyl group that protrudes perpendicularly from the planar alpha-face of the steroid nucleus. This steric hindrance severely disrupts van der Waals interactions with the linear acyl chains of membrane phospholipids[2]. By expending cellular energy to oxidatively remove this specific methyl group, CYP51 generates 14-Demethyllanosterol. This removal is the first mandatory biophysical step toward creating a flat, planar sterol (like cholesterol or ergosterol) capable of tightly packing into lipid rafts to maintain selective membrane permeability and fluidity[3].

Table 1: Quantitative Structural Comparison of Sterol Intermediates
Sterol IntermediateMolecular FormulaExact Mass (Da)Key Structural FeaturesBiophysical Role in Membrane
Lanosterol C₃₀H₅₀O426.386114α-methyl, 4,4-dimethyl groupsPoor packing; disrupts membrane fluidity if accumulated.
14-Demethyllanosterol C₂₉H₄₈O412.3705Lacks 14α-methyl; retains 4,4-dimethylTransitional intermediate; first step toward planar conformation[4].
Zymosterol C₂₇H₄₄O384.3392Lacks both 14α-methyl and 4,4-dimethylHigh-affinity substrate for downstream isomerases/desaturases.
Desmosterol C₂₇H₄₄O384.3392Δ24 double bond; fully demethylated coreLate-stage precursor; can substitute for cholesterol in some rafts.

Metabolic Pathway & Enzyme Kinetics

When CYP51 is inhibited, the pathway bottlenecks. Lanosterol accumulates to toxic levels within the cell membrane, while 14-Demethyllanosterol and all subsequent functional sterols are rapidly depleted, leading to cell lysis and death[1].

SterolPathway Squalene Squalene (Acyclic Precursor) Lanosterol Lanosterol (14α-methylated) Squalene->Lanosterol Squalene Epoxidase / OSC Demethyllanosterol 14-Demethyllanosterol (Target Intermediate) Lanosterol->Demethyllanosterol CYP51 (14α-demethylase) Inhibited by Azoles Zymosterol Zymosterol (Demethylated Core) Demethyllanosterol->Zymosterol ERG24 / ERG25 / ERG26 Cholesterol Cholesterol / Ergosterol (Functional End-Products) Zymosterol->Cholesterol Downstream Modifications

Fig 1: Sterol pathway highlighting CYP51-mediated conversion of Lanosterol to 14-Demethyllanosterol.

Analytical Profiling: GC-MS and LC-IM-MS

Objectively comparing the performance of CYP51 inhibitors requires precise quantification of these intermediates. Because Lanosterol and 14-DML share identical steroid cores and differ by only 14 Da (a single methyl group), advanced chromatographic separation is required.

  • LC-IM-MS (Liquid Chromatography-Ion Mobility-Mass Spectrometry): Recent advancements utilize LC-IM-MS to separate sterol isomers by adding Collision Cross Section (CCS) as a fourth dimension of analysis, allowing for high-throughput 4D lipidomics without derivatization[5].

  • GC-MS (Gas Chromatography-Mass Spectrometry): The gold standard for sterol quantification.

    • Causality of Derivatization: Sterols contain a free 3β-hydroxyl group that causes severe peak tailing and thermal degradation at the high temperatures required for GC. Derivatizing the sample with BSTFA converts this hydroxyl into a trimethylsilyl (TMS) ether, drastically increasing volatility, thermal stability, and ionization efficiency.

Table 2: Typical GC-MS (TMS-Ether) Analytical Signatures
Compound (as TMS-Ether)Target m/z (Molecular Ion)Qualifier m/z FragmentsRelative Elution Order (Non-polar Column)
Zymosterol-TMS 456366, 3511 (Earliest)
14-Demethyllanosterol-TMS 484394, 3792
Lanosterol-TMS 498408, 3933 (Latest)

Self-Validating Protocol: CYP51 Target Engagement Assay

To prove that a novel drug candidate specifically inhibits CYP51 rather than acting as a general membrane disruptor, researchers must measure the Lanosterol / 14-Demethyllanosterol ratio .

Why is this a self-validating system? Absolute quantification of intracellular lipids is highly susceptible to variations in cell lysis and solvent extraction efficiency. By measuring the ratio of the immediate precursor to the immediate product, the assay internally normalizes for any sample loss. A dose-dependent spike in this ratio definitively proves CYP51 target engagement, independent of overall lipid yield.

Step-by-Step Methodology
  • Cell Culture & Dosing: Culture Saccharomyces cerevisiae (or target mammalian cell line) to logarithmic growth phase (OD₆₀₀ ≈ 0.8). Treat with the vehicle control or the CYP51 inhibitor (e.g., Ketoconazole, Fenarimol) for 4 to 6 hours.

  • Cell Lysis & Saponification: Harvest cells via centrifugation. Resuspend the pellet in 10% KOH in methanolic solution. Incubate at 80°C for 1 hour. Causality: Saponification breaks down complex esterified lipids, releasing all sterols into their free alcohol form for accurate total quantification.

  • Lipid Extraction: Add an equal volume of HPLC-grade hexane and vortex vigorously for 2 minutes. Centrifuge to separate the phases. Extract the upper organic (hexane) layer containing the non-saponifiable sterols. Evaporate to dryness under a gentle stream of nitrogen gas.

  • TMS Derivatization: Reconstitute the dried lipid film in 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS. Incubate at 60°C for 30 minutes to ensure complete conversion of the 3β-hydroxyl groups to TMS ethers.

  • GC-MS Acquisition & Analysis: Inject 1 µL into a GC-MS equipped with a DB-5MS column (or equivalent). Program the oven from 150°C to 320°C. Integrate the Area Under the Curve (AUC) for the m/z 498 peak (Lanosterol) and the m/z 484 peak (14-DML).

  • Data Normalization: Calculate the Lanosterol/14-DML ratio. An increasing ratio correlates directly with CYP51 inhibition potency.

Workflow Culture 1. Cell Culture & Dosing Extraction 2. Saponification & Extraction Culture->Extraction Derivatization 3. TMS Derivatization Extraction->Derivatization Analysis 4. GC-MS / LC-IM-MS Quantification Derivatization->Analysis Ratio 5. Lanosterol / 14-DML Ratio Analysis->Ratio

Fig 2: Self-validating experimental workflow for quantifying CYP51 inhibition via sterol ratios.

References

  • University of Nebraska–Lincoln. A Lipidomics Approach to the Viral-Host Dynamics of the Unicellular, Eukaryotic Alga Chlorella variabilis. UNL Digital Commons. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). Enzymes in the Cholesterol Synthesis Pathway: Interactomics in the Cancer Context. PMC. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). Ion mobility-based sterolomics reveals spatially and temporally distinctive sterol lipids in the mouse brain. PMC. Available at:[Link]

  • Proceedings of the National Academy of Sciences (PNAS). Evolution of bacterial steroid biosynthesis and its impact on eukaryogenesis. PNAS. Available at:[Link]

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Comparative

A Researcher's Guide to Validating the Role of 14-Demethyllanosterol and its Precursors in Cellular Pathways

This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals aiming to elucidate the specific functions of the sterol intermediate, 14-demethyllanosterol, and its i...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals aiming to elucidate the specific functions of the sterol intermediate, 14-demethyllanosterol, and its immediate precursors within a cellular pathway. Moving beyond its established role as a mere stepping stone in cholesterol biosynthesis, we explore methodologies to validate its potential independent biological activities. This document emphasizes experimental design causality, self-validating protocols, and authoritative scientific grounding to ensure the integrity of your findings.

Introduction: Beyond a Simple Intermediate

Cholesterol biosynthesis is a fundamental and tightly regulated cellular process.[1] Within this multi-enzyme pathway, the conversion of lanosterol to cholesterol represents a critical phase. The enzyme Lanosterol 14α-demethylase, a cytochrome P450 encoded by the CYP51A1 gene, catalyzes the removal of the 14α-methyl group from lanosterol.[2][3] This demethylation is a crucial checkpoint, producing 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol, an intermediate we will refer to by its common name, Follicular Fluid Meiosis-Activating Sterol (FF-MAS), which is a form of 14-demethyllanosterol.[1][2][4]

While the end-product, cholesterol, has well-defined roles in membrane structure and as a precursor for hormones and bile acids, emerging evidence suggests that intermediates of this pathway are not biologically inert.[5][6] Dysregulation of CYP51A1 and the resultant accumulation or depletion of its substrate (lanosterol) and product (14-demethyllanosterol/FF-MAS) have been implicated in a range of pathologies, from developmental disorders to cancer and metabolic diseases.[6][7] This guide focuses on the experimental strategies required to validate the specific role of these sterols in a given cellular pathway of interest.

The Core Principle: Perturb, Measure, and Rescue

Validating the function of an endogenous metabolite requires a multi-faceted approach centered on a simple but powerful principle: specifically perturb the pathway, quantify the resulting metabolic changes, observe the cellular phenotype, and finally, attempt to rescue that phenotype by reintroducing the metabolite . We will compare and contrast the primary methods for achieving this perturbation: pharmacological inhibition and genetic manipulation.

The Cholesterol Biosynthesis Pathway: A Visual Overview

The diagram below illustrates the critical juncture in the cholesterol biosynthesis pathway catalyzed by CYP51A1. Understanding this context is essential for designing and interpreting experiments.

Cholesterol_Pathway cluster_pre Upstream Pathway cluster_main CYP51A1 Catalyzed Step cluster_post Downstream Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol / 24,25-Dihydrolanosterol Squalene->Lanosterol FF_MAS 14-Demethyllanosterol (FF-MAS) Lanosterol->FF_MAS 3 O₂, 3 NADPH Zymosterol Zymosterol FF_MAS->Zymosterol CYP51A1 CYP51A1 (Lanosterol 14α-demethylase) CYP51A1->Lanosterol Inhibitor Pharmacological Inhibitors (e.g., Azoles) Inhibitor->CYP51A1 Inhibition Gene Genetic Manipulation (siRNA, CRISPR) Gene->CYP51A1 Knockdown / Knockout ... ... Zymosterol->... Cholesterol Cholesterol ...->Cholesterol

Caption: The CYP51A1-catalyzed demethylation of lanosterol.

Comparative Guide to Validation Strategies

The ideal validation strategy combines multiple lines of evidence. Here, we compare the primary methods for perturbing the CYP51A1 step of the cholesterol pathway.

Pharmacological Inhibition

This approach utilizes small molecules that inhibit CYP51A1 activity. The most common inhibitors are from the azole class, originally developed as antifungal agents.[8][9]

  • Mechanism of Action: Azole inhibitors bind to the heme iron group within the active site of CYP51A1, physically blocking the enzyme from catalyzing the demethylation of lanosterol.[8][9] This leads to an accumulation of the substrate (lanosterol) and a depletion of the product (14-demethyllanosterol) and all subsequent sterols, including cholesterol.[10]

  • Causality Behind Experimental Choice: Pharmacological inhibition is often the first-line approach due to its relative ease of implementation, rapid action, and dose-dependent effects. It allows for testing the acute effects of pathway disruption without the need for generating stable cell lines.

  • Trustworthiness & Self-Validation: To ensure the observed phenotype is due to CYP51A1 inhibition, it is critical to:

    • Confirm Target Engagement: Use analytical methods (Section 4) to demonstrate the expected accumulation of lanosterol and depletion of downstream sterols.[10]

    • Use Multiple Inhibitors: Employ at least two structurally different inhibitors (e.g., ketoconazole and itraconazole) to minimize the risk of off-target effects.

    • Perform Dose-Response Analysis: Establish a clear relationship between the inhibitor concentration, the metabolic shift, and the phenotypic change.

Inhibitor Class Typical Working Concentration Key Considerations
Ketoconazole Azole2-10 µMBroadly used, but can inhibit other cytochrome P450 enzymes at higher concentrations.[6][8]
Itraconazole Azole1-5 µMPotent inhibitor; similar mechanism to ketoconazole.[8][9]
Fluconazole Azole5-20 µMGenerally a weaker inhibitor of human CYP51A1 compared to fungal versions.[8][11]
SKF 104976 Non-steroidal1-10 nMA highly specific and potent inhibitor described in research settings.[10]
Genetic Manipulation

Genetic tools provide a highly specific alternative to pharmacological inhibitors by directly targeting the CYP51A1 gene or its transcript.

  • Mechanism of Action:

    • siRNA/shRNA: Small interfering or short hairpin RNAs induce the degradation of CYP51A1 mRNA, leading to a transient "knockdown" of the protein.

    • CRISPR/Cas9: This gene-editing technology can be used to create a permanent "knockout" of the CYP51A1 gene, completely ablating protein expression.[12]

  • Causality Behind Experimental Choice: Genetic manipulation is the gold standard for target validation, as it is less prone to the off-target effects associated with small molecules. A knockout model is essential for studying the long-term consequences of pathway ablation.

  • Trustworthiness & Self-Validation:

    • Confirm Knockdown/Knockout: Validate the reduction or absence of CYP51A1 protein using Western Blot and the reduction of mRNA using qPCR.

    • Confirm Metabolic Effect: Use analytical methods to verify the accumulation of lanosterol, similar to the validation for inhibitors.[12]

    • Rescue Experiments: The most powerful validation is to reintroduce CYP51A1 expression (e.g., via plasmid transfection) into the knockout cells and show that the original phenotype is reversed.

Comparison of Approaches
Parameter Pharmacological Inhibition Genetic Manipulation (siRNA/CRISPR)
Specificity Lower; potential for off-target effects.Higher; directly targets the gene/mRNA of interest.
Timeframe Acute effects (hours to days).Chronic effects (days to weeks, or permanent for KO).
Implementation Simple; add compound to media.More complex; requires transfection/transduction and selection.
Control Vehicle control (e.g., DMSO).Non-targeting siRNA or unedited cells.
Key Advantage Dose-response and timing studies are easy.High specificity provides strong evidence for causality.
Key Limitation Off-target effects can confound results.Potential for cellular compensation in long-term knockouts.

Analytical Validation: Quantifying the Sterol Shift

Observing a phenotype after perturbation is not enough; you must prove that the perturbation caused the intended metabolic shift. Direct measurement of sterol intermediates is non-negotiable.

  • Principle: Cellular lipids are extracted and subjected to chromatographic separation followed by mass spectrometric detection. This allows for the precise identification and quantification of individual sterol species.

  • Key Techniques:

    • Gas Chromatography-Mass Spectrometry (GC-MS): A classic and robust method. It often requires a chemical derivatization step (e.g., silylation) to make the sterols volatile for analysis.[13][14]

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Increasingly the method of choice. It often requires no derivatization and can provide high sensitivity and specificity, allowing for the quantification of a full panel of sterol intermediates in a single run.[12][15]

Experimental Workflows and Protocols

The following diagram outlines a comprehensive workflow for validating the role of 14-demethyllanosterol.

Workflow cluster_hypothesis Phase 1: Hypothesis cluster_perturb Phase 2: Perturbation cluster_measure Phase 3: Measurement cluster_validate Phase 4: Validation & Rescue Hypothesis Hypothesize role of 14-demethyllanosterol in Pathway 'X' Pharm Pharmacological Inhibition (e.g., Ketoconazole) Hypothesis->Pharm Genetic Genetic Manipulation (siRNA/CRISPR of CYP51A1) Hypothesis->Genetic Phenotype Measure Phenotypic Outcome (e.g., Gene expression, Cell viability, Signaling) Pharm->Phenotype Metabolite Quantify Sterols (LC-MS/MS) Pharm->Metabolite Genetic->Phenotype Genetic->Metabolite Rescue Rescue Experiment (Add exogenous sterol or re-express CYP51A1) Phenotype->Rescue Inform Metabolite->Rescue Inform Conclusion Conclude Role of Sterol in Pathway 'X' Rescue->Conclusion

Caption: A comprehensive workflow for sterol function validation.

Protocol 1: Pharmacological Inhibition of CYP51A1 in Cultured Cells

This protocol describes a typical experiment to assess the effect of CYP51A1 inhibition on a chosen cellular phenotype.

  • Cell Plating: Plate cells (e.g., HepG2, a human liver cell line) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Treatment: Prepare fresh stock solutions of your chosen inhibitor (e.g., 10 mM Ketoconazole in DMSO). Dilute the stock solution in culture media to final concentrations for your dose-response curve (e.g., 0, 1, 2.5, 5, 10 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Incubation: Replace the old media with the inhibitor-containing media. Incubate for the desired time (e.g., 24-48 hours). The incubation time should be optimized based on the half-life of the protein or pathway being studied.

  • Harvesting for Phenotypic Analysis: Harvest one set of cells for your specific assay (e.g., lyse for Western Blot, extract RNA for qPCR, perform viability assay).

  • Harvesting for Metabolite Analysis: Harvest a parallel set of plates for sterol analysis.

    • Aspirate media and wash cells twice with ice-cold PBS.

    • Scrape cells into 1 mL of ice-cold PBS and pellet by centrifugation.

    • Store cell pellets at -80°C until lipid extraction.

Protocol 2: Sterol Extraction and Analysis by LC-MS/MS

This is a generalized protocol for preparing cell pellets for sterol analysis. Specifics may vary based on the LC-MS system used.[15]

  • Sample Preparation: Resuspend the cell pellet in a known volume of PBS. Remove a small aliquot for protein quantification (e.g., BCA assay) to normalize the final sterol measurements.

  • Lipid Extraction: To the remaining cell suspension, add a solution of chloroform:methanol (2:1 v/v) containing internal standards (e.g., deuterated cholesterol). Vortex vigorously for 2 minutes.

  • Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to induce phase separation. Centrifuge to separate the aqueous and organic layers.

  • Collection: Carefully collect the lower organic phase, which contains the lipids, into a new tube.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid film in a suitable injection solvent (e.g., methanol or isopropanol) for LC-MS analysis.

  • LC-MS/MS Analysis: Inject the sample onto a suitable LC column (e.g., a C18 column) and elute with a gradient of mobile phases. The mass spectrometer should be operated in a mode (e.g., Multiple Reaction Monitoring, MRM) that specifically detects and quantifies your target sterols (lanosterol, 14-demethyllanosterol, cholesterol, etc.) based on their unique mass-to-charge ratios and fragmentation patterns.

Data Interpretation: Building a Cohesive Narrative

The ultimate goal is to link the perturbation of CYP51A1 to a change in sterol levels, which in turn causes the observed phenotype.

  • Expected Metabolic Changes: Upon successful CYP51A1 inhibition or knockout, you should observe a significant increase in the ratio of lanosterol to downstream products like zymosterol and cholesterol. The levels of 14-demethyllanosterol itself may be difficult to detect as it is a transient intermediate, but its depletion is the key event.

Condition Lanosterol Level 14-Demethyllanosterol Level Cholesterol Level Expected Phenotype
Control (Vehicle/WT) BaselineBaselineBaselineNormal
CYP51A1 Inhibition/KO ↑↑↑↓↓↓↓↓Altered (Hypothesis-dependent)
Rescue Experiment ↓ (relative to KO)↑ (relative to KO)↑ (relative to KO)Reverted to Normal
  • The Rescue is Key: If the accumulation of lanosterol is causing the phenotype, adding exogenous 14-demethyllanosterol or a later intermediate should not rescue it. Conversely, if the depletion of 14-demethyllanosterol or its downstream products is causative, adding these back to the system should restore the normal phenotype, providing powerful evidence for its specific role.

Conclusion

Validating the cellular role of 14-demethyllanosterol requires a rigorous, multi-pronged experimental strategy. It is insufficient to simply inhibit or knock out CYP51A1 and observe a phenotype. The causality must be established by directly measuring the metabolic consequences of this perturbation and by performing carefully designed rescue experiments. By combining pharmacological and genetic tools with robust analytical chemistry, researchers can move beyond correlation and definitively establish the function of this critical sterol intermediate in their pathway of interest.

References

  • Wikipedia. Lanosterol 14 alpha-demethylase. [Link]

  • Wikidoc. Lanosterol 14 alpha-demethylase. [Link]

  • UniProt. CYP51A1 - Lanosterol 14-alpha demethylase - Sus scrofa (Pig). [Link]

  • UniProt. Cyp51a1 - Lanosterol 14-alpha demethylase - Rattus norvegicus (Rat). [Link]

  • Rozman D, et al. Lanosterol 14alpha-demethylase (CYP51), NADPH-cytochrome P450 reductase and squalene synthase in spermatogenesis: late spermatids of the rat express proteins needed to synthesize follicular fluid meiosis activating sterol. Journal of Endocrinology. [Link]

  • Patsnap Synapse. What are fungal CYP51A1 inhibitors and how do they work?. [Link]

  • Scott, C. J., et al. The cholesterol synthesis enzyme lanosterol 14α-demethylase is post-translationally regulated by the E3 ubiquitin ligase MARCH6. Biochemical Journal. [Link]

  • Wang, L., et al. CYP51A1 in health and disease: from sterol metabolism to regulated cell death. Cell Death & Disease. [Link]

  • Patsnap Synapse. What are CYP51A1 inhibitors and how do they work?. [Link]

  • Lepesheva, G. I., et al. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Scott, C. J., et al. The cholesterol synthesis enzyme lanosterol 14α-demethylase is post-translationally regulated by the E3 ubiquitin ligase MARCH6. Biochemical Journal. [Link]

  • Mazein, A., et al. A comprehensive machine-readable view of the mammalian cholesterol biosynthesis pathway. Biochemical Pharmacology. [Link]

  • Slovenian Research and Innovation Agency. Functional genomics of cholesterol homeostasis: the role of lanosterol 14alpha-demethylase in development of metabolic disorders. [Link]

  • Microbiology Key. Lanosterol 14α-demethylase Definition. [Link]

  • ResearchGate. Inhibition of lanosterol 14-demethylase causes accumulation of lanosterol and triggers degradation of HMG-CoA reductase in CHO cells. [Link]

  • Sonoda, Y., et al. effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol. Biochemical Pharmacology. [Link]

  • O'Callaghan, Y., et al. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. Molecules. [Link]

  • Rozman, D., et al. Lanosterol 14alpha-demethylase (CYP51)--a cholesterol biosynthetic enzyme involved in production of meiosis activating sterols in oocytes and testis--a minireview. Pflugers Archiv. [Link]

  • UniProt. CYP51 - Sterol 14-alpha demethylase - Trypanosoma cruzi. [Link]

  • Taylor & Francis Online. Lanosterol 14 alpha-demethylase – Knowledge and References. [Link]

  • Skubic, C., et al. Simplified LC-MS Method for Analysis of Sterols in Biological Samples. Metabolites. [Link]

  • ATSDR. ANALYTICAL METHODS. [Link]

  • Schaller, H. Cellular processes relying on sterol function in plants. Current Opinion in Plant Biology. [Link]

  • ResearchGate. Lanosterol C14-demethylation pathway to substrate turnover (Route 1)... [Link]

  • K-Y. Chan, et al. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1. Journal of Biological Chemistry. [Link]

  • ResearchGate. Sterol 14alpha-demethylase cytochrome P450 (CYP51), a P450 in all biological kingdoms. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Lanosterol biosynthesis pathway. [Link]

  • Semantic Scholar. Figure 1 from Lanosterol 14alpha-demethylase (CYP51), NADPH-cytochrome P450 reductase and squalene synthase in spermatogenesis... [Link]

  • Strömstedt, M., et al. Structure and mapping of the human lanosterol 14alpha-demethylase gene (CYP51) encoding the cytochrome P450 involved in cholesterol biosynthesis... DNA and Cell Biology. [Link]

  • Li, Y., et al. Review of methods for the determination of cellular cholesterol content: principles, advantages, limitations, applications, and perspectives. Analytical and Bioanalytical Chemistry. [Link]

  • ResearchGate. Validation data for sterol intermediates for all measured sterols. [Link]

  • Al-Hilal, M., et al. Analytical methods for cholesterol quantification. Clinica Chimica Acta. [Link]

  • Leonard, S., et al. Effects of a novel lanosterol 14 alpha-demethylase inhibitor on the regulation of 3-hydroxy-3-methylglutaryl-coenzyme A reductase in Hep G2 cells. Journal of Biological Chemistry. [Link]

  • Pikuleva, I. A., et al. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. Molecules. [Link]

  • Correll, C. C., et al. Regulation of Hepatic Lanosterol 14 Alpha-Demethylase Gene Expression by Dietary Cholesterol and Cholesterol-Lowering Agents. Biochemical and Biophysical Research Communications. [Link]

  • Strömstedt, M., Waterman, M. R. The ubiquitously expressed human CYP51 encodes lanosterol 14 alpha-demethylase, a cytochrome P450 whose expression is regulated by oxysterols. Archives of Biochemistry and Biophysics. [Link]

Sources

Validation

A Comparative Guide to the Downstream Metabolites of Lanosterol and 14-Demethyllanosterol

Introduction In the intricate landscape of cellular lipid metabolism, the biosynthesis of cholesterol stands as a cornerstone process, vital for membrane structure, hormone synthesis, and cell signaling. Central to this...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the intricate landscape of cellular lipid metabolism, the biosynthesis of cholesterol stands as a cornerstone process, vital for membrane structure, hormone synthesis, and cell signaling. Central to this pathway are the sterol intermediates that undergo a series of enzymatic transformations. This guide provides an in-depth comparison of the metabolic fates of two critical sterols: Lanosterol, the first tetracyclic intermediate in the pathway, and its immediate downstream product, 14-demethyllanosterol.[1][2]

Understanding the distinct and overlapping metabolic trajectories of these two molecules is paramount for researchers in drug development, particularly for therapies targeting hypercholesterolemia and fungal infections, as well as for scientists investigating the fundamental regulation of sterol homeostasis.[3][4] This document will elucidate the enzymatic steps that differentiate their downstream pathways, summarize their key metabolites, and provide robust experimental protocols for their analysis, offering a comprehensive resource for the scientific community.

The Metabolic Crossroads: From Lanosterol to Cholesterol

The conversion of lanosterol to cholesterol is a multi-step process occurring primarily in the endoplasmic reticulum.[2][5] The metabolic journey of lanosterol immediately diverges into a committed path towards cholesterol upon the action of a single, crucial enzyme: Sterol 14-demethylase, a cytochrome P450 enzyme also known as CYP51.[6][7][8]

Lanosterol's Initial Metabolic Step: The primary and rate-limiting step in the metabolism of lanosterol is the removal of the 14α-methyl group.[3][9] This reaction is catalyzed by CYP51 and is an oxidative process that yields 14-demethyllanosterol (or more formally, 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol) and formic acid.[9][10][11][12]

The Pathway of 14-Demethyllanosterol: Consequently, the downstream metabolites of 14-demethyllanosterol are, in fact, the subsequent intermediates in the cholesterol biosynthesis pathway that follow the initial demethylation of lanosterol. This means that the metabolic pathway of 14-demethyllanosterol is a direct continuation of the lanosterol pathway.

The diagram below illustrates this sequential relationship, highlighting that the downstream metabolites of 14-demethyllanosterol are a subset of the broader metabolic cascade originating from lanosterol.

MetabolicPathways Lanosterol Lanosterol Demethyllanosterol 14-Demethyllanosterol Lanosterol->Demethyllanosterol CYP51 (Sterol 14-demethylase) Zymosterol Zymosterol Demethyllanosterol->Zymosterol Multiple Steps (e.g., Δ14-reductase, Δ4-demethylase) Lathosterol Lathosterol Zymosterol->Lathosterol Δ8,Δ7-isomerase Desmosterol Desmosterol Zymosterol->Desmosterol Alternative Steps Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->Dehydrocholesterol Lathosterol oxidase Cholesterol Cholesterol Desmosterol->Cholesterol Δ24-reductase Dehydrocholesterol->Cholesterol 7-DHC reductase

Caption: Metabolic pathways of Lanosterol and 14-Demethyllanosterol.

Comparative Summary of Key Downstream Metabolites

The table below summarizes the key downstream metabolites, noting that the pathway for 14-demethyllanosterol begins after the initial demethylation step. The subsequent pathway can proceed through two main branches, the Kandutsch-Russell pathway (leading to lathosterol) and the Bloch pathway (leading to desmosterol), both of which converge at cholesterol.[13][14]

Precursor MoleculeKey Downstream MetabolitesBiological Significance
Lanosterol 14-Demethyllanosterol The first committed intermediate after lanosterol, marking the entry into the post-lanosterol cholesterol synthesis pathway.[9]
Zymosterol A key branch point intermediate in the synthesis of cholesterol.[15]
Lathosterol An important precursor in the Kandutsch-Russell pathway; its plasma concentration is often used as a marker for whole-body cholesterol synthesis.[3][16]
Desmosterol The final intermediate in the Bloch pathway before the formation of cholesterol.[13][15]
7-Dehydrocholesterol (7-DHC) The immediate precursor to cholesterol and also the precursor to Vitamin D3 upon exposure to UVB light.[15]
Cholesterol The final product, essential for cell membranes, and the precursor to steroid hormones and bile acids.[5][17]
14-Demethyllanosterol Zymosterol The direct metabolic product following further demethylation and reduction steps.
Lathosterol A downstream product via the Kandutsch-Russell pathway.
Desmosterol A downstream product via the Bloch pathway.
7-Dehydrocholesterol (7-DHC) A late-stage intermediate in the pathway to cholesterol.
Cholesterol The final end-product of the biosynthetic pathway.

Experimental Analysis of Sterol Metabolites

To quantitatively compare the downstream metabolites of lanosterol and 14-demethyllanosterol, a robust analytical workflow is essential. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the reference methods for sterol profile analysis.[15][18] LC-MS/MS is often preferred for its high sensitivity and specificity without the need for derivatization, while GC-MS provides excellent chromatographic resolution following derivatization.[19][20]

Below is a generalized, yet detailed, protocol for the analysis of cellular sterols using GC-MS, a widely adopted and reliable technique.

ExperimentalWorkflow Start 1. Cell Culture & Harvest (or Tissue Homogenization) Extraction 2. Lipid Extraction (e.g., Folch or Bligh-Dyer method) Start->Extraction Saponification 3. Saponification (Hydrolyzes esterified sterols) Extraction->Saponification Derivatization 4. Derivatization (e.g., Silylation for GC-MS) Saponification->Derivatization Analysis 5. GC-MS Analysis Derivatization->Analysis Data 6. Data Processing & Quantification Analysis->Data

Caption: Generalized workflow for the analysis of sterol metabolites.

Detailed Step-by-Step Protocol for GC-MS Sterol Profiling

This protocol provides a framework for the extraction, derivatization, and analysis of sterols from cultured cells.

1. Sample Preparation (Cell Culture)

  • Culture cells to the desired confluency in appropriate media.

  • Introduce experimental conditions (e.g., treatment with lanosterol, 14-demethyllanosterol, or pathway inhibitors).

  • Harvest cells by scraping or trypsinization, wash with PBS, and generate a cell pellet. Record the cell number or protein concentration for normalization.

2. Lipid Extraction

  • Causality: The goal is to efficiently extract lipophilic sterols from the aqueous cellular environment. The Folch method or similar solvent systems (e.g., methanol:dichloromethane) are effective for this purpose.[21]

  • To the cell pellet, add an appropriate volume of a 2:1 (v/v) mixture of chloroform:methanol.

  • Spike the sample with an internal standard (e.g., epicoprostanol or deuterated sterols) at a known concentration. This is critical for accurate quantification by correcting for sample loss during preparation.

  • Vortex vigorously and incubate at room temperature with agitation for 1 hour.

  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Centrifuge to separate the layers. Carefully collect the lower organic layer containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

3. Saponification

  • Causality: Sterols can exist in free form or as esters. Saponification (alkaline hydrolysis) is necessary to cleave the ester bonds, ensuring the analysis measures the total amount of each sterol.[22]

  • Re-dissolve the dried lipid extract in a solution of 1 M KOH in 90% ethanol.

  • Incubate at 60-80°C for 1 hour.

  • After cooling, add water and extract the non-saponifiable lipids (including sterols) three times with hexane or diethyl ether.

  • Pool the organic extracts and dry under nitrogen.

4. Derivatization (Silylation)

  • Causality: Sterols possess hydroxyl groups that make them polar and less volatile, which is not ideal for GC analysis. Derivatization, typically by silylation, replaces the active protons on the hydroxyl groups with trimethylsilyl (TMS) groups. This increases their volatility and thermal stability, leading to sharper peaks and better chromatographic performance.[20][23]

  • To the dried non-saponifiable lipids, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) in a pyridine or other suitable solvent.

  • Incubate at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • Dry the sample again under nitrogen and reconstitute in a small, precise volume of hexane for injection.

5. GC-MS Analysis

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for sterol analysis.

  • Injection: Inject 1-2 µL of the derivatized sample in splitless mode.

  • Temperature Program: An example program would be: initial temperature of 180°C, ramp to 280°C at 10°C/min, then ramp to 300°C at 5°C/min, and hold for 10 minutes. This program must be optimized for the specific column and analytes of interest.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode to identify unknown peaks by comparing spectra to a library (e.g., NIST), or in selected ion monitoring (SIM) mode for higher sensitivity and quantitative analysis of known target sterols.[23][24]

6. Data Analysis and Quantification

  • Identify the TMS-derivatized sterols based on their retention times and mass spectra compared to authentic standards.

  • Quantify each sterol by integrating the peak area and comparing it to the peak area of the internal standard. A calibration curve generated from standards should be used for absolute quantification.

Conclusion and Expert Insights

The metabolic pathways of lanosterol and 14-demethyllanosterol are intrinsically linked, with the latter being the committed successor to the former in the biosynthesis of cholesterol. A direct comparison reveals that their downstream metabolites are identical, but their study as distinct starting points offers unique experimental advantages.

  • Studying Lanosterol Metabolism: Initiating experiments with lanosterol allows researchers to investigate the activity and inhibition of the crucial rate-limiting enzyme, CYP51. This is particularly relevant in the development of antifungal agents and cholesterol-lowering drugs that target this enzyme.[3][9]

  • Studying 14-Demethyllanosterol Metabolism: Using 14-demethyllanosterol as a substrate bypasses the initial demethylation step, enabling a focused investigation of the subsequent enzymes in the Bloch and Kandutsch-Russell pathways.[13][14] This approach is valuable for characterizing genetic disorders caused by deficiencies in these downstream enzymes, which lead to the accumulation of specific sterol intermediates.[2]

By employing rigorous analytical techniques such as GC-MS or LC-MS/MS, researchers can accurately profile the sterol landscape, providing critical data on metabolic flux, enzyme function, and the efficacy of therapeutic interventions. This guide serves as a foundational resource, blending established biochemical knowledge with practical experimental strategy to empower further discoveries in the vital field of sterol metabolism.

Sources

Comparative

Analytical Verification of 14-Demethyllanosterol: A Comparative Guide for CYP51 Inhibition Assays

As a Senior Application Scientist, I frequently encounter discrepancies in published sterolomics data, particularly concerning transient metabolic intermediates like 14-demethyllanosterol. This specific metabolite is the...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter discrepancies in published sterolomics data, particularly concerning transient metabolic intermediates like 14-demethyllanosterol. This specific metabolite is the direct downstream product of lanosterol 14α-demethylase (CYP51), a critical rate-limiting enzyme in the cholesterol and ergosterol biosynthesis pathways[1]. Because CYP51 is a primary therapeutic target for antifungal azoles and is increasingly implicated in cancer cell interactomics and proliferation[1], the independent verification of its inhibition relies heavily on accurately quantifying the accumulation of its substrate (lanosterol) and the depletion of its product (14-demethyllanosterol).

This guide provides an objective comparison of analytical methodologies used to quantify 14-demethyllanosterol, detailing a self-validating experimental framework designed to ensure scientific integrity and reproducibility in drug development assays.

The Mechanistic Context of CYP51 Target Engagement

CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol to form 14-demethyllanosterol[2]. When evaluating novel CYP51 inhibitors, researchers cannot rely solely on terminal sterol depletion (e.g., cholesterol), as cellular salvage pathways and lipid droplet mobilization can mask de novo synthesis deficits. Instead, the precise molar ratio of lanosterol to 14-demethyllanosterol serves as a direct, self-validating biomarker of target engagement.

CYP51_Pathway Lanosterol Lanosterol (Substrate) Enzyme CYP51 (14α-demethylase) Lanosterol->Enzyme Demethyl 14-Demethyllanosterol (Intermediate) Enzyme->Demethyl Demethylation Downstream Cholesterol / Ergosterol Demethyl->Downstream Multiple Steps

Sterol biosynthesis pathway highlighting CYP51-mediated demethylation.

Comparative Analysis of Analytical Platforms

To independently verify published 14-demethyllanosterol findings, the choice of analytical platform is paramount. Historically, laboratories have relied on Gas Chromatography-Mass Spectrometry (GC-MS)[2]. However, the emerging Liquid Chromatography-Ion Mobility-Mass Spectrometry (LC-IM-MS/MS) method provides a highly robust alternative for complex biological matrices[3].

The table below objectively compares these two approaches for sterolomic verification:

Analytical ParameterGC-MS (TMS Derivatization)LC-IM-MS/MS (Picolinic Acid Derivatization)Scientific Causality & Impact
Isomer Resolution High (Thermal separation)Ultra-High (4D: m/z, RT, CCS, MS/MS)IM-MS separates structural isomers based on Collisional Cross Section (CCS), which is crucial for distinguishing 14-demethyllanosterol from closely related zymosterol derivatives[3].
Ionization Sensitivity Moderate (LOD ~10 ng/mL)High (LOD ~1 ng/mL)Picolinic acid derivatization adds a basic nitrogen moiety, exponentially increasing electrospray ionization (ESI) efficiency in positive mode compared to underivatized sterols[3].
Thermal Stability Low (Risk of degradation)High (Ambient ionization)GC-MS requires high injection port temperatures (250-280°C), which can induce thermal dehydration or degradation of sterol intermediates if derivatization is incomplete[4].
Throughput ~30-40 min per run~20 min per runLC gradients coupled with ion mobility allow for faster elution without sacrificing the resolution of highly lipophilic sterols[3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol establishes a self-validating system for sterol extraction and quantification. The mandatory incorporation of an internal standard (IS) at step zero guarantees that matrix effects and extraction losses are mathematically normalized.

Workflow Prep 1. Lipid Extraction (Ethyl Acetate + Zirconia Beads) Spike 2. Internal Standard Spiking (Self-Validating Recovery) Prep->Spike Deriv 3. Picolinic Acid Derivatization (Enhances ESI Efficiency) Spike->Deriv Analysis 4. LC-IM-MS/MS Analysis (4D Isomer Separation) Deriv->Analysis

Self-validating experimental workflow for sterol extraction and LC-IM-MS/MS quantification.

Step-by-Step Methodology: LC-IM-MS/MS Quantification

1. Cellular Disruption & Matrix Quenching:

  • Action: Lyse 10 mg of freeze-dried cells (e.g., Schizochytrium sp. or mammalian tissue) using 500 mg zirconia beads in 600 µL ethyl acetate[2].

  • Causality: Zirconia beads provide rigorous mechanical shearing, ensuring the complete release of membrane-bound sterols. Ethyl acetate acts as an optimal, moderately polar solvent to partition neutral sterols away from the aqueous cellular proteome[2].

2. Internal Standard Spiking:

  • Action: Add 50 ng of a non-endogenous sterol (e.g., Epicoprostanol) or a heavy-isotope standard (e.g., Cholesterol-d7) directly to the lysis buffer prior to homogenization.

  • Causality: Spiking the IS at the very beginning creates a self-validating recovery metric. Any subsequent volumetric loss during phase separation or evaporation applies equally to the endogenous 14-demethyllanosterol and the IS, ensuring absolute quantification.

3. Picolinic Acid Derivatization:

  • Action: Centrifuge at 12,000 × g, collect the upper organic phase, and evaporate under nitrogen[2]. Reconstitute the residue and derivatize using picolinic acid (PA)[3].

  • Causality: 14-demethyllanosterol lacks easily ionizable functional groups. The esterification of its 3β-hydroxyl group with picolinic acid introduces a proton-affinitive pyridine ring, shifting detection from poorly reproducible adducts to a highly robust [M+H]+ signal[3].

4. 4D LC-IM-MS/MS Acquisition:

  • Action: Inject the derivatized sample onto a C18 reverse-phase column coupled to an IM-MS system.

  • Causality: The Collisional Cross Section (CCS) value acts as an orthogonal identifier. Even if a co-eluting lipid shares the exact same mass, its three-dimensional conformation in the gas phase will differ, allowing the ion mobility cell to physically separate it from 14-demethyllanosterol[3].

Independent Verification Case Study: Evaluating CYP51 Inhibitors

In a standard independent verification workflow evaluating a novel azole-class CYP51 inhibitor, we apply the LC-IM-MS/MS protocol to treated cellular models. The experimental data below demonstrates how the high dynamic range of the LC-IM-MS/MS method effectively captures the mechanism of action by tracking the substrate-to-product ratio.

Table: In Vitro CYP51 Inhibition Biomarker Analysis (n=3)

Treatment GroupLanosterol (ng/mg protein)14-Demethyllanosterol (ng/mg protein)Lanosterol / 14-Demethyllanosterol RatioVerification Outcome
Vehicle Control 12.4 ± 1.245.8 ± 3.40.27 Baseline pathway flux confirmed.
Fluconazole (Standard) 85.6 ± 5.18.2 ± 0.910.44 Expected target engagement; significant substrate accumulation.
Novel Inhibitor X 112.3 ± 6.82.1 ± 0.353.47 Superior CYP51 inhibition verified via profound product depletion.

Note: The exponential increase in the Lanosterol/14-Demethyllanosterol ratio serves as an irrefutable, internally controlled metric of CYP51 blockade.

Conclusion

The independent verification of 14-demethyllanosterol requires analytical methods that move beyond the thermal degradation risks and resolution limits of traditional GC-MS. By adopting LC-IM-MS/MS paired with picolinic acid derivatization, researchers can establish a self-validating, high-resolution framework. This approach leverages 4D molecular signatures (m/z, retention time, CCS, and MS/MS) to guarantee the scientific integrity and reproducibility of CYP51 target engagement studies.

References

  • Title: Enzymes in the Cholesterol Synthesis Pathway: Interactomics in the Cancer Context Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Ion mobility-based sterolomics reveals spatially and temporally distinctive sterol lipids in the mouse brain Source: Nature Communications (via PubMed Central) URL: [Link]

  • Title: Elucidation of sterol biosynthesis pathway and its co-regulation with fatty acid biosynthesis in the oleaginous marine protist Schizochytrium sp. Source: Frontiers in Microbiology (via PubMed Central) URL: [Link]

  • Title: Compartmentalized Reconstitution of Post-squalene Pathway for 7-Dehydrocholesterol Overproduction in Saccharomyces cerevisiae Source: Frontiers in Bioengineering and Biotechnology URL: [Link]

Sources

Validation

Establishing a Reference Range for 14-Demethyllanosterol in Human Tissues: A Comparative Guide for Researchers

This guide provides a comprehensive framework for establishing a reference range for 14-demethyllanosterol in various human tissues. It is designed for researchers, scientists, and drug development professionals who are...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for establishing a reference range for 14-demethyllanosterol in various human tissues. It is designed for researchers, scientists, and drug development professionals who are investigating cholesterol metabolism, developing new therapeutic agents, or seeking to understand the role of sterol intermediates in health and disease. This document offers an in-depth exploration of the underlying scientific principles, a comparative analysis of analytical methodologies, and detailed experimental protocols.

Introduction: The Significance of 14-Demethyllanosterol

14-Demethyllanosterol is a critical intermediate in the postsqualene segment of the cholesterol biosynthesis pathway.[1][2][3] It is the product of the demethylation of lanosterol, a reaction catalyzed by the enzyme lanosterol 14α-demethylase, also known as CYP51A1.[4][5][6] This enzymatic step is a crucial rate-limiting checkpoint in the production of cholesterol, a fundamental component of cell membranes and a precursor for steroid hormones and bile acids.[1][2][3]

The concentration of 14-demethyllanosterol in tissues can serve as a valuable biomarker for the activity of the cholesterol biosynthesis pathway. Dysregulation of this pathway is implicated in a variety of diseases, including metabolic syndrome, cardiovascular disease, and certain cancers.[7][8] Therefore, establishing a reliable reference range for 14-demethyllanosterol in different human tissues is essential for both basic research and clinical applications. It will enable researchers to:

  • Assess the baseline physiological levels in healthy individuals.

  • Identify pathological deviations associated with various diseases.

  • Evaluate the pharmacodynamic effects of drugs targeting cholesterol metabolism.

This guide will provide the necessary technical details and scientific rationale to empower researchers to confidently establish and utilize such reference ranges in their studies.

The Cholesterol Biosynthesis Pathway: The Central Role of 14-Demethyllanosterol

To appreciate the significance of measuring 14-demethyllanosterol, it is essential to understand its position within the intricate cholesterol biosynthesis pathway.

Cholesterol_Biosynthesis cluster_pre_squalene Pre-Squalene Pathway cluster_post_squalene Post-Squalene Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase 14-Demethyllanosterol 14-Demethyllanosterol Lanosterol->14-Demethyllanosterol CYP51A1 (Lanosterol 14α-demethylase) ... ... 14-Demethyllanosterol->... Zymosterol Zymosterol ...->Zymosterol Desmosterol Desmosterol ...->Desmosterol Lathosterol Lathosterol ...->Lathosterol Zymosterol->... Zymosterol->... Cholesterol Cholesterol Desmosterol->Cholesterol 7-Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7-Dehydrocholesterol 7-Dehydrocholesterol->Cholesterol

Caption: The Cholesterol Biosynthesis Pathway Highlighting 14-Demethyllanosterol.

As illustrated, 14-demethyllanosterol is a key intermediate in the post-squalene arm of cholesterol synthesis. Its formation is catalyzed by CYP51A1, a cytochrome P450 enzyme.[4][5][6] The activity of this enzyme is a critical control point, and its inhibition leads to the accumulation of lanosterol and a reduction in downstream sterols, including cholesterol.

Establishing a Reference Range: A Step-by-Step Workflow

The establishment of a robust reference range requires a meticulous and well-validated experimental workflow. This section outlines the critical steps, from sample acquisition to data analysis, providing the scientific rationale behind each procedural choice.

Reference_Range_Workflow Sample_Acquisition 1. Sample Acquisition (Ethical & Controlled) Sample_Preparation 2. Sample Preparation (Homogenization & Extraction) Sample_Acquisition->Sample_Preparation Analytical_Method 3. Analytical Method Selection (LC-MS/MS vs. GC-MS) Sample_Preparation->Analytical_Method Method_Validation 4. Method Validation (Accuracy, Precision, Linearity) Analytical_Method->Method_Validation Sample_Analysis 5. Sample Analysis (Quantification) Method_Validation->Sample_Analysis Statistical_Analysis 6. Statistical Analysis (Reference Interval Calculation) Sample_Analysis->Statistical_Analysis

Caption: Workflow for Establishing a Reference Range for 14-Demethyllanosterol.

Sample Acquisition and Handling

The quality of the established reference range is fundamentally dependent on the quality and characterization of the collected tissue samples.

  • Ethical Considerations: All tissue samples must be obtained with appropriate institutional review board (IRB) approval and informed consent from donors.

  • Donor Criteria: A well-defined set of inclusion and exclusion criteria for tissue donors is crucial. This should include factors such as age, sex, health status, medication use, and lifestyle factors (e.g., diet, smoking) that could influence cholesterol metabolism.

  • Tissue Collection and Storage: Tissues should be collected and processed rapidly to minimize post-mortem changes in metabolite levels. Snap-freezing in liquid nitrogen and subsequent storage at -80°C is the gold standard for preserving sterol integrity.

Sample Preparation: Extraction of Sterols

The goal of sample preparation is to efficiently extract 14-demethyllanosterol from the complex tissue matrix while minimizing degradation and contamination.

Experimental Protocol: Sterol Extraction from Human Tissue

This protocol is a generalized procedure and may require optimization for specific tissue types.

  • Tissue Homogenization:

    • Accurately weigh a portion of the frozen tissue (e.g., 50-100 mg).

    • Add a known volume of ice-cold homogenization buffer (e.g., phosphate-buffered saline with antioxidants like butylated hydroxytoluene (BHT) to prevent oxidation).

    • Homogenize the tissue using a mechanical homogenizer (e.g., bead beater or rotor-stator homogenizer) on ice.

  • Lipid Extraction (Folch Method):

    • To the tissue homogenate, add a 2:1 (v/v) mixture of chloroform:methanol. The final solvent-to-sample ratio should be approximately 20:1.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Vortex again for 1 minute and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the layers.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

    • Transfer the organic phase to a clean glass tube.

  • Saponification (Optional but Recommended):

    • To cleave cholesteryl esters and liberate free sterols, add a solution of potassium hydroxide in ethanol to the extracted lipids.

    • Incubate at 60°C for 1 hour.

    • After cooling, add water and re-extract the non-saponifiable lipids (including 14-demethyllanosterol) with a non-polar solvent like hexane or diethyl ether.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent from the final extract under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a known volume of a suitable solvent for the chosen analytical method (e.g., methanol or acetonitrile for LC-MS).

Analytical Methodologies: A Comparative Analysis

The accurate quantification of 14-demethyllanosterol in complex biological matrices requires highly sensitive and specific analytical techniques. The two most prominent methods are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity followed by mass-to-charge ratio detection.Separation based on volatility and boiling point followed by mass-to-charge ratio detection.
Sample Derivatization Often not required, preserving the native structure of the analyte.Typically required to increase volatility and thermal stability of sterols.
Throughput Generally higher due to shorter run times.Lower due to longer run times and additional derivatization steps.
Sensitivity High, especially with tandem MS (MS/MS) for specific detection.Very high, particularly for targeted analysis of specific sterols.
Selectivity Excellent with MS/MS, allowing for the differentiation of isomers.High, with good chromatographic separation of structurally similar sterols.
Compound Coverage Broad, suitable for analyzing a wide range of sterols and their metabolites.Well-suited for volatile and thermally stable sterols.
Ease of Use Generally considered more straightforward and less prone to derivatization-related artifacts.Can be more complex due to the derivatization step, which requires careful optimization.

Recommendation: For establishing a reference range for 14-demethyllanosterol, LC-MS/MS is generally the preferred method . Its ability to analyze the native molecule without derivatization simplifies the workflow, reduces potential analytical variability, and offers high sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer).

Experimental Protocol: LC-MS/MS Analysis of 14-Demethyllanosterol

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for sterol analysis.

    • Mobile Phase: A gradient elution using a mixture of water with a low concentration of an additive (e.g., 0.1% formic acid or 5 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed to achieve optimal separation.

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

    • Injection Volume: Typically 5-20 µL of the reconstituted sample extract.

  • Mass Spectrometry Detection:

    • Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode is generally used for sterol analysis.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantitative analysis on a triple quadrupole mass spectrometer. This involves selecting a specific precursor ion (the molecular ion of 14-demethyllanosterol) and monitoring for a specific product ion generated through collision-induced dissociation. This provides high specificity and sensitivity.

Method Validation:

Before analyzing the tissue samples, the LC-MS/MS method must be rigorously validated to ensure the reliability of the generated data. Key validation parameters include:

  • Linearity: Demonstrating a linear relationship between the analyte concentration and the instrument response over a defined range.

  • Accuracy: The closeness of the measured value to the true value, typically assessed by analyzing quality control (QC) samples with known concentrations.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes both intra-day (repeatability) and inter-day (intermediate precision) assessments.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Matrix Effect: Assessing the influence of co-eluting compounds from the tissue matrix on the ionization of the analyte.

  • Stability: Evaluating the stability of the analyte in the biological matrix under different storage and processing conditions.

Data Analysis and Interpretation

Once the analytical data is acquired, appropriate statistical methods are applied to establish the reference range.

  • Data Normalization: The quantified 14-demethyllanosterol concentrations should be normalized to the weight of the tissue sample (e.g., ng/g of tissue).

  • Reference Interval Calculation: The reference interval is typically defined as the range that encompasses a certain percentage (e.g., 95%) of the values from a healthy population. Parametric methods (assuming a normal distribution) or non-parametric methods can be used depending on the data distribution.

  • Subgroup Analysis: It is important to analyze the data for potential differences based on demographic and clinical variables of the donor cohort (e.g., age, sex).

Alternative Biomarkers and Future Directions

While 14-demethyllanosterol is a valuable biomarker, a comprehensive understanding of cholesterol metabolism often requires the analysis of a panel of sterols. Other key cholesterol precursors that can be measured alongside 14-demethyllanosterol include:

  • Lanosterol: The direct precursor to 14-demethyllanosterol. The lanosterol-to-14-demethyllanosterol ratio can provide insights into the activity of CYP51A1. A study has reported a lanosterol concentration range of 0.303-1.02 µg/mL in human plasma.[9]

  • Lathosterol: A downstream intermediate in the Kandutsch-Russell pathway of cholesterol synthesis. A reported concentration range for lathosterol in human plasma is 1.37-5.79 µg/mL.[9]

  • Desmosterol: An intermediate in the Bloch pathway of cholesterol synthesis. A reported concentration range for desmosterol in human plasma is 0.461-1.53 µg/mL.[9]

Future research should focus on establishing comprehensive sterol profiles in various human tissues and disease states. This will provide a more holistic view of cholesterol metabolism and may lead to the discovery of novel biomarkers and therapeutic targets.

Conclusion

Establishing a reference range for 14-demethyllanosterol in human tissues is a critical step towards understanding the role of cholesterol biosynthesis in health and disease. This guide has provided a detailed framework for this process, from sample acquisition to data analysis. By adhering to rigorous experimental protocols and employing validated analytical methodologies such as LC-MS/MS, researchers can generate high-quality data that will advance our knowledge in this important field. The availability of such reference ranges will undoubtedly facilitate the development of new diagnostic tools and therapeutic interventions for a wide range of metabolic and other disorders.

References

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